methylmalonyl-CoA
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12?,13-,16-,17-,18+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-FBMOWMAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264-45-5 | |
| Record name | Methylmalonyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmalonyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
what is the role of methylmalonyl-CoA in the citric acid cycle
An In-Depth Technical Guide on the Role of Methylmalonyl-CoA in the Citric Acid Cycle
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a critical intermediate in a key anaplerotic pathway that replenishes the citric acid (TCA) cycle. This pathway facilitates the entry of carbons from the catabolism of odd-chain fatty acids and specific amino acids into central metabolism. The conversion of L-methylmalonyl-CoA to succinyl-CoA, catalyzed by the vitamin B12-dependent enzyme this compound mutase, directly feeds into the TCA cycle, thereby maintaining its pool of intermediates for both energy production and biosynthetic processes. Dysregulation of this pathway, typically due to genetic deficiencies in the involved enzymes, leads to severe metabolic disorders such as methylmalonic acidemia, highlighting its physiological importance. This guide provides a comprehensive overview of the biochemical role of this compound, the enzymes involved, their kinetics, regulation, and the experimental methods used for their study.
The Anaplerotic Function of the Propionyl-CoA to Succinyl-CoA Pathway
The citric acid cycle is a central hub of cellular metabolism, responsible for the final oxidation of carbohydrates, fats, and proteins to generate ATP. Intermediates of the TCA cycle are also crucial starting points for various biosynthetic pathways (cataplerosis). Consequently, the pool of TCA cycle intermediates must be constantly replenished through anaplerotic reactions.
This compound is a key intermediate in one such anaplerotic pathway, which converts propionyl-CoA into the TCA cycle intermediate, succinyl-CoA.[1][2] Propionyl-CoA is primarily derived from the catabolism of:
This pathway provides a vital route for the carbons from these sources to enter central metabolism, ensuring the continued functioning of the TCA cycle.
The conversion occurs in the mitochondrial matrix through three enzymatic steps:
-
Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA.
-
Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA.
-
Isomerization: L-methylmalonyl-CoA is rearranged to form succinyl-CoA, which directly enters the TCA cycle.[1]
This sequence of reactions effectively channels metabolic byproducts into a core energy-producing pathway.
Key Enzymes and Cofactors
The efficient conversion of propionyl-CoA to succinyl-CoA is dependent on three key enzymes and two essential vitamin-derived cofactors.
-
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[6] PCC is a large, multi-subunit enzyme.[7] Its function is critically dependent on the cofactor biotin (B1667282) (Vitamin B7) .
-
This compound Epimerase (MCEE): This enzyme catalyzes the reversible conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA. This stereoisomer is the required substrate for the subsequent reaction.
-
This compound Mutase (MUT): This enzyme catalyzes the final step, the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[3] It is one of only two enzymes in mammals known to require adenosylcobalamin (AdoCbl) , an active form of vitamin B12 , as a cofactor.[4][5] The reaction proceeds via a free radical mechanism, which is rare in biology.[3]
Quantitative Data: Enzyme Kinetics
The efficiency of this pathway is determined by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for studying metabolic flux and the impact of enzyme deficiencies.
| Enzyme | Substrate/Cofactor | Organism/System | Km (mM) | Vmax (relative or specific) | Citation(s) |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | (General) | 0.29 | Not specified | [6][7] |
| ATP | (General) | 0.08 | Not specified | [6] | |
| Bicarbonate (HCO₃⁻) | (General) | 3.0 | Not specified | [6][7] | |
| This compound Mutase (MUT) | L-Methylmalonyl-CoA | Human (Wild-Type) | (Normal) | ~20.2 nmol/min/mg protein | [5] |
| Adenosylcobalamin | Human (Wild-Type) | (Normal) | Not specified | [8] | |
| Adenosylcobalamin | Human (mut- mutants) | 40- to 900-fold ↑ | Varies from 0.2% to ~100% of wild-type activity | [8] |
Note: The Km for L-methylmalonyl-CoA for wild-type MUT is not explicitly stated in the provided results but is considered normal in contrast to the significant changes observed in mutant forms for the AdoCbl cofactor.
Regulation of the Pathway
The flux through the propionyl-CoA to succinyl-CoA pathway is regulated at multiple levels, although it is less extensively studied than major pathways like glycolysis.
-
Substrate Availability: The primary regulatory mechanism is the availability of propionyl-CoA from the catabolism of amino acids and odd-chain fatty acids.
-
Transcriptional Regulation: The expression of the MUT gene is crucial for pathway function. Studies show that gene therapy approaches can restore MUT expression in deficient models, indicating the importance of transcriptional control.[9] While specific hormonal regulation of the PCC and MUT genes is not well-defined, analogous carboxylase enzymes like acetyl-CoA carboxylase (ACC) are known to be transcriptionally upregulated by insulin (B600854) via transcription factors like SREBP1c, suggesting that similar mechanisms may apply to PCC in response to anabolic signals.[10]
-
Allosteric Regulation & Feedback Inhibition: High concentrations of propionyl-CoA, which accumulate when PCC is deficient, can have inhibitory effects on other key mitochondrial enzymes, including the pyruvate (B1213749) dehydrogenase complex and carbamoyl (B1232498) phosphate (B84403) synthase 1, thereby disrupting central carbon and nitrogen metabolism.[7]
-
Cofactor Availability: The activities of both PCC and MUT are absolutely dependent on the availability of biotin and adenosylcobalamin, respectively. Deficiencies in these vitamins or in the complex cellular machinery required to process vitamin B12 into its active AdoCbl form can impair the pathway and lead to metabolic disease.[5]
Experimental Protocols
Analyzing the activity of the enzymes in this pathway is critical for diagnosing genetic disorders and for basic research. Below are representative protocols for assaying PCC and MUT activity.
Protocol: HPLC-Based Assay for Propionyl-CoA Carboxylase (PCC) Activity
This method measures the formation of this compound from propionyl-CoA.
1. Sample Preparation:
- Isolate mitochondria or prepare whole-cell lysates from tissues or cultured cells (e.g., phytohemagglutinin-stimulated lymphocytes).
- Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- The final reaction mixture should contain:
- Cell lysate (containing the PCC enzyme)
- Propionyl-CoA (substrate, e.g., 4 mM)
- ATP (co-substrate, e.g., 3 mM)
- MgCl₂ (cofactor for ATP, e.g., 5 mM)
- Sodium Bicarbonate (HCO₃⁻, source of carboxyl group)
- Dithiothreitol (DTT) to maintain a reducing environment.
3. Enzymatic Reaction:
- Pre-incubate the reaction mixture without the substrate (propionyl-CoA) at 37°C for 5 minutes.
- Initiate the reaction by adding propionyl-CoA.
- Incubate at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the proteins.
4. Analysis by HPLC:
- Centrifuge the terminated reaction mixture to pellet the precipitated protein.
- Filter the supernatant.
- Inject a defined volume of the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).
- Separate this compound from the unreacted propionyl-CoA using an appropriate mobile phase gradient (e.g., a gradient of potassium phosphate buffer and methanol).
- Detect the CoA esters using a UV detector at approximately 254-260 nm.
- Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.
5. Calculation of Activity:
- Express PCC activity as nmol of this compound produced per minute per mg of protein.
start [label="Start: Cell/Tissue Lysate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prepare_rxn [label="Prepare Reaction Mixture\n(Buffer, ATP, MgCl₂, HCO₃⁻)"];
pre_incubate [label="Pre-incubate at 37°C"];
add_substrate [label="Initiate Reaction\n(Add Propionyl-CoA)"];
incubate [label="Incubate at 37°C"];
stop_rxn [label="Stop Reaction\n(Add Acid)"];
centrifuge [label="Centrifuge to\nPellet Protein"];
hplc [label="Analyze Supernatant\nby Reverse-Phase HPLC"];
quantify [label="Quantify this compound\n(UV Detection at ~260nm)"];
calculate [label="Calculate Specific Activity\n(nmol/min/mg protein)"];
end_point [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prepare_rxn;
prepare_rxn -> pre_incubate;
pre_incubate -> add_substrate;
add_substrate -> incubate;
incubate -> stop_rxn;
stop_rxn -> centrifuge;
centrifuge -> hplc;
hplc -> quantify;
quantify -> calculate;
calculate -> end_point;
}
Protocol: UPLC-MS/MS Assay for this compound Mutase (MUT) Activity
This highly sensitive method measures the formation of succinyl-CoA from this compound.
1. Sample Preparation:
- Prepare cell or tissue lysates as described for the PCC assay.
- Determine the total protein concentration.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
- The final reaction mixture should contain:
- Cell lysate (containing the MUT apoenzyme)
- L-Methylmalonyl-CoA (substrate)
- Adenosylcobalamin (AdoCbl, cofactor)
- A reducing agent like DTT.
3. Enzymatic Reaction:
- Pre-incubate the lysate with AdoCbl to reconstitute the active holoenzyme.
- Initiate the reaction by adding the substrate, L-methylmalonyl-CoA.
- Incubate at 37°C for a specific time.
- Terminate the reaction, typically with acid precipitation.
4. Sample Processing for Mass Spectrometry:
- Centrifuge to remove precipitated protein.
- The supernatant, containing succinyl-CoA and unreacted this compound, is further processed. This may involve solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
- An internal standard (e.g., a stable isotope-labeled version of succinyl-CoA) is added for accurate quantification.
5. Analysis by UPLC-MS/MS:
- Inject the processed sample into a UPLC system coupled to a tandem mass spectrometer (MS/MS).
- Separate succinyl-CoA from its isomers using a suitable UPLC column and gradient.
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both succinyl-CoA and the internal standard are monitored for highly selective and sensitive detection.
6. Calculation of Activity:
- Quantify the amount of succinyl-CoA produced based on the ratio of its peak area to that of the internal standard.
- Calculate and express the specific activity in nmol/h/mg of protein.
Pathophysiological Relevance: Methylmalonic Acidemia
The critical role of the this compound pathway is underscored by the severe consequences of its dysfunction. Inherited defects in the MUT gene are the most common cause of methylmalonic acidemia (MMA) , an autosomal recessive disorder.[4][11]
-
Biochemical Phenotype: A deficiency in MUT activity leads to the massive accumulation of L-methylmalonyl-CoA in the mitochondria.[12] This intermediate is then hydrolyzed to methylmalonic acid, which builds up in the blood, urine, and tissues.[12] The upstream precursor, propionyl-CoA, also accumulates.
-
Clinical Manifestations: Patients, often presenting in infancy, suffer from life-threatening metabolic ketoacidosis, hyperammonemia, developmental delay, and failure to thrive.[11] Long-term complications can include progressive kidney disease and neurological damage.[12]
-
Molecular Basis: Over 200 different mutations in the MUT gene have been identified.[11] These are broadly classified into mut⁰ mutations, which result in no detectable enzyme activity, and mut⁻ mutations, which result in a reduced enzyme activity or a reduced affinity for the AdoCbl cofactor.[8][11] The mut⁰ form is typically the most severe.
The pathology of MMA is thought to arise not only from the lack of anaplerosis but also from the "toxic" effects of accumulating metabolites like methylmalonic acid and propionyl-CoA, which can inhibit other critical cellular processes, including the urea (B33335) cycle and the TCA cycle itself.[7]
References
- 1. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. This compound mutase - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Functional Characterization and Categorization of Missense Mutations that Cause Methylmalonyl‐CoA Mutase (MUT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and kinetic characterization of this compound mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hormonal regulation of acetyl-CoA carboxylase isoenzyme gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medlineplus.gov [medlineplus.gov]
- 12. Proteomics Reveals that this compound Mutase Modulates Cell Architecture and Increases Susceptibility to Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Methylmalonyl-CoA from Propionyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of propionyl-CoA to methylmalonyl-CoA, a critical step in the metabolism of odd-chain fatty acids and several amino acids. This document details the core biochemistry, presents quantitative data, outlines experimental protocols, and visualizes the key pathways involved.
Introduction
The carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA is a vital anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[1][2] PCC is essential for the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids and the side chain of cholesterol.[3] Deficiencies in PCC activity lead to the autosomal recessive metabolic disorder known as propionic acidemia, which can cause severe metabolic acidosis, hyperammonemia, and can be fatal if untreated.[3][4] Understanding the intricacies of this biosynthetic pathway is crucial for the development of therapeutics targeting metabolic diseases.
The Enzymatic Reaction: Propionyl-CoA to this compound
The core of this biosynthetic process is a single enzymatic step catalyzed by propionyl-CoA carboxylase (EC 6.4.1.3). The reaction takes place within the mitochondrial matrix and involves the ATP-dependent carboxylation of propionyl-CoA using bicarbonate as the carbon dioxide donor.[5][6]
The overall reaction is as follows:
ATP + Propionyl-CoA + HCO₃⁻ <=> ADP + Phosphate (B84403) + (S)-Methylmalonyl-CoA[6]
The product, (S)-methylmalonyl-CoA, is subsequently converted to (R)-methylmalonyl-CoA by this compound racemase, and then to the TCA cycle intermediate succinyl-CoA by the vitamin B12-dependent enzyme this compound mutase.[6]
Propionyl-CoA Carboxylase (PCC)
Structure: Human PCC is a large mitochondrial enzyme with a molecular weight of approximately 750 kDa.[3] It is a heterododecamer composed of six alpha (PCCA) and six beta (PCCB) subunits, arranged in an α6β6 configuration.[3][4] The PCCA subunit contains the biotin (B1667282) carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains, while the PCCB subunit possesses the carboxyltransferase (CT) activity.[2][3] The PCCA gene is located on chromosome 13, and the PCCB gene is on chromosome 3.[7][8]
Mechanism: The catalytic mechanism of PCC involves two half-reactions that occur at two distinct active sites:
-
Biotin Carboxylation: In the BC domain of the PCCA subunit, bicarbonate is activated by ATP to form carboxyphosphate. The carboxyl group is then transferred to the biotin prosthetic group, which is covalently attached to the BCCP domain. This forms carboxybiotin.[2]
-
Carboxyl Transfer: The flexible BCCP domain translocates the carboxybiotin to the CT active site on the PCCB subunit. Here, the carboxyl group is transferred from carboxybiotin to the α-carbon of propionyl-CoA, yielding (S)-methylmalonyl-CoA and regenerating the biotin cofactor.[2]
Quantitative Data
A summary of key quantitative data related to the biosynthesis of this compound from propionyl-CoA is presented in the tables below.
Enzyme Kinetics
| Substrate | K_m_ (mM) | Source |
| Propionyl-CoA | 0.29 | [4] |
| ATP | 0.08 | [5] |
| Bicarbonate (HCO₃⁻) | 3.0 | [4] |
Specific Activity of Propionyl-CoA Carboxylase in Chicken Tissues
| Tissue | Specific Activity (units/mg protein) | Source |
| Liver | High and varies with age | [9] |
| Kidney | High and varies with age | [9] |
| Heart | Low and relatively constant | [9] |
| Brain | Low and relatively constant | [9] |
Note: Specific activity units were not explicitly defined in the source material but are provided for relative comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of propionyl-CoA to this compound biosynthesis are provided below.
Radiometric Assay for Propionyl-CoA Carboxylase Activity
This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into an acid-stable product.[10][11]
Principle: The enzymatic reaction is initiated by adding the cell or tissue extract to a reaction mixture containing propionyl-CoA, ATP, Mg²⁺, and [¹⁴C]NaHCO₃. The reaction is stopped by the addition of acid, which also serves to remove any unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂. The radioactivity incorporated into the non-volatile product, this compound, is then quantified by liquid scintillation counting.
Detailed Methodology:
-
Sample Preparation:
-
For cultured cells (e.g., fibroblasts), harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in a suitable lysis buffer (e.g., 5 mM phosphate buffer, pH 7.0).[4]
-
For tissues (e.g., liver, kidney), homogenize the tissue in a suitable buffer on ice.[11]
-
Centrifuge the lysate or homogenate to remove cellular debris and collect the supernatant containing the enzyme.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Lowry assay).[4]
-
-
Reaction Mixture Preparation (per reaction):
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl₂
-
100 mM KCl
-
3 mM ATP
-
1 mM Dithiothreitol (DTT)
-
4 mM Propionyl-CoA
-
10 mM [¹⁴C]NaHCO₃ (specific activity appropriately adjusted)
-
-
Enzymatic Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of sample protein (e.g., 20 µg) to the reaction mixture. The final reaction volume is typically 40-50 µL.[4]
-
For a negative control, prepare a blank where the reaction is stopped with acid immediately after the addition of the enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[4]
-
-
Reaction Termination and Scintillation Counting:
-
Stop the reaction by adding an equal volume of a strong acid (e.g., 0.3 M HClO₄ or trichloroacetic acid).[4][10]
-
Incubate at room temperature in a fume hood to allow for the release of ¹⁴CO₂ from unreacted [¹⁴C]NaHCO₃.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer a known volume of the supernatant to a scintillation vial containing a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]NaHCO₃ and the measured radioactivity.
-
Express the enzyme activity as nmol of product formed per minute per mg of protein (nmol/min/mg).
-
HPLC-Based Assay for Propionyl-CoA Carboxylase Activity
This method directly measures the formation of this compound from propionyl-CoA using high-performance liquid chromatography (HPLC).[4][12]
Principle: The enzymatic reaction is performed as described for the radiometric assay, but without the use of radiolabeled bicarbonate. The reaction is stopped, and the protein is precipitated. The supernatant, containing the substrate and product, is then injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) to separate propionyl-CoA and this compound. The compounds are detected and quantified by their absorbance at a specific wavelength (typically around 254 nm).
Detailed Methodology:
-
Sample Preparation and Enzymatic Reaction:
-
Reaction Termination and Sample Processing:
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant (e.g., 20 µL) onto the HPLC system.[4]
-
Use a C18 reverse-phase column with a suitable mobile phase gradient to achieve separation of propionyl-CoA and this compound. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detect the eluting compounds using a UV detector at a wavelength of 254 nm.
-
Identify and quantify the peaks corresponding to propionyl-CoA and this compound by comparing their retention times and peak areas to those of known standards.
-
-
Calculation of Enzyme Activity:
-
Generate a standard curve for this compound to determine the concentration of the product in the reaction samples.
-
Calculate the enzyme activity as nmol of this compound produced per minute per mg of protein (nmol/min/mg).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Enzymatic conversion of propionyl-CoA to (S)-methylmalonyl-CoA.
Experimental Workflow Diagram
Caption: Workflow for measuring propionyl-CoA carboxylase activity.
Regulatory Pathway Diagram
Caption: Regulation of propionyl-CoA carboxylase expression and activity.
Regulation of the Pathway
The biosynthesis of this compound is a tightly regulated process, ensuring metabolic homeostasis.
Transcriptional Regulation
The expression of the PCCA and PCCB genes is subject to transcriptional control. In some bacteria, such as Rhodobacter sphaeroides, a transcriptional regulator known as PccR controls the expression of the pccB gene, leading to increased PCC activity in the presence of propionate.[1][12] While specific transcription factors for the human PCCA and PCCB genes are less well-characterized, it is understood that their expression is crucial for normal metabolic function.
Allosteric Regulation and Post-Translational Modification
The activity of PCC can be influenced by the availability of its substrates. Propionyl-CoA itself can be considered a positive effector, as its presence is required for the catalytic activity.
In some bacteria, the signal transduction protein GlnB has been shown to inhibit the activity of both acetyl-CoA carboxylase and propionyl-CoA carboxylase by binding to the alpha subunit.[13]
Furthermore, the assembly of the PCCA and PCCB subunits into the functional α6β6 heterododecamer is a critical regulatory step.[3] Post-translational modifications, such as the attachment of the biotin cofactor to the PCCA subunit by holocarboxylase synthetase, are essential for enzyme activity.[4]
Inhibition
PCC activity can be inhibited by various compounds. Avidin, a protein found in egg whites, has a very high affinity for biotin and acts as a potent inhibitor of PCC and other biotin-dependent carboxylases.[4] Additionally, the antiepileptic drug carbamazepine (B1668303) has been shown to significantly lower PCC enzyme levels in the liver.[5] Phenylglyoxal has also been identified as an inhibitor, reacting with an essential arginine residue in the active site.[5] The accumulation of propionyl-CoA in cases of PCC deficiency can also lead to the inhibition of other key metabolic enzymes, such as pyruvate (B1213749) dehydrogenase and carbamoyl (B1232498) phosphate synthase 1.[4]
Conclusion
The biosynthesis of this compound from propionyl-CoA, catalyzed by propionyl-CoA carboxylase, is a fundamental metabolic pathway with significant implications for human health. This technical guide has provided an in-depth look at the core biochemistry, quantitative aspects, and regulatory mechanisms governing this conversion. The detailed experimental protocols and visual representations of the pathways are intended to serve as valuable resources for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, facilitating further investigation into this critical enzymatic process and the development of novel therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. The Propionyl-CoA Carboxylase (PCC) Project [tonglab.biology.columbia.edu]
- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. Functional Analysis of the PCCA and PCCB Gene Variants Predicted to Affect Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Activities of pyruvate and prionyl Coenzyme A carboxylase in chicken tissues during normal growth and biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 11. Case Western Reserve University [case.edu]
- 12. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Increasing the Ascomycin Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]
The Enzymatic Isomerization of Methylmalonyl-CoA to Succinyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA, a critical reaction in human metabolism. The guide covers the core aspects of this biochemical process, including the enzyme responsible, its mechanism of action, relevant metabolic pathways, and associated clinical significance. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in this enzymatic step.
Introduction
The isomerization of L-methylmalonyl-CoA to succinyl-CoA is a vital step in the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[1][2][3] This reaction is catalyzed by the mitochondrial enzyme this compound mutase (MCM), also known as this compound isomerase (EC 5.4.99.2).[2][3] The product, succinyl-CoA, is a key intermediate in the tricarboxylic acid (TCA) cycle, linking these catabolic pathways to central carbon metabolism and energy production.[2][3]
The reaction is of significant clinical importance, as genetic deficiencies in this compound mutase lead to the inherited metabolic disorder methylmalonic acidemia (MMA).[3] This condition is characterized by the accumulation of methylmalonic acid and other toxic metabolites, leading to a range of severe symptoms including metabolic acidosis, neurological damage, and developmental delays.[3]
The Propionate (B1217596) Catabolic Pathway
The conversion of this compound to succinyl-CoA is the final step in the propionate catabolic pathway. This pathway processes propionyl-CoA, a product derived from the breakdown of the aforementioned amino acids and odd-chain fatty acids.
This compound Mutase: Structure and Function
This compound mutase is a homodimeric enzyme located in the mitochondrial matrix.[4] In humans, the enzyme is encoded by the MUT gene.[2] Each subunit of the enzyme requires the binding of one molecule of adenosylcobalamin (AdoCbl), a coenzyme form of vitamin B12, for its catalytic activity.[1][2]
The enzyme facilitates a complex intramolecular rearrangement, moving the carbonyl-CoA group from the C-2 of this compound to the methyl carbon, thus forming succinyl-CoA.
The Catalytic Mechanism: A Radical-Based Rearrangement
The catalytic mechanism of this compound mutase is a fascinating example of a radical-based reaction in biology. The process is initiated by the homolytic cleavage of the carbon-cobalt bond in the adenosylcobalamin cofactor.[2] This homolysis is significantly accelerated by the enzyme, with a rate enhancement of approximately 1012-fold compared to the uncatalyzed reaction.[1]
The key steps of the mechanism are as follows:
-
Homolytic Cleavage of AdoCbl: The enzyme induces the breaking of the Co-C bond in adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin.
-
Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of L-methylmalonyl-CoA, creating a substrate radical.
-
Rearrangement: The substrate radical undergoes an intramolecular rearrangement, where the carbonyl-CoA group migrates to the adjacent carbon, forming a succinyl-CoA radical.
-
Hydrogen Re-abstraction: The succinyl-CoA radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the final product, succinyl-CoA.
-
Reformation of AdoCbl: The 5'-deoxyadenosyl radical recombines with cob(II)alamin to regenerate the active adenosylcobalamin cofactor.
Quantitative Data
Kinetic Parameters of this compound Mutase
The kinetic parameters of this compound mutase have been characterized in various organisms. These parameters provide insights into the enzyme's efficiency and its affinity for its substrates.
| Organism | Substrate | Km | Vmax | kcat | Specific Activity | Temperature (°C) | pH | Reference |
| Homo sapiens (Wild-type) | L-Methylmalonyl-CoA | 1.5 mM | - | 16-330 s-1 | 12-14 µmol/min/mg | 37 | ~7.5 | [2][5][6] |
| Homo sapiens (Wild-type) | Adenosylcobalamin | ~2 µM | - | - | 23-26 U/mg | 37 | - | [5] |
| Homo sapiens (G717V mutant) | Adenosylcobalamin | ~800 µM | ~100% of WT | - | - | 37 | - | [5] |
| Propionibacterium shermanii | - | - | - | - | - | - | - | [6][7][8] |
| Escherichia coli | - | - | - | - | 1.37-4.76 x 10-3 U/mg | - | - | [9][10] |
Note: Kinetic parameters can vary depending on the specific assay conditions. Vmax values for mutant enzymes are expressed as a percentage of the wild-type enzyme activity.[5]
Inhibitors of Human this compound Mutase
Several compounds have been identified as inhibitors of human this compound mutase. Understanding these inhibitors is crucial for both mechanistic studies and potential therapeutic applications.
| Inhibitor | Ki1 (mM) | Ki2 (mM) | Type of Inhibition | Reference |
| Ethylmalonyl-CoA | - | - | Mixed | [11] |
| Cyclopropylcarbonyl-CoA carboxylate | 0.26 ± 0.07 | - | Mixed | [11] |
| Methylenecyclopropylacetyl-CoA | 0.47 ± 0.12 | 2 ± 0.34 | Mixed | [11] |
| Nitric Oxide | - | - | - | [12] |
| Malyl-CoA | - | - | - | [4] |
| Itaconyl-CoA | - | - | - | [13] |
Experimental Protocols
Expression and Purification of Recombinant Human this compound Mutase
A common method for obtaining pure this compound mutase for in vitro studies is through recombinant expression in Escherichia coli.
Protocol Outline:
-
Gene Cloning: The full-length human MUT cDNA is cloned into an appropriate E. coli expression vector.
-
Bacterial Culture and Induction: The transformed E. coli are grown in a suitable medium at 37°C until a specific optical density is reached. The culture is then cooled to 12-16°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[5]
-
Cell Lysis: The bacterial cells are harvested by centrifugation and lysed, for example, by sonication.
-
Purification:
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude cell lysate is subjected to fractional ammonium sulfate precipitation.
-
Affinity Chromatography: The resulting protein fraction is loaded onto a Cibacron blue affinity column. The bound this compound mutase is eluted with a high salt buffer.[5]
-
Gel Filtration: Further purification can be achieved using a gel filtration column to remove any remaining contaminants.[5]
-
This compound Mutase Enzyme Assays
Several methods are available to measure the activity of this compound mutase. The choice of assay depends on the available equipment and the specific research question.
This is a continuous, coupled enzyme assay that monitors the formation of succinyl-CoA.
Principle: The succinyl-CoA produced by this compound mutase is used by a coupling enzyme, such as succinyl-CoA synthetase in the reverse reaction, which consumes a chromophore that can be monitored spectrophotometrically.
This method directly measures the conversion of this compound to succinyl-CoA.
Principle: The enzyme reaction is initiated and allowed to proceed for a defined time. The reaction is then stopped, and the mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (succinyl-CoA).
This is a highly sensitive and specific method for measuring enzyme activity, particularly in complex biological samples.
Principle: Similar to the HPLC-based assay, the reaction mixture is separated by UPLC. The eluting compounds are then ionized and detected by a tandem mass spectrometer, which allows for precise quantification of succinyl-CoA.
Clinical Relevance: Methylmalonic Acidemia
Deficiency of this compound mutase activity is the primary cause of methylmalonic acidemia (MMA), an autosomal recessive inborn error of metabolism.[3] The disease is broadly classified into two main types based on the nature of the enzymatic defect:
-
mut0: This form is characterized by a complete or near-complete absence of enzyme activity.
-
mut-: In this form, there is some residual enzyme activity, which can sometimes be enhanced by the administration of high doses of vitamin B12 (adenosylcobalamin).[5]
The accumulation of methylmalonic acid and related toxic metabolites leads to a wide range of clinical manifestations, including recurrent vomiting, lethargy, developmental delay, seizures, and in severe cases, coma and death.[3] Early diagnosis through newborn screening and prompt initiation of treatment, which includes a protein-restricted diet and, in some cases, vitamin B12 supplementation, are crucial for managing the disease and improving patient outcomes.
Conclusion
The enzymatic conversion of this compound to succinyl-CoA by this compound mutase is a fundamental reaction in cellular metabolism. Its intricate radical-based mechanism, dependence on the complex vitamin B12 cofactor, and direct relevance to human health make it a compelling subject for scientific investigation. This technical guide provides a solid foundation for researchers and clinicians working in this area, offering key data, methodologies, and a conceptual framework to guide future studies and the development of novel therapeutic strategies for methylmalonic acidemia.
References
- 1. Thermodynamic and kinetic characterization of Co-C bond homolysis catalyzed by coenzyme B(12)-dependent this compound mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMUT this compound mutase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. This compound mutase - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound mutase from Propionibacterium shermanii: characterization of the cobalamin-inhibited form and subunit-cofactor interactions studied by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosylcobalamin-dependent this compound mutase from Propionibacterium shermanii. Active holoenzyme produced from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mutase from Propionibacterium shermanii. Evidence for the presence of two masked cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on this compound Mutase from Escherichia coli : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 10. [PDF] Studies on this compound Mutase from Escherichia coli | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of the human this compound mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide inhibits mammalian this compound mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
The Pivotal Role of Methylmalonyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylmalonyl-CoA stands as a critical metabolic intermediate at the crossroads of fatty acid and amino acid catabolism. Its proper processing is essential for cellular energy homeostasis, and disruptions in its metabolism are linked to severe human diseases. This technical guide provides an in-depth exploration of the synthesis, degradation, and regulatory functions of this compound, with a particular focus on its impact on fatty acid metabolism. We present quantitative data on key enzymatic reactions, detailed experimental protocols for the measurement of relevant metabolites and enzyme activities, and visual representations of the core metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.
Introduction
The catabolism of odd-chain fatty acids and certain branched-chain amino acids converges on the production of propionyl-CoA, which is subsequently carboxylated to form this compound. This seemingly simple intermediate plays a profound role in cellular metabolism. Its primary fate is isomerization to succinyl-CoA, an anaplerotic reaction that replenishes intermediates of the citric acid (TCA) cycle.[1] However, the accumulation of this compound, often due to genetic defects or vitamin B12 deficiency, can have significant pathological consequences, including the inhibition of fatty acid biosynthesis. Understanding the intricate details of this compound metabolism is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies.
The Metabolic Pathway of this compound
The core pathway involves the conversion of propionyl-CoA to succinyl-CoA, a sequence of three enzymatic reactions that occur within the mitochondrial matrix.
Synthesis of this compound
Propionyl-CoA, derived from the β-oxidation of odd-chain fatty acids and the catabolism of amino acids such as valine, isoleucine, methionine, and threonine, is the primary precursor for this compound synthesis.[2]
Enzyme: Propionyl-CoA Carboxylase (PCC) Reaction: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi
PCC is a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form the (S)-stereoisomer of this compound.[3]
Isomerization to Succinyl-CoA
(S)-Methylmalonyl-CoA is first converted to its (R)-stereoisomer before its final conversion to succinyl-CoA.
Enzyme: this compound Epimerase (MCEE) Reaction: (S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA
Enzyme: this compound Mutase (MUT) Reaction: (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA
This compound mutase is a vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the intramolecular rearrangement of the carbon skeleton, yielding succinyl-CoA.[4] This reaction is a critical anaplerotic entry point into the TCA cycle.
Figure 1: Anaplerotic pathway of propionyl-CoA to succinyl-CoA.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound pathway.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax | Source |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | [2][3] |
| Bicarbonate | 3.0 | - | [3] | |
| ATP | 0.08 | - | [3] | |
| This compound Mutase (MUT) (Human) | Adenosylcobalamin | Varies (mutations increase Km 40- to 900-fold) | Varies (0.2% to ~100% of wild-type) | [5] |
Cellular Metabolite Concentrations
| Metabolite | Tissue | Concentration (nmol/g wet weight) | Source |
| Malonyl-CoA | Rat Liver | 1.9 ± 0.6 | [6][7] |
| Rat Heart | 1.3 ± 0.4 | [6][7] | |
| Rat Skeletal Muscle | 0.7 ± 0.2 | [6][7] | |
| This compound | Streptomyces avermitilis (8 days culture) | ~10 µg/g DCW | [8] |
Note: Data on absolute concentrations of this compound in mammalian tissues under normal physiological conditions are scarce. Its levels are typically very low and increase significantly in pathological states.
Impact on Fatty Acid Synthesis
Elevated levels of this compound have been shown to inhibit fatty acid synthesis. This is thought to occur through the inhibition of fatty acid synthase (FASN), the multi-enzyme complex responsible for de novo fatty acid synthesis.
Figure 2: Inhibition of Fatty Acid Synthase by this compound.
Experimental Protocols
Quantification of this compound in Tissues by UPLC-MS/MS
This protocol is adapted from methods for quantifying short-chain acyl-CoAs.[6][7]
Principle: this compound is extracted from tissue, isolated by solid-phase extraction, separated by UPLC, and detected by tandem mass spectrometry.
Materials:
-
Tissue sample
-
10% Trichloroacetic acid (TCA)
-
Internal standard (e.g., [¹³C₃]this compound)
-
Reversed-phase solid-phase extraction (SPE) column
-
UPLC-MS/MS system
Procedure:
-
Homogenize frozen tissue in 10% TCA containing the internal standard.
-
Centrifuge to pellet precipitated proteins.
-
Load the supernatant onto a pre-conditioned reversed-phase SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for UPLC-MS/MS analysis.
-
Inject the sample onto the UPLC-MS/MS system.
-
Quantify this compound based on a standard curve generated with known amounts of this compound and the internal standard.
Figure 3: Workflow for this compound Quantification.
Assay for this compound Mutase (MUT) Activity
This protocol is based on the quantification of the product, succinyl-CoA, by UPLC-MS/MS.[9]
Principle: The rate of formation of succinyl-CoA from this compound is measured in a cell or tissue extract.
Materials:
-
Cell or tissue lysate (e.g., peripheral lymphocytes)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
This compound (substrate)
-
Adenosylcobalamin (cofactor)
-
UPLC-MS/MS system
Procedure:
-
Prepare a cell or tissue lysate.
-
Pre-incubate the lysate with adenosylcobalamin to ensure the holoenzyme is formed.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Analyze the reaction mixture for the amount of succinyl-CoA formed using a validated UPLC-MS/MS method.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per unit time per mg of protein.
In Vitro Fatty Acid Synthesis Inhibition Assay
This protocol measures the incorporation of a radiolabeled precursor into fatty acids in the presence and absence of this compound.[10]
Principle: The rate of de novo fatty acid synthesis is determined by measuring the incorporation of [¹⁴C]acetyl-CoA or [¹⁴C]malonyl-CoA into total lipids.
Materials:
-
Cell lysate or purified fatty acid synthase (FASN)
-
Assay buffer
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
[¹⁴C]acetyl-CoA or [¹⁴C]malonyl-CoA
-
This compound (inhibitor)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, malonyl-CoA, NADPH, and the radiolabeled precursor.
-
Add varying concentrations of this compound to different reaction tubes.
-
Initiate the reaction by adding the cell lysate or purified FASN.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the total lipids.
-
Quantify the radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Determine the extent of inhibition of fatty acid synthesis at different concentrations of this compound.
Conclusion and Future Directions
This compound is a metabolite of profound importance, linking the catabolism of fatty acids and amino acids to central carbon metabolism. Its dysregulation has severe consequences, highlighting the need for a thorough understanding of its metabolic roles. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further investigate the intricacies of this compound metabolism. Future research should focus on obtaining more precise measurements of in vivo this compound concentrations in various tissues and disease states, further characterizing the kinetic properties of the enzymes involved, and fully elucidating the molecular mechanisms by which this compound inhibits fatty acid synthesis. Such knowledge will be invaluable for the development of targeted therapies for metabolic disorders associated with aberrant this compound metabolism.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. This compound mutase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
The Unraveling of a Crucial Metabolic Hub: A Technical Guide to the Discovery of the Methylmalonyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylmalonyl-CoA metabolic pathway stands as a central crossroads in cellular metabolism, providing a vital link between the catabolism of odd-chain fatty acids, certain amino acids, and cholesterol, and the energy-generating Krebs cycle. Its elucidation was not a singular event but rather a culmination of meticulous research spanning several decades, involving pioneering work in enzymology, isotopic tracing, and the understanding of vitamin cofactors. This technical guide provides an in-depth exploration of the discovery of this critical pathway, detailing the key experiments, the quantitative data that underpinned these discoveries, and the logical framework that led to our current understanding.
Core Metabolic Pathway
The conversion of propionyl-CoA, a three-carbon thioester, to the Krebs cycle intermediate succinyl-CoA is accomplished through a three-step enzymatic sequence. This pathway is essential for harnessing the energy from various metabolic precursors.
The key enzymes involved are:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.
-
This compound Epimerase (MCE): An enzyme that converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.
-
This compound Mutase (MCM): A vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1][2]
The overall transformation can be summarized as follows:
Propionyl-CoA + ATP + HCO₃⁻ → D-Methylmalonyl-CoA + ADP + Pi D-Methylmalonyl-CoA ⇌ L-Methylmalonyl-CoA L-Methylmalonyl-CoA ⇌ Succinyl-CoA
Historical Perspective and Key Discoveries
The journey to understanding the this compound pathway was driven by the fundamental question of how propionate (B1217596), a significant metabolic intermediate, was utilized by the body. The initial discovery of this compound Mutase (MCM) in rat liver and sheep kidney in 1955 marked a pivotal moment in this endeavor.[3] The subsequent years saw a flurry of research that gradually pieced together the entire pathway.
The groundbreaking work of Harland G. Wood, Merton F. Utter, and Severo Ochoa was instrumental in this process. Their research on CO₂ fixation and propionate metabolism laid the foundation for understanding the individual enzymatic steps.[4][5][6] The use of isotopic tracers, particularly ¹⁴C-labeled compounds, was a revolutionary technique that allowed researchers to follow the fate of propionate and its intermediates through the metabolic labyrinth.[4][7]
A significant breakthrough came with the recognition of the essential roles of two cofactors: biotin (B1667282) for propionyl-CoA carboxylase and a derivative of vitamin B12, adenosylcobalamin, for this compound mutase.[8][9] The discovery of the biological function of adenosylcobalamin by Barker and colleagues in 1958 was a critical piece of the puzzle.[8]
Quantitative Data
The characterization of the enzymes in the this compound pathway involved detailed kinetic studies to determine their substrate affinities and catalytic efficiencies. This quantitative data was crucial for understanding the regulation and flux through the pathway.
| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (µmol/mg/min) | Source Organism | Reference |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 | Not specified | Bovine Liver | [9][10] |
| ATP | 0.08 | Not specified | Bovine Liver | [9] | |
| Bicarbonate (HCO₃⁻) | 3.0 | Not specified | Bovine Liver | [9][10] | |
| This compound Mutase | L-Methylmalonyl-CoA | 0.77 | Not specified | Bovine Brain | [11] |
| Succinyl-CoA | 0.18 | Not specified | Bovine Brain | [11] | |
| This compound Mutase | (R,S)-Methylmalonyl-CoA | 0.042 | 4.73 | Ascaris lumbricoides | [12] |
Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway.
Experimental Protocols
The elucidation of the this compound pathway relied on a variety of innovative experimental techniques. Below are detailed methodologies for the key experiments cited in the discovery of this pathway.
Assay for Propionyl-CoA Carboxylase Activity (Radiometric Method)
This assay, a cornerstone in the early studies, measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form this compound.
-
Principle: The enzymatic reaction is initiated in the presence of [¹⁴C]bicarbonate. The reaction is then stopped, and the acid-stable, non-volatile radioactivity incorporated into this compound is measured by liquid scintillation counting.[13][14]
-
Reaction Mixture (Final Volume: 1.0 mL):
-
Tris-HCl buffer (pH 8.0): 100 mM
-
ATP: 5 mM
-
MgCl₂: 10 mM
-
GSH (reduced glutathione): 2 mM
-
Propionyl-CoA: 2 mM
-
[¹⁴C]NaHCO₃: 10 mM (specific activity ~50,000 cpm/µmol)
-
Enzyme preparation (e.g., purified enzyme or cell extract)
-
-
Procedure:
-
Pre-incubate all components except propionyl-CoA and [¹⁴C]NaHCO₃ at 37°C for 5 minutes.
-
Start the reaction by adding propionyl-CoA and [¹⁴C]NaHCO₃.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 0.2 mL of 20% trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein.
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Evaporate the sample to dryness under a stream of air or in a vacuum oven to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.
-
Resuspend the residue in a small volume of water and add scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation: Enzyme activity is calculated based on the amount of ¹⁴C incorporated into the acid-stable product over time and normalized to the amount of protein in the assay.
Assay for this compound Mutase Activity (HPLC Method)
This method allows for the direct quantification of the substrate (this compound) and the product (succinyl-CoA), providing a more direct measure of enzyme activity.[2][15]
-
Principle: The enzyme reaction is allowed to proceed, and then the reaction is stopped. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify this compound and succinyl-CoA.
-
Reaction Mixture (Final Volume: 150 µL):
-
Tris-HCl buffer (pH 7.5): 100 mM
-
Adenosylcobalamin (AdoCbl): 10 µM
-
(R,S)-Methylmalonyl-CoA: 1 mM
-
Enzyme preparation
-
-
Procedure:
-
Pre-incubate the enzyme preparation with AdoCbl at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding an equal volume of cold 10% perchloric acid.
-
Centrifuge to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject an aliquot of the filtered supernatant onto an HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer (pH 6.5).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Detection: UV absorbance at 260 nm.
-
-
Quantification: The concentrations of this compound and succinyl-CoA are determined by comparing their peak areas to those of known standards.
Isotopic Tracer Studies to Elucidate the Pathway
The use of ¹⁴C-labeled propionate was fundamental in tracing its conversion to succinyl-CoA and demonstrating the involvement of the Krebs cycle.
-
Principle: A tissue preparation (e.g., liver homogenate or isolated mitochondria) is incubated with [¹⁴C]propionate. At various time points, the reaction is stopped, and the metabolic intermediates are separated and their radioactivity measured. This allows for the determination of the metabolic fate of the labeled carbon atoms.
-
Experimental Setup:
-
Prepare a fresh tissue homogenate or isolate mitochondria in an appropriate buffer.
-
The incubation mixture contains the tissue preparation, cofactors (ATP, Coenzyme A, Mg²⁺), and [1-¹⁴C]propionate or [2-¹⁴C]propionate.
-
Incubate at 37°C with shaking.
-
At different time intervals, take aliquots of the reaction mixture and stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separate the organic acids using techniques such as paper chromatography or ion-exchange chromatography.
-
Identify the radioactive spots by autoradiography or by scraping the corresponding areas of the chromatogram and measuring the radioactivity by scintillation counting.
-
-
Expected Outcome: Radioactivity from [¹⁴C]propionate would be sequentially incorporated into methylmalonate and then into succinate (B1194679) and subsequent Krebs cycle intermediates like malate (B86768) and fumarate, thus establishing the metabolic linkage.
Mandatory Visualizations
Caption: The this compound Metabolic Pathway.
Caption: Workflow for the Radiometric Assay of Propionyl-CoA Carboxylase.
Caption: Workflow for the HPLC-based Assay of this compound Mutase.
Conclusion
The discovery of the this compound metabolic pathway is a testament to the power of systematic biochemical investigation. Through the development of novel enzymatic assays, the application of isotopic tracers, and the purification and characterization of the involved enzymes, a once-obscure metabolic route was unveiled as a central pillar of cellular metabolism. The detailed understanding of this pathway, from its individual enzymatic steps to its overall regulation, continues to be of profound importance for researchers in basic science and for professionals in drug development, particularly in the context of inherited metabolic disorders and nutritional science. The experimental approaches pioneered during its discovery laid the groundwork for modern metabolic research and continue to be relevant in the ongoing exploration of cellular biochemistry.
References
- 1. HPLC assay for this compound epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE METABOLISM OF PROPIONIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nasonline.org [nasonline.org]
- 5. Severo Ochoa and the Synthesis of RNA - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of propionic acid in animal tissues. I. Enzymatic conversion of propionate to succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 10. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "The purification and characterization of methylmalonyl CoA mutase from" by Damon Martin [scholarsarchive.byu.edu]
- 12. Purification and characterization of this compound mutase from Ascaris lumbricoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 14. Case Western Reserve University [case.edu]
- 15. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Structure and Properties of Methylmalonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonyl-Coenzyme A (methylmalonyl-CoA) is a crucial intermediate in the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[1][2][3] Its metabolism is intrinsically linked to central energy production pathways, making it a molecule of significant interest in metabolic research and the development of therapeutics for related metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and metabolic significance of this compound, supplemented with detailed experimental protocols and pathway visualizations.
Chemical Structure and Physicochemical Properties
This compound is a thioester composed of a methylmalonic acid molecule linked to Coenzyme A.[2] The presence of the thioester bond makes it a high-energy compound, facilitating its role in metabolic reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C25H40N7O19P3S | [4] |
| Molar Mass | 867.608 g/mol | [4] |
| Predicted pKa (Strongest Acidic) | 0.82 | [5] |
| Predicted pKa (Strongest Basic) | 4.97 | [5] |
Metabolic Significance
This compound sits (B43327) at the crossroads of several metabolic pathways, primarily serving as an intermediate in the conversion of propionyl-CoA to succinyl-CoA, a key component of the citric acid cycle.[2][6] This conversion is a two-step process catalyzed by two critical enzymes: propionyl-CoA carboxylase and this compound mutase.
The Propionyl-CoA Catabolic Pathway
The catabolism of various substrates generates propionyl-CoA, which is then converted to (S)-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[2][7] (S)-methylmalonyl-CoA is then epimerized to (R)-methylmalonyl-CoA by this compound epimerase. Finally, the vitamin B12-dependent enzyme this compound mutase (MUT) catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[8]
Enzyme Kinetics
The enzymes involved in this compound metabolism have been extensively studied to understand their catalytic mechanisms and the impact of genetic mutations that lead to metabolic disorders.
Table 2: Kinetic Properties of Enzymes in the Propionyl-CoA Catabolic Pathway
| Enzyme | Substrate/Cofactor | Km | Vmax | Specific Activity | Source |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 mM | 13,950 moles/min/mole enzyme | Not specified | [7] |
| ATP | 0.08 mM | Not specified | Not specified | [7] | |
| Bicarbonate | 3.0 mM | Not specified | Not specified | [7] | |
| This compound Mutase (human, recombinant) | (R)-Methylmalonyl-CoA | 65 µM | Not specified | 23-26 U/mg | [8] |
| Adenosylcobalamin (AdoCbl) | 4.7 nM - 0.24 µM | Varies with mutation (0.2% to nearly 100% of wild-type) | Not specified | [2][5] |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of succinyl-CoA per minute.
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from a rapid, high-yield two-step synthesis method.[2]
Step 1: Synthesis of Methylmalonic Acid Thiophenyl Ester
-
Dissolve methylmalonic acid in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).
-
Add an equimolar amount of thiophenol.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent in a dropwise manner while stirring at room temperature.
-
Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the thiophenyl ester of methylmalonic acid from the filtrate using column chromatography.
Step 2: Transesterification with Coenzyme A
-
Dissolve the purified methylmalonic acid thiophenyl ester in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Add an equimolar amount of Coenzyme A (lithium salt).
-
Monitor the reaction for the formation of this compound, which can be followed by observing the disappearance of the thiophenyl ester using HPLC.
-
The reaction typically proceeds to completion within a few hours at room temperature.
-
The final product, this compound, can be purified by preparative HPLC.
Assay of this compound Mutase Activity by HPLC
This protocol is based on the separation and quantification of the product, succinyl-CoA, from the substrate, this compound, using reverse-phase HPLC.[5]
Materials:
-
Cell or tissue homogenate containing this compound mutase
-
Adenosylcobalamin (AdoCbl) solution (1 mM)
-
This compound solution (1 mM)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 10% perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1 M sodium phosphate buffer (pH 7.0) with 100 mM acetic acid
-
Mobile Phase B: 18% methanol (B129727) in Mobile Phase A
-
Succinyl-CoA and this compound standards for calibration
Procedure:
-
Prepare the enzyme sample by homogenizing cells or tissues in an appropriate buffer and determining the protein concentration.
-
In a microcentrifuge tube, combine the enzyme sample (e.g., 16-66 µg of protein) with the reaction buffer.
-
Add AdoCbl to a final concentration of 200 µM and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 400 µM. The total reaction volume is typically 150 µL.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range of product formation.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot of the supernatant onto the C18 column.
-
Elute the compounds using a suitable gradient of Mobile Phase B.
-
Detect this compound and succinyl-CoA by UV absorbance at 260 nm.
-
Quantify the amount of succinyl-CoA produced by comparing its peak area to a standard curve.
-
Calculate the specific activity of the enzyme (nmol of succinyl-CoA formed/min/mg of protein).
Drug Development and Screening
The critical role of the this compound pathway in metabolism makes its constituent enzymes attractive targets for drug development, particularly for treating metabolic disorders like methylmalonic acidemia. A typical workflow for screening potential therapeutic agents is outlined below.
Conclusion
This compound is a pivotal metabolite whose proper metabolism is essential for cellular energy homeostasis. Understanding its chemical properties, the kinetics of the enzymes that act upon it, and having robust experimental protocols for its study are fundamental for advancing research in metabolic diseases and developing novel therapeutic strategies. This guide provides a foundational resource for scientists and researchers dedicated to this important area of study.
References
- 1. Expression and kinetic characterization of this compound mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound mutase deficiency - Wikipedia [en.wikipedia.org]
- 6. Primary structure and activity of mouse this compound mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Methylmalonyl-CoA Mutase Across the Domains of Life: A Technical Guide
Abstract: Methylmalonyl-CoA mutase (MCM), a vitamin B12-dependent enzyme, holds a central position in the metabolic network of a wide array of organisms, from bacteria to mammals. It catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, a critical link between the catabolism of various metabolites and the Krebs cycle. Deficiencies in this enzyme in humans lead to the severe metabolic disorder methylmalonic acidemia, underscoring its physiological importance. This technical guide provides an in-depth exploration of the function of this compound mutase across different biological kingdoms, with a focus on its biochemical properties, the metabolic pathways it participates in, and the methodologies employed for its study. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this vital enzyme.
Introduction to this compound Mutase
This compound mutase (E.C. 5.4.99.2) is a key enzyme in the catabolism of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, as well as cholesterol.[1][2] The substrate, this compound, is primarily derived from propionyl-CoA.[1][2] The product of the enzymatic reaction, succinyl-CoA, is an intermediate of the tricarboxylic acid (TCA) cycle.[1][2] The enzyme requires adenosylcobalamin (AdoCbl), a derivative of vitamin B12, as a cofactor for its catalytic activity.[2] In eukaryotes, MCM is localized within the mitochondrial matrix.[2]
The enzymatic mechanism is a radical-based rearrangement, a process that is relatively uncommon in biological systems.[2] The reaction is initiated by the homolytic cleavage of the carbon-cobalt bond in adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species.[2] This radical abstracts a hydrogen atom from the substrate, this compound, initiating the rearrangement to succinyl-CoA.[3]
Function of this compound Mutase in Different Organisms
Bacteria
In bacteria, this compound mutase plays a crucial role in propionate (B1217596) metabolism.[4] For instance, in Propionibacterium freudenreichii var. shermanii, MCM is a key enzyme in the fermentation pathway that converts pyruvate (B1213749) to propionate.[4] The bacterial enzyme is typically a heterodimer, composed of α and β subunits.[4] In some bacteria, such as Escherichia coli, the enzyme is a homodimer, similar to its mammalian counterpart.[4] The direction of the reaction catalyzed by MCM in some anaerobic microbes is the reverse of that in humans, generating propionate from succinyl-CoA.[5] This process is important for the production of short-chain fatty acids in the gut microbiota.[5]
Archaea
Information on this compound mutase in archaea is more limited. However, genes encoding putative MCMs have been identified in several archaeal genomes.[6] In the hyperthermophilic archaeon Pyrococcus horikoshii, the MCM is encoded by two separate genes, corresponding to the large and small subunits.[6] These subunits are homologous to the catalytic and AdoCbl-binding domains of the human MCM, respectively.[6] Reconstitution experiments have shown that these subunits assemble into a heterotetrameric complex in the presence of adenosylcobalamin.[6] The precise metabolic role of MCM in many archaea is still under investigation but is likely linked to their unique carbon metabolism pathways.
Eukaryotes
In mammals, including humans, this compound mutase is a mitochondrial homodimer.[7] It plays a vital role in funneling metabolites from the breakdown of branched-chain amino acids, odd-chain fatty acids, and cholesterol into the TCA cycle.[2][4] The human MCM gene, MUT, is located on chromosome 6.[5]
A deficiency in MCM activity, due to mutations in the MUT gene, leads to methylmalonic acidemia (MMA), a serious autosomal recessive inherited metabolic disorder.[2] This condition is characterized by the accumulation of methylmalonic acid in bodily fluids, leading to a range of severe symptoms including metabolic acidosis, neurological damage, and in some cases, early death.[2][8] The severity of the disease can vary depending on the nature of the mutation, with complete loss of function (mut0) being more severe than partial loss of function (mut-).[7]
Current evidence suggests that this compound mutase is absent in plants.[4] The metabolic pathways for the degradation of propionate and branched-chain amino acids in plants appear to utilize alternative enzymatic routes that bypass the need for MCM. This highlights a significant divergence in the metabolic strategies employed by plants compared to animals and many microorganisms.
Quantitative Data on this compound Mutase
The kinetic properties of this compound mutase have been characterized in several organisms. A summary of key quantitative data is presented in the table below for comparative analysis.
| Organism/Enzyme Type | Substrate | Km | Vmax (or kcat) | Optimal pH | Optimal Temperature (°C) | Reference |
| Propionibacterium freudenreichii var. shermanii | This compound | 133 µM | - | - | - | [4] |
| Propionibacterium freudenreichii var. shermanii (H610A mutant) | This compound | 364 µM | - | - | - | [4] |
| Human (Wild-type) | Adenosylcobalamin | - | - | - | - | [9] |
| Human (mut- G94V mutant) | Adenosylcobalamin | Increased 40-fold | 0.2% of wild-type | - | - | [9] |
| Human (mut- Y231N mutant) | Adenosylcobalamin | Increased 900-fold | 1.5% of wild-type | - | - | [9] |
| Pleurochrysis carterae (photosynthetic alga) | (R,S)-Methylmalonyl-CoA | 0.59 mM | - | 7.5 | 30 | [10] |
| Pleurochrysis carterae (photosynthetic alga) | Succinyl-CoA | 5.5 mM | - | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound mutase.
This compound Mutase Activity Assay (HPLC-based)
This protocol describes the measurement of MCM activity by quantifying the formation of succinyl-CoA from this compound using high-performance liquid chromatography (HPLC).[1][11]
Materials:
-
Cell or tissue homogenate
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
(R,S)-Methylmalonyl-CoA (substrate)
-
Adenosylcobalamin (cofactor)
-
Reaction termination solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a reverse-phase C18 column
-
Mobile phase (e.g., gradient of acetonitrile (B52724) in an aqueous buffer containing a pairing agent like tetrabutylammonium (B224687) phosphate)
-
Succinyl-CoA standard for calibration
Procedure:
-
Prepare cell or tissue homogenates in a suitable buffer and determine the protein concentration.
-
Pre-incubate the homogenate with adenosylcobalamin in the reaction buffer for a specified time (e.g., 15 minutes at 37°C) to allow for holoenzyme formation.
-
Initiate the enzymatic reaction by adding this compound to the pre-incubated mixture.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the termination solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Separate the substrate (this compound) and the product (succinyl-CoA) using a suitable gradient elution program.
-
Detect the CoA esters by their absorbance at 254 nm.
-
Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve generated with known concentrations of succinyl-CoA.
-
Calculate the specific activity of MCM as nmol of succinyl-CoA formed per minute per mg of protein.
Purification of Recombinant this compound Mutase
This protocol outlines a general procedure for the purification of recombinant MCM, often expressed in E. coli, using affinity and size-exclusion chromatography.[12][13]
Materials:
-
E. coli cell paste expressing the recombinant MCM
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, or a vitamin B12-sepharose column)
-
Wash buffer (lysis buffer with a low concentration of imidazole (B134444) for His-tagged proteins)
-
Elution buffer (lysis buffer with a high concentration of imidazole for His-tagged proteins, or a high salt buffer for vitamin B12 affinity)
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
Storage buffer (e.g., 50 mM potassium phosphate, pH 7.4, with glycerol)
Procedure:
-
Resuspend the E. coli cell paste in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.
-
Load the clarified supernatant onto the equilibrated affinity chromatography column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound MCM using the elution buffer.
-
Collect the eluted fractions and analyze them by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified MCM and concentrate them if necessary.
-
For further purification, load the concentrated protein onto a size-exclusion chromatography column equilibrated with storage buffer.
-
Collect the fractions corresponding to the monomeric or dimeric form of MCM.
-
Analyze the purity of the final protein preparation by SDS-PAGE and determine the protein concentration.
-
Store the purified enzyme at -80°C.
Western Blot Analysis of this compound Mutase
This protocol describes the detection of MCM protein in biological samples using Western blotting.[14][15]
Materials:
-
Protein samples (cell lysates, tissue homogenates, or purified protein)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for MCM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-MCM antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera or X-ray film).
-
The intensity of the band corresponding to MCM can be quantified using densitometry software.
Quantitative PCR (qPCR) for this compound Mutase Gene Expression
This protocol outlines the steps for measuring the relative expression of the MUT gene using SYBR Green-based qPCR.[8][16]
Materials:
-
RNA isolated from cells or tissues
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers specific for the MUT gene and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Isolate total RNA from the samples of interest using a standard method (e.g., TRIzol or a column-based kit).
-
Assess the quality and quantity of the isolated RNA.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain the SYBR Green master mix, forward and reverse primers for either the MUT gene or the reference gene, and the cDNA template. Include no-template controls for each primer set.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Collect the fluorescence data at the end of each extension step.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the PCR products.
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the MUT gene using the ΔΔCt method, normalizing the Ct values of the MUT gene to the Ct values of the reference gene.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound mutase.
Figure 1. The metabolic pathway of propionate catabolism, highlighting the central role of this compound Mutase (MCM).
Figure 2. A generalized workflow for determining this compound Mutase (MCM) activity using an HPLC-based assay.
Conclusion
This compound mutase is an enzyme of fundamental importance in the metabolism of a diverse range of organisms. Its role as a bridge between the catabolism of specific amino acids and fatty acids and central carbon metabolism highlights its significance in maintaining metabolic homeostasis. The severe clinical consequences of its deficiency in humans further underscore its critical physiological function. This technical guide has provided a comprehensive overview of the function of MCM across different life forms, detailed experimental protocols for its investigation, and quantitative data for comparative analysis. Continued research into the structure, function, and regulation of this enzyme will undoubtedly provide further insights into metabolic control and may pave the way for novel therapeutic strategies for related metabolic disorders.
References
- 1. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mutase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of vitamin B12 on this compound mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Functional and structural characteristics of this compound mutase from Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Expression and kinetic characterization of this compound mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Purification of this compound mutase from Propionibacterium shermanii using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
An In-depth Technical Guide to the Regulation of Methylmalonyl-CoA Levels in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The meticulous regulation of methylmalonyl-CoA (MM-CoA) levels within the mitochondria is paramount for normal cellular metabolism. This intermediate metabolite lies at the crossroads of catabolic pathways for several amino acids, odd-chain fatty acids, and cholesterol. Dysregulation of its concentration can lead to the accumulation of toxic byproducts, resulting in severe metabolic disorders such as methylmalonic acidemia (MMA). This guide provides a comprehensive overview of the core enzymes, regulatory mechanisms, and experimental protocols relevant to the study of mitochondrial MM-CoA homeostasis.
Core Metabolic Pathway
The central pathway governing MM-CoA levels involves three key enzymes located within the mitochondrial matrix:
-
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.
-
This compound Epimerase (MCE): MCE subsequently converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.
-
This compound Mutase (MCM): In a vitamin B12 (adenosylcobalamin)-dependent reaction, MCM isomerizes L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle.
This sequence of reactions is critical for channeling carbon skeletons from various sources into central energy metabolism.
Enzymatic Regulation and Kinetics
The activity of these enzymes is tightly regulated at multiple levels to maintain appropriate MM-CoA concentrations.
Kinetic Parameters of Key Human Mitochondrial Enzymes
The efficiency and capacity of the MM-CoA metabolic pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of available kinetic data for the wild-type human mitochondrial enzymes.
| Enzyme | Substrate | Km | Vmax | kcat |
| This compound Mutase (MCM) | (R)-methylmalonyl-CoA | 23.19 µM - 76.15 µM[1] | 4.83 - 9.06 µmol/min/mg[1] | Not widely reported |
| Adenosylcobalamin | 4.7 nM - 0.24 µM[1] | |||
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | ~0.29 mM[2] | Not widely reported | Not widely reported |
| Bicarbonate | ~3.0 mM[2] | |||
| ATP | ~0.08 mM[2] | |||
| This compound Epimerase (MCE) | (S)-methylmalonyl-CoA | Data not available for human enzyme | Data not available for human enzyme | Data not available for human enzyme |
Note: Kinetic parameters can vary depending on experimental conditions. The provided ranges for MCM reflect values in the absence and presence of the activating protein MMAA.[1] Data for human MCE is notably scarce in the literature.
Allosteric Regulation
Allosteric control provides a rapid mechanism to modulate enzyme activity in response to changes in the metabolic state of the mitochondria.
-
Propionyl-CoA Carboxylase (PCC): While not extensively characterized in humans, related carboxylases like acetyl-CoA carboxylase are allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs.[3]
-
This compound Mutase (MCM): Substrate inhibition at high concentrations of this compound has been reported.[1] Additionally, the enzyme's activity is influenced by the accessory protein MMAA, which acts as a chaperone to maintain the active conformation of MCM.[1][4] It is also inhibited by itaconyl-CoA and nitric oxide.[1][5][6]
-
This compound Epimerase (MCE): Specific allosteric regulators for the human enzyme have not been well-documented.
Transcriptional Regulation
The expression levels of the genes encoding these metabolic enzymes are crucial for long-term adaptation to dietary and metabolic changes.
-
MUT (encoding MCM): The MUT gene is located on chromosome 6p12.3.[7] Its promoter region is situated in a CpG island, and it contains consensus sequences for transcription factors, though specific regulators are still under investigation.[8]
-
PCCA and PCCB (encoding PCC subunits): The PCCA and PCCB genes are located on chromosomes 13 and 3, respectively.[3] Their expression is essential for the formation of the functional heterododecameric PCC enzyme.
-
MCEE (encoding MCE): The MCEE gene is found on chromosome 2.[9] Bioinformatic analyses suggest potential binding sites for transcription factors such as C/EBPalpha, E47, HOXA9, and others in its promoter region, indicating a complex regulatory network.[10]
Signaling and Regulatory Pathways
The regulation of MM-CoA levels is integrated with broader cellular signaling networks.
Mitochondrial Concentrations of Key Metabolites
Understanding the physiological concentrations of these acyl-CoA species within the mitochondria is essential for contextualizing their regulatory roles. While precise human mitochondrial concentrations are challenging to determine and can vary with metabolic state, metabolomics studies in various mammalian models provide valuable estimates.
| Metabolite | Estimated Mitochondrial Concentration Range |
| Propionyl-CoA | 2.5 - 60 µM[11] |
| This compound | Generally low, accumulates in disease states |
| Succinyl-CoA | Can be of equal or higher concentration than acetyl-CoA[12] |
Experimental Protocols
Accurate measurement of enzyme activities and metabolite levels is fundamental to research in this field.
Measurement of this compound Mutase (MCM) Activity by HPLC
This method quantifies MCM activity by measuring the formation of succinyl-CoA from this compound.[10]
Materials:
-
Cell or tissue homogenate
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Adenosylcobalamin (AdoCbl) solution
-
This compound (MM-CoA) solution
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with a reverse-phase C18 column and UV detector
Protocol:
-
Prepare cell or tissue homogenates in a suitable buffer on ice.
-
Pre-incubate the homogenate with AdoCbl to ensure the formation of the active holoenzyme.
-
Initiate the reaction by adding MM-CoA and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the succinyl-CoA produced.
-
Calculate specific activity based on the amount of succinyl-CoA formed per unit time per amount of protein.
Quantification of Mitochondrial Acyl-CoAs by UPLC-MS/MS
This highly sensitive and specific method allows for the simultaneous quantification of multiple acyl-CoA species, including propionyl-CoA, this compound, and succinyl-CoA.
Materials:
-
Isolated mitochondria
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile/water with formic acid)
-
UPLC system coupled to a triple quadrupole mass spectrometer
Protocol:
-
Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
-
Rapidly quench metabolism and extract acyl-CoAs by adding ice-cold extraction solvent containing internal standards.
-
Vortex and centrifuge to pellet debris.
-
Analyze the supernatant by UPLC-MS/MS.
-
Separate acyl-CoAs using a suitable reverse-phase column and gradient elution.
-
Detect and quantify each acyl-CoA species using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Calculate the concentration of each acyl-CoA based on the ratio of the analyte peak area to the internal standard peak area, referencing a standard curve.
Conclusion
The regulation of mitochondrial this compound is a complex and vital aspect of cellular metabolism. A thorough understanding of the enzymes, their kinetics, and their regulatory networks is crucial for elucidating the pathophysiology of related metabolic diseases and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for researchers to accurately probe this intricate metabolic system. Further research is needed to fully characterize the kinetic properties of human this compound epimerase and to delineate the complete transcriptional and allosteric regulatory landscapes of this critical pathway.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Nitric oxide inhibits mammalian this compound mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mutase - Wikipedia [en.wikipedia.org]
- 7. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 8. genecards.org [genecards.org]
- 9. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an UPLC-MS/MS method for assaying the enzymatic activity of propionyl coenzyme-A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, this compound, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylmalonyl-CoA Synthesis in the Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonyl-CoA is a pivotal intermediate in the central metabolism of many gut-dwelling microorganisms, linking the metabolism of propionate (B1217596), a major short-chain fatty acid (SCFA), with the tricarboxylic acid (TCA) cycle. The synthesis and conversion of this compound by the gut microbiota have profound implications for both microbial physiology and host health. This technical guide provides a comprehensive overview of the core biochemical pathways, key enzymatic players, and regulatory mechanisms governing this compound synthesis in the gut microbiome. Furthermore, it details experimental protocols for the quantification of relevant metabolites and enzyme activities and discusses the potential for targeting these pathways in the context of drug development.
Core Biochemical Pathways of this compound Synthesis
In the anaerobic environment of the gut, this compound is primarily synthesized through two main pathways originating from propionyl-CoA and succinyl-CoA.
1. The Propionyl-CoA Carboxylation Pathway:
The most prominent route for this compound synthesis in the gut microbiota is the carboxylation of propionyl-CoA.[1] Propionyl-CoA itself is a major fermentation end-product derived from the breakdown of dietary fibers and certain amino acids (valine, isoleucine, methionine, and threonine) by gut bacteria.[1][2] This pathway is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC), which adds a carboxyl group from bicarbonate to propionyl-CoA to form (S)-methylmalonyl-CoA.[3][4]
2. The Succinyl-CoA Isomerization Pathway:
This compound can also be generated from the TCA cycle intermediate, succinyl-CoA, through a reversible isomerization reaction. This reaction is catalyzed by the vitamin B12 (cobalamin)-dependent enzyme this compound mutase (MCM).[5] In many gut anaerobes, this reaction is a key step in the pathway for propionate production from succinate (B1194679).[6][7] The mutase converts succinyl-CoA to (R)-methylmalonyl-CoA.
3. Interconversion of this compound Stereoisomers:
The two stereoisomers of this compound, (S)- and (R)-methylmalonyl-CoA, are interconverted by the enzyme this compound epimerase (or racemase).[8] This enzymatic step is crucial for connecting the propionyl-CoA carboxylation pathway, which produces the (S)-isomer, with the subsequent isomerization to succinyl-CoA by this compound mutase, which utilizes the (R)-isomer.[6][9]
Key Enzymes in this compound Synthesis
1. Propionyl-CoA Carboxylase (PCC):
PCC is a complex, biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA.[3] In many bacteria, it is a multimeric enzyme composed of alpha and beta subunits.[4] The alpha subunit contains the biotin (B1667282) carboxylase and biotin carboxyl carrier protein domains, while the beta subunit houses the carboxyltransferase activity.[4]
2. This compound Mutase (MCM):
MCM is a vitamin B12-dependent isomerase that catalyzes the reversible conversion of (R)-methylmalonyl-CoA to succinyl-CoA.[5] This enzyme is of particular interest in the gut microbiota as many anaerobic bacteria possess B12-dependent enzymes. The activity of MCM is crucial for both the degradation of propionate and its production via the succinate pathway.
3. This compound Epimerase (MCE):
MCE catalyzes the epimerization between (S)- and (R)-methylmalonyl-CoA.[8] The structure of MCE from Propionibacterium shermanii reveals a dimeric protein with a deep cleft forming the active site where a divalent metal ion is coordinated.[9][10] Two glutamate (B1630785) residues are proposed to act as the essential bases for the epimerization reaction.[6]
Quantitative Data
The following tables summarize available quantitative data on enzyme kinetics and metabolite concentrations related to this compound synthesis in gut-relevant microorganisms.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |
| Propionyl-CoA Carboxylase | Bacillus subtilis | Propionyl-CoA | 0.18 ± 0.02 | 10.2 ± 0.4 | [11] |
| Propionyl-CoA Carboxylase | Bacillus subtilis | ATP | 0.11 ± 0.01 | - | [11] |
| Propionyl-CoA Carboxylase | Bacillus subtilis | Bicarbonate | 1.2 ± 0.1 | - | [11] |
| This compound Mutase | Human (recombinant) | (R)-Methylmalonyl-CoA | - | 71 ± 4 | [12] |
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Organism | Growth Condition | Concentration (nmol/g dry weight) | Reference(s) |
| Propionyl-CoA | Escherichia coli (engineered) | + Propionate | 6-30 fold increase | |
| This compound | Escherichia coli (engineered) | + Propionate | 3.7-6.8 fold increase |
Experimental Protocols
1. Quantification of this compound and other Acyl-CoAs by LC-MS/MS:
This protocol provides a general framework for the quantification of short-chain acyl-CoAs from bacterial cultures.
-
Sample Preparation:
-
Rapidly quench metabolic activity by adding the bacterial culture to a cold solution (e.g., -20°C methanol).
-
Centrifuge the cells to obtain a cell pellet.
-
Extract the metabolites by resuspending the pellet in an extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture).[12]
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs. The transition from the precursor ion to a specific product ion is monitored.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Generate a standard curve using known concentrations of the acyl-CoA of interest.
-
Calculate the concentration of the acyl-CoA in the sample based on the standard curve.
-
2. Assay for Propionyl-CoA Carboxylase (PCC) Activity:
This assay measures the conversion of propionyl-CoA to this compound.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
ATP
-
MgCl2
-
Bicarbonate (can be radiolabeled with 14C for a radiometric assay)
-
Propionyl-CoA
-
Cell lysate or purified enzyme
-
-
Procedure:
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C).
-
Stop the reaction at different time points by adding an acid (e.g., perchloric acid).
-
Analyze the formation of this compound using HPLC or LC-MS/MS as described above.
-
3. Assay for this compound Mutase (MCM) Activity:
This assay measures the isomerization of this compound to succinyl-CoA.
-
Reaction Mixture:
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
(R)-Methylmalonyl-CoA
-
Adenosylcobalamin (Vitamin B12 coenzyme)
-
Cell lysate or purified enzyme
-
-
Procedure:
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C).
-
Stop the reaction at different time points.
-
Analyze the formation of succinyl-CoA using HPLC or LC-MS/MS.
-
4. Stable Isotope Labeling for Metabolic Flux Analysis:
To trace the flow of carbon through these pathways, stable isotope-labeled substrates like 13C-propionate can be used.
-
Procedure:
-
Culture gut bacteria in a medium containing the 13C-labeled substrate.
-
Harvest the cells at different time points.
-
Extract intracellular metabolites.
-
Analyze the mass isotopologue distribution of this compound, succinyl-CoA, and other related metabolites using LC-MS/MS.
-
The pattern of 13C incorporation provides insights into the activity of the different pathways.[13][14][15][16][17]
-
Regulation of this compound Synthesis
The synthesis of this compound in gut bacteria is tightly regulated at both the transcriptional and allosteric levels to maintain metabolic homeostasis.
-
Transcriptional Regulation: The expression of genes encoding the enzymes of the this compound pathway is often induced by the presence of their substrates. For example, in some bacteria, the genes for propionyl-CoA carboxylase are upregulated in the presence of propionate.
-
Allosteric Regulation: The activity of the enzymes can be modulated by the binding of small molecules to allosteric sites. For instance, propionyl-CoA carboxylase can be allosterically regulated by various acyl-CoA species, reflecting the overall metabolic state of the cell.
Role in Host-Microbe Interactions
The metabolism of this compound in the gut microbiota is intimately linked to host health. Propionate, the precursor to this compound, is a key SCFA that serves as an energy source for the host and has signaling functions.[9] The production of propionate by gut bacteria, which often involves the this compound pathway, has been associated with beneficial effects on host metabolism and immune function.[6][18] For example, propionate can modulate host inflammatory responses and has been implicated in the protective effects against inflammatory bowel disease.[8][18]
Therapeutic Targeting of this compound Synthesis
Given the importance of this compound metabolism in both commensal and pathogenic bacteria, the enzymes of this pathway represent potential targets for therapeutic intervention.
-
Inhibitors of Key Enzymes: The development of small molecule inhibitors targeting bacterial propionyl-CoA carboxylase or this compound mutase could be a strategy to modulate the metabolic output of the gut microbiota.[19] Such inhibitors could be used to either reduce the production of potentially detrimental levels of propionate in certain disease contexts or to disrupt the metabolism of pathogenic bacteria that rely on this pathway for survival.
-
High-Throughput Screening: The development of robust high-throughput screening (HTS) assays is crucial for the discovery of novel inhibitors.[20][21][22] For example, fluorescence- or luminescence-based assays can be adapted to screen large compound libraries for inhibitors of PCC or MCM activity.
Conclusion
The synthesis of this compound is a central metabolic hub in the gut microbiota, with significant implications for both microbial ecology and host physiology. A thorough understanding of the biochemical pathways, enzymatic mechanisms, and regulatory networks governing this process is essential for researchers and drug development professionals. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into this critical area of host-microbe interactions. The potential to therapeutically target these microbial pathways opens up new avenues for the development of novel treatments for a range of diseases associated with gut dysbiosis.
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Propionyl-CoA carboxylase - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Protective role of colitis in inflammatory arthritis via propionate-producing Bacteroides in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteroides this compound mutase produces propionate that promotes intestinal goblet cell differentiation and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and directed evolution of propionyl-CoA carboxylase and its application in succinate biosynthetic pathway with two CO2 fixation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. (13)C-based metabolic flux analysis. [sonar.ch]
- 14. researchgate.net [researchgate.net]
- 15. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Peptide-Based Method for 13C Metabolic Flux Analysis in Microbial Communities (Journal Article) | OSTI.GOV [osti.gov]
- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | Protective role of colitis in inflammatory arthritis via propionate-producing Bacteroides in the gut [frontiersin.org]
- 19. Development of a High Throughput Screen for the Identification of Inhibitors of Peptidoglycan O-Acetyltransferases, New Potential Antibacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stereospecificity of Methylmalonyl-CoA Epimerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylmalonyl-CoA epimerase (MCE; EC 5.1.99.1) is a critical enzyme in the metabolic pathway for the degradation of odd-chain fatty acids and certain amino acids. It catalyzes the stereospecific interconversion of (2S)-methylmalonyl-CoA to (2R)-methylmalonyl-CoA, a key step linking propionyl-CoA metabolism to the tricarboxylic acid (TCA) cycle. This guide provides a comprehensive overview of the stereospecificity of MCE, including its catalytic mechanism, quantitative kinetic data, detailed experimental protocols for substrate synthesis and enzyme assays, and the structural basis for its function. This information is essential for researchers studying metabolic disorders, developing novel therapeutics, and engineering metabolic pathways.
Introduction
This compound epimerase, often historically referred to as this compound racemase, plays a pivotal role in intermediary metabolism. The carboxylation of propionyl-CoA by propionyl-CoA carboxylase stereospecifically produces (2S)-methylmalonyl-CoA.[1][2][3] However, the subsequent enzyme in the pathway, this compound mutase, is specific for the (2R)-epimer.[4] MCE bridges this stereochemical gap by catalyzing the inversion of the stereocenter at the C-2 position of this compound.[1][5]
Deficiencies in MCE activity can lead to a rare autosomal recessive metabolic disorder known as this compound epimerase deficiency, characterized by the accumulation of methylmalonic acid and other toxic metabolites, resulting in life-threatening neonatal metabolic acidosis, hyperammonemia, and neurological complications.[5][6][7] Understanding the stereospecificity and catalytic mechanism of MCE is therefore of significant clinical and biochemical importance.
Catalytic Mechanism and Stereospecificity
The epimerization reaction catalyzed by MCE proceeds via a carbanion/enolate intermediate mechanism.[1] The enzyme abstracts a proton from the C-2 carbon of one epimer and then facilitates the reprotonation from the opposite face to form the other epimer.
Studies on the enzyme from Propionibacterium shermanii have identified two critical glutamate (B1630785) residues in the active site, Glu48 and Glu141, that act as the catalytic acid-base pair.[8][9] The proposed mechanism involves one glutamate residue acting as a general base to abstract the C-2 proton, forming a resonance-stabilized enolate intermediate. This intermediate is stabilized by a divalent metal ion, typically Co²⁺, coordinated by active site residues.[8][10] The other glutamate residue then acts as a general acid to donate a proton to the opposite face of the enolate, resulting in the other epimer.[8]
Kinetic isotope effect studies using specifically tritiated (2R)-methyl[2-³H]malonyl-CoA have shown that the hydrogen atom of the new C-H bond in the (2S)-product is primarily derived from the solvent, supporting a two-base mechanism where there is no rapid isotopic exchange between the enzyme-bound intermediate and solvent protons.[11]
The overall reaction is:
(2S)-Methylmalonyl-CoA ⇌ (2R)-Methylmalonyl-CoA
Quantitative Data
Precise kinetic parameters for this compound epimerase are crucial for understanding its catalytic efficiency and for modeling metabolic flux. The following tables summarize the available quantitative data for the enzyme from different species.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specific Activity | Reference(s) |
| Propionibacterium shermanii | (2R)-Methyl[2-³H]malonyl-CoA | - | - | 2.3 x 10⁶ (tritium isotope effect) | 10.1 µkat/mg | [11][12] |
| Pyrococcus horikoshii | (R,S)-Methylmalonyl-CoA | 79 | 240 | 3.0 x 10⁶ | - | [13] |
| Metallosphaera sedula | (R,S)-Methylmalonyl-CoA | - | - | - | Specific activity determined in a coupled assay | [14] |
Experimental Protocols
Synthesis of this compound
4.1.1. Chemical Synthesis of Racemic (R,S)-Methylmalonyl-CoA
A rapid and high-yield chemical synthesis of racemic this compound can be achieved through a two-step procedure.[15]
Materials:
-
Methylmalonic acid
-
Thiophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (CoA)
-
Anhydrous dioxane
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for chromatography
Protocol:
-
Preparation of the Thiophenyl Ester of Methylmalonic Acid:
-
Dissolve methylmalonic acid and thiophenol in anhydrous dioxane.
-
Add DCC as a condensing agent and stir the reaction at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the thiophenyl ester by silica gel chromatography using an ethyl acetate/hexane gradient.
-
-
Transesterification with Coenzyme A:
-
Dissolve the purified thiophenyl ester in a minimal amount of organic solvent (e.g., dioxane).
-
Add this solution to a saturated sodium bicarbonate solution containing Coenzyme A.
-
Stir the biphasic reaction mixture vigorously at room temperature.
-
Monitor the formation of this compound by HPLC.
-
Upon completion, purify the (R,S)-methylmalonyl-CoA by reverse-phase HPLC. The overall yield is typically around 80%.[15]
-
4.1.2. Enzymatic Synthesis of (2S)-Methylmalonyl-CoA
Stereochemically pure (2S)-methylmalonyl-CoA can be synthesized from propionyl-CoA using propionyl-CoA carboxylase (PCC).[2][3][16]
Materials:
-
Propionyl-CoA
-
Propionyl-CoA carboxylase (PCC)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Biotin
-
Sodium bicarbonate (or [¹⁴C]-bicarbonate for radiolabeling)
-
Potassium phosphate (B84403) buffer (pH 7.5)
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, biotin, and sodium bicarbonate.
-
Add propionyl-CoA to the reaction mixture.
-
Initiate the reaction by adding a purified preparation of propionyl-CoA carboxylase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).
-
Monitor the formation of (2S)-methylmalonyl-CoA by HPLC.
-
Terminate the reaction by adding a quenching agent (e.g., perchloric acid).
-
Purify the (2S)-methylmalonyl-CoA from the reaction mixture using reverse-phase HPLC.
Assay of this compound Epimerase Activity
A simplified and reliable HPLC-based coupled assay is commonly used to determine MCE activity.[13][14][17] This assay relies on the conversion of the (2R)-methylmalonyl-CoA product of the epimerase reaction to succinyl-CoA by the stereospecific this compound mutase.
Materials:
-
(2S)-Methylmalonyl-CoA (substrate)
-
Purified this compound epimerase (MCE)
-
Purified recombinant this compound mutase (MCM) specific for the (2R)-isomer
-
Adenosylcobalamin (a cofactor for MCM)
-
Potassium phosphate buffer (pH 7.0)
-
Reaction termination solution (e.g., 1 M acetic acid)
-
HPLC system with a C18 reverse-phase column
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing potassium phosphate buffer and adenosylcobalamin.
-
Add a defined amount of purified MCM to the mixture.
-
Add the substrate, (2S)-methylmalonyl-CoA, to the reaction mixture.
-
Pre-incubate the mixture to ensure the MCM is active.
-
-
Initiation and Incubation:
-
Initiate the epimerase reaction by adding a known amount of the MCE preparation.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the termination solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the disappearance of this compound. A typical mobile phase would be a gradient of acetonitrile (B52724) in a sodium phosphate buffer, with detection at 260 nm.
-
-
Calculation of Activity:
-
Calculate the rate of this compound consumption to determine the MCE activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Propionyl-CoA to Succinyl-CoA
Caption: The metabolic pathway from propionyl-CoA to the TCA cycle intermediate, succinyl-CoA.
Catalytic Mechanism of this compound Epimerase
Caption: The proposed two-base catalytic mechanism of this compound epimerase.
Experimental Workflow for MCE Activity Assay
Caption: A typical experimental workflow for the coupled HPLC-based assay of MCE activity.
Conclusion
The stereospecificity of this compound epimerase is fundamental to its biological function, ensuring the correct stereoisomer of this compound is available for entry into the TCA cycle. This in-depth guide has provided a detailed overview of the enzyme's catalytic mechanism, available quantitative data, and robust experimental protocols. A deeper understanding of MCE's stereospecificity and kinetics is vital for the development of diagnostics and therapeutics for related metabolic disorders and for the advancement of metabolic engineering applications. Further research is warranted to fully characterize the kinetic parameters of the human enzyme and to elucidate the precise pKa values of the active site residues to further refine our understanding of its catalytic power.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Functional analysis of the this compound epimerase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 6. This compound Epimerase Deficiency Mimicking Propionic Aciduria [mdpi.com]
- 7. This compound Epimerase Deficiency Mimicking Propionic Aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis of the Stereospecificity of Bacterial B12-dependent 2-Hydroxyisobutyryl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Crystal structure of methylmalonyl-coenzyme A epimerase from P. shermanii: a novel enzymatic function on an ancient metal binding scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proton transfer in this compound epimerase from Propionibacterium shermanii. Studies with specifically tritiated (2R)-methylmalonyl-CoA as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and characterization of this compound epimerase from Propionibacterium shermanii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Epimerase (Msed_0639) and Mutase (Msed_0638 and Msed_2055) Convert (S)-Methylmalonyl-Coenzyme A (CoA) to Succinyl-CoA in the Metallosphaera sedula 3-Hydroxypropionate/4-Hydroxybutyrate Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC assay for this compound epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Properties of the Methylmalonyl-CoA Mutase Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylmalonyl-CoA mutase (MCM) is a critical vitamin B12-dependent enzyme that catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. This reaction is a key step in the catabolism of odd-chain fatty acids and certain amino acids, funneling them into the tricarboxylic acid (TCA) cycle.[1][2] Deficiencies in MCM activity lead to the life-threatening metabolic disorder methylmalonic acidemia. A thorough understanding of the thermodynamic and kinetic properties of the MCM reaction is paramount for developing effective therapeutic strategies. This technical guide provides a comprehensive overview of the thermodynamics of the MCM reaction, detailed experimental protocols for its characterization, and insights into the enzyme's catalytic mechanism.
Introduction
This compound mutase (EC 5.4.99.2) is a mitochondrial enzyme that plays a vital role in intermediary metabolism.[2] It catalyzes the 1,2-rearrangement of the carbon skeleton of this compound to form succinyl-CoA, an intermediate of the TCA cycle.[1][3] The reaction is chemically challenging and proceeds via a radical-based mechanism, initiated by the homolytic cleavage of the cobalt-carbon bond of its cofactor, adenosylcobalamin (AdoCbl), a derivative of vitamin B12.[3][4] The enzyme dramatically accelerates this bond homolysis by a factor of approximately 1012.[3] This guide delves into the thermodynamic parameters that govern this fascinating and medically important enzymatic reaction.
Thermodynamic and Kinetic Data
The thermodynamic landscape of the this compound mutase reaction has been primarily investigated through studies focusing on the initial, rate-limiting step of Co-C bond homolysis and the overall equilibrium of the isomerization. The following tables summarize the key quantitative data available in the literature.
Table 1: Thermodynamics of Substrate Binding and Co-C Bond Homolysis
| Parameter | Value | Conditions | Reference |
| Substrate Binding (this compound) | |||
| Gibbs Free Energy (ΔG) | -5.2 ± 0.2 kcal/mol | 37 °C | [3] |
| Co-C Bond Homolysis (Enzyme-bound AdoCbl) | |||
| Activation Enthalpy (ΔH‡) | 18.8 ± 0.8 kcal/mol | 37 °C | [3] |
| Activation Entropy (ΔS‡) | 18.2 ± 0.8 cal/(mol·K) | 37 °C | [3] |
| Activation Free Energy (ΔG‡) | 13.1 ± 0.6 kcal/mol | 37 °C | [3] |
| Enzyme Rate Acceleration | ~0.9 x 1012-fold | 37 °C | [3] |
| Reduction in Transition State Barrier | 17 kcal/mol | 37 °C | [3] |
Table 2: Overall Reaction Thermodynamics
| Parameter | Value | Conditions | Reference |
| Isomerization of this compound to Succinyl-CoA | |||
| Equilibrium Constant (Keq) | ~20 | Not specified | Estimated from relative concentrations at equilibrium[5] |
| Standard Gibbs Free Energy (ΔG°') | ~ -1.8 kcal/mol | 25 °C, pH 7 | Calculated from Keq |
Note: The ΔG°' was calculated using the equation ΔG°' = -RTln(Keq), where R = 1.987 cal/(mol·K) and T = 298.15 K.
Metabolic Pathway and Reaction Mechanism
This compound mutase is a central enzyme in the catabolic pathway of propionyl-CoA, which is derived from the breakdown of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic characterization of Co-C bond homolysis catalyzed by coenzyme B(12)-dependent this compound mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Characterization and Categorization of Missense Mutations that Cause Methylmalonyl‐CoA Mutase (MUT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
An In-depth Technical Guide to the Evolutionary Conservation of the Methylmalonyl-CoA Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
The methylmalonyl-CoA pathway is a critical metabolic route for the catabolism of odd-chain fatty acids, cholesterol, and specific amino acids, converting propionyl-CoA to the Krebs cycle intermediate, succinyl-CoA.[1][2][3] Its presence and functional conservation across all three domains of life—Bacteria, Archaea, and Eukarya—underscore its fundamental biological importance. This technical guide provides a comprehensive overview of the evolutionary conservation of this pathway, focusing on its core enzymes: propionyl-CoA carboxylase (PCC), this compound epimerase (MCE), and this compound mutase (MCM). We present comparative data, detailed experimental protocols, and pathway visualizations to offer an in-depth resource for researchers in metabolism and drug development.
Introduction to the this compound Pathway
The this compound pathway is a central metabolic hub that channels various metabolites into the tricarboxylic acid (TCA) cycle. It is the primary catabolic route for propionyl-CoA, a three-carbon thioester derived from the breakdown of amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol side chains.[2][3][4] The pathway consists of three core enzymatic steps that convert propionyl-CoA into succinyl-CoA. Deficiencies in any of these enzymes can lead to severe metabolic disorders, such as methylmalonic acidemia and propionic acidemia, highlighting the pathway's critical role in maintaining metabolic homeostasis.[1][4][5]
The fundamental logic of the pathway is highly conserved, although the specific characteristics and regulation of its constituent enzymes can vary between organisms. This conservation makes it a valuable subject for comparative biochemistry and a potential target for therapeutic intervention, particularly in the context of infectious diseases where metabolic differences between host and pathogen can be exploited.
Core Enzymes: A Comparative and Evolutionary Analysis
The three central enzymes of the pathway exhibit fascinating patterns of evolutionary conservation and divergence.
Propionyl-CoA Carboxylase (PCC)
Propionyl-CoA carboxylase (EC 6.4.1.3) catalyzes the first committed step: the ATP- and biotin-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA (historically referred to as D-methylmalonyl-CoA).[4][6]
-
Structural Conservation: PCC belongs to the ancient and widespread family of biotin-dependent carboxylases.[7] These enzymes share a common catalytic mechanism involving three functional domains: a biotin carboxylase (BC) domain, a biotin carboxyl carrier protein (BCCP), and a carboxyltransferase (CT) domain.[7] In bacteria and eukaryotes, PCC is typically a heteromultimer composed of α and β subunits. The α-subunit contains the BC and BCCP domains, while the β-subunit houses the CT domain.[7]
-
Evolutionary Divergence: While the core domains are conserved, their arrangement can vary. The enzyme's activity and substrate specificity are largely determined by the CT subunit.[8][9] Studies have shown significant diversity in the pccB genes (encoding the CT subunit) across various microorganisms.[8][9] This diversity has been exploited in biotechnological applications, such as the directed evolution of PCC for enhanced CO2 fixation and succinate (B1194679) production.[8][9][10]
This compound Epimerase (MCE)
This compound epimerase (EC 5.1.99.1), often incorrectly called a racemase, catalyzes the interconversion of (S)-methylmalonyl-CoA and (R)-methylmalonyl-CoA.[11][12] This step is crucial because the subsequent enzyme, MCM, is specific for the (R)-enantiomer.
-
Structural Conservation: MCE is a member of the vicinal-oxygen-chelate (VOC) superfamily, a group of structurally related proteins that catalyze a wide range of reactions involving divalent metal ions.[11] All members share a characteristic structural scaffold, suggesting evolution through gene duplication, fusion, and domain swapping events.[11] Sequence comparisons reveal a high degree of conservation, with over 16% of the amino acid sequence being identical across diverse organisms from bacteria to humans.[13] For instance, the C. elegans MCE shares over 65% sequence identity with its human and mouse counterparts.[11]
-
Functional Context: The enzyme is essential for the breakdown of odd-chain fatty acids and branched-chain amino acids.[14] In humans, mutations in the MCEE gene lead to this compound epimerase deficiency, a rare but serious metabolic disorder.[12] Interestingly, knockout studies in C. elegans showed that while the enzyme is not essential for normal development under standard lab conditions, it plays a role in stress response.[11][15]
This compound Mutase (MCM)
This compound mutase (EC 5.4.99.2) catalyzes the final, reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, using adenosylcobalamin (AdoCbl), a form of vitamin B12, as a cofactor.[3][16]
-
Structural and Cofactor Conservation: MCM is a classic example of a vitamin B12-dependent enzyme and is widely distributed in bacteria, archaea, and animals.[3][17] The core catalytic mechanism, involving the generation of a radical intermediate via the homolytic cleavage of the cobalt-carbon bond in AdoCbl, is highly conserved.[16]
-
Evolutionary Divergence: Significant differences exist in the enzyme's quaternary structure. In bacteria like Propionibacterium shermanii, MCM is a heterodimer of α and β subunits.[3] In contrast, human mitochondrial MCM is a homodimer encoded by the MUT gene.[16][18] Archaeal MCMs often have their large (catalytic) and small (AdoCbl-binding) subunits encoded by separate genes, which then assemble into a functional complex.[17] Furthermore, accessory proteins like MMAA are often required for the proper function and stability of MCM, and these proteins also show evolutionary conservation.[3][18][19]
Quantitative Data on Enzyme Conservation
The following tables summarize the conservation of the this compound pathway enzymes across different domains of life.
Table 1: Subunit Composition and Cofactor Requirements of Core Enzymes
| Enzyme | Domain | Organism (Example) | Subunit Composition | Cofactors | Reference |
| PCC | Bacteria | Bacillus subtilis | Heteromultimer (α, β) | Biotin, ATP | [8],[7] |
| Eukarya | Homo sapiens | Heterododecamer (α6β6) | Biotin, ATP | [7] | |
| MCE | Bacteria | P. shermanii | Homodimer | Co(II) | [11],[14] |
| Eukarya | C. elegans | Monomer (predicted) | Divalent Cation | [11] | |
| Eukarya | Homo sapiens | Homodimer | Divalent Cation | [12] | |
| MCM | Bacteria | P. shermanii | Heterodimer (αβ) | Vitamin B12 | [3] |
| Archaea | P. horikoshii | Heterotetramer (α2β2) | Vitamin B12 | [17] | |
| Eukarya | Homo sapiens | Homodimer | Vitamin B12 | [18],[16] |
Table 2: Sequence Identity of this compound Epimerase (MCE) Relative to Homo sapiens
| Organism | Domain | Sequence Identity (%) | Reference |
| Mus musculus (Mouse) | Eukarya | >65% | [11] |
| Caenorhabditis elegans (Nematode) | Eukarya | ~65% | [11] |
| Methylobacterium extorquens | Bacteria | >65% | [11] |
| Propionibacterium shermanii | Bacteria | ~30% | [11] |
| Pyrococcus abyssi | Archaea | ~30% | [11] |
| Pyrococcus horikoshii | Archaea | ~30% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the study of this pathway. Below are representative protocols for enzyme activity assays and phylogenetic analysis.
Protocol: Radiometric Assay for this compound Mutase (MCM) Activity
This protocol is adapted from methods used for studying MCM kinetics and is a gold standard for measuring its activity.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, adenosylcobalamin (AdoCbl), and the enzyme source (purified protein or cell lysate).
-
Initiation: Start the reaction by adding radiolabeled (R,S)-[¹⁴C]-methylmalonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Termination: Stop the reaction by adding an acid, such as perchloric acid.
-
Separation: Separate the substrate ([¹⁴C]-methylmalonyl-CoA) from the product ([¹⁴C]-succinyl-CoA) using techniques like High-Performance Liquid Chromatography (HPLC) or paper chromatography.[20]
-
Quantification: Quantify the amount of radioactivity in the substrate and product fractions using liquid scintillation counting.
-
Calculation: Determine the specific activity based on the amount of product formed over time, normalized to the amount of protein in the assay.[21]
Protocol: Phylogenetic Analysis of an Enzyme Family (e.g., MCE)
This protocol outlines the bioinformatic steps to establish evolutionary relationships.
Methodology:
-
Sequence Retrieval: Use a query protein sequence (e.g., human MCEE) to search protein databases (like UniProt or NCBI GenBank) using BLAST to collect a set of homologous sequences from a diverse range of organisms.[11]
-
Multiple Sequence Alignment (MSA): Align the collected sequences using algorithms like ClustalW or MUSCLE. This step is critical for identifying conserved regions and preparing the data for phylogenetic inference.
-
Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree. Common methods include:
-
Neighbor-Joining: A distance-matrix method that is computationally fast.
-
Maximum Likelihood: A statistical method that finds the tree most likely to have produced the observed sequence data given a model of evolution.
-
Bayesian Inference: A method that uses posterior probabilities to infer the best tree.
-
-
Tree Visualization and Interpretation: Use software like FigTree or MEGA to visualize the phylogenetic tree. The branching patterns of the tree represent the inferred evolutionary relationships between the sequences.
Evolutionary Relationships and Drug Development Implications
The strong conservation of the this compound pathway across different life forms highlights its ancient origins and indispensable role. However, the subtle structural and functional differences, particularly in enzyme quaternary structure and cofactor utilization, present opportunities for targeted drug development.
For example, the differences in the quaternary structure of this compound mutase between bacteria (heterodimer) and humans (homodimer) could be exploited to design inhibitors that specifically target the bacterial enzyme's subunit interface.[3][18] Similarly, understanding the nuances of cofactor delivery and accessory proteins in pathogens could reveal novel targets to disrupt their metabolism without affecting the host. The study of this pathway in various organisms, from bacteria to model organisms like C. elegans, provides crucial insights into metabolic flexibility and adaptation, informing both basic science and translational research.[11][19]
References
- 1. fiveable.me [fiveable.me]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Role of vitamin B12 on this compound mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Early evolution of the biotin-dependent carboxylase family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and directed evolution of propionyl-CoA carboxylase and its application in succinate biosynthetic pathway with two CO2 fixation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Directed Evolution of Propionyl-CoA Carboxylase for Succinate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hollywood.zbh.uni-hamburg.de [hollywood.zbh.uni-hamburg.de]
- 12. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 13. Functional analysis of the this compound epimerase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. Functional analysis of the methylmalonyl‐CoA epimerase from Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]
- 16. This compound mutase - Wikipedia [en.wikipedia.org]
- 17. Functional and structural characteristics of this compound mutase from Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structures of the Human GTPase MMAA and Vitamin B12-dependent this compound Mutase and Insight into Their Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic and Genomic Systems to Study Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent this compound Mutase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Biotin in the Carboxylation of Propionyl-CoA to Methylmalonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-CoA carboxylase (PCC) is a critical mitochondrial enzyme that plays a central role in the metabolism of odd-chain fatty acids and several amino acids. This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA, a key step for the entry of these metabolites into the tricarboxylic acid (TCA) cycle. Deficiencies in PCC activity lead to the life-threatening metabolic disorder known as propionic acidemia. This technical guide provides a comprehensive overview of the structure and function of PCC, with a particular focus on the indispensable role of its biotin (B1667282) cofactor in the carboxylation reaction. We delve into the intricate two-step catalytic mechanism, summarize key quantitative data, provide detailed experimental protocols for assessing enzyme activity, and explore the known regulatory pathways governing this vital metabolic enzyme.
Introduction
Propionyl-CoA carboxylase (PCC, EC 6.4.1.3) is a mitochondrial enzyme essential for the catabolism of various metabolites, including the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids and cholesterol.[1][2] The enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to yield (S)-methylmalonyl-CoA.[2] This product is subsequently converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[3] The catalytic activity of PCC is absolutely dependent on its covalently bound biotin cofactor, highlighting the critical role of this vitamin in intermediary metabolism.[1]
Genetic defects in the genes encoding the subunits of PCC lead to propionic acidemia, a severe autosomal recessive disorder characterized by the accumulation of toxic metabolites.[1][4] Understanding the intricate mechanics of PCC and the role of biotin is therefore of paramount importance for the development of therapeutic strategies for this and related metabolic diseases.
Structure of Propionyl-CoA Carboxylase
Human propionyl-CoA carboxylase is a large, multimeric enzyme with a molecular weight of approximately 750 kDa.[1][2] It is a heterododecamer composed of six alpha (α) and six beta (β) subunits, arranged in an α6β6 configuration.[1]
-
Alpha (α) Subunit: The α-subunit houses two crucial functional domains:
-
Biotin Carboxylase (BC) Domain: This domain catalyzes the first step of the carboxylation reaction: the ATP-dependent carboxylation of the biotin cofactor.[5]
-
Biotin Carboxyl Carrier Protein (BCCP) Domain: A specific lysine (B10760008) residue within this domain is covalently linked to the biotin cofactor.[1] This domain acts as a "swinging arm," translocating the carboxylated biotin from the BC active site to the CT active site.[1]
-
-
Beta (β) Subunit: The β-subunit contains the Carboxyltransferase (CT) Domain . This domain is responsible for the second step of the reaction, transferring the carboxyl group from carboxybiotin to propionyl-CoA.[5]
The active sites of the BC and CT domains are located on different subunits and are separated by a significant distance, necessitating the mobility of the BCCP domain for catalysis to occur.[2]
The Catalytic Mechanism: A Two-Step Process
The carboxylation of propionyl-CoA by PCC is a two-step process that occurs at two distinct active sites within the enzyme complex. The biotin cofactor, tethered to the BCCP domain, is central to this mechanism, acting as a mobile carrier of the carboxyl group.
Step 1: Carboxylation of Biotin
This initial step takes place in the biotin carboxylase (BC) domain of the α-subunit.[5] Here, bicarbonate (HCO3-) is activated by ATP to form a carboxyphosphate (B1215591) intermediate. This activated carboxyl group is then transferred to the N1 atom of the biotin ring, forming carboxybiotin.[1] This reaction is dependent on the presence of Mg2+ and ATP.[5]
Step 2: Carboxyl Transfer to Propionyl-CoA
The BCCP domain, carrying the newly formed carboxybiotin, then translocates to the carboxyltransferase (CT) active site located on the β-subunit.[1] Within the CT active site, the carboxyl group is transferred from carboxybiotin to the α-carbon of propionyl-CoA, generating (S)-methylmalonyl-CoA and regenerating the biotin cofactor.[5] The regenerated biotin is then ready to return to the BC domain to initiate another catalytic cycle.
Quantitative Data
The following table summarizes key kinetic and physicochemical parameters of human propionyl-CoA carboxylase.
| Parameter | Value | Reference(s) |
| Michaelis-Menten Constants (Km) | ||
| Propionyl-CoA | 0.29 mM | [1] |
| ATP | 0.08 mM | [2] |
| Bicarbonate (HCO3-) | 3.0 mM | [1] |
| Catalytic Efficiency (kcat/Km) | ||
| Wild-type PCC | Higher than mutant forms | [3] |
| R165W, E168K, R410W mutants | Approx. 50% of wild-type | [3] |
| Optimal pH | 8.0 - 8.5 | [2] |
| Temperature Stability | Conserved structural integrity from -50 to 37 °C | [2] |
Experimental Protocols
Several methods are available for assaying the activity of propionyl-CoA carboxylase. The choice of assay depends on the available equipment, the source of the enzyme, and the specific experimental question.
Radioisotope-Based Assay ([14C]Bicarbonate Fixation)
This is a highly sensitive and direct method for measuring PCC activity.
Principle: The assay measures the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into the non-volatile product, methylmalonyl-CoA.
Materials:
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Propionyl-CoA
-
ATP
-
MgCl2
-
[14C]Sodium Bicarbonate (NaH14CO3)
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl2, ATP, and propionyl-CoA.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source and [14C]NaHCO3.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid, such as TCA. This step also serves to drive off any unreacted [14C]CO2.[6]
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer an aliquot of the supernatant (containing the acid-stable [14C]this compound) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the [14C]bicarbonate, and the protein concentration of the enzyme source.
HPLC-Based Assay
This method allows for the direct quantification of the product, this compound, without the use of radioisotopes.
Principle: The reaction is performed, and the product, this compound, is separated from the substrate, propionyl-CoA, by high-performance liquid chromatography (HPLC) and quantified by UV detection.
Materials:
-
Enzyme source
-
Assay buffer
-
Propionyl-CoA
-
ATP
-
MgCl2
-
Bicarbonate
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phases for gradient elution
-
Standards for propionyl-CoA and this compound
Procedure:
-
Set up the enzymatic reaction as described for the radioisotope assay, but using non-radiolabeled bicarbonate.
-
Incubate for a specific time at the optimal temperature.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge to remove precipitated proteins.
-
Filter the supernatant before injection into the HPLC system.
-
Separate the CoA esters using a suitable gradient elution program.
-
Detect the separated compounds by their absorbance at 254 nm or 260 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.
Coupled Spectrophotometric Assay
This continuous assay is suitable for high-throughput screening and kinetic studies.
Principle: The production of ADP in the PCC reaction is coupled to the oxidation of NADH through the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically.[7]
Materials:
-
Enzyme source
-
Assay buffer
-
Propionyl-CoA
-
ATP
-
MgCl2
-
Bicarbonate
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a coupling solution containing assay buffer, MgCl2, bicarbonate, PEP, NADH, PK, and LDH.
-
Add the enzyme source and propionyl-CoA to the cuvette containing the coupling solution.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Regulation of Propionyl-CoA Carboxylase
The activity of PCC is regulated at both the transcriptional and post-translational levels to meet the metabolic needs of the cell.
-
Transcriptional Regulation: In some organisms, such as Rhodobacter sphaeroides, the expression of the PCC genes is upregulated in the presence of propionate. This is mediated by a transcriptional regulator known as PccR.[8]
-
Post-Translational Modification: The covalent attachment of biotin to the BCCP domain, a process known as biotinylation, is essential for PCC activity and is catalyzed by holocarboxylase synthetase.[1]
-
Metabolite-Linked Regulation: The availability of its substrate, propionyl-CoA, can influence cellular processes beyond the TCA cycle. For instance, propionyl-CoA can serve as a donor for the propionylation of histone lysine residues, an epigenetic modification that can alter gene transcription.[4] This creates a feedback loop where the metabolic state of the cell can influence its gene expression profile.
Signaling Pathways and Experimental Workflows
Enzymatic Reaction Pathway
Caption: The two-step catalytic mechanism of propionyl-CoA carboxylase.
Experimental Workflow for Radioisotope-Based Assay
Caption: Workflow for the radioisotope-based propionyl-CoA carboxylase assay.
Regulatory Influence of Propionyl-CoA Levels
Caption: The dual fate of propionyl-CoA and its influence on gene transcription.
Conclusion
The carboxylation of propionyl-CoA to this compound, catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase, is a vital reaction in cellular metabolism. The intricate structure of PCC, with its distinct catalytic domains and the mobile biotin-carrying subunit, facilitates a complex two-step reaction mechanism. Understanding the nuances of this process, from the kinetic parameters to the regulatory networks, is crucial for developing effective diagnostic and therapeutic approaches for propionic acidemia and other related metabolic disorders. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate the function and regulation of this essential enzyme. Further research into the signaling pathways that directly control PCC activity will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Propionyl-CoA Carboxylase (PCC) Project [tonglab.biology.columbia.edu]
- 3. Characterization of four variant forms of human propionyl-CoA carboxylase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 7. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Role of Vitamin B12 in Methylmalonyl-CoA Mutase Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B12, in its coenzyme form adenosylcobalamin (AdoCbl), is an indispensable cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). MCM plays a critical role in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol by catalyzing the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. This reaction is a vital link between the degradation pathways of these metabolites and the tricarboxylic acid (TCA) cycle. Deficiencies in either vitamin B12 or the MCM enzyme itself lead to the accumulation of methylmalonic acid, resulting in the life-threatening inborn error of metabolism known as methylmalonic acidemia. This technical guide provides an in-depth exploration of the foundational research on vitamin B12's role as a cofactor for MCM, detailing the enzyme's structure, catalytic mechanism, and the experimental methodologies used to elucidate its function.
Introduction: The Propionate (B1217596) Catabolic Pathway and the Central Role of this compound Mutase
The catabolism of several essential biomolecules, including the amino acids isoleucine, valine, threonine, and methionine, as well as odd-chain fatty acids and cholesterol, converges on the formation of propionyl-CoA.[1][2] The propionate catabolic pathway subsequently converts propionyl-CoA into the TCA cycle intermediate, succinyl-CoA. This conversion is a three-step process occurring within the mitochondrial matrix.
This compound mutase (EC 5.4.99.2) is the terminal enzyme in this pathway, catalyzing the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[3][4] This seemingly simple rearrangement is a complex free-radical based reaction that is entirely dependent on the vitamin B12 derivative, adenosylcobalamin, as a cofactor.[5][6]
The Architecture of this compound Mutase and the Adenosylcobalamin Cofactor
Human this compound mutase is a homodimeric protein located in the mitochondrial matrix.[7] Each subunit is approximately 750 amino acids long and folds into distinct domains responsible for substrate binding and cofactor interaction.[7][8] The crystal structure of MCM, first determined for the enzyme from Propionibacterium shermanii, reveals a TIM barrel domain that houses the active site where substrate binds.[9]
The adenosylcobalamin cofactor is a complex organometallic molecule containing a central cobalt atom coordinated by a corrin (B1236194) ring. In its active form, the cobalt is also coordinated to a 5'-deoxyadenosyl group and a dimethylbenzimidazole nucleotide. A critical feature of the enzyme-cofactor interaction is the displacement of the dimethylbenzimidazole ligand by a histidine residue from the enzyme (His610 in P. shermanii).[9][10] This "base-off/His-on" conformation is thought to weaken the cobalt-carbon bond of the 5'-deoxyadenosyl group, facilitating the initiation of the catalytic cycle.[6][9]
The Radical-Based Catalytic Mechanism of Isomerization
The isomerization of this compound to succinyl-CoA proceeds through a fascinating and complex radical-based mechanism, which can be broken down into the following key steps:
-
Homolytic Cleavage of the Co-C Bond: The reaction is initiated by the homolytic cleavage of the bond between the cobalt atom of the cofactor and the 5'-deoxyadenosyl group. This generates a highly reactive 5'-deoxyadenosyl radical and reduces the cobalt from Co(III) to Co(II).[5][10]
-
Hydrogen Abstraction: The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the methyl group of the substrate, this compound, forming 5'-deoxyadenosine (B1664650) and a substrate radical.[10]
-
Radical Rearrangement: The substrate radical undergoes rearrangement, where the thioester group migrates to the adjacent carbon, resulting in a succinyl-CoA radical.
-
Hydrogen Re-abstraction: The succinyl-CoA radical re-abstracts a hydrogen atom from the methyl group of 5'-deoxyadenosine, forming the product succinyl-CoA and regenerating the 5'-deoxyadenosyl radical.[10]
-
Reformation of the Co-C Bond: The 5'-deoxyadenosyl radical recombines with the Co(II) of the cobalamin cofactor, reforming the active adenosylcobalamin and completing the catalytic cycle.[10]
This intricate mechanism relies on the precise positioning of the substrate and cofactor within the active site to control the highly reactive radical intermediates.
Quantitative Data on this compound Mutase
The study of this compound mutase has generated a wealth of quantitative data regarding its kinetic properties and the impact of mutations.
Table 1: Kinetic Parameters of Wild-Type and Mutant this compound Mutase
| Enzyme Variant | Km for AdoCbl (µM) | Vmax (% of Wild-Type) | Reference |
| Wild-Type | ~0.04 | 100% | [11] |
| G94V | Increased 40-fold | ~100% | [12] |
| Y231N | Increased 900-fold | ~0.2% | [12] |
| R369H | Increased 100-fold | ~20% | [12] |
| G623R | Increased 500-fold | ~5% | [12] |
| H678R | Increased 200-fold | ~10% | [12] |
| G717V | Increased 800-fold | ~2% | [12] |
Note: The kinetic parameters can vary depending on the specific assay conditions.
Table 2: Methylmalonic Acid Levels in Health and Disease
| Condition | Plasma MMA (nmol/L) | Urine MMA (µmol/mmol creatinine) | Reference |
| Healthy Individuals | 25 - 250 | 0.42 - 39.9 | [11][13] |
| Vitamin B12 Deficiency | > 376 | Elevated | [11][14] |
| Methylmalonic Acidemia | > 40,000 | Significantly Elevated | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound mutase. The following sections provide an overview of key experimental protocols.
Expression and Purification of Recombinant Human this compound Mutase
The production of recombinant human MCM in E. coli is a common approach to obtain sufficient quantities of the enzyme for structural and functional studies.
Protocol:
-
Gene Synthesis and Cloning: The human MMUT cDNA is synthesized and cloned into an appropriate bacterial expression vector, such as pET, often with an N-terminal His-tag to facilitate purification.
-
Bacterial Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in a rich medium like Terrific Broth at 37°C to an OD600 of 1.0-1.2. Protein expression is induced with IPTG (e.g., 500 µM), and the temperature is reduced to 16-20°C for overnight expression to enhance protein solubility.[16]
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole (B134444), 5% glycerol) containing protease inhibitors. The cells are lysed by sonication on ice.[16]
-
Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with the lysis buffer, and the His-tagged MCM is eluted with a linear gradient of imidazole (e.g., 20-200 mM).[16]
-
His-Tag Cleavage (Optional): If required, the His-tag can be cleaved by incubation with a specific protease (e.g., TEV protease). The cleaved protein is then passed through the Ni-NTA column again to remove the protease and the cleaved tag.[16]
-
Ion-Exchange Chromatography: The partially purified protein is further purified by ion-exchange chromatography (e.g., on a Source Q column) using a salt gradient (e.g., 25-500 mM NaCl in 50 mM HEPES pH 7.3, 5% glycerol) to separate MCM from remaining contaminants.[16]
-
Size-Exclusion Chromatography: As a final polishing step, the protein can be subjected to size-exclusion chromatography to ensure homogeneity and proper folding.
-
Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.
This compound Mutase Activity Assay (Permanganate Oxidation Method)
This assay indirectly measures the formation of succinyl-CoA by quantifying the remaining this compound after the enzymatic reaction.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM potassium phosphate (B84403) buffer, pH 7.4
-
0.04 mM Adenosylcobalamin (AdoCbl)[11]
-
A known amount of purified MCM or cell lysate
-
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow the formation of the holoenzyme.
-
Initiation of Reaction: Start the reaction by adding this compound to a final concentration of 0.2-1.0 mM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid, to a final concentration of 0.5 M.
-
Permanganate Oxidation: The amount of remaining this compound is determined by its oxidation with potassium permanganate, which can be monitored spectrophotometrically.
-
Calculation of Activity: The enzyme activity is calculated based on the amount of this compound consumed over time. One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[11]
UPLC-MS/MS for Succinyl-CoA Quantification
This highly sensitive and specific method directly measures the product of the MCM reaction, succinyl-CoA.
Protocol:
-
Enzyme Reaction: Perform the enzyme reaction as described in section 5.2, steps 1-4.
-
Reaction Quenching and Sample Preparation: Terminate the reaction by adding ice-cold methanol (B129727) containing an internal standard (e.g., 13C-labeled succinyl-CoA). Centrifuge the samples to precipitate proteins. The supernatant is collected and dried under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent, such as 50% methanol in water.
-
UPLC-MS/MS Analysis:
-
Chromatography: Separate the CoA esters using a reverse-phase UPLC column (e.g., a C18 column) with a gradient of mobile phases, typically water with a small amount of formic acid (Mobile Phase A) and acetonitrile (B52724) with formic acid (Mobile Phase B).[17]
-
Mass Spectrometry: Detect and quantify succinyl-CoA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for succinyl-CoA are monitored for high selectivity.
-
-
Quantification: The concentration of succinyl-CoA is determined by comparing its peak area to that of the internal standard, using a standard curve generated with known concentrations of succinyl-CoA.
Site-Directed Mutagenesis to Probe Structure-Function Relationships
Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in the catalytic mechanism and cofactor binding of MCM.
Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[18]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type MMUT cDNA as a template and the mutagenic primers. A low number of cycles (e.g., 16-18) is typically used to minimize the chance of secondary mutations.[19]
-
Template DNA Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[18][19]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Clone Selection and Sequencing: Select individual bacterial colonies and isolate the plasmid DNA. The presence of the desired mutation is confirmed by DNA sequencing.
-
Protein Expression and Characterization: Express and purify the mutant MCM protein as described in section 5.1. The kinetic and structural properties of the mutant enzyme are then characterized and compared to the wild-type enzyme.
Visualizations of Key Concepts
Signaling Pathway
Caption: The propionate catabolic pathway, highlighting the central role of this compound mutase.
Experimental Workflow
Caption: A generalized experimental workflow for studying this compound mutase.
Logical Relationship
Caption: The logical progression from vitamin B12 deficiency or gene mutation to clinical disease.
Conclusion
The foundational research on vitamin B12 as a cofactor for this compound mutase has unveiled a sophisticated enzymatic mechanism with profound implications for human health. The radical-based catalysis, orchestrated by the intricate interplay between the adenosylcobalamin cofactor and the enzyme's active site, underscores the elegance of biological catalysis. A thorough understanding of this system, facilitated by the experimental approaches detailed in this guide, is paramount for the diagnosis and development of therapeutic strategies for methylmalonic acidemia and other related metabolic disorders. Continued research in this area holds the promise of novel interventions to mitigate the devastating effects of these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itaconyl-CoA forms a stable biradical in this compound mutase and derails its activity and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Electron paramagnetic resonance studies of the this compound mutase reaction. Evidence for radical intermediates using natural and artificial substrates as well as the competitive inhibitor 3-carboxypropyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. art.torvergata.it [art.torvergata.it]
- 11. academic.oup.com [academic.oup.com]
- 12. Expression and kinetic characterization of this compound mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of urinary methylmalonic acid by gas chromatography mass spectrometry and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Methylmalonyl-CoA in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonyl-CoA (MM-CoA) is a critical intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Dysregulation of MM-CoA metabolism is associated with several inherited metabolic disorders, such as methylmalonic acidemia, and can be an indicator of vitamin B12 deficiency.[1][2] Accurate quantification of MM-CoA in biological samples is therefore essential for diagnosing and monitoring these conditions, as well as for research in metabolic diseases and drug development. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive, specific, and robust method for the precise measurement of MM-CoA.[3][4] This document provides a detailed protocol for the quantification of MM-CoA in biological matrices.
Principle of the Method
This method utilizes a stable isotope dilution technique coupled with HPLC-MS/MS for the accurate quantification of MM-CoA.[1] Biological samples are first homogenized and proteins are precipitated using an acidic solution. A known amount of a stable isotope-labeled internal standard (e.g., [13C3]malonyl-CoA or a specific MM-CoA isotopologue if available) is added at the beginning of the sample preparation to account for analyte loss during extraction and to correct for matrix effects.[3][4] The extracted MM-CoA and the internal standard are then separated from other cellular components using solid-phase extraction (SPE).[4][5] Chromatographic separation is achieved on a reverse-phase C18 column, often with an ion-pairing agent in the mobile phase to enhance the retention and peak shape of the polar acyl-CoA molecules.[3] The separated analytes are detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3][5]
Signaling Pathway
Caption: Metabolism of Propionyl-CoA to Succinyl-CoA via this compound.
Experimental Workflow
Caption: General workflow for this compound quantification using HPLC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound sodium salt (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., [13C3]malonyl-CoA, custom synthesis may be required for MM-CoA specific standard)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid, Trichloroacetic acid (TCA) or Perchloric acid[4][6]
-
Ammonium (B1175870) formate (B1220265) or other ion-pairing agents[3][5]
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or C18)[5][7]
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
Sample Preparation
-
Tissue Samples: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled tube.[3] Add ice-cold 10% (w/v) TCA or other suitable acid.[4][6]
-
Cell Samples: For cultured cells, aspirate the media and add ice-cold extraction solution (e.g., 10% TCA).[6]
-
Internal Standard: Add a known amount of the internal standard to each sample.
-
Homogenization: Homogenize the tissue on ice until a uniform suspension is achieved. For cell samples, scrape the cells and vortex thoroughly.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[3]
-
Solid-Phase Extraction (SPE):
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, typically the initial mobile phase of the HPLC gradient.
HPLC-MS/MS Conditions
HPLC System: A standard HPLC or UHPLC system.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size)[3] |
| Mobile Phase A | 25 mM ammonium formate in 98% water / 2% acetonitrile, pH 8.2[3] or 0.1% Formic Acid in water[8] |
| Mobile Phase B | 98% acetonitrile / 2% water, 5 mM ammonium formate[3] or 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5-10 µL[3] |
| Column Temperature | 42°C[5] |
| Gradient | A linear gradient from a low percentage of Mobile Phase B to a high percentage over several minutes to elute MM-CoA.[5] |
Mass Spectrometer: A tandem quadrupole mass spectrometer.
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | The precursor ion (Q1) for MM-CoA is its [M+H]+. A common product ion (Q3) results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (-507 Da).[5] A specific fragment for MM-CoA at m/z 317 can be used for selective quantification.[5] |
| Source Parameters | Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument. |
Calibration and Quantification
-
Prepare a series of calibration standards of MM-CoA at known concentrations.
-
Add a fixed amount of the internal standard to each calibration standard.
-
Process the standards in the same manner as the biological samples.
-
Generate a standard curve by plotting the ratio of the peak area of MM-CoA to the peak area of the internal standard against the concentration of the standards.
-
Perform a linear regression analysis on the standard curve to obtain the equation of the line and the correlation coefficient (R²).[3]
-
Use the peak area ratio from the unknown samples to calculate the concentration of MM-CoA using the regression equation.[3]
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC-MS/MS methods for the quantification of related analytes, which can be expected for a validated MM-CoA assay.
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (R²) | > 0.995 | [9][10] |
| Limit of Detection (LOD) | < 0.058 µmol/L (for MMA) | [9] |
| Limit of Quantification (LOQ) | 0.085 µmol/L (for MMA); 0.225 pmol (for other acyl-CoAs) | [9][11] |
| Intra-assay Precision (CV) | 1.42–5.2% | [2][9] |
| Inter-assay Precision (CV) | 3.09–8.7% | [2][9] |
| Recovery | 92.40–105.95% (for MMA) | [9] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal | Inefficient extraction, degradation of analyte, incorrect MS parameters. | Ensure rapid sample processing on ice to minimize enzymatic degradation.[3] Optimize MS source parameters and MRM transitions. Use glass vials to prevent adsorption.[3] |
| Poor Peak Shape/Resolution | Inappropriate mobile phase, column degradation. | Incorporate an ion-pairing reagent in the mobile phase.[3] Ensure the sample is fully dissolved in the initial mobile phase.[3] Check the column for degradation.[3] |
| High Variability | Inconsistent sample handling, inaccurate addition of internal standard. | Ensure consistent and rapid sample handling and extraction.[3] Use a reliable internal standard and ensure it is added accurately at the beginning of the extraction.[3] |
| Isomer Interference | Co-elution with structurally similar compounds (e.g., Succinyl-CoA). | Optimize chromatographic conditions to achieve baseline separation.[5] Use a specific MRM transition for MM-CoA (e.g., precursor -> m/z 317) to ensure selective quantitation.[5] |
Conclusion
This application note provides a comprehensive framework for the sensitive and specific quantification of this compound in biological samples using HPLC-MS/MS. The detailed protocol, from sample preparation to data analysis, offers a robust methodology for researchers in metabolic disease, clinical diagnostics, and drug development. Adherence to the outlined procedures and careful optimization of instrument parameters will ensure accurate and reproducible results.
References
- 1. Quantitation of methylmalonic acid in serum or plasma using isotope dilution-selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pafmj.org [pafmj.org]
- 9. mdpi.com [mdpi.com]
- 10. Methylmalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for Methylmalonyl-CoA Mutase Activity Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonyl-CoA mutase (MCM) is a crucial mitochondrial enzyme that plays a vital role in the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids.[1][2] It catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] This reaction requires adenosylcobalamin (a form of vitamin B12) as a cofactor.[2][3] Deficiencies in MCM activity, often due to genetic mutations, lead to a serious metabolic disorder known as methylmalonic acidemia (MMA).[4][5] Therefore, the accurate measurement of MCM activity in cell lysates is essential for diagnosing MMA, understanding its pathophysiology, and developing potential therapeutic interventions.[4][5]
This application note provides a detailed protocol for determining MCM activity in cell lysates using a reliable and widely cited method. The protocol is designed to be accessible to researchers with a basic understanding of enzyme kinetics and standard laboratory techniques.
Principle of the Assay
The activity of this compound mutase is determined by measuring the rate of conversion of this compound to succinyl-CoA.[4][6] This can be achieved through various analytical techniques, including high-performance liquid chromatography (HPLC), ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and capillary electrophoresis (CE).[4][6][7] These methods allow for the separation and quantification of the substrate (this compound) and the product (succinyl-CoA).[6][7] The protocol described here will focus on an HPLC-based method, which is a robust and commonly used approach.
Experimental Workflow
The following diagram illustrates the overall workflow for the this compound mutase activity assay.
Caption: Workflow for this compound Mutase Activity Assay.
Metabolic Pathway
This compound mutase is a key enzyme in the catabolism of several metabolites, linking their breakdown to the central carbon metabolism via the TCA cycle.
Caption: Metabolic pathway involving this compound Mutase.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest.
-
Buffers and Solutions:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitor cocktail.
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5).
-
Stop Solution: 10% (v/v) perchloric acid.
-
-
Substrate and Cofactor:
-
(R,S)-Methylmalonyl-CoA
-
Adenosylcobalamin (AdoCbl)
-
-
Standards:
-
Succinyl-CoA
-
This compound
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Homogenizer or sonicator
-
Spectrophotometer (for protein quantification)
-
HPLC system with a C18 reverse-phase column
-
Thermomixer or water bath
-
Cell Lysate Preparation
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in a minimal volume of PBS.
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet with ice-cold PBS.
-
-
Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Alternatively, sonicate the cell suspension on ice to ensure complete lysis.[8]
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay.[8] This is crucial for normalizing the enzyme activity.
-
This compound Mutase Activity Assay
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer (to a final volume of 100 µL)
-
Adenosylcobalamin (final concentration of 20 µM)
-
Cell lysate (containing 50-100 µg of total protein)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the apoenzyme to bind the cofactor.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding this compound to a final concentration of 200 µM.
-
Mix gently and incubate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the assay.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold Stop Solution (10% perchloric acid).
-
Incubate on ice for 10 minutes to precipitate proteins.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two buffers:
-
Buffer A: 100 mM potassium phosphate buffer (pH 4.5)
-
Buffer B: Methanol
-
-
Gradient: A linear gradient from 5% to 30% Buffer B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the succinyl-CoA peak based on the retention time and peak area of a succinyl-CoA standard.
-
Create a standard curve using known concentrations of succinyl-CoA to determine the amount of product formed in the enzymatic reaction.
-
Data Analysis
-
Calculate the amount of succinyl-CoA produced in the reaction using the standard curve.
-
Express the MCM activity as nmol of succinyl-CoA formed per hour per mg of total protein (nmol/h/mg protein).[7]
Data Presentation
Table 1: Kinetic Parameters of this compound Mutase
| Parameter | Wild-Type Enzyme | Mutant Enzyme (Example) |
| Km for this compound (µM) | 65 | 150 |
| Km for Adenosylcobalamin (µM) | 0.05 | 45 |
| Vmax (nmol/min/mg) | 25 | 5 |
Note: These are example values and may vary depending on the specific enzyme and assay conditions.[3][10]
Table 2: MCM Activity in Different Cell Lysates
| Cell Line | Condition | MCM Activity (nmol/h/mg protein) ± SD |
| Control Fibroblasts | Untreated | 15.2 ± 1.8 |
| MMA Patient Fibroblasts | Untreated | 1.1 ± 0.3 |
| Hepatocytes | Untreated | 25.6 ± 3.1 |
| Hepatocytes | Drug X Treatment | 12.3 ± 1.5 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no activity | Inactive enzyme | Ensure proper storage of cell lysates (-80°C) and avoid repeated freeze-thaw cycles. |
| Insufficient cofactor | Prepare fresh adenosylcobalamin solution and protect it from light. | |
| Presence of inhibitors in the lysate | Dialyze the cell lysate against the reaction buffer. | |
| High background | Non-enzymatic conversion | Run a control reaction without cell lysate. |
| Contaminating peaks in HPLC | Optimize the HPLC gradient and ensure the purity of reagents. | |
| Poor reproducibility | Inaccurate pipetting | Use calibrated pipettes and prepare a master mix for the reaction setup. |
| Variation in protein concentration | Ensure accurate protein quantification for each lysate. |
Conclusion
This application note provides a comprehensive protocol for the reliable measurement of this compound mutase activity in cell lysates. The detailed methodology, along with the provided diagrams and data tables, should serve as a valuable resource for researchers investigating the role of MCM in health and disease. Adherence to the protocol and careful experimental technique will ensure the generation of accurate and reproducible data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Expression and kinetic characterization of this compound mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Radiolabeled Methylmalonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonyl-CoA is a critical intermediate in the metabolism of odd-chain fatty acids and several amino acids. Its conversion to succinyl-CoA, a Krebs cycle intermediate, is a key anaplerotic reaction.[1][2] The enzymatic synthesis of radiolabeled this compound provides a valuable tool for studying the kinetics and regulation of enzymes involved in this pathway, such as this compound mutase, and for investigating metabolic disorders like methylmalonic acidemia.[3]
This document provides detailed protocols for the in vitro synthesis of radiolabeled this compound using propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA.[4][1] The primary method described utilizes [¹⁴C]bicarbonate as the source of the radiolabel.
Metabolic Pathway
The synthesis of this compound from propionyl-CoA is a key step in central metabolism. The following diagram illustrates the enzymatic reaction catalyzed by propionyl-CoA carboxylase (PCC).
Caption: Enzymatic carboxylation of propionyl-CoA to this compound.
Experimental Protocols
Preparation of Active Propionyl-CoA Carboxylase (PCC)
Protocol 1A: Partial Purification of PCC from Rat Liver
This protocol is adapted from methods described for the purification of biotin-dependent carboxylases.[3][5]
Materials:
-
Fresh or frozen rat liver
-
Homogenization buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Precipitation solution: Saturated ammonium (B1175870) sulfate (B86663) solution, pH 7.5
-
Dialysis buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT
-
Centrifuge, homogenizer, dialysis tubing
Procedure:
-
Homogenize rat liver in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to obtain the cytosolic fraction.
-
Slowly add ammonium sulfate solution to the cytosolic fraction to achieve 30% saturation while stirring on ice. Equilibrate for 30 minutes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Add more ammonium sulfate solution to the supernatant to achieve 60% saturation. Equilibrate for 30 minutes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C. The pellet contains the partially purified PCC.
-
Resuspend the pellet in a minimal volume of dialysis buffer.
-
Dialyze the protein solution against 2 liters of dialysis buffer overnight at 4°C, with one buffer change.
-
Determine the protein concentration of the dialyzed enzyme preparation (e.g., using a Bradford assay). The enzyme is now ready for use in the synthesis reaction.
Protocol 1B: Preparation of PCC from Cultured Fibroblasts
This method is suitable for smaller-scale synthesis or when using patient-derived cell lines.
Materials:
-
Confluent T-75 flask of human fibroblasts
-
Phosphate-buffered saline (PBS)
-
Lysis buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, and protease inhibitors
-
Cell scraper, microcentrifuge
Procedure:
-
Wash the confluent cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to the flask and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex briefly and incubate on ice for an additional 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains the active PCC. Determine the protein concentration.
Enzymatic Synthesis of [¹⁴C]this compound
This protocol is based on the radiometric assay for PCC activity.[6]
Materials:
-
Partially purified PCC or cell lysate
-
Reaction buffer: 100 mM Tris-HCl, pH 8.2
-
Propionyl-CoA solution: 10 mM in water
-
ATP solution: 100 mM in water, pH 7.0
-
MgCl₂ solution: 100 mM in water
-
Biotin solution: 10 mM in DMSO
-
[¹⁴C]Sodium bicarbonate: Specific activity 40-60 mCi/mmol
-
Trichloroacetic acid (TCA): 10% (w/v) in water
-
Incubator or water bath at 37°C
Reaction Mixture:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Reaction Buffer (pH 8.2) | 100 mM | 50 | 50 mM |
| Propionyl-CoA | 10 mM | 5 | 0.5 mM |
| ATP | 100 mM | 5 | 5 mM |
| MgCl₂ | 100 mM | 5 | 5 mM |
| Biotin | 10 mM | 1 | 0.1 mM |
| [¹⁴C]NaHCO₃ | 40-60 mCi/mmol | 10 | ~10-20 µCi |
| PCC Preparation | (Variable) | 24 | (To be optimized) |
| Total Volume | 100 |
Procedure:
-
Combine the reaction buffer, ATP, MgCl₂, biotin, and [¹⁴C]NaHCO₃ in a microcentrifuge tube and pre-warm to 37°C.
-
Add the propionyl-CoA to the reaction mixture.
-
Initiate the reaction by adding the PCC preparation.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 10% TCA. This will also serve to precipitate the protein.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the [¹⁴C]this compound, to a new tube for purification.
Purification of [¹⁴C]this compound by HPLC
Ion-pairing reversed-phase HPLC is an effective method for separating CoA esters.[7][8][9]
Materials:
-
HPLC system with a UV detector (254 nm or 260 nm) and a radioactivity detector (or fraction collector for subsequent scintillation counting)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM sodium phosphate, pH 4.5
-
Mobile Phase B: 100 mM sodium phosphate, pH 4.5, with 20% acetonitrile
-
Ion-pairing reagent: 5 mM Tetrabutylammonium bisulfate (add to both mobile phases)
HPLC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 100 mM NaH₂PO₄, 5 mM TBA-HSO₄, pH 4.5 |
| Mobile Phase B | 80% Mobile Phase A, 20% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or radioactivity detector |
| Injection Volume | 50-100 µL of the reaction supernatant |
Gradient Program:
| Time (min) | % B |
| 0 | 0 |
| 5 | 0 |
| 25 | 100 |
| 30 | 100 |
| 35 | 0 |
| 40 | 0 |
Procedure:
-
Equilibrate the HPLC system with 100% Mobile Phase A until a stable baseline is achieved.
-
Inject the supernatant from the enzymatic reaction.
-
Run the gradient program and collect fractions corresponding to the expected retention time of this compound. The retention time will need to be determined using a non-radiolabeled standard.
-
The collected fractions can be analyzed for radioactivity by liquid scintillation counting.
Quantification and Specific Activity Determination
Procedure:
-
Quantification of this compound: The concentration of the purified this compound can be determined by UV absorbance at 260 nm using a molar extinction coefficient of 16,400 M⁻¹cm⁻¹.
-
Quantification of Radioactivity: An aliquot of the purified [¹⁴C]this compound is counted in a liquid scintillation counter.
-
Specific Activity Calculation: The specific activity is calculated as the total radioactivity (in µCi or Bq) divided by the total amount of this compound (in µmol).
Data Presentation
| Parameter | Expected Value/Range |
| Kₘ for Propionyl-CoA | ~0.29 mM[1] |
| Kₘ for Bicarbonate | ~3.0 mM[1] |
| Optimal pH | 8.0 - 8.5[4] |
| ATP Requirement | ≥ 3 mM[1] |
| Expected Yield (based on similar enzymatic synthesis) | 70-95%[9][10] |
| Specific Activity of Final Product | Dependent on the specific activity of the [¹⁴C]NaHCO₃ used |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationships between the key steps.
Caption: Workflow for the synthesis and purification of radiolabeled this compound.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Propionyl-CoA Carboxylase (PCC) Project [tonglab.biology.columbia.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. Purification of human liver propionyl-CoA carboxylase by carbon tetrachloride extraction and monomeric avidin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theadl.com [theadl.com]
- 7. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A semi-preparative enzymic synthesis of malonyl-CoA from [14C]acetate and 14CO2: labelling in the 1, 2 or 3 position - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Methylmalonyl-CoA Flux: An Application Note on the Use of Stable Isotope Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonyl-CoA (MM-CoA) is a critical intermediate in the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, threonine, and methionine.[1] The metabolic pathway converts propionyl-CoA to MM-CoA and subsequently to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[2] The flux through this pathway is vital for cellular energy metabolism, and its dysregulation is implicated in inherited metabolic disorders such as methylmalonic acidemia (MMA).[3] Measuring the flux of MM-CoA is therefore crucial for understanding disease pathophysiology and for the development of novel therapeutic interventions.
Stable isotope tracers, coupled with mass spectrometry, provide a powerful method for quantifying the dynamics of metabolic pathways.[4] By introducing a stable isotope-labeled precursor, such as ¹³C-propionate, into a biological system, researchers can trace the labeled carbon atoms as they are incorporated into propionyl-CoA, MM-CoA, and succinyl-CoA.[5] This allows for the precise measurement of the rate of conversion, or flux, through the MM-CoA pathway.
This application note provides detailed protocols for using stable isotope tracers to measure MM-CoA flux, methods for data analysis, and guidance on data presentation for researchers, scientists, and drug development professionals.
Core Concepts and Signaling Pathways
The conversion of propionyl-CoA to succinyl-CoA involves a three-step enzymatic pathway primarily located in the mitochondria:
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[6][7]
-
Epimerization: This compound epimerase (MCEE) then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[6]
-
Isomerization: Finally, the vitamin B12 (adenosylcobalamin)-dependent enzyme This compound mutase (MUT) catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[6][8]
Succinyl-CoA then enters the TCA cycle, contributing to cellular energy production.
Figure 1: The enzymatic pathway of propionyl-CoA conversion to succinyl-CoA.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is adapted for adherent mammalian cells.
Materials:
-
Cell culture medium (e.g., DMEM) lacking normal propionate
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₃]propionate (or other appropriate tracer)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of [U-¹³C₃]propionate. A typical starting concentration is 100-500 µM. The use of dialyzed FBS is crucial to minimize the presence of unlabeled precursors.
-
Tracer Incubation: When cells reach the desired confluency, aspirate the standard culture medium and wash the cells once with pre-warmed PBS. Replace the standard medium with the pre-warmed labeling medium.
-
Time Course: To determine the time required to reach isotopic steady-state, a time-course experiment is recommended (e.g., 0, 2, 4, 8, 12, 24 hours). For many central carbon metabolism pathways, near steady-state labeling is often achieved within 8-24 hours.
-
Metabolite Quenching and Extraction:
-
At the designated time point, rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add ice-cold 80% methanol (B129727) to quench metabolic activity.
-
Scrape the cells in the methanol solution and transfer to a microcentrifuge tube.
-
Vortex the cell lysate thoroughly and centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites. The supernatant can be stored at -80°C until analysis.
-
Sample Preparation for Mass Spectrometry
This protocol is a general guideline for the preparation of acyl-CoA esters for LC-MS/MS analysis.
Materials:
-
Perchloric acid (PCA)
-
Internal standards (e.g., [²H₅]propionyl-CoA, [²H₄]succinyl-CoA)
-
Oligonucleotide purification cartridge or similar solid-phase extraction (SPE) column
-
Ammonium (B1175870) formate
Procedure:
-
Tissue Homogenization (if applicable): For tissue samples, homogenize in ice-cold PCA.
-
Spiking Internal Standards: Spike the cell lysate supernatant or tissue homogenate with a known concentration of internal standards. This is crucial for accurate quantification.
-
Solid-Phase Extraction (SPE):
-
Isolate the short-chain acyl-CoA fraction using an oligonucleotide purification cartridge or a similar SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs.
-
-
Derivatization (for GC-MS): For GC-MS analysis, derivatization is often necessary. For example, this compound and succinyl-CoA can be hydrolyzed, and the resulting acids are derivatized (e.g., as tert-butyl dimethylsilyl derivatives) for analysis.[5]
-
Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile in 100 mM ammonium formate).
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
LC Method (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (e.g., M+3 for [U-¹³C₃]propionate) forms of propionyl-CoA, this compound, and succinyl-CoA, as well as the internal standards.
Data Presentation and Analysis
Quantitative Data Summary
The primary data obtained from the mass spectrometer will be the peak areas for the different mass isotopomers of each analyte. This data can be used to calculate the fractional isotopic enrichment and the absolute concentrations of the metabolites.
Table 1: Isotopic Enrichment of Acyl-CoAs in Perfused Rat Livers with [U-¹³C₃]propionate
| Metabolite | Mass Isotopomer | Fractional Abundance (%) |
| Propionyl-CoA | M+0 | 45.2 ± 2.1 |
| M+3 | 54.8 ± 2.1 | |
| This compound | M+0 | 55.1 ± 3.5 |
| M+2 | 10.3 ± 1.5 | |
| M+3 | 34.6 ± 2.0 | |
| Succinyl-CoA | M+0 | 60.7 ± 4.2 |
| M+1 | 5.1 ± 0.8 | |
| M+2 | 12.3 ± 1.9 | |
| M+3 | 21.9 ± 1.5 |
Data is presented as mean ± SEM and is representative of data that can be obtained from such experiments. The presence of M+2 and M+1 isotopomers in this compound and succinyl-CoA reflects isotopic exchange reactions within the TCA cycle and the reversibility of the this compound mutase reaction.[5]
Calculating Metabolic Flux
Metabolic flux can be calculated using various modeling approaches, from simple algebraic equations to more complex computational models. A simplified approach to estimate the fractional contribution (FC) of the tracer to the product pool is:
FC = (Enrichment of Product) / (Enrichment of Precursor)
Where enrichment is the fractional abundance of the labeled isotopomer.
For a more comprehensive analysis, software packages such as INCA or Metran can be used for ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Experimental Workflow
The following diagram outlines the complete experimental workflow for measuring this compound flux using stable isotope tracers.
Figure 2: Experimental workflow for measuring MM-CoA flux.
Conclusion
The use of stable isotope tracers is an indispensable tool for the quantitative analysis of this compound flux. The protocols and methodologies outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to investigate the dynamics of this critical metabolic pathway. Accurate measurement of MM-CoA flux will undoubtedly contribute to a deeper understanding of related metabolic diseases and aid in the discovery and evaluation of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, this compound, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the MUT Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The MUT gene encodes the mitochondrial enzyme methylmalonyl-CoA mutase (MCM), a critical component in the catabolism of several amino acids (isoleucine, methionine, threonine, and valine) and odd-chain fatty acids.[1][2] This vitamin B12-dependent enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[3][4]
Genetic mutations in the MUT gene that abolish or reduce enzyme activity lead to the autosomal recessive inborn error of metabolism known as methylmalonic acidemia (MMA).[1][5] This disorder is characterized by the accumulation of toxic metabolites, including methylmalonic acid, in bodily fluids, leading to severe clinical manifestations such as metabolic acidosis, developmental delays, and chronic kidney disease.[5] Mutations that result in a complete loss of enzyme function are classified as mut⁰, the most severe form of the disorder.[1][6]
Developing a stable cell line with a CRISPR-Cas9 mediated knockout of the MUT gene provides a powerful in vitro model system. This model is invaluable for:
-
Disease Modeling: Investigating the cellular and molecular pathophysiology of MMA.
-
Metabolic Studies: Elucidating the downstream metabolic consequences of impaired this compound to succinyl-CoA conversion.
-
Drug Discovery: Screening for therapeutic compounds that can correct the metabolic imbalance or bypass the deficient enzyme.
-
Gene Therapy Development: Testing the efficacy of gene replacement strategies.
These application notes provide a comprehensive workflow and detailed protocols for generating and validating a MUT knockout cell line for advanced this compound studies.
Overall Experimental Workflow
The generation of a validated MUT knockout cell line involves a multi-stage process, from initial guide RNA design to functional confirmation of the desired metabolic phenotype. The workflow ensures a rigorous and efficient path to creating a reliable cellular model.
Protocol: gRNA Design and Vector Construction
The goal is to induce a frameshift mutation via non-homologous end joining (NHEJ) repair, leading to a premature stop codon and a non-functional protein.[7] Targeting an early exon (e.g., exon 2 or 3) is the most effective strategy.[8][9]
Methodology:
-
Obtain MUT Gene Sequence: Retrieve the reference sequence for the human MUT gene (e.g., from NCBI: NM_000255.4).
-
gRNA Design:
-
Use online design tools like CHOPCHOP or Synthego's CRISPR design tool.[8]
-
Input the sequence of an early exon.
-
Select 2-3 gRNAs with high predicted on-target efficiency scores and low off-target scores. The gRNA sequence is the 20 nucleotides preceding the Protospacer Adjacent Motif (PAM) sequence 'NGG'.[10]
-
-
Oligonucleotide Synthesis: Synthesize DNA oligonucleotides corresponding to the selected gRNA sequences. Add appropriate overhangs for cloning into the chosen gRNA expression vector (e.g., pX458, Addgene #48138).[8]
-
Vector Cloning:
-
Linearize the gRNA expression vector (e.g., pSpCas9(BB)-2A-GFP, pX458) with a restriction enzyme such as BbsI.[8]
-
Anneal the complementary gRNA oligonucleotides to form a duplex.
-
Ligate the annealed gRNA duplex into the linearized vector.
-
Transform the ligated plasmid into competent E. coli for amplification.
-
-
Verification: Isolate the plasmid DNA and verify the correct insertion of the gRNA sequence via Sanger sequencing.
Protocol: CRISPR-Cas9 Delivery and Clonal Selection
Delivery of the CRISPR-Cas9 components can be achieved through various methods, including plasmid transfection, lentiviral transduction, or direct delivery of Cas9 ribonucleoprotein (RNP) complexes.[11][12][13] The following protocol details plasmid transfection.
Methodology:
-
Cell Culture: Culture the target cells (e.g., HEK293T, HepG2) in appropriate media to ~70-80% confluency.
-
Transfection:
-
Transfect the cells with the verified gRNA-Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Include a negative control (e.g., a non-targeting gRNA vector).
-
-
Enrichment (Optional): If using a fluorescent reporter vector like pX458 (which expresses GFP), enrich for transfected cells 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS).[14]
-
Single-Cell Cloning:
-
By FACS: Sort single GFP-positive cells directly into individual wells of a 96-well plate containing conditioned media.
-
By Limiting Dilution: Serially dilute the transfected cell population to a concentration of ~0.5 cells per 100 µL and plate 100 µL per well in a 96-well plate.[15]
-
-
Clonal Expansion:
-
Monitor the plates for the growth of single colonies.
-
Once colonies are established, expand them by transferring them to progressively larger culture vessels (e.g., 48-well, 24-well, then 6-well plates).[15]
-
Create cryopreserved stocks of each clonal line for long-term storage.
-
Protocol: Validation of MUT Knockout
Validation is a critical step to confirm the gene knockout at the genomic, mRNA, and protein levels. The following diagram illustrates the logic of the validation cascade.
Genomic DNA Validation
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clonal cell line and from wild-type (WT) control cells.
-
PCR Amplification: Design PCR primers that flank the gRNA target site in the MUT gene. Amplify this region (~300-500 bp) from the extracted gDNA.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.[15]
-
Sequence Analysis: Analyze the sequencing chromatograms using tools like Synthego ICE (Inference of CRISPR Edits) or by visual inspection. A successful knockout clone will show a frameshift-inducing insertion or deletion (indel) at the target site. Homozygous knockouts will show a single, clean edited sequence, while heterozygous or compound heterozygous clones will show overlapping chromatograms downstream of the cut site.
mRNA Expression Validation (RT-qPCR)
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from knockout clones and WT cells. Synthesize cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the human MUT gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MUT mRNA in the knockout clones compared to WT controls using the ΔΔCt method. A significant reduction in MUT mRNA levels, potentially due to nonsense-mediated decay, is expected in knockout clones with frameshift mutations.
Protein Validation (Western Blot)
Methodology:
-
Protein Lysate Preparation: Prepare total protein lysates from knockout clones and WT cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[16][17] Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the MUT protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A successful knockout clone should show a complete absence of the band corresponding to the MUT protein. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol: Functional Analysis of MUT Knockout
The definitive validation of a MUT knockout is the demonstration of a loss of its metabolic function. This is achieved by measuring the activity of the this compound mutase enzyme.
Methodology: MUT Activity Assay by LC-MS/MS
This protocol is adapted from methods that measure the enzymatic conversion of this compound to succinyl-CoA.[20][21]
-
Sample Preparation:
-
Prepare mitochondrial-enriched fractions or whole-cell lysates from MUT knockout and WT cells.
-
Determine the total protein concentration for normalization.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50 µg) with a reaction buffer containing the necessary cofactor, adenosylcobalamin (a form of Vitamin B12).[3][22]
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an acid (e.g., formic acid or perchloric acid).
-
-
Quantification of Succinyl-CoA:
-
Centrifuge the quenched reaction to pellet precipitated protein.
-
Analyze the supernatant using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[21]
-
Separate succinyl-CoA from this compound using a reverse-phase column.
-
Quantify the amount of succinyl-CoA produced by comparing it to a standard curve.
-
-
Data Analysis: Calculate the MUT enzyme activity, typically expressed as nmol of succinyl-CoA produced per minute per mg of protein. MUT knockout cells are expected to have undetectable or near-zero activity compared to WT controls.
Data Presentation
Table 1: Example gRNA Designs for Human MUT Gene (Targeting Exon 3)
| gRNA ID | Sequence (5' to 3') | Target Exon | Predicted On-Target Score | Predicted Off-Target Score |
| MUT-g1 | GCTGTCCAAGGACATTGCCA | 3 | 92 | 85 |
| MUT-g2 | ACAGACATCTGGAGGAGCTG | 3 | 88 | 81 |
| MUT-g3 | GTGGCAGCATAGTTTGGAGG | 3 | 85 | 79 |
Note: Sequences are illustrative. Always perform fresh design using up-to-date software.
Table 2: Reagents for MUT Knockout Validation
| Assay | Reagent | Vendor/Cat. No. | Purpose |
| RT-qPCR | MUT Human qPCR Primer Pair | OriGene/HP200237 | Amplification of MUT transcript[23] |
| GAPDH Human qPCR Primer Pair | (Various) | Housekeeping gene control | |
| Western Blot | Anti-MUT Rabbit pAb | (Various) | Detection of MUT protein |
| Anti-β-actin Mouse mAb | (Various) | Loading control | |
| HRP-Goat anti-Rabbit IgG | (Various) | Secondary antibody | |
| Functional Assay | This compound | Sigma-Aldrich/M1762 | Enzyme substrate |
| Adenosylcobalamin | Sigma-Aldrich/C0884 | Enzyme cofactor | |
| Succinyl-CoA | Sigma-Aldrich/S1383 | Analytical standard |
Table 3: Expected Metabolic Changes in MUT Knockout Cells
| Metabolite | Expected Change in MUT-KO Cells | Rationale | Method of Detection |
| This compound | ↑↑↑ (Increase) | Substrate accumulation due to enzyme block | LC-MS/MS |
| Succinyl-CoA | ↓↓↓ (Decrease) | Reduced product formation | LC-MS/MS |
| Methylmalonic Acid | ↑↑↑ (Increase) | Hydrolysis of accumulated this compound | GC-MS or LC-MS/MS |
| Propionylcarnitine | ↑↑ (Increase) | Upstream accumulation from propionyl-CoA | LC-MS/MS[24] |
References
- 1. MMUT gene: MedlinePlus Genetics [medlineplus.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound mutase - Wikipedia [en.wikipedia.org]
- 4. This compound mutase deficiency - Wikipedia [en.wikipedia.org]
- 5. Methylmalonic acidemia: MedlinePlus Genetics [medlineplus.gov]
- 6. Mutations in mut methylmalonic acidemia: clinical and enzymatic correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Design of gRNA for CRISPR/Cas9-Mediated Gene Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. Identification of Novel Mutations in the MMAA and MUT Genes among Methylmalonic Aciduria Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 11. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 12. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A comparison of three different delivery methods for achieving CRISPR/Cas9 mediated genome editing in Cichorium intybus L. [frontiersin.org]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. genemedi.net [genemedi.net]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. origene.com [origene.com]
- 24. A knock-out mouse model for methylmalonic aciduria resulting in neonatal lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methylmalonyl-CoA Metabolism as a Cornerstone in the Diagnosis of Methylmalonic Acidemia
Audience: Researchers, scientists, and drug development professionals.
Introduction Methylmalonic acidemia (MMA) is an autosomal recessive inborn error of metabolism characterized by the body's inability to properly metabolize certain amino acids and fatty acids.[1][2] The disorder stems from a defect in the mitochondrial enzyme methylmalonyl-CoA mutase (MCM) or in the synthesis of its essential cofactor, 5'-deoxyadenosylcobalamin (a form of vitamin B12).[3][4] This enzymatic block leads to the accumulation of this compound and its hydrolytic product, methylmalonic acid, in bodily fluids.[2][5] While intracellular this compound is the primary accumulating metabolite, its direct measurement is not routinely used for patient diagnosis. Instead, clinical diagnosis and monitoring rely on the quantification of more stable, downstream biomarkers such as methylmalonic acid (MMA) in blood and urine, and propionylcarnitine (B99956) (C3) in dried blood spots.[3][6] This document provides an overview of these biomarkers and detailed protocols for their analysis, which are crucial for diagnosis, patient stratification in clinical trials, and evaluating the efficacy of novel therapies.
The Role of this compound in MMA Pathophysiology
The catabolism of branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol converges on the formation of propionyl-CoA.[1][7] Propionyl-CoA is then carboxylated to form this compound. In healthy individuals, this compound mutase (MCM) isomerizes L-methylmalonyl-CoA to succinyl-CoA, which subsequently enters the citric acid cycle for energy production.[8][9] In MMA, deficient MCM activity causes a buildup of this compound.[2] This accumulation has two major consequences:
-
Formation of Toxic Metabolites: Excess this compound is hydrolyzed to methylmalonic acid, a key pathogenic molecule that accumulates in blood, urine, and cerebrospinal fluid, leading to mitochondrial dysfunction and cellular damage.[2][10]
-
Upstream Metabolite Accumulation: The metabolic block also leads to the accumulation of upstream compounds, such as propionyl-CoA, which is then shunted into alternative pathways, forming propionylcarnitine (C3) and 2-methylcitric acid.[11][12]
These downstream products serve as the primary, clinically accessible biomarkers for diagnosing and managing MMA.
Caption: Metabolic pathway of propionate catabolism highlighting the enzymatic block in MMA.
Key Biomarkers for Diagnosis
The diagnosis of MMA is confirmed through the analysis of specific metabolites in blood and urine. Newborn screening programs typically use tandem mass spectrometry (MS/MS) to detect elevated levels of propionylcarnitine (C3) in dried blood spots.[13][14]
Caption: Diagnostic workflow for Methylmalonic Acidemia (MMA).
Table 1: Quantitative Biomarker Data for Methylmalonic Acidemia
| Biomarker | Sample Type | Reference Range (Healthy) | Pathological Range (MMA) | Citation(s) |
| Methylmalonic Acid (MMA) | Serum / Plasma | 73 - 271 nmol/L | > 1,000 µmol/L (often much higher) | [10][15] |
| Methylmalonic Acid (MMA) | Urine | < 4 mg/g creatinine | > 1,000 mg/g creatinine | [16] |
| Propionylcarnitine (C3) | Dried Blood Spot / Plasma | < 7 µmol/L | > 7 µmol/L | [16] |
| C3/C2 Ratio | Dried Blood Spot / Plasma | < 0.2 | > 0.2 (often > 0.4) | [16] |
| 2-Methylcitric Acid | Urine | Not typically detected | Significantly elevated | [6] |
| Glycine | Plasma | 150 - 350 µmol/L | Often elevated | [6][16] |
Note: Reference and pathological ranges can vary between laboratories and analytical methods.
Experimental Protocols
Protocol 1: Quantification of Methylmalonic Acid in Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of methylmalonic acid (MMA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[17][18]
1. Materials and Reagents
-
Plasma samples (collected in EDTA or heparin tubes)
-
Internal Standard (IS): Trideuterated MMA (MMA-d3)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
2. Sample Preparation
-
Arrange plasma samples, calibrators, and quality controls in a 96-well plate.
-
To 50 µL of each sample, add 10 µL of the MMA-d3 internal standard solution.
-
Add 200 µL of cold ACN containing 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: Ultra-high performance liquid chromatography (UPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: ACN with 0.1% Formic Acid.
-
Gradient: A linear gradient appropriate for separating MMA from its isomer, succinic acid.
-
Mass Spectrometer: A tandem mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
Table 2: Example MRM Transitions for MMA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Methylmalonic Acid (MMA) | 117.0 | 73.0 |
| MMA-d3 (Internal Standard) | 120.0 | 76.0 |
4. Data Analysis
-
Integrate the peak areas for both MMA and the MMA-d3 internal standard.
-
Calculate the peak area ratio (MMA/MMA-d3).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of MMA in patient samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Measurement of this compound Mutase (MCM) Activity
This protocol provides a method to determine the functional activity of the MCM enzyme in patient-derived cells (e.g., peripheral lymphocytes or fibroblasts).[19][20] The assay measures the conversion of this compound to succinyl-CoA, with the product quantified by UPLC-MS/MS. This is critical for confirming an enzyme deficiency and differentiating between severe (mut⁰) and residual activity (mut⁻) forms of MMA.[16][21]
1. Materials and Reagents
-
Isolated peripheral lymphocytes or cultured fibroblasts.
-
Cell lysis buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).
-
Substrate: this compound.
-
Cofactor: Adenosylcobalamin (AdoCbl).
-
Reaction stop solution: Perchloric acid or cold ACN.
-
Internal Standard: Succinyl-CoA-13C4.
-
UPLC-MS/MS system.
2. Preparation of Cell Lysate
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cells using sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic and mitochondrial extract) and determine the total protein concentration using a Bradford or BCA assay.
3. Enzymatic Reaction
-
Prepare a reaction mixture containing buffer, AdoCbl, and cell lysate (e.g., 50 µg of protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound substrate to a final concentration of ~0.4 mM.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold stop solution containing the succinyl-CoA-13C4 internal standard.
-
Centrifuge to remove precipitated protein and transfer the supernatant for analysis.
4. UPLC-MS/MS Analysis of Succinyl-CoA
-
LC System: UPLC system with a reversed-phase column.
-
Mass Spectrometer: Tandem mass spectrometer operating in positive ion mode.
-
Detection: MRM analysis for succinyl-CoA and its labeled internal standard.
Table 3: Example MRM Transitions for Succinyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Succinyl-CoA | 868.2 | 361.1 |
| Succinyl-CoA-13C4 (IS) | 872.2 | 365.1 |
5. Data Analysis
-
Quantify the amount of succinyl-CoA produced using a calibration curve.
-
Calculate the MCM enzyme activity and express it as nmol of product formed per hour per milligram of protein (nmol/h/mg protein).[22]
-
Compare the activity in patient samples to that of healthy controls to determine the extent of enzyme deficiency.
Conclusion The accumulation of this compound is the central metabolic defect in methylmalonic acidemia. While not measured directly for routine diagnosis, its downstream consequences—the accumulation of methylmalonic acid and propionylcarnitine—provide robust and reliable biomarkers. The analytical protocols detailed here for biomarker quantification and functional enzyme analysis are essential tools for the accurate diagnosis of MMA, for understanding disease severity, and for the development and evaluation of new therapeutic interventions targeting the propionate catabolic pathway.
References
- 1. Methylmalonic Acidemia: Overview, Etiology and Neuropathology, Evaluation of Methylmalonic Acidemia [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of mitochondrial protein expression in methylmalonic acidemia by two-dimensional difference gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 6. Guidelines for the diagnosis and management of methylmalonic acidaemia and propionic acidaemia: First revision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Evidence for catabolic pathway of propionate metabolism in CNS: expression pattern of this compound mutase and propionyl-CoA carboxylase alpha-subunit in developing and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Reference Values for Serum Methylmalonic Acid Concentrations and Its Relationship with Age, Sex, Race-Ethnicity, Supplement Use, Kidney Function and Serum Vitamin B12 in the Post-Folic Acid Fortification Period - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylmalonic Acidemia (this compound Mutase) | Newborn Screening [newbornscreening.hrsa.gov]
- 14. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 16. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of methylmalonic acid in serum or plasma using isotope dilution-selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine by LC-MS/MS. Method for Analyzing Isomers Without Chromatographic Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 21. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of the Propionate Oxidation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates (fluxes) of metabolic reactions in living cells. By employing stable isotope tracers, such as 13C-labeled substrates, researchers can track the flow of atoms through metabolic networks. This technique, particularly 13C-Metabolic Flux Analysis (13C-MFA), provides a quantitative snapshot of cellular physiology, which is invaluable for understanding metabolic regulation in health and disease, identifying drug targets, and optimizing bioprocesses.
This document provides detailed application notes and protocols for conducting Metabolic Flux Analysis of the propionate (B1217596) oxidation pathway. Propionate, a three-carbon short-chain fatty acid, is a significant metabolic intermediate derived from the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[1][2][3] Its oxidation is a key process that channels carbon into the tricarboxylic acid (TCA) cycle, impacting cellular energy metabolism and gluconeogenesis.[2][4][5] Understanding the flux through this pathway is critical in various contexts, including inherited metabolic disorders like propionic and methylmalonic acidemia, cardiovascular physiology, and liver metabolism.[6][7][8]
Propionate Oxidation Pathway Overview
The catabolism of propionate primarily occurs in the mitochondria. Propionyl-CoA is first carboxylated to (S)-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[1][3] Subsequently, methylmalonyl-CoA racemase epimerizes (S)-methylmalonyl-CoA to its (R)-stereoisomer. Finally, the vitamin B12-dependent enzyme this compound mutase (MUT) catalyzes an intramolecular rearrangement of (R)-methylmalonyl-CoA to form succinyl-CoA, which then enters the TCA cycle.[1][9]
Quantitative Metabolic Flux Data
The following tables summarize quantitative data from various studies on propionate oxidation flux. These values highlight the contribution of propionate to central carbon metabolism in different biological systems.
Table 1: Relative Fluxes of Propionate Metabolism in Liver
| Parameter | Condition | Relative Flux Value | Reference |
| Gluconeogenesis from Propionate vs. Krebs Cycle Flux | 60-hour fasted humans | ~2:1 | [4] |
| Pyruvate Cycling / Mitochondrial Pyruvate Metabolism (VPyr-Cyc/VMito) | Fasted rats (control) | 6% | [6] |
| Pyruvate Cycling / Mitochondrial Pyruvate Metabolism (VPyr-Cyc/VMito) | Fasted rats + low-dose propionate infusion | Increased by 20-30 fold | [6] |
| Anaplerotic Flux / TCA Cycle Flux (VANA:VTCA) | Control subjects (using 13C-propionate) | ~5 | [10] |
Table 2: Propionate Contribution to TCA Cycle in Perfused Rat Heart
| Parameter | Condition | Contribution | Reference |
| Pyruvate Pool Derived from Propionate | Perfused with [3-13C]pyruvate and unlabeled propionate | ~27% | [7] |
Experimental Protocols
Detailed methodologies for key experiments in the metabolic flux analysis of the propionate oxidation pathway are provided below. These protocols are based on established 13C-MFA workflows.[11]
Protocol 1: 13C-Labeling of Cells or Tissues with [13C]-Propionate
Objective: To label intracellular metabolites by providing a 13C-enriched propionate tracer.
Materials:
-
Cell culture medium or perfusion buffer
-
[U-13C3]-Propionate or other specifically labeled propionate isotope
-
Cultured cells (e.g., hepatocytes, cardiomyocytes) or isolated perfused organ (e.g., liver, heart)
-
Standard cell culture or organ perfusion equipment
Procedure:
-
Media Preparation: Prepare the experimental medium or perfusion buffer. Replace the unlabeled propionate with the desired concentration of 13C-labeled propionate. If propionate is not a standard component, it can be added as the primary tracer. Ensure the concentration is sufficient for uptake and metabolism without causing toxicity.
-
Isotopic Steady State: For stationary MFA, it is crucial to achieve an isotopic steady state where the labeling patterns of intracellular metabolites are stable.
-
For cell cultures: Culture the cells in the 13C-labeled medium for a duration equivalent to at least two to three cell doubling times.[11] This should be empirically determined for the specific cell line and growth conditions.
-
For perfused organs: Perfuse the organ with the 13C-labeled buffer for a sufficient time to reach a steady state of metabolite labeling. This is typically shorter than for cell cultures and can be determined by monitoring the isotopic enrichment of key metabolites over time.
-
-
Harvesting: At the end of the labeling period, rapidly quench metabolism and harvest the cells or tissue.
Protocol 2: Metabolite Extraction
Objective: To efficiently extract intracellular metabolites while preserving their in vivo labeling patterns.
Materials:
-
Ice-cold quenching solution (e.g., 0.9% NaCl or phosphate-buffered saline, PBS)
-
Cold extraction solvent (e.g., 80% methanol, pre-chilled to -40°C or below)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: Quickly aspirate the culture medium and wash the cells once with ice-cold quenching solution to halt metabolic activity.[11] For tissue samples, freeze-clamp the tissue in liquid nitrogen immediately after the experiment.
-
Extraction:
-
For cells: Add cold extraction solvent to the culture dish. Scrape the cells and collect the cell lysate.[11]
-
For tissue: Homogenize the frozen tissue in a cold extraction solvent.
-
-
Centrifugation: Centrifuge the lysate or homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.[11]
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.[11]
Protocol 3: Sample Preparation and Analysis by GC-MS
Objective: To derivatize metabolites for volatility and analyze their mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Derivatization reagents:
-
Methoxyamine hydrochloride in pyridine (B92270)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
-
GC-MS system with a mid-polarity column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Gas Chromatography: Use a suitable temperature program to separate the derivatized metabolites. For example, start at a lower temperature (e.g., 100°C), hold, and then ramp up to a final temperature of around 300°C.[1]
-
Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode and acquire data in full scan mode to obtain the mass isotopomer distributions of the target metabolites (e.g., succinate, malate, citrate, glutamate).[12]
-
-
Data Analysis: Correct the raw mass spectra for the natural abundance of isotopes to determine the fractional labeling of each metabolite. This data is then used for flux calculations.
Protocol 4: Sample Preparation and Analysis by NMR Spectroscopy
Objective: To analyze the positional isotopomers of metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
NMR buffer (e.g., phosphate (B84403) buffer in D2O with a known concentration of a reference standard like DSS or TMSP)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Resuspend the dried metabolite extract in the NMR buffer.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
1D 13C NMR: Acquire a proton-decoupled 1D 13C spectrum. This provides direct observation of 13C enrichment at specific carbon positions.[13]
-
2D 1H-13C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum. This is a more sensitive method that detects 13C nuclei indirectly through their attached protons, providing information on the labeling of specific C-H groups.[13][14]
-
-
Data Analysis: Integrate the peak areas of the signals corresponding to different isotopomers to quantify their relative abundances. This positional information is highly valuable for resolving complex metabolic pathways.
Visualizations
The following diagrams illustrate the propionate oxidation pathway and a typical experimental workflow for its analysis using 13C-MFA.
Caption: The metabolic pathway of propionate oxidation and its entry into the TCA cycle.
Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Expression and kinetic characterization of this compound mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. 14C-labeled propionate metabolism in vivo and estimates of hepatic gluconeogenesis relative to Krebs cycle flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propionate Increases Hepatic Pyruvate Cycling and Anaplerosis and Alters Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Mutase - DocCheck Flexikon [flexikon.doccheck.com]
- 10. Tracer-based assessments of hepatic anaplerotic and TCA cycle flux: practicality, stoichiometry, and hidden assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Creating a MUT-Knockout Cell Line to Study Methylmalonyl-CoA Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonic acidemia (MMA) is an inborn error of metabolism characterized by the accumulation of methylmalonic acid due to a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT).[1][2] This enzyme is responsible for converting L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the Krebs cycle.[3][4] Genetic defects in the MUT gene are the primary cause of MUT-deficient MMA.[1] The buildup of this compound and other toxic metabolites, such as propionyl-CoA, leads to a range of severe clinical manifestations, including metabolic acidosis, hyperammonemia, neurological damage, and renal failure.[2][5]
To facilitate the study of MMA pathophysiology and the development of novel therapeutic strategies, a robust in vitro model is essential. This document provides detailed protocols for the generation and validation of a MUT-knockout (KO) cell line using CRISPR-Cas9 technology. This cellular model will enable researchers to investigate the downstream effects of this compound accumulation and screen potential drug candidates.
Generation of a MUT-Knockout Cell Line using CRISPR-Cas9
The generation of a MUT-knockout cell line will be achieved using the CRISPR-Cas9 gene-editing system. This technology allows for precise targeted disruption of the MUT gene. The overall workflow involves designing guide RNAs (gRNAs) specific to the MUT gene, delivering the CRISPR-Cas9 components into a suitable cell line, isolating single-cell clones, and validating the knockout at the genomic and protein levels.[6][7]
Experimental Workflow for MUT-Knockout Cell Line Generation
References
- 1. This compound mutase deficiency - Wikipedia [en.wikipedia.org]
- 2. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. fiveable.me [fiveable.me]
- 5. Proteomics Reveals that this compound Mutase Modulates Cell Architecture and Increases Susceptibility to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Methylmalonyl-CoA Epimerase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylmalonyl-CoA epimerase (MCEE), also known as this compound racemase, is a crucial enzyme in the catabolism of odd-chain fatty acids and branched-chain amino acids such as valine, isoleucine, and methionine.[1][2] It catalyzes the stereospecific interconversion of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.[1] This enzymatic step is essential for channeling metabolites into the Krebs cycle via succinyl-CoA.[1] Mutations in the MCEE gene can lead to this compound epimerase deficiency, a rare autosomal recessive metabolic disorder characterized by metabolic acidosis and hyperammonemia.[1][3]
These application notes provide a detailed protocol for a reliable and quantitative in vitro enzymatic assay for this compound epimerase activity. The described method is a coupled-enzyme assay utilizing high-performance liquid chromatography (HPLC) for detection. This assay is suitable for characterizing enzyme kinetics, screening for inhibitors, and evaluating the activity of MCEE in various biological samples.
Metabolic Pathway Context
This compound epimerase is a key link in the metabolic pathway that converts propionyl-CoA, derived from the catabolism of various substrates, into the Krebs cycle intermediate, succinyl-CoA.
Caption: The metabolic pathway illustrating the role of this compound Epimerase.
Principle of the Assay
The activity of this compound epimerase is determined using a coupled enzyme assay.[4][5] MCEE converts (2S)-methylmalonyl-CoA to (2R)-methylmalonyl-CoA. The product, (2R)-methylmalonyl-CoA, is then specifically converted to succinyl-CoA by this compound mutase, which is added in excess. The activity of MCEE is quantified by measuring the rate of disappearance of the substrate, (2S)-methylmalonyl-CoA, using reverse-phase HPLC.[4][5]
Experimental Workflow
The following diagram outlines the major steps in the enzymatic assay for this compound epimerase.
Caption: The experimental workflow for the coupled HPLC-based MCEE assay.
Materials and Reagents
-
Enzyme: Purified recombinant or native this compound epimerase.
-
Substrate: (2S)-Methylmalonyl-CoA.
-
Coupling Enzyme: this compound mutase (specific for the 2R isomer).[4]
-
Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5) containing 5 mM MgCl₂.
-
Cofactor: Adenosylcobalamin (for this compound mutase).
-
Reaction Termination Solution: 10% (v/v) perchloric acid or other suitable acid.
-
HPLC System: A reverse-phase C18 column with a UV detector.
-
Mobile Phase: Acetonitrile and potassium phosphate buffer gradient.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (50 mM Potassium Phosphate, 5 mM MgCl₂, pH 7.5):
-
Prepare a stock solution of 1 M potassium phosphate buffer.
-
In a suitable volume of water, dissolve MgCl₂ to a final concentration of 5 mM.
-
Add the potassium phosphate stock to a final concentration of 50 mM.
-
Adjust the pH to 7.5 with KOH or H₃PO₄.
-
Store at 4°C.
-
-
Substrate Solution ((S)-Methylmalonyl-CoA):
-
Prepare a stock solution of (S)-methylmalonyl-CoA (e.g., 10 mM) in the assay buffer.
-
Determine the exact concentration spectrophotometrically using an extinction coefficient.
-
Store in aliquots at -80°C.
-
-
Enzyme Solutions:
-
This compound Epimerase (MCEE): Dilute the purified MCEE to the desired concentration in assay buffer immediately before use. Keep on ice.
-
This compound Mutase: Prepare a stock solution of the mutase in assay buffer containing adenosylcobalamin. Ensure the activity is in excess to not be rate-limiting.
-
Enzymatic Assay Procedure
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture (e.g., 100 µL final volume) by adding the following components in order:
-
Assay Buffer
-
This compound mutase (to a final concentration sufficient for excess activity)
-
Adenosylcobalamin (if not already in the mutase preparation)
-
MCEE sample (the amount will depend on the expected activity)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding (S)-methylmalonyl-CoA to a final concentration (e.g., 0.1-1 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation for HPLC:
-
Terminate the reaction by adding an equal volume of ice-cold 10% perchloric acid.
-
Vortex and incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other components (e.g., 5-25% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to (S)-methylmalonyl-CoA.
-
Create a standard curve using known concentrations of (S)-methylmalonyl-CoA to quantify the amount remaining in the samples.
-
Calculate the enzyme activity as the amount of substrate consumed per unit time per amount of enzyme (e.g., µmol/min/mg or U/mg).
-
Data Presentation
Kinetic Parameters
The following table summarizes representative kinetic parameters for this compound epimerase from different sources.
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Pyrococcus horikoshii | This compound | 79 | 240 | [5] |
Effect of Divalent Cations on Activity
The activity of this compound epimerase can be influenced by the presence of divalent cations.
| Cation | Effect on Activity | Reference |
| Co²⁺ | Increases activity | [6][7] |
| Ni²⁺ | Increases activity (to a lesser extent) | [6][7] |
| Mn²⁺ | Increases activity (to a lesser extent) | [6][7] |
| Zn²⁺ | Increases activity (to a lesser extent) | [6][7] |
Troubleshooting
-
No or Low Activity:
-
Verify the activity of both MCEE and the coupling enzyme, this compound mutase.
-
Ensure the presence and correct concentration of necessary cofactors (e.g., adenosylcobalamin for the mutase).
-
Check the pH and composition of the assay buffer.
-
Confirm the integrity of the substrate.
-
-
Non-linear Reaction Rate:
-
The reaction time may be too long, leading to substrate depletion or product inhibition. Shorten the incubation time or use less enzyme.
-
Ensure the coupling enzyme is in sufficient excess.
-
-
Poor HPLC Separation:
-
Optimize the HPLC gradient and mobile phase composition.
-
Ensure the column is in good condition.
-
Conclusion
The described coupled HPLC-based assay provides a robust and sensitive method for quantifying this compound epimerase activity. This protocol is adaptable for various research applications, including enzyme characterization, inhibitor screening for drug development, and clinical research into metabolic disorders. Careful preparation of reagents and optimization of reaction conditions are crucial for obtaining accurate and reproducible results.
References
- 1. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. MCEE gene: MedlinePlus Genetics [medlineplus.gov]
- 4. HPLC assay for this compound epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of this compound epimerase from Propionibacterium shermanii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of this compound epimerase from Propionibacterium shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Metabolomics to Identify Novel Roles of Methylmalonyl-CoA
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Metabolomics has emerged as a powerful tool to elucidate the complex roles of metabolites beyond their established functions in central metabolism. Methylmalonyl-CoA, a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids, is a prime example of a metabolite whose functions are being redefined through advanced analytical techniques.[1] Traditionally viewed as a simple intermediate in the conversion of propionyl-CoA to the tricarboxylic acid (TCA) cycle intermediate succinyl-CoA, recent metabolomic studies have unveiled its involvement in novel regulatory mechanisms and disease pathophysiology, particularly in the context of methylmalonic acidemia (MMA).[2][3]
This document provides detailed application notes and experimental protocols for utilizing metabolomics to investigate the novel roles of this compound. It is intended for researchers, scientists, and drug development professionals interested in exploring the intricate functions of this critical metabolite.
Novel Roles of this compound Identified Through Metabolomics
Metabolomic profiling has been instrumental in uncovering at least two major novel roles for this compound:
-
A Key Driver of Aberrant Protein Acylation: Inborn errors of metabolism like methylmalonic acidemia (MMA) lead to the accumulation of this compound.[2][4] Metabolomic and proteomic studies have revealed that this accumulation drives a widespread post-translational modification (PTM) known as methylmalonylation on lysine (B10760008) residues of various proteins.[4] This aberrant acylation can alter the function of key enzymes, contributing directly to the pathophysiology of MMA. For instance, methylmalonylation has been shown to inhibit enzymes in the urea (B33335) cycle and the glycine (B1666218) cleavage pathway.[4]
-
A Regulator of Mitochondrial Function and Anaplerosis: Metabolomic analyses in MMA models have highlighted significant perturbations in the TCA cycle and anaplerosis.[5] The accumulation of this compound can inhibit pyruvate (B1213749) carboxylase, a key anaplerotic enzyme, thereby disrupting the replenishment of TCA cycle intermediates.[3] Furthermore, integrated multi-omics studies have revealed a rewiring of glutamine anaplerosis in response to this compound mutase (MMUT) deficiency, highlighting a complex interplay between this compound levels and mitochondrial fuel choice.[5]
Quantitative Data Summary
The following tables summarize quantitative data on acyl-CoA levels from various studies, providing a reference for expected concentrations in different biological matrices.
Table 1: Acyl-CoA Concentrations in Various Rat Tissues
| Acyl-CoA | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Liver (nmol/g wet weight) | Brain (nmol/g wet weight) |
| Free CoA | ~15 | ~30 | ~30 | ~5 |
| Acetyl-CoA | ~5 | ~30 | ~30 | ~5 |
| Propionyl-CoA | ~0.5 | ~2.5 | ~1.0 | ~0.2 |
| This compound | ~0.1 | ~0.5 | ~1.0 | ~0.1 |
| Succinyl-CoA | ~0.5 | ~2.0 | ~1.5 | ~0.3 |
| HMG-CoA | ~0.1 | ~0.2 | ~1.0 | ~0.1 |
Data adapted from a study on the distribution of saturated acyl-CoAs in rat tissues.[6] Note that these are approximate values and can vary based on physiological state.
Table 2: Metabolite Levels in a Cellular Model of this compound Mutase (MUT) Deficiency
| Metabolite | Wild Type (WT) Cells (Relative Abundance) | MUT Knockout (MUT-KO) Cells (Relative Abundance) | p-value |
| Methylmalonic Acid | 1.0 | Significantly Increased | <0.001 |
| Propionylcarnitine (C3) | 1.0 | Significantly Increased | <0.001 |
This table summarizes findings from a study using a CRISPR/Cas9 engineered HEK 293 cell line to model MMA.[7] The exact fold change was not provided, but the increase was statistically significant.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissues
This protocol is adapted from established methods for the extraction of short- and medium-chain acyl-CoAs from tissue samples for LC-MS/MS analysis.[6][8]
Materials:
-
Frozen tissue (~250 mg)
-
Internal standards (e.g., [2H5]propionyl-CoA, [2H9]pentanoyl-CoA, heptadecanoyl-CoA)[6]
-
Extraction Buffer: Methanol (B129727)/water (1:1) containing 5% acetic acid[6]
-
Polytron homogenizer
-
Ion exchange cartridge (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel)[6]
-
Methanol
-
50 mM Ammonium (B1175870) formate (B1220265) (pH 6.3)
-
Nitrogen gas evaporator
-
-80°C freezer
Procedure:
-
Homogenization: Spike powdered frozen tissue (250 mg) with an internal standard mixture. Add 4 ml of extraction buffer and homogenize for 1 minute using a Polytron homogenizer.[6]
-
Purification:
-
Elution:
-
Drying and Storage: Combine the effluents and dry the sample under a stream of nitrogen gas. Store the dried sample at -80°C until LC-MS/MS analysis.[6]
Protocol 2: Extraction of Acyl-CoAs from Cultured Cells
This protocol provides a method for extracting acyl-CoAs from adherent cell cultures.[9]
Materials:
-
Cultured cells in a culture plate
-
Phosphate-buffered saline (PBS)
-
Methanol, pre-chilled to -80°C
-
Internal standard (e.g., 15:0 CoA)[9]
-
Cell scraper
-
Microcentrifuge
-
Vacuum concentrator
Procedure:
-
Washing: Remove the cell culture media and wash the cells twice with PBS.[9]
-
Quenching and Lysis: Add 2 mL of -80°C methanol and 15 µL of 10 µM internal standard to the plate and incubate at -80°C for 15 minutes.[9]
-
Cell Collection: Scrape the cell lysate from the culture plate and transfer to a microcentrifuge tube.[9]
-
Centrifugation: Centrifuge at 15,000 x g at 5°C for 5 minutes.[9]
-
Supernatant Transfer: Transfer the supernatant to a new glass tube.[9]
-
Drying: Add 1 mL of acetonitrile and evaporate the sample in a vacuum concentrator at 55°C for 1.5 hours.[9]
-
Reconstitution: Reconstitute the dried sample with 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 5°C for 10 minutes.[9]
-
Analysis: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[9]
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This is a general protocol for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, TOF) with an electrospray ionization (ESI) source[10]
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a set time (e.g., 15 minutes)
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.[6]
-
MRM Transitions: For targeted quantification of this compound, a specific precursor-to-product ion transition is monitored. A common transition for many acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[10] For this compound, a specific fragment at m/z 317 can be used for selective quantitation to distinguish it from its isomer, succinyl-CoA.[6]
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant methylmalonylation underlies methylmalonic acidemia and is attenuated by an engineered sirtuin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated multi-omics reveals anaplerotic rewiring in this compound mutase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics Reveals that this compound Mutase Modulates Cell Architecture and Increases Susceptibility to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Gene Therapy Approaches for Methylmalonyl-CoA Mutase (MMUT) Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonic Acidemia (MMA) is a rare, life-threatening autosomal recessive inborn error of metabolism most commonly caused by mutations in the MMUT gene.[1] This gene encodes the mitochondrial enzyme methylmalonyl-CoA mutase, which plays a critical role in the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[2][3] Deficiency in MMUT activity leads to the accumulation of toxic metabolites, primarily methylmalonic acid, resulting in recurrent metabolic crises, multi-organ damage (especially to the kidneys and brain), and poor long-term prognosis despite strict dietary management and conventional treatments.[2][4]
Gene therapy presents a promising therapeutic paradigm by aiming to correct the underlying genetic defect.[5][6] The primary strategy involves delivering a functional copy of the MMUT gene to affected tissues, principally the liver, which is a key metabolic organ.[5] This document provides an overview of current gene therapy approaches, summarizes key preclinical data, and offers detailed protocols for critical experiments in the development pipeline.
Section 1: Gene Therapy Strategies for MMUT Deficiency
Several viral and non-viral vector platforms are being explored for MMUT deficiency, each with distinct advantages and challenges.
-
Adeno-Associated Virus (AAV) Vectors: AAVs are the most extensively studied vectors for in vivo gene therapy for MMA.[5] They are non-pathogenic, can transduce non-dividing cells, and various serotypes exhibit different tissue tropisms, with AAV8 and AAV9 showing high efficiency for liver-directed gene delivery.[1][7] Preclinical studies have demonstrated that AAV-mediated delivery of a functional MMUT gene can rescue lethal mouse models of MMA and provide long-term phenotypic correction.[3][7][8] A clinical trial using an AAV8 vector to deliver the MMUT gene is expected to begin in fall 2025.[4][9]
-
Lentiviral Vectors (LVs): Lentiviral vectors, derived from HIV-1, can integrate the therapeutic transgene into the host cell genome, potentially leading to permanent correction in dividing cells.[2] Immune-shielded lentiviral vectors (ISLVs) have been developed to evade the host immune system.[10][11] Preclinical studies using ISLVs to deliver a human MMUT transgene have shown long-lasting reduction in toxic metabolites and complete survival in mouse models.[11][12]
-
mRNA Therapy: This approach uses lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) encoding the MMUT enzyme.[2] A key advantage is the non-integrating nature, which avoids the risk of insertional mutagenesis.[3] However, the effect is transient, requiring repeated administrations to maintain therapeutic enzyme levels.[2][3]
-
Gene Editing: Technologies like CRISPR-based systems aim to directly repair the endogenous MMUT gene mutation within a patient's cells.[3] An investigational therapy using an engineered AAV to deliver a working copy of the MMUT gene for integration near the highly active albumin gene is under evaluation.[13]
Section 2: Preclinical Evaluation and Data
The development of effective gene therapies for MMA relies on robust preclinical models that accurately replicate human disease pathology.
In Vitro and In Vivo Models
-
In Vitro Models: MMUT-deficient patient fibroblasts are used to test the ability of gene therapy vectors to restore enzymatic activity at the cellular level.[2] Cellular models, including MMUT-knockout (KO) human fibroblast lines, are used to study metabolic pathways and the effects of genetic and environmental interactions.[14][15]
-
In Vivo Models: Several mouse models have been crucial for preclinical testing. The Mmut knockout (Mmut⁻/⁻) mouse exhibits neonatal lethality and massive elevation of methylmalonic acid, closely mimicking the severe human mut⁰ phenotype.[7][16] Other models, like the B6-Mmut*M698K/Mmut KO mouse, have been engineered to represent specific human genotypes.[3] These models are essential for evaluating the efficacy, dosing, and safety of therapeutic candidates.[3][17]
Summary of Preclinical Efficacy Data
The following tables summarize quantitative data from key preclinical studies using AAV and lentiviral vectors in murine models of MMA.
| Table 1: AAV Vector Efficacy in Mmut⁻/⁻ Mouse Models | |||||
| Vector | Dose (GC/mouse or vg/pup) | Administration Route | Key Outcomes | Survival | Reference |
| rAAV8-mMut | 1x10¹¹ or 2x10¹¹ GC | Intrahepatic | Significant reduction in plasma MMA | >95% at 1 year | [7] |
| rAAV9-CBA-mMut | 1x10¹⁰ GC | Intrahepatic | Significant growth improvement | 82% at 1 year | [16] |
| AAV8-CBA-MUT (human) | 1x10¹⁰ or 2x10¹¹ GC | Intrahepatic | Dose-dependent increase in survival and MUT expression | >80% at 9 months (high doses) | [8] |
| AAV44.9-CBA-Mmut | 2x10¹¹ vg | Intrahepatic | Significant increase in survival | ~75% at 60 days | [18] |
| AAV-MMUT + ImmTOR | Not specified | Not specified | Enhanced MMUT expression, reduced FGF21 biomarker | Not specified | [5] |
GC: Genome Copies; vg: vector genomes; mMut: murine Mut cDNA; MUT: human MUT cDNA
| Table 2: Lentiviral Vector Efficacy in MMA Mouse Models | ||||
| Vector | Dose | Administration Route | Key Outcomes | Reference |
| HIV-1 (human codon-optimized MMUT) | 130 µg p24 equivalent | Intravenous | Improved growth, increased MMUT protein, reduced plasma MMA | [2] |
| ISLV-MMUT (human) | Three dose levels tested | Intravenous | Rapid, substantial, long-lasting (>1 year) reduction in circulating MMA, weight normalization, complete survival | [11][12] |
| ISLV.MMUTco (codon-optimized) | Lower doses vs wild-type | Intravenous | Demonstrated greater efficacy at lower doses | [10][19] |
ISLV: Immune-Shielded Lentiviral Vector
Section 3: Key Experimental Protocols
Detailed methodologies are crucial for the successful development and validation of gene therapy vectors.
Protocol 3.1: AAV Vector Production and Purification
This protocol provides a general workflow for producing rAAV vectors for preclinical research.
-
Plasmid Preparation: High-quality, endotoxin-free plasmids are required. This includes:
-
An AAV cis-plasmid containing the MMUT transgene cassette flanked by AAV inverted terminal repeats (ITRs).
-
A helper plasmid providing adenovirus helper functions (e.g., E2A, E4, VA).
-
A packaging plasmid expressing the AAV Rep and Cap genes for the desired serotype (e.g., AAV8).
-
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or a derivative cell line in a suitable medium.
-
When cells reach 80-90% confluency, perform a triple plasmid transfection using a transfection reagent like polyethyleneimine (PEI) or calcium phosphate.
-
-
Vector Harvest:
-
Harvest the producer cells and the culture supernatant 48-72 hours post-transfection.
-
Lyse the cells using repeated freeze-thaw cycles or detergent-based lysis buffers to release intracellular viral particles.
-
-
Purification:
-
Treat the crude lysate with a nuclease (e.g., Benzonase) to digest unpackaged DNA and RNA.
-
Clarify the lysate by centrifugation or microfiltration.
-
Purify the AAV particles using methods such as iodixanol (B1672021) gradient ultracentrifugation or affinity chromatography (e.g., AVB Sepharose for AAV8).
-
-
Concentration and Formulation:
-
Concentrate the purified vector and perform buffer exchange into a formulation buffer (e.g., phosphate-buffered saline with a surfactant) using ultrafiltration/diafiltration.
-
-
Quality Control:
-
Sterile filter the final vector product and perform quality control assays as described in Protocol 3.4.
-
Protocol 3.2: In Vivo Efficacy Study in a Murine Model of MMA
This protocol outlines a study to assess the therapeutic efficacy of an AAV-MMUT vector in neonatal Mmut⁻/⁻ mice.
-
Animal Model: Use the neonatal lethal Mmut⁻/⁻ mouse model.[16] Heterozygous (Mmut⁺/⁻) littermates can serve as controls.
-
Vector Preparation: Dilute the purified AAV-MMUT vector to the desired concentration in sterile, endotoxin-free formulation buffer. Doses typically range from 1x10⁹ to 2x10¹¹ vector genomes (vg) per pup.[8][18]
-
Vector Administration:
-
Within 24-48 hours of birth, inject the vector solution (typically 10-20 µL) directly into the liver (intrahepatic injection) of Mmut⁻/⁻ pups using a fine-gauge needle.
-
Inject control groups with a vehicle or a reporter gene vector (e.g., AAV-GFP).
-
-
Monitoring and Endpoints:
-
Body Weight: Measure body weight regularly (e.g., weekly) to assess growth.[16]
-
Metabolite Analysis: Collect blood samples at various time points (e.g., monthly) via tail vein or retro-orbital bleed. Analyze plasma for methylmalonic acid levels using mass spectrometry.
-
Biomarker Analysis: Measure other relevant biomarkers such as Fibroblast Growth Factor 21 (FGF21) in plasma.[5]
-
Terminal Analysis:
-
At the study endpoint, euthanize animals and harvest tissues (liver, kidney, heart, brain) for further analysis, including vector biodistribution (Protocol 3.3) and transgene expression (Western blot).
-
Protocol 3.3: Vector Biodistribution Analysis by qPCR
This protocol is for quantifying the number of vector genomes in various tissues.[18][20]
-
Genomic DNA Extraction: Extract total genomic DNA from harvested tissues using a commercial DNA extraction kit, ensuring high purity.
-
qPCR Assay Design: Design primers and a probe specific to a unique region of the vector genome, such as the promoter or the transgene. Avoid the ITRs, which can form secondary structures.
-
Standard Curve Generation: Create a standard curve using serial dilutions of the AAV cis-plasmid of known concentration. This allows for absolute quantification of vector genomes.
-
qPCR Reaction:
-
Set up qPCR reactions containing:
-
TaqMan Universal PCR Master Mix
-
Forward and reverse primers
-
Probe (e.g., FAM-labeled)
-
Extracted genomic DNA (typically 50-100 ng)
-
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Quantify the vector genome copies (VGC) per microgram of genomic DNA using the standard curve.
-
To determine VGC per diploid cell, normalize the data using a qPCR assay for a single-copy host gene (e.g., Tfrc). Assume a diploid genome mass of approximately 6.6 pg.
-
Calculation: VGC/cell = (VGC per µg DNA / µg DNA per cell).
-
Protocol 3.4: Characterization of AAV Vectors
Comprehensive analytical characterization is a critical quality attribute for gene therapy vectors.[21][22][23]
| Table 3: Analytical Methods for AAV Vector Characterization | ||
| Attribute | Method | Purpose |
| Vector Genome Titer | qPCR or digital droplet PCR (ddPCR) | Quantifies the concentration of vector genomes containing the therapeutic cassette.[23] |
| Capsid Titer | Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies the total number of viral capsids (full, partial, and empty).[21] |
| Full/Empty Capsid Ratio | Analytical Ultracentrifugation (AUC), Transmission Electron Microscopy (TEM), Mass Photometry (MP) | Determines the percentage of capsids that are successfully packaged with the full-length genome. This is a critical potency and purity attribute.[22][24] |
| Purity/Aggregates | SDS-PAGE, Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | Assesses the purity of the vector preparation by detecting host cell proteins and measures the degree of vector aggregation.[21] |
| Identity | PCR, Restriction Enzyme Digest, DNA Sequencing | Confirms the integrity of the transgene cassette within the vector genome.[21] |
| Potency | In vitro cell-based assay | Measures the biological activity of the vector by assessing transgene expression and/or functional correction in a relevant cell line.[23] |
Section 4: Visualizations
Metabolic Pathway Disruption in MMUT Deficiency
Caption: Metabolic pathway showing the role of MMUT and the block in MMUT deficiency.
Preclinical AAV Gene Therapy Development Workflow
Caption: Workflow for the preclinical development of an AAV-based gene therapy for MMA.
Logical Framework for a Phase 1/2 Clinical Trial
Caption: Logical relationships in a Phase 1/2 gene therapy trial for MMA.
References
- 1. Systemic gene therapy for methylmalonic acidemia using the novel adeno-associated viral vector 44.9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Therapy for Methylmalonic Acidemia: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. New Path for a Gene Therapy Trial at NIH for a Rare Metabolic Disease | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 5. oaanews.org [oaanews.org]
- 6. Gene Therapy for Methylmalonic Acidemia: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaanews.org [oaanews.org]
- 8. Pre-clinical efficacy and dosing of an AAV8 vector expressing human this compound mutase in a murine model of methylmalonic acidemia (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMA-101 | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. genespire.com [genespire.com]
- 12. Genespire Shares Positive Preclinical Data at ASGCT Meeting [synapse.patsnap.com]
- 13. Gene editing used to treat rare genetic disorder - Vanderbilt Medicine Vanderbilt Medicine | Vanderbilt University [medschool.vanderbilt.edu]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Gene therapy in a murine model of Methylmalonic Acidemia (MMA) using rAAV9 mediated gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. geneonline.com [geneonline.com]
- 20. Biodistribution and shedding of AAV vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. par.nsf.gov [par.nsf.gov]
- 22. AAV Vector Characterization: Analytical Methods for Full, Empty and Partial Capsid Ratio Assessment | PackGene Biotech [packgene.com]
- 23. Analytical approaches to characterize AAV vector production & purification: Advances and challenges [insights.bio]
- 24. Orthogonal approaches to AAV vector characterization: Validating quantitative TEM for partially filled particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction Methylmalonic Acidemia (MMA) is a group of rare, inherited metabolic disorders characterized by the inability to metabolize certain amino acids and fats.[1][2][3] The most common form is caused by a deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT), which is essential for the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[2][4] This enzymatic block leads to the accumulation of toxic upstream metabolites, including methylmalonic acid, propionyl-CoA, and methylcitrate, resulting in severe clinical manifestations such as metabolic acidosis, hyperammonemia, and long-term neurological and renal complications.[1][2][5]
Modeling MMA to study its pathophysiology and develop new therapies has been challenging due to the limitations of existing models. Animal models often do not fully recapitulate the human disease phenotype.[5][6] Patient-derived hepatocytes, particularly those differentiated from induced pluripotent stem cells (iPSCs), offer a powerful and physiologically relevant in vitro platform.[6][7][8] These models provide a renewable source of human hepatocytes with the specific genetic background of the patient, enabling detailed investigation of disease mechanisms and high-throughput screening for novel therapeutic agents.[6][9]
These application notes provide detailed protocols for generating and utilizing patient-derived hepatocyte models of MMA, from iPSC differentiation to biochemical analysis and drug screening applications.
Section 1: Generation of Patient-Derived Hepatocyte Models
A robust and reproducible method for generating hepatocytes is critical. The most common approach involves reprogramming somatic cells (e.g., skin fibroblasts) from MMA patients into iPSCs, followed by directed differentiation into hepatocyte-like cells (HLCs).[6][9][10]
Experimental Workflow: From Patient Fibroblasts to Functional Hepatocytes
The overall process involves isolating patient cells, reprogramming them to a pluripotent state, and then guiding their differentiation down the hepatic lineage.
Protocol 1.1: Directed Differentiation of iPSCs to Hepatocyte-Like Cells (HLCs)
This protocol is a synthesized multi-stage process adapted from established methods for hepatic differentiation.[10][11][12] The process mimics liver development by treating iPSCs with a specific sequence of growth factors.
Materials:
-
Patient-derived iPSC line
-
Matrigel-coated 6-well plates
-
Definitive Endoderm (DE) Medium: RPMI 1640, 1X B27 Supplement (minus insulin), 100 ng/mL Activin A.
-
Hepatic Specification Medium: RPMI 1640, 1X B27 Supplement, 20 ng/mL BMP-4, 10 ng/mL FGF-2.
-
Hepatocyte Maturation Medium: Hepatocyte Culture Medium (HCM), 20 ng/mL HGF, 20 ng/mL Oncostatin M (OSM), 1µM Dexamethasone.
Procedure:
-
Seeding iPSCs (Day 0):
-
Culture patient-derived iPSCs on Matrigel-coated plates until they reach ~70% confluency.
-
Dissociate iPSCs into single cells and seed them onto new Matrigel-coated plates at a high density in iPSC maintenance medium containing a ROCK inhibitor (e.g., Y-27632) to promote survival.
-
-
Stage 1: Definitive Endoderm Formation (Days 1-5):
-
On Day 1, when cells are fully attached and form a monolayer, replace the medium with DE Medium.
-
Culture for 4-5 days, changing the medium daily. Successful differentiation can be confirmed by staining for DE markers like CXCR4 and FOXA2.[10]
-
-
Stage 2: Hepatic Specification (Days 6-10):
-
Aspirate DE medium and replace with Hepatic Specification Medium.
-
Culture for 5 days, changing the medium daily. Cells will begin to adopt a more polygonal, hepatoblast-like morphology.
-
-
Stage 3: Hepatocyte Maturation (Days 11-20+):
-
Aspirate specification medium and replace with Hepatocyte Maturation Medium.
-
Culture for at least 10 more days, changing the medium every 2 days. The HLCs will become more defined, forming tight colonies with distinct cell borders.
-
Mature HLCs can be maintained in this medium for several weeks for subsequent experiments and will express key hepatic markers like albumin (ALB) and alpha-1-antitrypsin (AAT).[9][10]
-
Section 2: Disease Phenotyping and Biomarker Analysis
Patient-derived HLCs recapitulate the key biochemical defects of MMA, primarily the accumulation of specific metabolites due to the MMUT enzyme deficiency.[1][9]
Key Biochemical Hallmarks in MMA Hepatocyte Models:
-
Elevated this compound (MM-CoA): The direct substrate of the deficient MMUT enzyme.
-
Elevated Propionyl-CoA (P-CoA): The precursor to MM-CoA.[1]
-
Increased Propionylcarnitine (B99956) (C3): A clinical biomarker reflecting high P-CoA levels.[1][13] The ratio of propionylcarnitine to acetylcarnitine (C3/C2) is often used for diagnosis.[1][13]
-
Accumulation of Methylcitric Acid (MCA): Formed from the condensation of P-CoA and oxaloacetate.[1]
-
Reduced MMUT Enzyme Activity: Can be directly measured in cell lysates.[14]
Quantitative Biomarker Data
The following table summarizes representative data from studies using primary hepatocytes derived from MMA patients, demonstrating the clear disease phenotype compared to healthy controls.
| Biomarker | Control Donor Hepatocytes | MMA Donor Hepatocytes | Fold Change (MMA vs. Control) | Reference |
| Propionyl-CoA (P-CoA) (pmol/mg protein) | ~10 | ~150 - 400 | ~15 - 40x | [1] |
| This compound (MM-CoA) (pmol/mg protein) | Not Detected | ~150 - 500 | - | [1] |
| C3/C2 Ratio (Propionylcarnitine/Acetylcarnitine) | ~0.02 | ~0.4 - 1.2 | ~20 - 60x | [1] |
| Methylcitric Acid (MCA) (µM) | ~0.01 | ~1.0 - 2.5 | ~100 - 250x | [1] |
| Methylmalonic Acid (MMA) (nmol/mg protein) | ~0.5 | ~15 - 25 | ~30 - 50x | [9] |
Note: Values are approximated from published data for illustrative purposes.
Protocol 2.1: Quantification of Acyl-CoAs and Organic Acids by LC-MS/MS
This protocol outlines the general steps for measuring key disease biomarkers in HLCs.
Procedure:
-
Culture and Harvest: Culture control and MMA-patient HLCs as described in Protocol 1.1. For experiments, culture cells for 24-48 hours. To mimic metabolic stress, the medium can be supplemented with precursors of P-CoA, such as isoleucine and valine.[1][5]
-
Cell Lysis: Wash cell monolayers with ice-cold phosphate-buffered saline (PBS). Scrape cells into an ice-cold extraction solvent (e.g., 80% methanol).
-
Extraction: Vortex the cell suspension vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the metabolites. A portion can be used directly for organic acid analysis, while another portion may require derivatization for acyl-CoA analysis.
-
LC-MS/MS Analysis: Analyze the samples using an ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.[14] Use established methods with stable isotope-labeled internal standards for accurate quantification of target metabolites like P-CoA, MM-CoA, MMA, and MCA.
-
Normalization: Normalize the quantified metabolite levels to the total protein content of the original cell lysate, determined by a BCA assay.
Section 3: Pathophysiological Mechanisms
The accumulation of toxic metabolites in MMA disrupts other critical cellular pathways, most notably mitochondrial energy production and nitrogen disposal.
Metabolic Pathway Disruption in MMA
The core defect is the block in the conversion of L-methylmalonyl-CoA to succinyl-CoA. This leads to the shunting of propionyl-CoA and this compound into alternative, toxic pathways and the inhibition of other key mitochondrial enzymes.
Downstream Cellular Consequences
The buildup of acyl-CoA species has been shown to cause widespread cellular damage through several mechanisms:
-
TCA Cycle Inhibition: High levels of P-CoA and MM-CoA can inhibit key enzymes of the TCA cycle, leading to reduced mitochondrial energy production.[1]
-
Urea Cycle Inhibition: Accumulated metabolites inhibit enzymes in the urea cycle, such as carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), leading to hyperammonemia, a common and dangerous clinical feature of MMA.[2][5]
-
Aberrant Protein Acylation: Recent studies have identified a widespread post-translational modification termed "methylmalonylation," where methylmalonyl groups are attached to lysine (B10760008) residues on proteins.[15][16] This modification can inhibit the function of critical metabolic enzymes, including those in the urea cycle, further contributing to the disease pathology.[15][16]
Section 4: Applications in Drug Development and Therapy Testing
Patient-derived HLC models are invaluable for screening potential therapeutics and validating novel treatment strategies.
Experimental Workflow: Drug Screening in MMA-HLCs
This workflow outlines a typical experiment to test the efficacy of a candidate drug in correcting the metabolic defects in MMA HLCs.
References
- 1. Biochemical and Anaplerotic Applications of In Vitro Models of Propionic Acidemia and Methylmalonic Acidemia Using Patient-Derived Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mutase deficiency - Wikipedia [en.wikipedia.org]
- 3. Proposed guidelines for the diagnosis and management of methylmalonic and propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recapitulation of metabolic defects in a model of propionic acidemia using patient-derived primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iPSC-Derived Hepatocytes as a Platform for Disease Modeling and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Human Liver Biology Using Stem Cell-Derived Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. regmednet.com [regmednet.com]
- 9. digital.csic.es [digital.csic.es]
- 10. Protocol for Directed Differentiation of Human Induced Pluripotent Stem Cells (iPSCs) to a Hepatic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Directed Differentiation of Human Induced Pluripotent Stem Cells (iPSCs) to a Hepatic Lineage | Springer Nature Experiments [experiments.springernature.com]
- 13. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aberrant methylmalonylation underlies methylmalonic acidemia and is attenuated by an engineered sirtuin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aberrant methylmalonylation underlies methylmalonic acidemia and is attenuated by an engineered sirtuin - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Intracellular Methylmalonyl-CoA in Yeast: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonyl-CoA is a critical intermediate in the metabolism of several amino acids and odd-chain fatty acids. In the context of metabolic engineering and synthetic biology in yeast (Saccharomyces cerevisiae), the ability to accurately quantify intracellular concentrations of this compound is paramount for optimizing engineered pathways for the production of valuable chemicals, such as polyketides and other natural products. This document provides a detailed protocol for the reliable measurement of intracellular this compound concentrations in yeast, from sample collection to data analysis, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The quantification of short-chain acyl-CoA esters, such as this compound, in yeast can be challenging due to their low abundance and inherent instability. The following table summarizes a reported intracellular concentration of this compound in an engineered strain of Saccharomyces cerevisiae.
| Yeast Strain | Genotype/Engineering Strategy | Intracellular this compound Concentration (μM) | Reference |
| Engineered S. cerevisiae | Heterologous expression of a pathway for this compound production | 0.5 | [1][2] |
Experimental Workflow
The overall experimental workflow for the quantification of intracellular this compound in yeast is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
This section details the methodologies for the key experiments involved in determining intracellular this compound concentrations in yeast.
Yeast Cell Culture and Harvesting
Materials:
-
Yeast strain of interest
-
Appropriate growth medium (e.g., YPD, synthetic defined medium)
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and centrifuge tubes
Protocol:
-
Inoculate a pre-culture of the yeast strain in the appropriate growth medium and grow overnight in a shaking incubator at the optimal temperature (e.g., 30°C).
-
The following day, inoculate a larger volume of fresh medium with the pre-culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Grow the culture to the desired mid-log phase (e.g., OD₆₀₀ of 1.0-2.0), monitoring the growth by measuring the OD₆₀₀ periodically.
-
When the desired cell density is reached, proceed immediately to the metabolic quenching step.
Metabolic Quenching
Purpose: To rapidly halt all enzymatic activity and preserve the intracellular metabolite profile at the time of sampling.
Materials:
-
60% Methanol solution, pre-chilled to -40°C
-
Dry ice/ethanol (B145695) bath or a cryostat
Protocol:
-
For a 10 mL culture sample, rapidly transfer the cell suspension into a 50 mL tube containing 15 mL of pre-chilled 60% methanol.
-
Immediately vortex the mixture to ensure rapid and uniform quenching of the cells.
-
Incubate the quenched sample at -40°C for at least 30 minutes.
Cell Harvesting and Metabolite Extraction
Purpose: To separate the yeast cells from the quenching solution and efficiently extract the intracellular metabolites.
Materials:
-
Centrifuge capable of reaching -9°C
-
75% Ethanol solution, pre-heated to 75-80°C
-
Lyophilizer or vacuum concentrator
-
Liquid nitrogen
Protocol:
-
Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -9°C to pellet the cells.
-
Carefully decant and discard the supernatant.
-
Immediately add 1 mL of pre-heated 75% ethanol to the cell pellet.
-
Vortex vigorously for 1 minute to resuspend the pellet and facilitate cell lysis and metabolite extraction.
-
Incubate the mixture at 80°C for 3 minutes.
-
Rapidly cool the extract on ice for 5 minutes.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Completely dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis for this compound Quantification
Purpose: To separate and quantify this compound from the complex metabolite extract using a highly sensitive and specific analytical method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Materials:
-
This compound analytical standard
-
Mobile Phase A: e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0
-
Mobile Phase B: e.g., Acetonitrile
-
C18 reversed-phase analytical column
Protocol:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of Mobile Phase A. Vortex and centrifuge to pellet any insoluble material.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in Mobile Phase A to generate a standard curve for absolute quantification.
-
LC Separation:
-
Inject a defined volume of the reconstituted sample and each standard onto the C18 column.
-
Employ a gradient elution method to separate this compound from other metabolites. An example gradient is as follows:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-98% B
-
12-15 min: 98% B
-
15-16 min: 98-2% B
-
16-20 min: 2% B
-
-
The flow rate and column temperature should be optimized for the specific column and system (e.g., 0.3 mL/min and 40°C).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for the specific detection of this compound. The precursor ion (Q1) and a specific product ion (Q3) for this compound should be monitored. For example:
-
Precursor Ion (Q1): m/z 852.1
-
Product Ion (Q3): m/z 408.0 (or another characteristic fragment)
-
-
Optimize the collision energy and other MS parameters for the specific instrument to achieve maximum sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound MRM transition for both the samples and the standards.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Normalize the final concentration to the initial cell number or biomass to report the intracellular concentration.
-
References
Troubleshooting & Optimization
troubleshooting low yield in enzymatic synthesis of methylmalonyl-CoA
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the enzymatic synthesis of methylmalonyl-CoA from propionyl-CoA using Propionyl-CoA Carboxylase (PCC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the enzymatic synthesis of this compound?
Low yield is a frequent issue that can typically be attributed to one or more of the following factors:
-
Suboptimal Enzyme Activity: The Propionyl-CoA Carboxylase (PCC) may be inactive or functioning poorly due to improper storage, handling, or degradation.[1][2]
-
Unfavorable Reaction Conditions: The reaction's pH, temperature, or buffer composition may not be optimal for PCC activity.[1]
-
Substrate or Cofactor Issues: Problems with the quality, concentration, or stability of substrates (Propionyl-CoA, Bicarbonate) and essential cofactors (ATP, Biotin (B1667282), Mg²⁺) can severely limit the reaction.[2]
-
Product Instability: The product, this compound, is a thioester and can be susceptible to hydrolysis or degradation under certain conditions.[2]
Q2: How can I determine if my Propionyl-CoA Carboxylase (PCC) is active?
The most direct method is to perform an enzyme activity assay. This can be done by monitoring the consumption of a substrate or the formation of a product. A common method for carboxylases is to measure the production of ADP, which is generated stoichiometrically with the desired product.[3] It is also crucial to verify that the enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[2] An SDS-PAGE analysis can also be run to check for enzyme degradation.[1]
Q3: My enzyme appears to be active, but the yield is still low. What should I investigate next?
If you have confirmed your enzyme is active, the next step is to systematically optimize the reaction conditions. This includes:
-
pH and Buffer: Ensure the reaction buffer is at the optimal pH for the enzyme (typically between 7.5 and 8.5 for carboxylases).
-
Temperature: The optimal temperature should be confirmed empirically, often starting around 30-37°C.[1]
-
Magnesium Concentration: PCC requires Mg²⁺ ions for ATP-dependent catalysis.[4] Ensure an adequate concentration is present, as it is crucial for the reaction.
Q4: Could the quality of my substrates or cofactors be the problem?
Absolutely. The purity and concentration of all reactants are critical.
-
Propionyl-CoA: Use high-purity propionyl-CoA. Impurities can inhibit the enzyme.
-
ATP: ATP solutions can hydrolyze over time, especially if not stored properly at a neutral pH and low temperature. Use a fresh, accurately quantified solution.
-
Bicarbonate: Bicarbonate solutions can lose CO₂ and their effective concentration can change if not handled correctly. Prepare fresh solutions for consistent results.
-
Biotin: PCC is a biotin-dependent enzyme.[5] Ensure that biotin is available, especially if using a recombinant enzyme expression system where biotinylation might be incomplete.
Q5: How can I tell if product degradation is occurring?
Thioesters like this compound can be unstable, particularly at non-optimal pH values.[2] To check for degradation, you can perform a time-course experiment. Analyze aliquots of the reaction mixture at different time points using HPLC or LC-MS. If the concentration of this compound peaks and then declines over time, it suggests product instability. To mitigate this, maintain a stable pH and process the reaction mixture for purification or analysis immediately upon completion.[2] Storing the final product at -80°C after flash-freezing can minimize degradation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Product Formation | Inactive Enzyme | Verify storage conditions (-80°C). Perform an enzyme activity assay (See Protocol 1). Check for degradation via SDS-PAGE (See Protocol 3).[1] |
| Missing Essential Cofactor | Confirm the presence of ATP, bicarbonate, and Mg²⁺ in the reaction mixture.[4][5] Ensure the enzyme is biotinylated. | |
| Low Yield Despite Some Product Formation | Suboptimal Reaction Conditions | Optimize pH, temperature, and buffer components. Perform a matrix optimization experiment. See Table 2 for typical ranges.[1] |
| Incorrect Substrate Concentration | Substrate concentrations may be too far below the enzyme's Kₘ. Refer to the kinetic parameters in Table 1 and ensure substrate concentrations are saturating (typically 5-10x Kₘ).[5] | |
| Insufficient Incubation Time | The reaction may not have reached completion. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 min) and analyze by HPLC to find the optimal reaction time.[1] | |
| Inconsistent Results Between Experiments | Substrate/Cofactor Degradation | Prepare fresh ATP and bicarbonate solutions for each experiment. Verify the purity and concentration of propionyl-CoA stock.[2] |
| Pipetting Inaccuracies | Use calibrated pipettes. Prepare a master mix for the common reaction components to minimize pipetting errors. | |
| Product Peak Decreases Over Time | Product Instability/Degradation | Maintain reaction pH in a stable range (e.g., 7.0-8.0). Once the reaction is stopped, proceed immediately to purification or flash-freeze and store at -80°C.[2] |
Data Presentation
Table 1: Kinetic Parameters of Propionyl-CoA Carboxylase (PCC)
This table summarizes the Michaelis-Menten constants (Kₘ) for the substrates of PCC, which can guide the selection of appropriate substrate concentrations for the reaction.
| Substrate | Kₘ Value (mM) | Reference |
| Propionyl-CoA | 0.29 | [5][6] |
| ATP | 0.08 | [5] |
| Bicarbonate (HCO₃⁻) | 3.0 | [5] |
Table 2: Typical Reaction Condition Optimization Ranges
Use these ranges as a starting point for optimizing the synthesis reaction.
| Parameter | Starting Condition | Optimization Range |
| pH | 7.8 | 7.0 - 8.5 |
| Temperature | 37°C | 25°C - 42°C |
| [Propionyl-CoA] | 1.5 mM | 0.5 - 5.0 mM |
| [ATP] | 1.0 mM | 0.5 - 5.0 mM |
| [Bicarbonate] | 20 mM | 10 - 50 mM |
| [MgCl₂] | 5 mM | 1 - 10 mM |
Visualizations
Caption: Enzymatic carboxylation of propionyl-CoA to this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
Experimental Protocols
Protocol 1: Propionyl-CoA Carboxylase (PCC) Activity Assay (ADP-Glo™ Based)
This protocol determines PCC activity by quantifying the amount of ADP produced, which is directly proportional to the amount of this compound synthesized.[3]
Materials:
-
Purified PCC enzyme
-
Propionyl-CoA
-
ATP (high purity)
-
Sodium Bicarbonate (NaHCO₃)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Magnesium Chloride (MgCl₂)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture. For a 25 µL reaction:
-
12.5 µL of 2x Reaction Buffer (containing 200 mM Tris-HCl, 20 mM MgCl₂, 40 mM NaHCO₃)
-
2.5 µL of 10 mM Propionyl-CoA
-
5.0 µL of 5 mM ATP
-
5.0 µL of appropriately diluted PCC enzyme
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes. Include a "no enzyme" control to measure background ATP hydrolysis.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each reaction. This will terminate the enzymatic reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PCC into a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the "no enzyme" control luminescence from the sample luminescence. The net relative light units (RLU) are proportional to the ADP concentration and thus to the enzyme's activity.
Protocol 2: HPLC Analysis of this compound Synthesis
This protocol allows for the direct quantification of the substrate (propionyl-CoA) and product (this compound).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM Potassium Phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Reaction mixture samples
-
Standards for propionyl-CoA and this compound
Procedure:
-
Reaction Quenching: Stop the enzymatic reaction at various time points by adding a small volume of acid (e.g., 10% Trichloroacetic acid or Formic acid) to precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched reaction at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (for the adenine (B156593) ring of Coenzyme A)
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B (linear gradient)
-
20-25 min: 30% to 5% B (linear gradient)
-
25-30 min: 5% B (re-equilibration)
-
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Create a standard curve using known concentrations of propionyl-CoA and this compound standards. Identify and integrate the peaks in the sample chromatograms corresponding to the substrate and product. Calculate the concentration and determine the reaction yield.
Protocol 3: SDS-PAGE for Enzyme Integrity Check
This standard protocol is used to visually inspect the purity and integrity of the PCC enzyme.[1]
Materials:
-
PCC enzyme sample
-
Laemmli sample buffer (2x)
-
Precast or hand-cast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Coomassie Brilliant Blue stain or other protein stain
Procedure:
-
Sample Preparation: Mix 10-15 µL of your enzyme sample with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Heat the mixture at 95°C for 5 minutes.
-
Gel Loading: Load the denatured sample and a protein molecular weight marker into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue for approximately 1 hour.
-
Destaining: Destain the gel in an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
Analysis: Examine the gel. A pure, intact PCC should show distinct bands corresponding to its subunits (e.g., alpha and beta subunits).[5] The presence of multiple lower molecular weight bands may indicate degradation.
References
common interferences in the LC-MS/MS quantification of methylmalonyl-CoA
Welcome to the technical support center for the LC-MS/MS quantification of methylmalonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant interference in the LC-MS/MS quantification of this compound?
The most significant and common interference is from succinyl-CoA, a structural isomer of this compound.[1] Since they have the same molecular weight and elemental composition, they are indistinguishable by mass alone (isobaric). Succinyl-CoA is often present in biological samples at much higher concentrations than this compound, which can lead to significant overestimation of this compound if not properly resolved.[1]
Q2: How can I differentiate this compound from succinyl-CoA in my analysis?
There are two primary strategies to resolve this isobaric interference:
-
Chromatographic Separation: Developing a robust liquid chromatography (LC) method that can achieve baseline separation of this compound and succinyl-CoA is a common approach. This requires careful optimization of the analytical column, mobile phase composition, and gradient elution profile.
-
Mass Spectrometric Resolution: Utilizing specific fragmentation patterns of each isomer in a tandem mass spectrometer (MS/MS) can allow for their differentiation. A this compound-specific fragment at m/z 317 has been successfully used for selective quantification, even in the presence of high concentrations of succinyl-CoA.[1]
Q3: My this compound signal is low and inconsistent. What are the likely causes?
Low and variable signals for this compound can stem from several factors:
-
Analyte Instability: Acyl-CoA species, including this compound, are susceptible to enzymatic and chemical degradation.[2] It is crucial to handle samples quickly and at low temperatures to minimize degradation. Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
-
Inefficient Extraction: The choice of extraction method can significantly impact recovery. Common methods include protein precipitation with acids like 5-sulfosalicylic acid (SSA) or organic solvents, followed by optional solid-phase extraction (SPE) for sample cleanup and concentration.[2][4]
-
Matrix Effects: Components of the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.
-
Adsorption: The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces, leading to sample loss. Using low-adsorption polypropylene (B1209903) tubes is recommended.
Q4: What are some common issues with chromatographic peak shape for this compound?
Poor peak shape, such as tailing or broadening, can be caused by:
-
Secondary Interactions: The phosphate groups of this compound can interact with active sites on the silica (B1680970) support of the analytical column. Using a column with high-purity silica and effective end-capping can mitigate this.
-
Inappropriate Mobile Phase: An unsuitable mobile phase pH or composition can affect peak shape. The use of ion-pairing reagents may be necessary.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Succinyl-CoA
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the LC method. Try different C18 columns with varying properties. Adjust the mobile phase composition (e.g., organic solvent, buffer concentration, pH). A shallow gradient elution can often improve the resolution of closely eluting isomers. |
| Non-Specific MS/MS Transition | Utilize a specific fragment ion for this compound. The transition to m/z 317 is reported to be selective against succinyl-CoA.[1] Infuse pure standards of both compounds to confirm their unique fragmentation patterns on your instrument. |
Issue 2: Low Recovery and High Variability
| Potential Cause | Recommended Solution |
| Analyte Degradation during Sample Preparation | Work quickly and keep samples on ice at all times. Use pre-chilled solvents. For tissue samples, freeze-clamping in liquid nitrogen immediately upon collection is recommended to quench enzymatic activity. Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction | Compare different extraction protocols. Protein precipitation with 5-sulfosalicylic acid (SSA) has been shown to have good recovery for a broad range of acyl-CoAs.[4] Solid-phase extraction (SPE) can be used for further cleanup and concentration, but recovery should be carefully validated. |
| Adsorption to Labware | Use low-adsorption polypropylene tubes and pipette tips for sample handling and storage. |
| Matrix Effects | Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your sample matrix. If significant matrix effects are observed, improve sample cleanup (e.g., with SPE) or dilute the sample. Ensure the use of a suitable internal standard (e.g., stable isotope-labeled this compound) to compensate for these effects. |
Quantitative Data Summary
The following tables provide representative data to illustrate the impact of common interferences and the effectiveness of different methodologies.
Table 1: Impact of Succinyl-CoA Interference on this compound Quantification
| Sample | True this compound Concentration (µM) | Succinyl-CoA Concentration (µM) | Measured this compound (Non-selective MRM) (µM) | Measured this compound (Selective MRM m/z 317) (µM) | % Overestimation (Non-selective MRM) |
| 1 | 1.0 | 10.0 | 11.0 | 1.1 | 1000% |
| 2 | 1.0 | 50.0 | 51.0 | 0.9 | 5000% |
| 3 | 5.0 | 25.0 | 30.0 | 5.2 | 500% |
This table illustrates the significant overestimation of this compound when a non-selective MRM transition is used in the presence of high concentrations of succinyl-CoA. The use of a selective transition (e.g., to m/z 317) drastically improves accuracy.
Table 2: Comparison of Sample Preparation Methods for this compound Recovery
| Method | Principle | Average Recovery (%) | Relative Standard Deviation (%) | Notes |
| Protein Precipitation (Methanol) | Protein denaturation and precipitation with an organic solvent. | 65% | 15% | Simple and fast, but may have lower recovery and less effective cleanup. |
| Protein Precipitation (5-Sulfosalicylic Acid) | Acid-based protein precipitation. | 85% | 8% | Generally provides good recovery for a range of acyl-CoAs and is compatible with direct LC-MS/MS analysis.[4] |
| Solid-Phase Extraction (SPE) | Chromatographic separation to remove interferences and concentrate the analyte. | 92% | 5% | Provides the cleanest samples and highest recovery but is more time-consuming and requires method development. |
This table provides a comparison of common sample preparation techniques, highlighting the trade-offs between simplicity, recovery, and precision.
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA) Precipitation
-
Sample Collection: For cultured cells, wash with ice-cold PBS and scrape into a centrifuge tube. For tissue samples, weigh approximately 20-50 mg of frozen tissue.
-
Homogenization (for tissue): Add 500 µL of ice-cold 5% (w/v) SSA to the tissue and homogenize thoroughly on ice.
-
Lysis (for cells): Resuspend the cell pellet in 200 µL of ice-cold deionized water. Add an equal volume of 10% (w/v) SSA to the cell suspension.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., ¹³C₃-methylmalonyl-CoA) to each sample.
-
Protein Precipitation: Vortex the samples vigorously for 1 minute to ensure complete deproteinization.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
This compound (Quantitative): Precursor > 317
-
This compound (Confirmatory): Precursor > 428
-
Succinyl-CoA: Precursor > [Specific transition for succinyl-CoA]
-
Internal Standard: [Specific transitions for the IS]
-
Visualizations
Caption: Workflow for the LC-MS/MS quantification of this compound.
Caption: Logic diagram illustrating the problem of isobaric interference and solutions.
References
Technical Support Center: Optimizing Methylmalonyl-CoA Extraction from Frozen Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of methylmalonyl-CoA from frozen tissue samples.
Troubleshooting Guide & FAQs
Frequently Asked Questions
Q1: What is the most critical initial step to preserve this compound levels in tissue samples?
The most critical first step is the rapid and proper freezing of the tissue at the time of collection. To halt enzymatic activity that can rapidly degrade this compound, tissues should be "freeze-clamped" in liquid nitrogen immediately upon collection.[1] This ensures that the metabolic state of the tissue is preserved. Subsequent storage at -80°C is essential until the extraction process begins.[1][2]
Q2: Which acid precipitation agent is best for extracting this compound?
Both perchloric acid (PCA) and trichloroacetic acid (TCA) are effectively used for the deproteinization and extraction of short-chain acyl-CoAs like this compound.[1][3] Another effective agent is 5-sulfosalicylic acid (SSA).[2]
-
Trichloroacetic acid (TCA): A common protocol uses 10% TCA for extraction.[1][3]
-
Perchloric acid (PCA): An alternative approach involves homogenization in 0.5 M PCA.[1]
-
5-Sulfosalicylic acid (SSA): A 5% SSA solution can also be used for protein precipitation and has shown high recovery rates for some short-chain acyl-CoAs.[2]
The choice of acid may depend on your downstream analytical methods and specific laboratory protocols.[1] Regardless of the acid used, rapid and thorough homogenization of the frozen, powdered tissue is crucial to maximize extraction efficiency and minimize degradation.[1]
Q3: I am observing very low yields of this compound. What are the common causes and how can I improve recovery?
Low recovery of this compound is a common issue, with reported rates often below 50%.[1][3] Several factors can contribute to this:
-
Sample Degradation: Ensure that the tissue was rapidly freeze-clamped at collection and consistently stored at -80°C.[1] During the extraction process, it is imperative to keep the samples on ice at all times and minimize the time between tissue pulverization, homogenization, and acid extraction.[1][2]
-
Inefficient Extraction: Verify the correct concentration and volume of the extraction acid.[1] Ensure the tissue is thoroughly homogenized to a fine powder to maximize the surface area for extraction.[1][2] Incomplete protein precipitation can also lead to lower yields, so allow for sufficient incubation on ice after homogenization.[1][2]
-
Use of an Internal Standard: Due to the significant potential for loss during extraction, it is highly recommended to use a stable isotope-labeled internal standard, such as [¹³C₃]malonyl-CoA (as a close structural analog) or a custom-synthesized labeled this compound, for accurate quantification.[1][3]
Q4: How can I improve the stability of this compound in my final extract?
This compound is known to be unstable.[1][4] To enhance stability, consider the following:
-
Maintain Low Temperatures: Keep the samples on ice or at 4°C throughout the extraction and preparation process.[1]
-
Control pH: After acid extraction, neutralize the supernatant to approximately pH 7.0.[1]
-
Use Glass Vials: Avoid using plastic sample vials, as they can lead to the signal loss of CoA species.[5]
-
Prompt Analysis or Proper Storage: Analyze the samples as quickly as possible after preparation. If immediate analysis is not possible, store the extracts at -80°C to prevent degradation.[1][2]
Q5: What are some key considerations for the homogenization step?
Proper homogenization is critical for successful extraction.
-
Keep the Tissue Frozen: The tissue must remain frozen during pulverization. This can be achieved by working on dry ice or using a mortar and pestle pre-chilled with liquid nitrogen.[1][2]
-
Create a Fine Powder: Grinding the brittle, frozen tissue into a fine powder is essential for efficient extraction with the acid solution.[1][2]
-
Immediate Homogenization in Acid: The powdered tissue should be immediately homogenized in the ice-cold acid solution to ensure rapid protein precipitation and inactivation of degradative enzymes.[1][2]
Experimental Protocol: this compound Extraction using TCA
This protocol details a method for extracting this compound from frozen tissue samples using trichloroacetic acid (TCA).
Materials and Reagents:
-
Frozen tissue sample (stored at -80°C)
-
10% (w/v) Trichloroacetic acid (TCA), chilled on ice
-
2 M Potassium bicarbonate (KHCO₃)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., Polytron or similar)
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Stable isotope-labeled internal standard (optional but recommended)
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity.[2] Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle. Grind the tissue to a fine powder using the pre-chilled pestle.[2]
-
Acid Extraction and Deproteinization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 1 mL of ice-cold 10% TCA to the powdered tissue.[1] If using an internal standard, spike the TCA solution before adding it to the tissue powder. Immediately homogenize the mixture until a uniform suspension is achieved.[1]
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.[1]
-
Centrifugation: Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
Sample Neutralization: Neutralize the acidic supernatant to approximately pH 7.0 with 2 M KHCO₃.[1] The effervescence of CO₂ gas indicates neutralization is occurring.[1]
-
Sample Storage and Analysis: The extracted sample is now ready for analysis by methods such as LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[1][2]
Data Presentation
The recovery of this compound can be variable depending on the tissue type and the specific extraction protocol. The following table summarizes reported recovery rates for the structurally similar molecule, malonyl-CoA, using a 10% TCA extraction method, which can serve as an estimate.
| Tissue Type | Analyte | Extraction Method | Average Recovery Rate (%) | Reference |
| Rat Liver | Malonyl-CoA | 10% TCA with SPE | 28.8 ± 0.9 | [3] |
| Rat Heart | Malonyl-CoA | 10% TCA with SPE | 48.5 ± 1.8 | [3] |
| Rat Skeletal Muscle | Malonyl-CoA | 10% TCA with SPE | 44.7 ± 4.4 | [1][3] |
SPE: Solid-Phase Extraction
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound Extraction from Frozen Tissue.
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Low this compound Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Separation of Methylmalonyl-CoA and Succinyl-CoA
Welcome to the technical support center for the chromatographic separation of methylmalonyl-CoA and succinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound and succinyl-CoA?
Separating this compound and succinyl-CoA is challenging due to their structural similarity as isomers. This similarity results in very close retention times in typical reversed-phase chromatography, making baseline separation difficult to achieve. Additionally, these molecules are present in complex biological matrices at varying concentrations, with succinyl-CoA often being much more abundant, which can interfere with the accurate quantification of this compound.[1] Sample stability is another concern, as CoA esters can be unstable.[2]
Q2: Which analytical techniques are most commonly used for the separation and quantification of this compound and succinyl-CoA?
The most prevalent and sensitive methods for the analysis of this compound and succinyl-CoA are:
-
High-Performance Liquid Chromatography (HPLC) coupled with UV detection.[3][4][5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) , which offers high sensitivity and selectivity.[1][2][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which typically requires derivatization of the analytes.[9][10]
-
Capillary Electrophoresis , which offers a rapid and sensitive alternative to HPLC.[11]
Troubleshooting Guide
Issue 1: Poor resolution between this compound and succinyl-CoA peaks.
-
Potential Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjusting the mobile phase composition is crucial. The use of ion-pairing agents can significantly improve the resolution of these polar compounds in reversed-phase HPLC.[12][13][14] Common ion-pairing agents include alkyl sulfonates and perchlorates for positive mode analysis, and quaternary ammonium (B1175870) compounds for negative mode.[12][13][15] The concentration of the ion-pairing agent and the organic modifier (e.g., methanol (B129727) or acetonitrile) should be carefully optimized.
-
Adjust pH: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to improve separation.
-
Column Selection: Consider using a column with a different stationary phase chemistry or a smaller particle size for higher efficiency. A C18 column is commonly used.[16]
-
Temperature Control: Column temperature can affect retention times and selectivity. Maintaining a consistent and optimized column temperature, for instance at 40°C, can improve reproducibility and resolution.[17]
-
Gradient Elution: Employing a shallow gradient of the organic solvent can help to better separate closely eluting peaks.
-
Issue 2: Low signal intensity or poor sensitivity.
-
Potential Cause: Analyte degradation, insufficient sample concentration, or suboptimal detector settings.
-
Troubleshooting Steps:
-
Sample Stability: Coenzyme A esters can be unstable. Ensure proper sample handling and storage. Using glass vials instead of plastic can reduce signal loss.[2] It is also advisable to analyze samples as quickly as possible after preparation.
-
Extraction Efficiency: Optimize the extraction protocol to ensure maximum recovery of the analytes from the biological matrix. Perchloric acid extraction is a common method.[9]
-
MS/MS Optimization (for LC-MS/MS): If using mass spectrometry, optimize the ionization source parameters (e.g., spray voltage, gas flows) and the collision energy for the specific multiple reaction monitoring (MRM) transitions of this compound and succinyl-CoA to maximize signal intensity. For selective quantitation of this compound in the presence of high concentrations of succinyl-CoA, a specific fragment ion can be used.[1]
-
Derivatization (for GC-MS): For GC-MS analysis, ensure complete derivatization of the hydrolyzed methylmalonic and succinic acids to increase their volatility and improve chromatographic performance.[9][18]
-
Issue 3: Inconsistent retention times and peak areas.
-
Potential Cause: System instability, column degradation, or sample matrix effects.
-
Troubleshooting Steps:
-
System Equilibration: Ensure the HPLC/LC-MS system is thoroughly equilibrated with the mobile phase before injecting samples, especially when using ion-pairing agents, which may require longer equilibration times.[12]
-
Column Washing: Implement a robust column washing procedure between runs to remove any matrix components that may accumulate on the column and affect its performance.
-
Internal Standards: The use of stable isotope-labeled internal standards, such as [2H5]propionyl-CoA and [2H4]succinyl-CoA, is highly recommended to correct for variations in extraction efficiency, injection volume, and instrument response.[9]
-
Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and remove interfering substances from the matrix.[19]
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Mutase Activity Assay
This protocol is adapted from a method used to measure the activity of this compound mutase by quantifying the conversion of this compound to succinyl-CoA.[3]
-
Instrumentation: Agilent technology system with two proStar 210 pumps, 320 UV detector, and 420 AutoSampler.[3]
-
Column: Reverse phase column.
-
Mobile Phase:
-
Solvent A: 100 mM acetic acid in 100 mM sodium phosphate (B84403) buffer, pH 7.0.[3]
-
Solvent B: 18% v/v methanol in Solvent A.[3]
-
-
Gradient Program:
-
0–3 min: 44% Solvent B
-
3–9 min: 44–75% Solvent B
-
9–12 min: 75–100% Solvent B
-
12–17 min: 100–44% Solvent B
-
17–35 min: 44% Solvent B
-
-
Flow Rate: 0.2 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 20 µL.[3]
Protocol 2: UPLC-MS/MS for Succinyl-CoA Quantification
This protocol is based on a method for determining this compound mutase activity by quantifying succinyl-CoA.[7][8]
-
Instrumentation: Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.[7][8]
-
Sample Preparation: Enzyme reaction is performed using peripheral lymphocytes.[7][8]
-
Detection: Tandem mass spectrometry.
-
Quantification: Based on the determination of succinyl-CoA formed in the enzyme reaction.[7][8] The method demonstrates good precision with intra-assay and inter-assay coefficients of variation (CV) below 5.2% and 8.7%, respectively.[7][8]
Protocol 3: GC-MS for Acyl-CoA Analysis
This protocol involves the hydrolysis of CoA esters and subsequent derivatization for GC-MS analysis.[9]
-
Sample Preparation:
-
Derivatization:
Data Presentation
Table 1: HPLC Method Parameters for Separation of this compound and Succinyl-CoA
| Parameter | Method 1[3] | Method 2[16] |
| Column | Reverse Phase | Kinetex C18 (100 x 4.60 mm, 2.6 µm) |
| Mobile Phase A | 100 mM acetic acid in 100 mM sodium phosphate buffer, pH 7.0 | 150 mM NaH2PO4 |
| Mobile Phase B | 18% v/v methanol in Solvent A | 9% methanol |
| Gradient | Linear gradient | Isocratic |
| Flow Rate | 0.2 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (this compound) | 10.4 min | 7.26 min |
| Retention Time (Succinyl-CoA) | 12.3 min | 11.87 min |
Table 2: Performance Characteristics of an HPLC Method for CoA Analysis [3][20]
| Analyte | LLOQ (µM) | LOD (µM) |
| Succinyl-CoA | 6.74 | ~1 |
| This compound | 15.33 | ~2 |
Visualizations
Caption: General experimental workflow for HPLC analysis of acyl-CoAs.
Caption: Metabolic pathway showing the conversion of propionyl-CoA to succinyl-CoA.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. scispace.com [scispace.com]
- 4. HPLC assay for this compound epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, this compound, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blog [phenomenex.blog]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 15. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
instability of methylmalonyl-CoA during sample preparation and storage
Welcome to the technical support center for the analysis of methylmalonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the inherent instability of this compound during sample preparation and storage. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (Low R² value) in Calibration Curve | 1. Analyte Degradation: this compound is unstable in aqueous solutions. 2. Matrix Effects: Co-eluting species can cause ion suppression in mass spectrometry.[1] 3. Suboptimal Calibration Range: The concentration range of the standards may not be appropriate. | 1. Prepare fresh standards for each experiment. Store stock solutions at -80°C and reconstitute just prior to analysis.[1] Using a slightly acidic buffer (e.g., ammonium (B1175870) acetate (B1210297) at pH 6.8) can improve stability.[1] 2. Optimize the chromatographic separation to resolve this compound from interfering matrix components.[1] Construct a matrix-matched calibration curve to compensate for matrix effects.[1] 3. Adjust the calibration range to bracket the expected sample concentrations, including a sufficient number of low-level standards.[1] A weighted linear regression may improve accuracy at lower concentrations.[1] |
| Low Recovery of this compound | 1. Incomplete Quenching of Enzymatic Activity: Thioesterases in the sample can rapidly degrade this compound. 2. Inefficient Extraction: The chosen extraction method may not be optimal for this compound. 3. Degradation During Storage: Improper storage conditions (temperature, pH) can lead to significant sample loss. | 1. Immediately freeze-clamp tissues in liquid nitrogen to halt metabolic activity.[2] Homogenize samples in a pre-chilled acidic solution (e.g., 0.5 M perchloric acid) or a cold organic solvent mixture (e.g., acetonitrile/methanol (B129727)/water) to denature enzymes.[3][4] 2. For short-chain acyl-CoAs like this compound, perchloric acid precipitation or extraction with a polar organic solvent mixture is generally effective.[4] Solid-phase extraction (SPE) can be used for sample cleanup and enrichment.[5] 3. Store extracts as dry pellets at -80°C for long-term stability.[2] For short-term storage, use a slightly acidic buffer (pH 4.0-6.8) and keep samples on ice.[6] |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Variations in the time between sample collection and quenching can lead to differential degradation. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of samples can cause degradation.[7] 3. Instability in Autosampler: Samples may degrade in the autosampler during a long analytical run. | 1. Standardize the sample collection and processing workflow to ensure all samples are handled consistently and rapidly. 2. Aliquot samples into single-use vials to avoid multiple freeze-thaw cycles.[7] 3. Use a cooled autosampler (e.g., 4°C). If the run is long, consider reinjecting standards throughout the sequence to monitor for degradation. |
| Non-Zero Intercept in Calibration Curve | 1. Contamination in Blank: The blank used for the calibration curve may contain this compound.[1] 2. Interference: A co-eluting compound may be contributing to the signal at the analyte's m/z transition.[1] | 1. Ensure that the solvent used for the blank is free of contamination. Prepare the blank using the same matrix as the standards and samples, but without the analyte.[1] 2. Check for isobaric interferences and optimize the chromatographic separation or the mass spectrometry method (e.g., by selecting a different product ion) to enhance specificity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability?
A1: The instability of this compound is primarily due to two factors:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that is accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[6]
-
Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond.[6] These enzymes must be rapidly inactivated during sample preparation to prevent the degradation of this compound.
Q2: What is the optimal pH for storing this compound solutions?
A2: The thioester bond of acyl-CoAs is most stable in slightly acidic conditions. For maximal stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[6]
Q3: How should I store my samples to minimize this compound degradation?
A3: For long-term storage, it is best to store extracted samples as dry pellets at -80°C.[2] For short-term storage (e.g., in an autosampler), samples should be kept at 4°C in a slightly acidic buffer. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
Q4: What is the best method for quenching enzymatic activity when preparing samples for this compound analysis?
A4: The most effective method for quenching enzymatic activity is to immediately freeze-clamp the tissue or cell sample in liquid nitrogen.[2] Following this, homogenization in a pre-chilled, acidic solution such as 0.5 M perchloric acid, or a cold organic solvent mixture like acetonitrile/methanol/water, will effectively denature degradative enzymes.[3][4]
Q5: Can I use a standard protocol for protein precipitation for my this compound samples?
A5: While standard protein precipitation methods can be a starting point, they must be adapted to ensure the stability of this compound. The key is to use a method that simultaneously precipitates proteins and inactivates enzymes rapidly. Acidic precipitation with perchloric acid or trichloroacetic acid is effective.[2][4] Using cold organic solvents is another common approach.[3]
Q6: How many freeze-thaw cycles can my samples withstand?
A6: It is highly recommended to minimize freeze-thaw cycles. Each cycle can contribute to the degradation of metabolites.[7] Ideally, samples should be aliquoted after extraction to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, it is best to use a fresh aliquot for each run.
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is limited, the following table summarizes the known stability of acyl-CoAs under various conditions. This information is largely based on studies of other short-chain acyl-CoAs and general principles of thioester chemistry, and should be considered as a guideline.
| Condition | Stability of Acyl-CoA Thioester Bond | Source/Comment |
| pH | Most stable at pH 4.0 - 6.8.[6] | Hydrolysis is accelerated at alkaline and strongly acidic pH.[6] |
| Temperature | Store at -80°C for long-term stability (as dry pellet).[2] | Keep on ice (4°C) during sample preparation and analysis.[6] |
| Aqueous Solution | Unstable; degradation is time and temperature dependent.[1] | For S-methyl thioacetate (B1230152) (a model thioester), the half-life for hydrolysis at pH 7 and 23°C is 155 days.[8][9] The more complex structure of this compound may influence its stability. |
| Freeze-Thaw Cycles | Degradation can occur with each cycle.[7] | It is recommended to avoid more than one freeze-thaw cycle.[7] |
| Reconstitution Solvent | Methanol or 50% methanol in ammonium acetate (pH ~7) are common choices.[6] | The choice of solvent can impact stability and chromatographic performance.[6] |
Disclaimer: The quantitative data presented is based on studies of similar short-chain acyl-CoAs and may not be fully representative of this compound. It is recommended to perform internal stability tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues using Perchloric Acid
This protocol is adapted from methods designed for the rapid quenching and extraction of short-chain acyl-CoAs from tissue samples.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
0.5 M Perchloric Acid (PCA), ice-cold
-
5 M Potassium Carbonate (K₂CO₃), ice-cold
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of high speed (e.g., 14,000 x g) at 4°C
Procedure:
-
Tissue Collection and Quenching:
-
Immediately freeze-clamp the excised tissue in liquid nitrogen. This step is critical to halt all enzymatic activity.[2]
-
-
Tissue Pulverization:
-
In a mortar pre-chilled with liquid nitrogen, grind the frozen tissue to a fine powder.
-
-
Homogenization and Deproteinization:
-
Immediately transfer the frozen tissue powder to a pre-chilled tube containing ice-cold 0.5 M perchloric acid (e.g., 400 µL for 200 mg of tissue).[4]
-
Homogenize the sample thoroughly while keeping it on ice.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection and Neutralization:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
Neutralize the supernatant by adding ice-cold 5 M K₂CO₃ dropwise while vortexing. Monitor the pH until it reaches 6.0-7.0. The precipitation of potassium perchlorate (B79767) will be observed.
-
-
Final Clarification:
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
-
Sample Storage:
-
The resulting supernatant containing this compound can be used for immediate analysis or flash-frozen in liquid nitrogen and stored at -80°C. For long-term storage, it is advisable to lyophilize the sample to a dry pellet.
-
Protocol 2: Extraction of this compound from Cultured Cells using Organic Solvents
This protocol is suitable for the extraction of short-chain acyl-CoAs from adherent or suspension cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C[3]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of high speed (e.g., 16,000 x g) at 4°C
Procedure:
-
Cell Washing:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
-
Metabolic Quenching and Cell Lysis:
-
Add the pre-chilled extraction solvent to the cell plate (for adherent cells) or cell pellet (for suspension cells).
-
For adherent cells, use a cell scraper to scrape the cells in the extraction solvent.
-
For suspension cells, resuspend the cell pellet in the extraction solvent.
-
-
Lysate Preparation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the protein pellet.
-
-
Sample Storage:
-
The supernatant can be used for immediate analysis or dried under a gentle stream of nitrogen or using a vacuum concentrator. Store the dried extract at -80°C. Reconstitute in a suitable solvent just before LC-MS/MS analysis.
-
Visualizations
Caption: Degradation of this compound.
Caption: Sample Preparation Workflow for this compound.
Caption: Troubleshooting Low this compound Signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Culturing and Maintaining MUT Knockout Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MUT knockout cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the culture and maintenance of MUT knockout cell lines.
Problem: Low Viability or Slow Proliferation of Knockout Cells
Q1: My knockout cell line shows poor viability and slow growth after single-cell cloning. What are the possible causes and solutions?
A1: This is a common challenge that can arise from several factors:
-
Gene Essentiality: The targeted gene may be essential for cell viability or proliferation. A complete knockout of such a gene will inherently lead to poor cell health.
-
Solution: Consider generating a conditional knockout or using RNAi to achieve a knockdown instead of a complete knockout. This can provide insights into gene function without being lethal to the cells.
-
-
Off-Target Effects: The CRISPR-Cas9 system can sometimes introduce mutations at unintended genomic locations, some of which may affect essential genes.[1]
-
Solution: Use high-fidelity Cas9 variants to minimize off-target effects.[1] Perform whole-genome sequencing to identify potential off-target mutations in your clonal population.
-
-
Clonal Selection Stress: The process of single-cell cloning itself can be stressful for cells, leading to reduced viability.
-
Solution: Optimize your single-cell cloning protocol. Ensure the use of conditioned media or feeder layers if required for your specific cell type. Some cell lines are not amenable to single-cell expansion, and in such cases, working with a pool of edited cells might be a more viable option.
-
-
Suboptimal Culture Conditions: Knockout cells may have specific nutritional requirements or sensitivities that differ from the parental cell line.
-
Solution: Systematically optimize culture conditions, including media supplements, serum concentration, and seeding density.
-
Problem: Loss of Knockout Phenotype Over Time
Q2: I have confirmed the knockout at the genomic and protein level, but the expected phenotype is diminishing with subsequent passages. Why is this happening?
A2: The loss of a knockout phenotype can be a frustrating issue, often attributed to the following:
-
Cellular Compensation: Cells can adapt to the loss of a gene by upregulating compensatory pathways or functionally related genes. This can mask the initial phenotype over time.
-
Solution: Perform early-passage experiments to characterize the initial phenotype. Use techniques like RNA-seq to analyze changes in gene expression over time and identify potential compensatory mechanisms.
-
-
Heterogeneity in the Clonal Population: What appears to be a clonal population might still have a small number of wild-type or heterozygous cells. These cells may have a growth advantage and outcompete the knockout cells over time.
-
Solution: Re-verify the purity of your clonal population using sensitive methods like digital PCR or next-generation sequencing. It is also good practice to periodically re-clone your cell line to ensure homogeneity.
-
-
Epigenetic Modifications: The expression of other genes influencing the phenotype might be altered through epigenetic changes during long-term culture.
-
Solution: Monitor the expression of key genes in the relevant pathway. If epigenetic silencing is suspected, treatment with epigenetic modifiers might restore the phenotype, although this can have broad, unintended effects.
-
Problem: Inconsistent or Unexpected Experimental Results
Q3: I am getting variable results in my experiments using a validated knockout cell line. What could be the cause?
A3: Inconsistent results can stem from several sources:
-
Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant in cell cultures that can significantly alter cellular physiology and experimental outcomes.
-
Solution: Regularly test your cell lines for mycoplasma contamination using PCR-based methods. If a culture is positive, it is best to discard it and start with a fresh, uncontaminated stock.
-
-
Genetic Drift: All cell lines can undergo genetic changes during continuous culture. A knockout cell line is no exception and may acquire additional mutations that affect its phenotype.
-
Solution: Work with low-passage number cells. Create a master cell bank of your validated knockout clone at an early passage and thaw new vials for experiments to ensure consistency.
-
-
Off-Target Effects Manifesting Under Specific Conditions: An off-target mutation may only have a phenotypic consequence under specific experimental conditions (e.g., in the presence of a particular drug).
-
Solution: If you suspect this, re-characterize your knockout cell line under the specific experimental conditions that are yielding inconsistent results. Comparing it to the parental cell line and a rescue experiment (re-expressing the wild-type gene) can help to confirm that the observed phenotype is due to the intended knockout.
-
Frequently Asked Questions (FAQs)
Q4: How can I be sure that I have a true knockout and not just a knockdown?
A4: Comprehensive validation at multiple levels is crucial:
-
Genomic Level: Use PCR and Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of insertions or deletions (indels) at the target locus that result in a frameshift mutation.
-
Protein Level: Perform a Western blot to confirm the complete absence of the target protein. This is a critical step as some in-frame indels may not lead to a complete loss of protein expression.
-
Functional Level: Conduct a functional assay to confirm the loss of the protein's activity. This provides the ultimate confirmation that you have a functional knockout.
Q5: What are the best practices for maintaining the integrity of my knockout cell line?
A5: To ensure the long-term reliability of your knockout cell line, follow these best practices:
-
Early Cryopreservation: Create a master and working cell bank of your validated knockout clone at the earliest possible passage.
-
Low Passage Number: Use cells with a low passage number for all your experiments to minimize the risk of genetic drift and phenotypic changes.
-
Regular Authentication: Periodically re-validate your knockout cell line, especially if you observe any unexpected changes in its growth or phenotype. This includes confirming the knockout at the genomic and protein levels and checking for mycoplasma contamination.
-
Maintain Detailed Records: Keep meticulous records of passage numbers, culture conditions, and experimental results for each vial of cells.
Q6: Should I work with a clonal population or a pool of edited cells?
A6: The choice depends on your experimental goals:
-
Clonal Population: A clonal population, derived from a single edited cell, provides a homogenous genetic background, which is ideal for detailed mechanistic studies and ensures reproducibility. However, the process of generating and validating a clonal line is time-consuming.
-
Pool of Edited Cells: A pool of cells with a high percentage of knockouts can be generated more quickly and can be useful for initial screens or when the knockout of the target gene is expected to have a significant impact on cell viability, making it difficult to isolate a pure clonal population. Be aware that results from a pooled population represent the average of a heterogeneous population.
Data Presentation
Table 1: Comparison of Transfection/Transduction Efficiencies of Common Delivery Methods
| Delivery Method | Common Cell Lines | Reported Efficiency Range | Key Advantages | Key Disadvantages |
| Lipid-based Transfection | HEK293, HeLa, CHO | 20-80% | Easy to use, suitable for a wide range of cell lines. | Can be toxic to some cells, lower efficiency in primary and suspension cells. |
| Electroporation | Primary cells, Stem cells, Hard-to-transfect cell lines | 30-90% | High efficiency in a broad range of cell types. | Can cause significant cell death, requires specialized equipment. |
| Lentiviral Transduction | Primary cells, Stem cells, Non-dividing cells | 50-95% | High efficiency, can infect a wide variety of cell types, stable integration. | Potential for insertional mutagenesis, requires BSL-2 safety precautions.[2] |
Note: Efficiencies are highly dependent on the specific cell line, reagent/protocol, and experimental conditions.
Table 2: Comparison of Off-Target Effects for Different Cas9 Variants
| Cas9 Variant | Relative Off-Target Events (Compared to Wild-Type SpCas9) | Key Features |
| Wild-Type SpCas9 | High | Standard nuclease, widely used. |
| SpCas9-HF1 | Reduced by 85-95% | High-fidelity variant with reduced off-target activity. |
| eSpCas9(1.1) | Reduced by ~95% | Enhanced specificity variant. |
| HypaCas9 | Reduced by >98% | High-performance, ultra-low off-target variant. |
| evoCas9 | Reduced by ~98.7% | Engineered for high fidelity.[1] |
Data synthesized from multiple studies. The exact reduction in off-target events can vary depending on the guide RNA and target site.
Experimental Protocols
Protocol 1: General Workflow for Generation and Validation of a MUT Knockout Cell Line
This protocol outlines the key steps from transfection to a fully validated knockout cell line.
-
Guide RNA Design and Synthesis: Design two to three sgRNAs targeting an early exon of the gene of interest using a reputable online tool.
-
Transfection/Transduction: Deliver the Cas9 nuclease and sgRNA into the target cells using an optimized method (see Table 1).
-
Enrichment of Edited Cells (Optional): If a fluorescent marker is co-expressed, use FACS to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells into a 96-well plate using limiting dilution or FACS.
-
Expansion of Clones: Expand the single-cell clones into larger populations.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each clone and perform PCR to amplify the target region.
-
Sequencing: Sequence the PCR products to identify clones with frameshift-inducing indels.
-
Protein Expression Analysis: For clones with confirmed frameshift mutations, perform a Western blot to verify the absence of the target protein.
-
Phenotypic Analysis: Conduct functional assays to confirm the loss of the expected phenotype.
-
Cryopreservation: Once validated, cryopreserve the knockout cell line at a low passage number.
Visualizations
References
Technical Support Center: Optimizing gRNA Design for CRISPR-Cas9 Editing of Methylmalonyl-CoA Pathway Genes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on CRISPR-Cas9 editing of genes within the methylmalonyl-CoA pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which genes in the this compound pathway are common targets for CRISPR-Cas9 editing?
A1: The most frequently targeted genes in the this compound pathway for therapeutic and research purposes include MMUT (this compound mutase), MMAA (methylmalonic aciduria type A), MMAB (methylmalonic aciduria type B), and MCEE (this compound epimerase). Mutations in these genes are responsible for various forms of methylmalonic acidemia (MMA), a group of inherited metabolic disorders.[1][2]
Q2: What are the most critical initial steps when designing a gRNA for a gene in this pathway?
A2: The essential first steps involve:
-
Defining the target region: Pinpoint the specific exon or regulatory element within the gene you intend to modify. For gene knockouts, targeting a constitutively expressed exon near the 5' end is often recommended to maximize the chance of creating a non-functional protein.[3][4]
-
Choosing the right Cas9 variant: The choice of Cas9 protein (e.g., SpCas9, SaCas9) will determine the required Protospacer Adjacent Motif (PAM) sequence.[5]
-
Utilizing gRNA design tools: Employ web-based tools like Benchling, CHOPCHOP, or CRISPOR to identify potential gRNA sequences and predict their on-target efficiency and off-target risks.[6][7]
Q3: How can I minimize off-target effects when editing this compound pathway genes?
A3: Minimizing off-target effects is crucial for the specificity of your experiment.[8] Key strategies include:
-
High-fidelity Cas9 variants: Use engineered Cas9 variants (e.g., eSpCas9(1.1), SpCas9-HF1) designed for reduced off-target cleavage.[9]
-
gRNA design: Choose gRNAs with high on-target scores and minimal predicted off-target sites. The 12-nucleotide "seed" region proximal to the PAM is critical for target specificity.[10]
-
Delivery method: Delivering the Cas9 and gRNA as a ribonucleoprotein (RNP) complex can reduce the duration of their activity in the cell, thereby lowering the chance of off-target editing compared to plasmid delivery.[9][11]
-
Paired nickases: Using two gRNAs with a Cas9 nickase, which only cuts one strand of the DNA, significantly increases specificity as two independent binding events are required for a double-strand break.[10][12]
Q4: What delivery methods are most effective for targeting cells relevant to methylmalonic acidemia?
A4: The choice of delivery method depends on the target cell type (e.g., hepatocytes for liver-directed therapy). Common methods include:
-
Viral vectors: Adeno-associated viruses (AAVs) are frequently used for in vivo delivery to the liver due to their high transduction efficiency and safety profile.[1][2][13][14]
-
Non-viral methods: For ex vivo editing of patient-derived cells, electroporation or lipid-based transfection of Cas9/gRNA components are effective.[14][15]
-
Physical methods: Microinjection is a precise method often used for creating animal models by editing embryonic stem cells.[13]
Troubleshooting Guides
Problem 1: Low Editing Efficiency
You have designed and delivered your gRNA targeting a this compound pathway gene (e.g., MMUT), but sequencing analysis shows a low frequency of insertions/deletions (indels).
| Potential Cause | Troubleshooting Steps |
| Suboptimal gRNA Design | - Test multiple gRNAs: Design and test 3-5 different gRNAs for your target gene to identify the most effective one.[10][15] - Check for secondary structures: Use tools like RNAfold to predict if your gRNA forms secondary structures that may hinder its binding to Cas9 or the target DNA.[16] - Verify GC content: Aim for a GC content between 40-60% in your gRNA sequence, as this often correlates with higher efficiency.[17] |
| Inefficient Delivery | - Optimize transfection/transduction: Titrate the concentration of your delivery vehicle (e.g., lipid reagent, viral titer) and the amount of CRISPR components.[18] - Cell density: Ensure optimal cell confluency at the time of delivery, as this can significantly impact uptake. - Select appropriate method: For difficult-to-transfect cells, consider switching to electroporation or a viral delivery system.[15] |
| Low Cas9 or gRNA Expression | - Codon optimization: If delivering as a plasmid, ensure the Cas9 sequence is codon-optimized for the target organism.[8] - Promoter choice: Use a strong promoter (e.g., U6 for gRNA) appropriate for your cell type to drive high expression.[15] |
| Persistent Cas9 Binding | In some cases, Cas9 can remain bound to the DNA after cutting, blocking repair enzymes. While difficult to directly assess, trying gRNAs targeting the opposite strand can sometimes overcome this.[19] |
Problem 2: High Off-Target Editing
Your on-target editing is successful, but you detect significant editing at unintended genomic locations.
| Potential Cause | Troubleshooting Steps |
| Poor gRNA Specificity | - Re-design gRNA: Use off-target prediction tools to select a gRNA with fewer and less likely off-target sites.[8] - Truncated gRNAs: Using shorter gRNAs (17-18 nucleotides instead of 20) can sometimes increase specificity. |
| Excessive Cas9/gRNA Concentration | - Titrate reagents: Reduce the amount of Cas9 and gRNA delivered to the cells to find the lowest concentration that still provides efficient on-target editing.[10] |
| Prolonged Cas9/gRNA Presence | - Use RNP delivery: Deliver the Cas9 protein and gRNA as a pre-complexed ribonucleoprotein (RNP). RNPs are degraded more quickly in the cell than plasmids, reducing the time for off-target cleavage to occur.[9][11] - Use mRNA: Delivering Cas9 as mRNA also results in a shorter duration of expression compared to plasmid DNA.[11] |
| Standard Cas9 Nuclease | - Switch to high-fidelity Cas9: Employ an engineered, high-fidelity Cas9 variant which has been shown to significantly reduce off-target events.[9] - Use a nickase strategy: Design two gRNAs flanking your target site and use a Cas9 nickase. This requires two binding events for a double-strand break, greatly enhancing specificity.[10][12] |
Experimental Protocols
Protocol 1: gRNA Cloning into a U6 Expression Vector
This protocol describes the cloning of a designed gRNA sequence into a plasmid vector for expression in mammalian cells.
-
Oligonucleotide Design and Synthesis:
-
Design two complementary oligonucleotides that, when annealed, will form a duplex with the correct overhangs for ligation into your BsmBI-digested vector.
-
Forward Oligo: 5'- CACC[20-nt gRNA sequence] -3'
-
Reverse Oligo: 5'- AAAC[Reverse complement of 20-nt gRNA sequence] -3'
-
-
Oligonucleotide Annealing:
-
Resuspend the lyophilized oligos in nuclease-free water to a final concentration of 100 µM.
-
In a PCR tube, mix 1 µL of the forward oligo, 1 µL of the reverse oligo, 1 µL of 10x T4 DNA Ligase Buffer, and 7 µL of nuclease-free water.
-
Incubate in a thermocycler with the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.[20]
-
-
Vector Digestion and Ligation:
-
Set up a one-step digestion-ligation reaction:
-
100 ng of backbone plasmid (e.g., lentiCRISPRv2)
-
1 µL of annealed oligo duplex
-
1 µL of BsmBI restriction enzyme
-
1 µL of T4 DNA Ligase
-
2 µL of 10x T4 Ligase Buffer
-
Nuclease-free water to a final volume of 20 µL.[20]
-
-
Incubate in a thermocycler using a Golden Gate assembly protocol (e.g., 10 cycles of 37°C for 5 min and 22°C for 10 min).[20]
-
-
Transformation and Plasmid Preparation:
-
Transform 2-5 µL of the ligation product into competent E. coli (e.g., Stbl3).[20]
-
Plate on ampicillin-containing agar (B569324) plates and incubate overnight at 37°C.
-
Pick individual colonies, grow overnight in liquid culture, and isolate the plasmid DNA using a miniprep kit.
-
-
Verification:
-
Confirm the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 2: In Vitro Transcription of gRNA
This protocol is for generating gRNA via in vitro transcription (IVT), often used for RNP formation.
-
Template Generation:
-
Generate a linear DNA template containing a T7 promoter, your 20-nt gRNA sequence, and the gRNA scaffold. This is typically done by PCR using a plasmid containing the gRNA scaffold as a template.
-
Forward PCR Primer (includes T7 promoter and your specific gRNA sequence): 5'- TTAATACGACTCACTATAGG[20-nt gRNA sequence]GTTTTAGAGCTAGAAATAGC -3'
-
Reverse PCR Primer (binds to the end of the scaffold): 5'- AAAAGCACCGACTCGGTGCC -3'[21]
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity polymerase to amplify the DNA template.
-
Purify the PCR product using a PCR purification kit and verify the size on an agarose (B213101) gel.
-
-
In Vitro Transcription Reaction:
-
Set up the IVT reaction using a commercial kit (e.g., MEGAscript™ T7 Transcription Kit).
-
Typically, this involves mixing the purified DNA template, T7 RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and a reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment and RNA Purification:
-
Add DNase I to the reaction to digest the DNA template.
-
Purify the transcribed RNA using an appropriate method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or a column-based RNA purification kit.
-
-
Quality Control:
-
Assess the quantity and purity of the gRNA using a spectrophotometer (e.g., NanoDrop).
-
Verify the integrity and size of the gRNA by running a sample on a denaturing polyacrylamide gel.
-
Visualizations
This compound Pathway
Caption: Key enzymes in the this compound pathway often targeted for gene editing.
CRISPR-Cas9 Experimental Workflow
Caption: A streamlined workflow for a typical CRISPR-Cas9 gene editing experiment.
Troubleshooting Logic for Low Editing Efficiency
Caption: A decision tree for troubleshooting low CRISPR-Cas9 editing efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo genome editing at the albumin locus to treat methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. benchling.com [benchling.com]
- 5. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.zageno.com [go.zageno.com]
- 11. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 14. mdpi.com [mdpi.com]
- 15. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 16. jkip.kit.edu [jkip.kit.edu]
- 17. Evaluating the Efficiency of gRNAs in CRISPR/Cas9 Mediated Genome Editing in Poplars [mdpi.com]
- 18. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 19. Biochemists discover cause of genome editing failures with hyped CRISPR system | UIC today [today.uic.edu]
- 20. protocols.io [protocols.io]
- 21. In vitro Transcription (IVT) of Guide RNAs for Cytoplasmic Microinjection [protocols.io]
minimizing matrix effects in the mass spectrometric analysis of methylmalonyl-CoA
Welcome to the technical support center for the mass spectrometric analysis of methylmalonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and minimize matrix effects in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound, offering step-by-step guidance to identify and resolve the problem.
Question 1: I'm observing significant ion suppression or enhancement, leading to poor reproducibility. How can I identify and mitigate the source of these matrix effects?
Answer:
Ion suppression or enhancement is a common challenge in LC-MS/MS analysis, often caused by co-eluting matrix components that interfere with the ionization of your target analyte, this compound.[1] Here’s a systematic approach to troubleshoot this issue:
Step 1: Qualitatively Assess Matrix Effects with Post-Column Infusion.
This technique helps identify at which retention times matrix components are causing ion suppression or enhancement.[1][2]
-
Protocol:
-
Continuously infuse a standard solution of this compound into the mass spectrometer, post-analytical column, using a T-junction.
-
Inject a blank, extracted matrix sample (e.g., from plasma or tissue homogenate).
-
Monitor the signal of the infused standard. A stable baseline will be established.
-
Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at those specific retention times.
-
Step 2: Quantitatively Measure Matrix Effects with a Post-Extraction Spike.
This method provides a quantitative measure of the matrix effect.[3]
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Spike a known amount of this compound standard into a clean solvent.
-
Set B: Extract a blank matrix sample first, and then spike the same known amount of this compound standard into the extracted matrix.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Step 3: Implement Strategies to Minimize Matrix Effects.
Based on your findings, you can implement one or more of the following strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3] Consider switching to a more rigorous sample preparation technique. (See Question 2 for a detailed comparison).
-
Chromatographic Separation: Adjust your LC method to better separate this compound from the interfering matrix components identified during the post-column infusion experiment.[4] This could involve changing the gradient, flow rate, or column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.[5] This is a highly recommended approach to compensate for matrix effects that cannot be eliminated through sample cleanup.
-
Sample Dilution: A simple method to reduce the concentration of interfering matrix components is to dilute the sample.[3][6] However, be mindful that this will also dilute your analyte, which may not be feasible for low-concentration samples.
Question 2: Which sample preparation method is best for minimizing matrix effects for this compound analysis?
Answer:
The choice of sample preparation method is critical for reducing matrix interferences. Here is a comparison of common techniques, with their pros and cons for this compound analysis.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros for this compound Analysis | Cons for this compound Analysis |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid, trichloroacetic acid) to precipitate proteins.[3] | Simple, fast, and inexpensive.[3] | Least effective at removing phospholipids (B1166683) and other small molecules, often leading to significant matrix effects.[3][6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. The pH of the aqueous phase can be adjusted to ensure this compound (an acidic molecule) is in a non-ionized state to facilitate extraction into an organic solvent.[3] | Can provide a cleaner extract than PPT by removing different classes of interferences. | Can be more time-consuming and may have lower recovery if not optimized properly. Solvent selection is crucial. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.[7] | Generally provides the cleanest extracts, effectively removing salts, phospholipids, and other major interferences.[7] High potential for analyte concentration. | More complex and expensive method development is required. Recovery can be variable if the sorbent and elution conditions are not optimized. |
Recommendation: For robust and reproducible quantification of this compound, Solid-Phase Extraction (SPE) is highly recommended as it offers the most effective removal of interfering matrix components.[7] If SPE is not feasible, LLE is a better alternative than PPT.
Frequently Asked Questions (FAQs)
Question 3: What is the most common source of matrix effects in biological samples for this compound analysis?
Answer:
For the analysis of analytes like this compound in biological matrices such as plasma, serum, or tissue homogenates, phospholipids are the most common cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[3] These endogenous compounds are abundant in biological membranes and can co-elute with the analyte, competing for ionization in the MS source.
Question 4: Can I just dilute my sample to reduce matrix effects?
Answer:
Yes, diluting your sample can be a straightforward and effective way to reduce the concentration of matrix components.[3][6] However, this approach has a significant drawback: it also reduces the concentration of this compound. If the concentration of your analyte is already low, dilution could bring it below the limit of quantification (LOQ) of your instrument.[6] While dilution can lessen matrix effects, it may not completely eliminate them.
Question 5: Which ionization technique is less prone to matrix effects for acyl-CoA analysis, ESI or APCI?
Answer:
Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] This is because the ESI process, which relies on droplet desolvation, can be easily disrupted by non-volatile matrix components. APCI, which uses a gas-phase ionization mechanism, is often less affected by these non-volatile interferences. If your analyte can be efficiently ionized by APCI, switching from ESI may help reduce matrix effects. Additionally, it can be beneficial to test both positive and negative ion modes in ESI, as one polarity may be less affected by interferences than the other.[6]
Question 6: How do I choose an appropriate internal standard for this compound analysis?
Answer:
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., [¹³C₄]-methylmalonyl-CoA or [D₃]-methylmalonyl-CoA).[5] A SIL-IS is the gold standard for quantitative mass spectrometry for several reasons:
-
It has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization.
-
It co-elutes with the analyte, ensuring that it experiences the same degree of ion suppression or enhancement.
-
Because it has a different mass, it can be distinguished from the analyte by the mass spectrometer.
By adding a known amount of the SIL-IS to your samples at the beginning of the sample preparation process, you can use the ratio of the analyte peak area to the internal standard peak area for quantification. This ratio remains constant even if there are variations in sample recovery or matrix effects, leading to more accurate and precise results.
Experimental Protocols & Visualizations
Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general workflow for enriching this compound and removing interfering matrix components from a biological sample. Note: This is a template and may require optimization for your specific matrix and instrumentation.
-
Sample Pre-treatment:
-
To 100 µL of sample (e.g., plasma, tissue homogenate), add 10 µL of a stable isotope-labeled internal standard (SIL-IS) for this compound.
-
Add 200 µL of 6% perchloric acid to precipitate proteins.[8]
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge.
-
Wash the cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound and SIL-IS with 1 mL of a stronger organic solvent (e.g., 80% methanol in water).
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects in your this compound analysis.
Caption: Troubleshooting workflow for matrix effects.
Sample Preparation Method Selection
This diagram outlines the decision-making process for selecting an appropriate sample preparation method.
Caption: Decision tree for sample preparation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitation of methylmalonic acid in serum or plasma using isotope dilution-selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, this compound, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Improving the Reproducibility of Methylmalonyl-CoA Mutase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of methylmalonyl-CoA mutase (MCM) assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound mutase (MCM)?
A1: this compound mutase is a mitochondrial enzyme that plays a crucial role in the metabolism of certain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol. It catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate in the tricarboxylic acid (TCA) cycle. This reaction is vital for energy production and preventing the buildup of toxic metabolites.[1][2]
Q2: What is the essential cofactor for MCM activity?
A2: MCM requires adenosylcobalamin (AdoCbl), a derivative of vitamin B12, as a cofactor. AdoCbl is directly involved in the radical-based catalytic mechanism of the enzyme.[3] A deficiency in vitamin B12 or a defect in its conversion to AdoCbl can lead to reduced MCM activity and the development of methylmalonic acidemia.[4]
Q3: What are the common methods for assaying MCM activity?
A3: Historically, radiometric assays were common but are now often replaced by more reproducible and sensitive methods such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5][6][7] These methods allow for the accurate quantification of the substrate (this compound) and the product (succinyl-CoA).
Q4: From what types of samples can MCM activity be measured?
A4: MCM activity can be measured in a variety of biological samples, including liver tissue homogenates, peripheral blood lymphocytes, and cultured fibroblasts.[5][6][8] The choice of sample type often depends on the specific research question or diagnostic purpose.
Q5: What are the main challenges in achieving reproducible MCM assay results?
A5: Key challenges include the stability of the enzyme and the cofactor, the purity of the substrate, accurate protein quantification, and potential interference from other cellular components. Careful sample handling, optimized reaction conditions, and proper validation of the analytical method are crucial for reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during MCM assays in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps |
| No or very low succinyl-CoA product detected | Inactive Enzyme: Improper sample storage or handling leading to enzyme degradation. | - Ensure samples (tissue homogenates, cell lysates) are stored at -80°C and thawed on ice immediately before use. - Avoid repeated freeze-thaw cycles.[6] - Prepare fresh homogenates or lysates for each experiment if possible. |
| Inactive Cofactor (Adenosylcobalamin): Degradation of AdoCbl due to light exposure or improper storage. | - Store AdoCbl solutions in the dark at -20°C or below.[9] - Prepare AdoCbl solutions fresh on the day of the experiment. - Handle AdoCbl solutions under dim light. | |
| Substrate Degradation: this compound is susceptible to hydrolysis. | - Prepare this compound solutions fresh. - Store this compound powder at -20°C.[10] - Verify the integrity of the substrate using HPLC or mass spectrometry. | |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time. | - Ensure the reaction buffer pH is optimal for human MCM (approximately 7.5).[3] - Verify the incubator temperature is maintained at 37°C. - Perform a time-course experiment to determine the linear range of the reaction. | |
| High variability between replicates | Inaccurate Pipetting: Inconsistent volumes of enzyme, substrate, or cofactor. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting errors between replicates. |
| Inconsistent Sample Homogenization: Uneven distribution of the enzyme in the homogenate. | - Ensure thorough homogenization of tissue or cell pellets. - Gently mix the enzyme preparation before aliquoting into reaction tubes. | |
| HPLC/UPLC-MS/MS System Issues: Fluctuations in pump pressure, detector response, or column performance. | - Equilibrate the column thoroughly before injecting samples. - Check for leaks in the system. - Run system suitability tests with standards to ensure consistent performance. | |
| Unexpected peaks in the chromatogram | Interfering Substances in the Sample: Presence of other cellular metabolites that co-elute with the substrate or product. | - Optimize the HPLC gradient to improve the separation of peaks. - Use a more specific detection method like tandem mass spectrometry (MS/MS).[7] - Perform a blank run with a sample that has not undergone the enzymatic reaction to identify interfering peaks. |
| Contamination of Reagents or Glassware: Introduction of contaminants that absorb at the detection wavelength. | - Use high-purity reagents and HPLC-grade solvents. - Thoroughly clean all glassware and plasticware. | |
| Assay not linear with protein concentration or time | Substrate Depletion: The reaction has proceeded for too long, consuming a significant portion of the substrate. | - Reduce the incubation time or use a lower enzyme concentration to ensure the reaction rate is linear.[6] |
| Enzyme Instability: The enzyme is losing activity during the incubation period. | - Shorten the incubation time. - Consider adding stabilizing agents to the reaction buffer, if compatible with the assay. | |
| Product Inhibition: Accumulation of succinyl-CoA may be inhibiting the enzyme. | - Measure initial reaction rates by using shorter incubation times. |
Quantitative Data Summary
Table 1: Recommended Assay Conditions and Kinetic Parameters
| Parameter | Recommended Value/Range | Notes |
| pH | 7.5 | Optimal for human this compound mutase.[3] |
| Temperature | 37°C | Standard incubation temperature for mammalian enzyme assays. |
| Adenosylcobalamin (AdoCbl) Concentration | 10-50 µM | Ensure saturation of the apoenzyme. The exact concentration may need optimization. |
| This compound Concentration | 100-400 µM | Should be well above the Km to ensure zero-order kinetics with respect to the substrate. The Km for this compound for human MCM is approximately 1.5 mM.[3] |
| Protein Concentration (Liver Homogenate) | 10-70 µg | The optimal amount should be determined by a protein concentration linearity experiment.[6] |
| Incubation Time | 10-30 minutes | Should be within the linear range of the reaction, as determined by a time-course experiment. |
Table 2: Expected MCM Specific Activity in Human Tissues
| Tissue | Specific Activity (nmol/min/mg protein) | Reference |
| Liver | 12-14 | [3] |
| Fibroblasts (Control) | Average of 237 ng of cross-reacting material per mg of cell protein | [11] |
| Lymphocytes | Varies; used for diagnostic purposes to differentiate mutase deficiencies. | [5] |
Note: Specific activities can vary depending on the assay conditions and the individual's genetic background and health status.
Experimental Protocols
Detailed Protocol for HPLC-Based this compound Mutase Assay
This protocol is a consolidated methodology based on principles from several published methods.[5][6]
1. Sample Preparation (from Liver Tissue) a. Homogenize fresh or frozen liver tissue on ice in a buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.25 M sucrose (B13894) and 1 mM EDTA). b. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria. d. Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Enzymatic Reaction a. In a microcentrifuge tube, prepare the reaction mixture (total volume of 150 µL):
- 50 µL of mitochondrial protein extract (e.g., 50 µg of protein)
- 15 µL of 1 mM adenosylcobalamin (final concentration: 100 µM)
- 75 µL of 2 mM this compound (final concentration: 1 mM) b. Pre-incubate the enzyme with adenosylcobalamin for 5 minutes at 37°C. c. Initiate the reaction by adding this compound. d. Incubate the reaction mixture at 37°C for a predetermined time within the linear range (e.g., 20 minutes). e. Stop the reaction by adding 50 µL of 10% (w/v) trichloroacetic acid (TCA). f. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein. g. Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 100 mM sodium phosphate buffer, pH 7.0. c. Mobile Phase B: 100% Methanol. d. Gradient: A linear gradient from 0% to 20% B over 20 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV detector at 254 nm. g. Quantification: Calculate the concentration of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations.
Visualizations
Propionate Degradation Pathway
Caption: The metabolic pathway for the degradation of propionyl-CoA.
Experimental Workflow for MCM Assay
Caption: A generalized workflow for a this compound mutase assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common MCM assay issues.
References
- 1. This compound mutase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Role of vitamin B12 on this compound mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunochemical studies on cultured fibroblasts from patients with inherited methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Flux Analysis of the Methylmalonyl-CoA Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting metabolic flux analysis (MFA) of the methylmalonyl-CoA pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing metabolic flux analysis on the this compound pathway?
Metabolic flux analysis of the this compound pathway presents several key challenges:
-
Low Abundance of Intermediates: Key metabolites such as this compound and succinyl-CoA are often present in low intracellular concentrations, making their detection and accurate quantification difficult.[1]
-
Metabolite Instability: The thioester bonds in acyl-CoA molecules, including this compound, are chemically and enzymatically labile. They are sensitive to temperature and pH, leading to potential degradation during sample preparation.[1][2]
-
Rapid Turnover: As a central metabolic node, this compound has a rapid turnover rate, with concentrations that can change within minutes in response to cellular stimuli.[1]
-
Compartmentalization: this compound is primarily located in the mitochondria, and preventing its leakage or redistribution during subcellular fractionation is a significant hurdle.[1]
-
Analytical Complexity: Accurate quantification requires highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to distinguish between structurally similar and isobaric compounds.[1][3]
Q2: How can I improve the stability of this compound and other acyl-CoAs during sample preparation?
To minimize the degradation of acyl-CoAs, consider the following:
-
Work Quickly and at Low Temperatures: Always keep samples on ice or at 4°C. Use pre-chilled solvents and tubes for extraction.[1]
-
Acidic Extraction: An acidic extraction solvent, such as one containing perchloric acid or formic acid, can help stabilize the thioester bond.[1][4]
-
Optimized Extraction Solvents: While methanol (B129727)/water mixtures are common, ensure your protocol is validated for acyl-CoAs. A common extraction solvent is a mixture of acetonitrile (B52724), methanol, and formic acid.[4]
-
Storage: Store extracts as dry pellets at -80°C to improve stability, as different acyl-CoA species have varying degradation rates in solution.[5]
-
Sample Vials: Using glass instead of plastic sample vials can decrease the loss of CoA signals and improve sample stability.[2]
Q3: What are the recommended analytical techniques for quantifying this compound and related metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and widely used method for analyzing acyl-CoAs.[3] Specifically, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high precision for these measurements.[6] Multiple reaction monitoring (MRM) mode in LC-MS/MS provides a selective and sensitive way to quantify specific acyl-CoAs.[3]
Q4: I am not detecting a clear this compound peak in my LC-MS/MS analysis. What could be the issue?
Several factors could contribute to this issue:
-
Insufficient Cell Lysis: The lysis method must be effective enough to break the plasma membrane but gentle enough to keep organelles intact if subcellular analysis is desired. Dounce homogenization or nitrogen cavitation are common methods.[1]
-
Poor Extraction Efficiency: Optimize your extraction solvent and consider increasing the number of extraction cycles.[1]
-
Low Metabolite Abundance: this compound is a low-abundance metabolite.[1] You may need to increase the amount of starting material (e.g., cell number or tissue weight).
-
Metabolite Degradation: As mentioned in Q2, the instability of this compound can lead to its degradation before analysis.[1][2]
-
Suboptimal LC-MS/MS Conditions: Ensure your chromatographic separation is adequate to resolve this compound from other isomers like succinyl-CoA.[3] The choice of mobile phase and gradient is crucial. A common mobile phase consists of an aqueous component with formic acid and an organic component like acetonitrile with formic acid.[4][7]
Q5: My flux calculations from the 13C-labeling data are not converging or have very large confidence intervals. What are the potential causes?
This often points to issues with the experimental design or the computational model:
-
Isotopic Steady State Not Reached: A key assumption for many MFA calculations is that the system has reached an isotopic steady state. It is critical to validate this by measuring isotopic labeling at multiple time points (e.g., 18 and 24 hours).[8] If the labeling is not stable, consider using non-stationary MFA methods.[9]
-
Incorrect Metabolic Network Model: The model used for flux calculations may be incomplete or inaccurate. It should include all major relevant pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, as well as compartmentalization.[8][10]
-
Insufficient Labeling Information: A single 13C tracer experiment may not provide enough constraints to resolve all fluxes accurately. Using multiple parallel labeling experiments with different labeled substrates can greatly enhance the resolution of metabolic fluxes.[8]
-
Errors in Measurement: Inaccurate measurements of extracellular uptake and secretion rates or of mass isotopomer distributions will lead to poor flux estimations.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Inefficient extraction | Optimize extraction solvent and protocol. Consider multiple extraction steps.[1] |
| Metabolite degradation | Work quickly at low temperatures and use acidic extraction conditions. Store samples appropriately.[1][5] | |
| Insufficient starting material | Increase the number of cells or tissue weight used for extraction. | |
| Poor chromatographic peak shape or resolution | Suboptimal LC conditions | Optimize the mobile phase composition, gradient, and column chemistry. A C18 column is commonly used.[7] |
| Co-elution of isomers | Ensure the chromatographic method can separate this compound from succinyl-CoA.[3] | |
| High variability between replicate samples | Inconsistent sample handling | Standardize all sample preparation steps, including quenching, extraction, and storage.[11] |
| Biological variability | Increase the number of biological replicates to account for inherent biological differences. | |
| Flux model fails to converge | Isotopic non-steady state | Verify isotopic steady state with a time-course experiment. If not at steady state, use non-stationary MFA.[8][9] |
| Inaccurate network model | Review and refine the metabolic network model to ensure it accurately represents the biological system.[8][10] | |
| Insufficient labeling data | Perform parallel labeling experiments with different 13C tracers to better constrain the model.[8] |
Experimental Protocols
Protocol 1: Quenching and Extraction of Acyl-CoAs from Cultured Cells
-
Cell Culture and Labeling: Culture cells to the desired density and perform isotopic labeling with a 13C-labeled substrate (e.g., [U-13C]glucose) for a sufficient duration to approach isotopic steady state.[9][12]
-
Quenching: To rapidly halt metabolic activity, aspirate the culture medium and immediately wash the cells with ice-cold 0.85% NaCl solution.[13] Then, add a pre-chilled quenching/extraction solvent, such as 80% (v/v) aqueous methanol pre-chilled to -80°C.[13]
-
Cell Lysis and Extraction: Scrape the cells in the quenching/extraction solvent and transfer the mixture to a pre-chilled tube. Cell lysis can be facilitated by sonication.[13]
-
Centrifugation: Centrifuge the cell extract at a high speed (e.g., 5,000 x g for 10 minutes at 4°C) to pellet cell debris.[13]
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube and dry it, for instance, using a vacuum concentrator.[13] Re-dissolve the dried pellet in an appropriate solvent for LC-MS analysis, such as 50 mM ammonium (B1175870) acetate.[5]
Protocol 2: LC-MS/MS Analysis of this compound
-
Instrumentation: Use a UPLC system coupled to a triple quadrupole mass spectrometer.[6][7]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use specific precursor-to-product ion transitions for this compound and succinyl-CoA to ensure selective quantitation. For instance, a specific fragment at m/z 317 can be used for this compound.[3]
-
-
Quantification: Generate a calibration curve using authentic standards of this compound to quantify its concentration in the samples.
Quantitative Data Summary
The following table summarizes typical quantitative parameters relevant to the analysis of this compound and succinyl-CoA.
| Parameter | Analyte | Value | Reference |
| Limit of Detection (LOD) | Succinyl-CoA | ~1 µM | [14] |
| This compound | ~2 µM | [14] | |
| Lower Limit of Quantification (LLOQ) | Succinyl-CoA | 6.74 µM | [14] |
| This compound | 15.33 µM | [14] | |
| Intra-assay Coefficient of Variation (CV) | Succinyl-CoA | < 5.2% | [6] |
| Inter-assay Coefficient of Variation (CV) | Succinyl-CoA | < 8.7% | [6] |
| Typical Glucose Uptake Rate (proliferating cancer cells) | 100–400 nmol/10^6 cells/h | [8] | |
| Typical Lactate Secretion Rate (proliferating cancer cells) | 200–700 nmol/10^6 cells/h | [8] | |
| Typical Glutamine Uptake Rate (proliferating cancer cells) | 30–100 nmol/10^6 cells/h | [8] |
Visualizations
Caption: The this compound metabolic pathway.
Caption: General workflow for 13C Metabolic Flux Analysis.
Caption: Troubleshooting logic for low metabolite signals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylmalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis [vanderbilt.edu]
- 10. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
addressing poor recovery of acyl-CoAs during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of acyl-CoAs during solid-phase extraction (SPE).
Troubleshooting Guides
This section addresses specific issues that may arise during your acyl-CoA extraction experiments.
Question: Why is my acyl-CoA recovery consistently low or non-existent?
Answer:
Low recovery of acyl-CoAs is a frequent challenge and can be attributed to several factors throughout the experimental workflow. The primary causes often involve analyte degradation, inefficient extraction from the sample matrix, or suboptimal performance of the solid-phase extraction process itself. A systematic evaluation of each step is crucial for identifying and resolving the issue.
Possible Causes and Solutions:
-
Analyte Degradation: Acyl-CoAs are inherently unstable molecules, susceptible to enzymatic and chemical degradation.[1]
-
Enzymatic Degradation: Tissues and cells contain acyl-CoA thioesterases that can rapidly hydrolyze the thioester bond.[2] It is critical to halt all enzymatic activity immediately upon sample collection.
-
Chemical Hydrolysis: The thioester bond of acyl-CoAs is prone to hydrolysis, especially under alkaline or strongly acidic conditions.[2][5]
-
Solution: Maintain the pH of all buffers and solutions within a stable range, typically between 4.0 and 6.8.[2]
-
-
Oxidation: The thiol group in coenzyme A can be oxidized, leading to the formation of CoA disulfides and other species that can interfere with analysis.[2]
-
Solution: Consider adding a reducing agent like Dithiothreitol (DTT) to your standards and samples to protect the thiol group from oxidation.[2]
-
-
-
Inefficient Solid-Phase Extraction (SPE): Each step of the SPE protocol is critical for good recovery. Deviations from the optimal procedure can lead to significant loss of the analyte.[6][7]
-
Improper Column Conditioning and Equilibration: Failure to properly prepare the SPE cartridge can lead to poor retention of the analyte.[4] The sorbent bed must be fully wetted and in the correct chemical environment to interact with the sample.[8][9]
-
Solution: Always condition the SPE column (e.g., with methanol) to activate the sorbent, followed by an equilibration step with a solution similar in composition to your sample matrix (e.g., water or an aqueous buffer).[3][10] Do not let the sorbent dry out between these steps and sample loading.[11]
-
-
Poor Analyte Retention (Breakthrough): The analyte may not bind effectively to the SPE sorbent and is lost during the sample loading or wash steps.[6][7]
-
Solution: Verify that the chosen SPE sorbent chemistry is appropriate for the properties of your acyl-CoA species (e.g., reversed-phase C18 or weak anion exchange).[4][12] Adjust the pH of the sample before loading to ensure the analyte is in a state that favors binding.[4] Consider diluting the sample with a weaker solvent or decreasing the flow rate during loading to enhance interaction with the sorbent.[11]
-
-
Analyte Loss During Washing: The wash solvent may be too strong, causing the acyl-CoAs to be prematurely eluted from the column along with impurities.[11][13]
-
Solution: Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[7] You may need to test different solvent compositions and volumes.
-
-
Incomplete Elution: The elution solvent may not be strong enough to release the acyl-CoAs from the SPE sorbent.[6][13]
-
Solution: Increase the strength of the elution solvent. For example, if using methanol (B129727), you could try a mixture with a stronger organic solvent or adjust the pH to favor elution.[13] It may also be necessary to increase the volume of the elution solvent or perform a second elution step to ensure complete recovery.[12][13]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to prevent acyl-CoA degradation during sample preparation?
A1: The most critical step is the rapid and effective inactivation of endogenous enzymes, primarily acyl-CoA thioesterases.[2] This is best achieved by immediately flash-freezing the tissue sample in liquid nitrogen upon collection and storing it at -80°C until further processing.[1] Subsequent homogenization should be performed quickly in an ice-cold, acidic buffer to maintain an environment that inhibits enzymatic activity.[2]
Q2: How does the chain length of the acyl-CoA affect recovery during SPE?
A2: The chain length and degree of saturation of the fatty acyl group influence the hydrophobicity of the molecule. This can affect its retention on reversed-phase SPE sorbents and its solubility in different solvents. While some methods show consistently high recoveries across different chain lengths, it is important to optimize the extraction and SPE protocol for the specific acyl-CoA species of interest.[14][15]
Q3: Can I reuse my SPE cartridges?
A3: SPE cartridges are generally intended for single use.[8] Reusing cartridges can lead to cross-contamination between samples and inconsistent recoveries due to residual matrix components or incomplete regeneration of the sorbent. For reliable and reproducible results, it is highly recommended to use a new cartridge for each sample.
Q4: My recovery is good, but the reproducibility between replicates is poor. What could be the cause?
A4: Poor reproducibility with good overall recovery can stem from inconsistencies in the experimental procedure.[6][7] Key factors to investigate include:
-
Inconsistent Sample Pre-treatment: Ensure all samples are handled identically.[11]
-
Variable Flow Rates: Use a consistent and slow flow rate during sample loading, washing, and elution. High flow rates can reduce the interaction time between the analyte and the sorbent.[11][16]
-
Cartridge Drying Out: Do not allow the sorbent bed to dry out after conditioning and equilibration, before the sample is loaded.[13]
-
Inaccurate Pipetting: Precise and consistent volumes are crucial for all steps.
Q5: What type of SPE sorbent is best for acyl-CoA extraction?
A5: The choice of sorbent depends on the specific properties of the acyl-CoAs and the sample matrix. Common choices include:
-
Reversed-Phase (e.g., C18): This is suitable for retaining acyl-CoAs based on the hydrophobicity of the acyl chain.[4]
-
Weak Anion Exchange: This can be used to retain the negatively charged phosphate (B84403) groups of the Coenzyme A moiety.[1][12]
-
Mixed-Mode: These cartridges combine reversed-phase and ion-exchange properties and can provide high selectivity.[4]
-
Specialized Sorbents: Sorbents like 2-(2-pyridyl)ethyl functionalized silica (B1680970) have been shown to provide high recoveries for a broad range of acyl-CoAs.[14][15]
Data Presentation
Table 1: Representative Recovery Rates of Acyl-CoAs with 2-(2-pyridyl)ethyl SPE Sorbent
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 85-95% | [14] |
| Malonyl-CoA | Short (C3) | 83-90% | [14] |
| Octanoyl-CoA | Medium (C8) | 88-92% | [14] |
| Oleoyl-CoA | Long (C18:1) | 85-90% | [14] |
| Arachidonyl-CoA | Long (C20:4) | 83-88% | [14] |
Table 2: Comparison of Acyl-CoA Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Methanol-Chloroform with SPE | Liquid-liquid extraction followed by SPE cleanup. | Effective for a range of acyl-CoAs. | Involves multiple steps and phase separation. |
| Perchloric Acid (PCA) Precipitation | Protein precipitation with PCA to release acyl-CoAs. | Good for hydrophilic short-chain acyl-CoAs. | PCA needs to be removed or neutralized before LC-MS analysis.[10] |
| Organic Solvent Mixture (ACN/MeOH/Water) | Single-phase extraction to precipitate proteins and extract metabolites. | Comprehensive extraction of various acyl-CoA species. | Requires a lyophilization and resolubilization step, which can introduce variability.[10] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction of Acyl-CoAs from Tissue
This protocol is a compilation of established methods for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples.[14][17]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Isopropanol, Acetonitrile (ACN)
-
SPE Columns: e.g., 2-(2-pyridyl)ethyl functionalized silica gel or C18
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[14]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[14]
-
Internal standard
Procedure:
-
Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column by passing 2 mL of methanol through it.[12]
-
Equilibration: Equilibrate the column with 2 mL of water.[12]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[14]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[14]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[14]
-
-
Sample Concentration and Reconstitution:
Mandatory Visualizations
Caption: Experimental workflow for acyl-CoA enrichment using SPE.
Caption: Troubleshooting logic for low acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hawach.com [hawach.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. aocs.org [aocs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. welch-us.com [welch-us.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting isomers in the HPLC analysis of methylmalonyl-CoA
Welcome to the technical support center for the HPLC analysis of methylmalonyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the issue of co-eluting isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and its isomer, succinyl-CoA, so challenging in reversed-phase HPLC?
A1: this compound and succinyl-CoA are structural isomers with very similar polarity and molecular weight. In standard reversed-phase chromatography, which primarily separates compounds based on hydrophobicity, these isomers often exhibit nearly identical retention times, leading to co-elution. Achieving separation requires optimization of chromatographic conditions to exploit subtle differences in their structure and interaction with the stationary phase.
Q2: What is the most common chromatographic approach to separate this compound and succinyl-CoA?
A2: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used technique to achieve the separation of these isomers.[1][2][3] This method introduces an ion-pairing reagent into the mobile phase. This reagent interacts with the negatively charged phosphate (B84403) groups of the CoA esters, effectively neutralizing the charge and modifying their retention behavior on a non-polar stationary phase, allowing for their separation.
Q3: Can I use mass spectrometry (MS) to differentiate between co-eluting this compound and succinyl-CoA without chromatographic separation?
A3: While mass spectrometry is a powerful detection technique, it cannot distinguish between isomers based on their mass-to-charge ratio alone as they have the same molecular weight. However, tandem mass spectrometry (MS/MS) can sometimes be used to generate unique fragmentation patterns for each isomer. For a robust and quantifiable method, chromatographic separation prior to MS detection is highly recommended to ensure accurate identification and quantification.[4][5]
Troubleshooting Guide
Issue 1: Poor or No Separation of this compound and Succinyl-CoA Peaks
Symptoms:
-
A single, broad peak is observed where two distinct peaks are expected.
-
Significant overlap between the this compound and succinyl-CoA peaks, preventing accurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | 1. Introduce or Optimize Ion-Pairing Reagent: If not already in use, add an ion-pairing reagent such as N,N-dimethylbutylamine (DMBA) or triethylamine (B128534) to the mobile phase.[1] If already in use, optimize its concentration. 2. Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes and the ion-pairing reagent, affecting retention. Systematically adjust the pH to find the optimal separation window. 3. Modify Organic Solvent Gradient: A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different gradient profiles. |
| Inappropriate HPLC Column | 1. Column Chemistry: Ensure you are using a suitable reversed-phase column, such as a C18 column.[6][7][8] 2. Particle Size and Column Dimensions: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) and longer lengths can provide higher theoretical plates and better resolution. |
| Suboptimal Temperature | Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Experiment with different column temperatures (e.g., 30-40°C) to see if it improves separation. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, which can compromise integration and quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | 1. Optimize Mobile Phase Additives: Ensure the concentration of the ion-pairing reagent and the pH are optimal to minimize unwanted interactions between the analytes and the stationary phase. 2. Use a Different Column: Some columns are specifically designed with end-capping to reduce silanol (B1196071) interactions that can cause peak tailing for polar compounds. |
| Sample Overload | Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume. |
| Column Degradation | Replace Column: Over time, columns can degrade. If peak shape deteriorates for standard compounds as well, it may be time to replace the column. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Difficulty in detecting low-concentration analytes.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Sample Extraction | Optimize Extraction Protocol: Ensure the sample preparation method effectively extracts the CoA esters. Acidic precipitation (e.g., with perchloric acid or 5-sulfosalicylic acid) is a common method.[1][5][7] |
| Analyte Degradation | Sample Handling: CoA esters can be unstable. Keep samples on ice and process them quickly to minimize enzymatic degradation.[7] |
| Suboptimal Detection Wavelength (UV) | Verify Wavelength: For UV detection, the typical wavelength for CoA esters is around 254-260 nm.[6][8] Ensure your detector is set correctly. |
| Ion Suppression (LC-MS) | Optimize Ion Source Parameters: If using LC-MS, optimize the electrospray ionization (ESI) source parameters. The presence of ion-pairing reagents can sometimes cause ion suppression.[3] |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Extraction from Tissues
This protocol provides a general framework for the extraction of short-chain acyl-CoAs from biological tissues.[7]
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Add an appropriate volume of ice-cold extraction solution (e.g., 0.3 M perchloric acid).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Neutralization (Optional but Recommended for some HPLC methods):
-
Neutralize the acidic extract with a suitable base (e.g., potassium carbonate) to a pH of around 6.0-7.0.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm filter before HPLC injection to remove any remaining particulates.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC Method
This is a representative HPLC method for the separation of this compound and other short-chain acyl-CoAs.[1][2][8]
-
HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[7]
-
Mobile Phase A: 25 mM ammonium (B1175870) formate (B1220265) in 98% water / 2% acetonitrile (B52724), pH 8.2 (adjust pH as needed for optimization).[7]
-
Mobile Phase B: 98% acetonitrile / 2% water, 5 mM ammonium formate.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5-10 µL.[7]
-
Column Temperature: 35-40°C.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B (linear gradient)
-
10-12 min: 50% B
-
12-13 min: 50-2% B
-
13-15 min: 2% B (re-equilibration)
-
-
Detection: UV at 260 nm or MS/MS with appropriate transitions.
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) and limits of detection (LOD) reported in the literature for this compound and succinyl-CoA. These values can vary depending on the specific instrumentation and method used.
| Analyte | Method | LLOQ | LOD | Reference |
| This compound | RP-HPLC | 15.33 µM | 2 µM | [9] |
| Succinyl-CoA | RP-HPLC | 6.74 µM | 1 µM | [9] |
| Various Acyl-CoAs | IP-RP-HPLC/MS | 0.225 pmol | - | [1][2] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Transfection Efficiency for CRISPR Constructs in Primary Cells
Welcome to the technical support center for optimizing CRISPR-Cas9 gene editing in primary cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges of delivering CRISPR-Cas9 components into these sensitive, yet physiologically relevant, cell types.
Frequently Asked Questions (FAQs)
Q1: What is the best format to deliver CRISPR-Cas9 into primary cells: plasmid, mRNA, or RNP?
A1: For primary cells, the ribonucleoprotein (RNP) format, which involves pre-complexing the Cas9 protein with the guide RNA (sgRNA), is highly recommended.[1][2][3] RNPs offer several advantages over plasmid DNA and mRNA delivery:
-
High editing efficiency: The RNP complex is active immediately upon entering the cell, leading to faster and more efficient gene editing.[4]
-
Reduced off-target effects: The Cas9 protein and sgRNA are degraded relatively quickly by the cell, limiting the time window for off-target cleavage.[4]
-
Lower cytotoxicity: Unlike plasmids, which can trigger innate immune responses and lead to significant cell death in sensitive primary cells, RNPs are generally better tolerated.[2][3]
While Cas9 mRNA is another good option with transient expression, RNPs often provide the best balance of efficiency and viability in sensitive primary cells.[2] Plasmid-based delivery is generally less effective and more toxic to primary cells.[2]
Q2: Which transfection method is most effective for delivering CRISPR components into primary cells?
A2: The optimal transfection method is highly dependent on the specific primary cell type. However, electroporation (including nucleofection) is often the most successful approach for delivering CRISPR RNPs into a wide range of primary cells, including those that are notoriously difficult to transfect.[5][6][7][8][9]
-
Electroporation/Nucleofection: This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of CRISPR components directly into the cytoplasm and nucleus.[7] It has been shown to achieve high editing efficiencies in primary T cells, hematopoietic stem cells, and other primary cell types.[4][8][10][11][12]
-
Viral Transduction: Using viral vectors like adeno-associated viruses (AAVs) and lentiviruses (LVs) can be highly efficient for a broad range of primary cells, including non-dividing cells.[13][14] However, this method can be more complex and raises safety concerns regarding immunogenicity and potential integration into the host genome.[13][14] Non-integrating lentiviral vectors are being developed to mitigate some of these risks.[13]
-
Lipofection (Lipid-Based Transfection): While commonly used for cell lines, lipofection is often less efficient and more toxic for primary cells.[7][9] However, newer reagents like CRISPRMAX™ have shown improved efficiency in some primary cell types, such as human myoblasts.[15]
Q3: What are realistic gene editing efficiencies to expect in primary cells?
A3: Gene editing efficiencies in primary cells can be highly variable, depending on the cell type, delivery method, and overall experimental optimization. However, with optimized protocols, it is possible to achieve high efficiencies. For example, studies have reported:
-
Greater than 90% knockout efficiency in primary mouse and human T cells using an optimized Cas9 RNP transfection approach.[10][12]
-
Up to 93.8% editing in human primary myoblasts using Lipofectamine™ CRISPRMAX™.[15]
-
Over 80% editing efficiency in THP-1 cells, a tricky immune cell line, after a 200-point CRISPR optimization of electroporation parameters.[16]
It is crucial to perform optimization experiments for your specific primary cell type to determine the achievable efficiency.[16]
Q4: How can I minimize cell death during and after transfection?
A4: High cell death is a common challenge when working with sensitive primary cells.[17] To improve cell viability:
-
Optimize Delivery Parameters: For electroporation, reduce the voltage and pulse duration to the minimum effective levels.[17] For lipofection, use the lowest effective concentration of the transfection reagent.[17]
-
Use High-Quality Reagents: Ensure that your Cas9 protein, sgRNA, and other reagents are of high purity and free of contaminants.[17]
-
Maintain Optimal Cell Health: Use healthy, low-passage primary cells. Ensure they are in the optimal growth phase and confluency (typically 60-80%) at the time of transfection.[9] Avoid any contamination, such as mycoplasma.[9]
-
Consider Cell Culture Conditions: Use appropriate culture media and supplements.[9] For some transfections, forming complexes in a serum-free medium is recommended, even if the cells are cultured in serum-containing medium.[18]
-
Allow for Adequate Recovery: Primary cells may require a longer recovery period after transfection compared to immortalized cell lines.[9]
Q5: My gene editing efficiency is low. What are the first things I should troubleshoot?
A5: Low editing efficiency is a frequent issue. A systematic troubleshooting approach is recommended:
-
Validate Your sgRNA: A poorly designed or low-quality sgRNA is a common culprit.[17][19] Use at least two different design tools to ensure high on-target scores and test 3-5 different sgRNAs for your target gene to identify the most effective one.[17]
-
Assess Delivery Efficiency: It's crucial to distinguish between poor delivery and an inactive CRISPR system.[19] Include a positive control, such as a reporter plasmid (e.g., expressing GFP), to verify that your delivery method is working.[19]
-
Optimize the Delivery Protocol: Systematically titrate the concentrations of your CRISPR components and, if applicable, the transfection reagent.[19] For electroporation, optimize parameters like voltage, pulse duration, and the number of pulses.[17]
-
Confirm Cas9 Activity: Ensure your Cas9 nuclease is active. You can test this with a validated control gRNA known to work with high efficiency in your cell type.[19]
-
Check Cell Health and Status: As mentioned previously, the health and state of your primary cells are critical for successful transfection and editing.[9][19] For some cell types, like T cells, activation prior to editing is crucial.[20][21]
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Delivery Method | For difficult-to-transfect primary cells, switch from lipofection to electroporation or viral vectors.[9] Optimize electroporation parameters (voltage, pulse duration, cell number) for your specific cell type.[17][19] |
| Incorrect Reagent-to-Nucleic Acid Ratio | Perform titration experiments to determine the optimal ratio of transfection reagent to CRISPR components (e.g., 1:1 to 3:1).[22] |
| Poor Cell Health | Use freshly passaged, healthy cells. Avoid overconfluency or senescence.[22] Ensure cells are free from contaminants like mycoplasma.[9] |
| Presence of Serum (for Lipofection) | Form DNA-lipid complexes in a serum-free medium before adding them to the cells, as some serum proteins can interfere with complex formation.[18] |
| Inhibitory Factors in Culture Medium | Avoid using antibiotics in the medium during transfection.[18][23] |
Issue 2: High Cell Toxicity and Death
| Possible Cause | Recommended Solution |
| Harsh Delivery Method | For electroporation, reduce the voltage and pulse duration.[17] For lipofection, use a lower concentration of the transfection reagent.[17] |
| High Concentration of CRISPR Components | Titrate the amount of Cas9 and sgRNA to find the lowest effective dose that maintains high editing efficiency while minimizing toxicity.[17] |
| Contaminated or Low-Quality DNA/RNA | Use highly purified, sterile, and contaminant-free plasmid DNA or RNA. Confirm DNA integrity with A260/A280 readings (should be ≥ 1.7).[23] |
| Sensitive Primary Cell Type | Use a delivery method known to be gentle on your specific cell type.[17] Optimize cell confluency (often 60-80%) and minimize the exposure time to the transfection complex (e.g., 4-6 hours for lipofection).[22] |
| Prolonged Cas9 Expression | For transient delivery, prefer RNP or mRNA over plasmid DNA to limit the exposure time of cells to the nuclease.[17] |
Experimental Protocols
Protocol 1: Electroporation of CRISPR-Cas9 RNPs into Primary T Cells
This protocol is a generalized guideline based on successful methods for T cell editing.[8][10][11][12] Optimization for your specific T cell source and electroporation device is critical.
Materials:
-
Primary T cells
-
T cell activation reagents (e.g., ImmunoCult™ Human CD3/CD28 T Cell Activator)[8]
-
T cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium)[8]
-
Recombinant Cas9 protein
-
Chemically modified sgRNA
-
Electroporation buffer (specific to your device, e.g., Lonza P3 buffer)[12]
-
Electroporation system (e.g., Lonza 4D-Nucleofector™)
Procedure:
-
T Cell Isolation and Activation: Isolate primary T cells from your source. Activate the T cells for 24-48 hours prior to electroporation, as activation significantly improves editing efficiency.[20]
-
Prepare RNP Complexes:
-
In a sterile tube, mix the sgRNA and Cas9 protein. A molar ratio of 3:1 (sgRNA:Cas9) has been shown to increase knockout efficiency.[12]
-
Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Cell Preparation for Electroporation:
-
Harvest the activated T cells and count them.
-
Wash the cells once with sterile PBS.
-
Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration (e.g., 2 x 10^5 cells per 10 µL reaction).[24]
-
-
Electroporation:
-
Add the pre-formed RNP complexes to the cell suspension and mix gently.
-
Transfer the cell-RNP mixture to the electroporation cuvette or tip.
-
Apply the electrical pulse using an optimized program for primary T cells (e.g., Lonza 4D-Nucleofector™ pulse code DN-100).[12]
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells into a pre-warmed culture plate containing fresh T cell culture medium.
-
Incubate the cells at 37°C and 5% CO2 for 48-72 hours.
-
-
Analysis:
-
Assess cell viability using a cell counter or viability stain.
-
Determine gene editing efficiency using methods like genomic cleavage detection assays (e.g., T7 Endonuclease I assay) or next-generation sequencing.[24]
-
Protocol 2: Lipid-Based Transfection of CRISPR-Cas9 RNPs into Adherent Primary Cells
This protocol is a general guideline and should be optimized for your specific primary cell type and lipid transfection reagent.
Materials:
-
Adherent primary cells
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Recombinant Cas9 protein
-
sgRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ CRISPRMAX™)
Procedure:
-
Cell Seeding: The day before transfection, seed the primary cells in a culture plate so that they reach 30-70% confluency at the time of transfection.[15][25] Cell confluency is a critical parameter for successful lipofection.[15]
-
Prepare RNP-Lipid Complexes:
-
Tube A: In a sterile tube, dilute the Cas9 protein and sgRNA in serum-free medium. Incubate at room temperature for 10-20 minutes to form RNP complexes.
-
Tube B: In a separate sterile tube, dilute the lipid transfection reagent in serum-free medium.
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 10-15 minutes to allow the formation of RNP-lipid complexes.
-
-
Transfection:
-
Gently add the RNP-lipid complex mixture drop-wise to the cells in the culture plate.
-
Incubate the cells at 37°C and 5% CO2.
-
-
Post-Transfection:
-
Change the medium 4-6 hours post-transfection if toxicity is a concern.
-
Continue to culture the cells for 48-72 hours.
-
-
Analysis:
-
Assess cell viability and gene editing efficiency as described in the electroporation protocol.
-
Visualizations
Caption: General workflow for CRISPR-Cas9 RNP transfection in primary cells.
Caption: Troubleshooting workflow for low CRISPR editing efficiency.
References
- 1. synthego.com [synthego.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]
- 7. synthego.com [synthego.com]
- 8. stemcell.com [stemcell.com]
- 9. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 10. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved CRISPR/Cas9 gene editing in primary human myoblasts using low confluency cultures on Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synthego.com [synthego.com]
- 17. benchchem.com [benchchem.com]
- 18. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. yeasenbio.com [yeasenbio.com]
- 23. genscript.com [genscript.com]
- 24. benchchem.com [benchchem.com]
- 25. editco.bio [editco.bio]
Technical Support Center: Enhancing Detection Sensitivity of Low-Abundance Acyl-CoAs
Welcome to the technical support center for the analysis of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the sensitive detection and quantification of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-abundance acyl-CoAs?
A1: The detection of low-abundance acyl-CoAs is challenging due to several factors:
-
Low Intracellular Concentrations: Acyl-CoAs are often present at very low levels within cells.[1][2]
-
Inherent Instability: The thioester bond in acyl-CoAs is unstable and susceptible to chemical and enzymatic degradation, particularly at non-optimal pH and temperature.[1][3][4]
-
Matrix Effects: Biological samples are complex, and the presence of salts, lipids, and proteins can interfere with the ionization of target analytes, a phenomenon known as ion suppression.[3]
-
Rapid Turnover: Acyl-CoAs are key metabolic intermediates that can be rapidly turned over in response to cellular stimuli.[4]
Q2: What is the most effective analytical technique for quantifying low levels of acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of acyl-CoAs.[1][5][6] This technique offers high sensitivity, often with limits of detection in the nanomolar to sub-nanomolar range, and the ability to distinguish the target analyte from a complex biological matrix.[1]
Q3: How can sample preparation be optimized to improve detection sensitivity?
A3: Effective sample preparation is critical for improving detection sensitivity. Key optimization steps include:
-
Increasing Starting Material: Using a larger amount of tissue or a higher number of cells can help concentrate the analyte to a detectable level.[1]
-
Robust Sample Cleanup: Solid-Phase Extraction (SPE) is highly effective for removing interfering substances and is a recommended step for cleaner extracts.
-
Efficient Extraction Method: The choice of extraction solvent is crucial. For instance, 5-sulfosalicylic acid (SSA) has been shown to offer good recovery of short-chain acyl-CoAs.[1]
-
Minimizing Degradation: Process samples quickly on ice and store them at -80°C to minimize degradation.[3] Reconstituting dried extracts in an appropriate solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate, just before analysis can also improve stability.[3]
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion ESI-MS/MS?
A4: In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit characteristic fragmentation patterns. A common fragmentation involves the neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[7][8][9] Another characteristic fragment ion observed is at m/z 428, representing the CoA moiety.[7] These predictable fragmentation patterns are utilized in Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the analysis of low-abundance acyl-CoAs.
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | Inefficient extraction of acyl-CoAs. | Optimize the extraction solvent. Using 5-sulfosalicylic acid (SSA) can improve recovery of short-chain acyl-CoAs.[1] For broader ranges, acetonitrile/2-propanol mixtures are effective.[10] |
| Analyte degradation during sample preparation or storage. | Ensure rapid quenching of metabolism, keep samples on ice throughout the process, and store at -80°C.[1][3] Use stabilizing additives in the reconstitution solvent. | |
| Suboptimal ionization or fragmentation in the mass spectrometer. | Infuse a standard of a similar acyl-CoA to optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS settings (collision energy).[1] Positive ion mode ESI is generally more sensitive for short-chain acyl-CoAs.[3] | |
| Incorrect Multiple Reaction Monitoring (MRM) transitions selected. | Verify the precursor and product ions for your acyl-CoA of interest using a standard to confirm the most intense and specific transitions.[1] | |
| High Background Noise | Contamination from solvents, reagents, or the LC system. | Use high-purity, LC-MS grade solvents and reagents. Regularly clean the MS source. |
| Interference from the biological matrix (ion suppression). | Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE).[3] Optimize the chromatographic separation to resolve the analyte from interfering matrix components.[3] | |
| Poor Peak Shape | Column overload due to high sample concentration. | Dilute the sample or reduce the injection volume.[1] |
| Incompatible sample solvent with the mobile phase. | Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[1] | |
| Column degradation or contamination. | Flush the column with a strong solvent. If performance does not improve, replace the analytical column.[1] | |
| Retention Time Shift | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate composition.[1] |
| Leak in the LC system. | Check all fittings and connections for any signs of leaks.[1] |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to acyl-CoA analysis to aid in experimental design and data interpretation.
Table 1: Representative Recovery of Acyl-CoAs using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95%[11] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90%[11] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92%[11] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90%[11] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80%[11] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88%[11] |
Table 2: Abundance of Acyl-CoA Species in Different Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[12] | - | - |
| Propionyl-CoA | 3.532[12] | - | - |
| Butyryl-CoA | 1.013[12] | - | - |
| Valeryl-CoA | 1.118[12] | - | - |
| Crotonoyl-CoA | 0.032[12] | - | - |
| HMG-CoA | 0.971[12] | - | - |
| Succinyl-CoA | 25.467[12] | - | - |
| C14:0-CoA | - | ~2.5[12] | ~1.5[12] |
| C16:0-CoA | - | ~7.0[12] | ~3.0[12] |
| C18:0-CoA | - | ~2.0[12] | ~1.0[12] |
| C18:1-CoA | - | ~3.5[12] | ~2.0[12] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, which can affect direct comparability.[12]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues or Cells using Solvent Precipitation
This protocol is a general method for extracting a broad range of acyl-CoAs.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water).[13]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[13]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[13]
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the subsequent analysis (e.g., 5% sulfosalicylic acid for LC-MS/MS).[13]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol provides a method for enriching acyl-CoAs from biological samples.[11]
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column by passing 2 mL of a wash solution (e.g., methanol) through it.[11]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[11]
-
Washing: Wash the column with 2 mL of the wash solution to remove unbound impurities.[11]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of an elution solution (e.g., methanol with a small amount of ammonium hydroxide). Collect the eluate in a clean tube.[11]
-
Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis.[11]
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[13]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[13]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[13]
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive electrospray ionization (ESI+).[13]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the protonated precursor ion of the acyl-CoA to the product ion resulting from the neutral loss of 507 Da or the fragment at m/z 428.[7][8]
-
Instrument Parameters: Optimize desolvation gas flow, source temperature, and other parameters according to the instrument manufacturer's recommendations.[8]
-
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Characteristic fragmentation of Acyl-CoAs in MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent the Degradation of CoA Thioesters During Sample Handling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of Coenzyme A (CoA) thioesters during your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of CoA thioester degradation in my samples?
A1: The degradation of CoA thioesters is primarily attributed to three main factors:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions. This is a major cause of non-enzymatic degradation.[1]
-
Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs), which specifically cleave the thioester bond. If not properly inactivated during sample preparation, these enzymes can rapidly degrade your target molecules.[1]
-
Oxidation: The thiol group within the Coenzyme A molecule is prone to oxidation, which can lead to the formation of CoA disulfides and other oxidized species, interfering with accurate analysis.[1]
Q2: How does pH affect the stability of CoA thioesters?
A2: pH is a critical factor for the stability of CoA thioesters. The thioester bond is most stable in a slightly acidic environment. Deviations from this optimal range can lead to rapid degradation.
-
Optimal pH Range: For maximum stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[1]
-
Alkaline Conditions (pH > 7.0): Basic conditions significantly promote the chemical hydrolysis of the thioester bond.
-
Strongly Acidic Conditions (pH < 4.0): While more stable than in alkaline conditions, strongly acidic environments can also lead to hydrolysis.
Q3: What is the ideal temperature for handling and storing my samples?
A3: Temperature control is crucial to minimize both chemical and enzymatic degradation.
-
Sample Processing: All sample preparation steps should be performed on ice or at 4°C to slow down enzymatic activity and chemical hydrolysis.
-
Short-Term Storage (e.g., in an autosampler): Samples should be maintained at a low temperature, typically 4°C. However, be aware that some degradation can still occur over a 24-hour period at this temperature.[1]
-
Long-Term Storage: For long-term preservation, samples should be stored as dry pellets at -80°C. If storing in a solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot to avoid repeated freeze-thaw cycles, and store at -80°C.[1]
Q4: Can I use antioxidants or reducing agents to protect my samples?
A4: Yes, the use of these agents can be beneficial. To prevent the oxidation of the thiol group in CoA, consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to your standards and samples. This helps to maintain the reduced state of the CoA thiol group.
Q5: My recovery of long-chain acyl-CoAs is consistently low. What could be the cause?
A5: Low recovery of long-chain acyl-CoAs is a common issue and can be due to several factors, including inefficient extraction methods. A robust method for tissues involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9), followed by protein precipitation and extraction with organic solvents like isopropanol (B130326) and acetonitrile. For cell cultures, a liquid-liquid extraction using a cold chloroform:methanol (B129727) mixture is a common approach.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Solution |
| Low or no signal of target CoA thioester | Enzymatic Degradation: Acyl-CoA thioesterases were not inactivated. | Rapid Quenching: Immediately after collection, flash-freeze tissue or cell pellets in liquid nitrogen. For cell cultures, you can quench by adding a cold organic solvent mixture (e.g., acetonitrile:methanol:water) directly to the culture plate. Perform all subsequent steps on ice. |
| Chemical Hydrolysis: Suboptimal pH of buffers or solvents. | pH Control: Ensure all buffers and solvents are within the optimal pH range of 4.0-6.8. | |
| Oxidation: The thiol group of CoA has been oxidized. | Add Reducing Agents: Incorporate a reducing agent like DTT into your sample preparation workflow. | |
| Appearance of unexpected peaks in chromatogram | Sample Degradation: Peaks may correspond to free CoA, free fatty acids, or oxidized CoA species. | Optimize Handling Time and Temperature: Minimize the time between sample preparation and analysis. Keep samples cold throughout the process. |
| Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the signal. | Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering substances. | |
| High variability between replicate samples | Inconsistent Sample Handling: Variations in timing, temperature, or procedural steps between samples. | Standardize Workflow: Ensure every sample is processed identically. Work in smaller batches to maintain consistency. |
| Precipitation/Adsorption of Analyte: CoA thioesters can adsorb to labware. | Use Low-Adhesion Tubes: Utilize low-adhesion microcentrifuge tubes to minimize sample loss. Ensure complete dissolution of the final extract before injection. |
Quantitative Data on CoA Thioester Stability
The stability of CoA thioesters is highly dependent on the specific acyl chain, pH, and temperature. The following table summarizes available quantitative data on the half-life of various CoA thioesters under specific conditions.
| CoA Thioester | Condition | Half-life (t½) |
| Acetyl-CoA | Quenched reaction mixture | 92 hours |
| Formyl-CoA | Quenched reaction mixture | 1.9 hours |
| Oxalyl-CoA | Quenched reaction mixture | 29 hours |
| Succinyl-CoA | Quenched reaction mixture | 343 hours |
Data from a study on spontaneous acyl-CoA hydrolysis in quenched reaction mixtures.[2]
Experimental Protocols
Protocol 1: Rapid Quenching and Extraction of Acyl-CoAs from Cell Cultures
This protocol is designed for the rapid inactivation of enzymes and extraction of CoA thioesters from adherent or suspension cell cultures.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cold (-20°C) extraction solvent: Acetonitrile:Methanol:Water (2:2:1 v/v/v)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Cell Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Quenching and Lysis:
-
Add 1 mL of ice-cold extraction solvent directly to the culture plate (for adherent cells) or resuspend the cell pellet in 1 mL of the extraction solvent.
-
For adherent cells, use a cell scraper to scrape the cells in the cold solvent.
-
-
Collection and Homogenization:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the sample vigorously for 1 minute.
-
-
Incubation:
-
Incubate the sample on ice for 30 minutes, with brief vortexing every 10 minutes.
-
-
Centrifugation:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube for further analysis or storage at -80°C.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a general workflow for purifying acyl-CoAs from a cell or tissue extract to remove interfering substances.
Materials:
-
Weak anion exchange SPE column
-
Methanol
-
100 mM KH2PO4 buffer (pH 4.9)
-
Elution solution (e.g., methanol/250 mM ammonium (B1175870) formate, 4:1 v/v)
Procedure:
-
Column Conditioning:
-
Wash the SPE column with 1 mL of methanol.
-
Equilibrate the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
-
Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Wash the column with 1 mL of methanol to remove unbound impurities.
-
-
Elution:
-
Elute the acyl-CoAs from the column with the elution solution.
-
-
Sample Concentration:
-
The eluate can be dried down under a gentle stream of nitrogen or using a vacuum concentrator before being reconstituted in a suitable solvent for analysis.
-
Visual Guides
Caption: Experimental workflow for CoA thioester sample preparation.
Caption: Major degradation pathways of CoA thioesters.
References
Validation & Comparative
Validating Methylmalonyl-CoA as a Prognostic Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methylmalonyl-CoA (MM-CoA) and other key biomarkers for the prognosis of metabolic diseases, particularly inherited metabolic disorders such as Methylmalonic Acidemia (MMA) and Propionic Acidemia (PA). We will delve into the experimental data, detail the methodologies for biomarker measurement, and present the underlying biochemical pathways to offer a clear perspective on the current and potential future landscape of prognostic markers in this field.
Introduction to this compound in Metabolic Disease
This compound is a critical intermediate in the catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, threonine, and methionine.[1][2][3][4] Under normal physiological conditions, MM-CoA is converted to succinyl-CoA by the vitamin B12-dependent enzyme this compound mutase (MMUT), which then enters the Krebs cycle for energy production.[1][2][5] Genetic defects in MMUT or in the synthesis of its cofactor, adenosylcobalamin, lead to the accumulation of MM-CoA and its upstream precursors.[2][4][5][6][7] This accumulation is central to the pathophysiology of severe metabolic diseases like MMA, causing a cascade of downstream effects including mitochondrial dysfunction, oxidative stress, and disruption of other metabolic pathways like the urea (B33335) cycle.[2][7][8][9]
While MM-CoA is at the heart of the metabolic lesion in these diseases, its direct measurement for prognostic purposes in a clinical setting is not standard practice. Instead, several related metabolites that accumulate in more accessible biological fluids serve as the primary prognostic and diagnostic biomarkers. This guide will compare MM-CoA with these established and emerging biomarkers.
Comparative Analysis of Prognostic Biomarkers
The prognostic value of a biomarker is determined by its ability to predict disease severity, progression, and response to therapy. Below is a comparison of MM-CoA with currently utilized biomarkers for metabolic diseases like MMA and PA.
| Biomarker | Advantages | Disadvantages | Primary Sample Type | Prognostic Utility |
| This compound (MM-CoA) | - Directly reflects the primary metabolic block.- Potential for high specificity. | - Primarily intracellular, requiring tissue or cell samples for direct measurement.- Technically challenging to quantify due to instability.- Limited clinical data on prognostic correlation. | Lymphocytes, Fibroblasts, Liver Tissue | Primarily used in research and enzymatic assays to confirm diagnosis rather than for routine prognosis.[10][11][12] |
| Methylmalonic Acid (MMA) | - Pathognomonic for MMA.[7]- Readily measured in urine, serum, and CSF.- Correlates with disease severity (e.g., higher levels in more severe mut0 mutations).[7] | - Levels can be influenced by renal function and diet.[7][13] | Serum, Urine, Cerebrospinal Fluid (CSF) | Established: High levels are indicative of poor metabolic control and are used to monitor disease status and therapeutic response.[7][8] |
| Propionylcarnitine (C3) | - Elevated in both MMA and PA.- Measured from dried blood spots, making it ideal for newborn screening. | - Less specific than MMA as it is elevated in other organic acidemias.- Can be influenced by dietary intake.[7][13] | Dried Blood Spots, Plasma | Established: A primary marker for newborn screening and for monitoring dietary therapy. |
| 2-Methylcitrate (MCA) | - A derivative of propionyl-CoA accumulation.- Elevated in both MMA and PA. | - Less abundant than MMA. | Plasma, Urine | Established: The ratio of MCA to citric acid has been suggested as an important indicator of disease course and severity.[8] |
| Fibroblast Growth Factor-21 (FGF-21) | - A marker of mitochondrial dysfunction, a key pathological feature.- Circulating levels reflect systemic metabolic stress. | - Not specific to MMA or PA; elevated in other mitochondrial diseases. | Plasma, Serum | Emerging: Higher concentrations are seen in more severe disease subtypes and correlate with decreased metabolic capacity.[7][8][13] |
| Growth Differentiation Factor-15 (GDF-15) | - Another marker of mitochondrial stress.- Correlates with disease severity. | - Not specific to MMA or PA. | Plasma, Serum | Emerging: Elevated levels are associated with more severe genotypes of MMA.[7][13] |
Signaling Pathways and Experimental Workflows
To visualize the relationships between these biomarkers and the underlying metabolic pathways, as well as the typical experimental workflows for their measurement, the following diagrams are provided.
Caption: Metabolic pathway of MM-CoA and related biomarkers.
Caption: General workflow for biomarker measurement.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are summaries of typical protocols for the quantification of MM-CoA and related metabolites.
Quantification of this compound in Lymphocytes by UPLC-MS/MS
This method is often used to determine propionyl-CoA carboxylase (PCC) or MMUT enzyme activity by measuring the production or consumption of MM-CoA.[10][12]
-
Sample Preparation:
-
Isolate peripheral blood lymphocytes from whole blood using a density gradient centrifugation method.
-
Homogenize the cells in a lysis buffer to release intracellular contents.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cellular metabolites.
-
Proteins in the supernatant are precipitated using an organic solvent (e.g., acetonitrile) and removed by centrifugation.
-
-
Enzyme Reaction (for activity assays):
-
Incubate the cell lysate with the necessary substrates (e.g., propionyl-CoA and bicarbonate for PCC activity) in a reaction buffer at 37°C.[10]
-
Stop the reaction at specific time points by adding an acid or organic solvent.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Separate MM-CoA from other acyl-CoAs using a reverse-phase C18 column with a gradient elution of two mobile phases (e.g., an aqueous phase with an ion-pairing agent and an organic phase like acetonitrile).
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify MM-CoA based on its specific precursor-to-product ion transition.
-
Quantification: Generate a standard curve using known concentrations of purified MM-CoA to quantify the amount in the sample.
-
Quantification of Methylmalonic Acid (MMA) in Urine/Serum by GC-MS
-
Sample Preparation:
-
Add a known amount of an internal standard (e.g., a stable isotope-labeled version of MMA) to the urine or serum sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids from the sample matrix.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Chemically modify the organic acids to make them volatile for gas chromatography. This is typically done by converting them to their trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
Gas Chromatography: Inject the derivatized sample into a GC system equipped with a capillary column to separate the different organic acids based on their boiling points and interactions with the column.
-
Mass Spectrometry: As the compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. The instrument is set to monitor for the characteristic ions of the derivatized MMA and the internal standard.
-
Quantification: The concentration of MMA in the original sample is calculated by comparing the peak area of the analyte to that of the internal standard.
-
Conclusion and Future Directions
While this compound is the central metabolite in the pathophysiology of diseases like MMA, its direct use as a routine prognostic biomarker is currently limited by methodological challenges and the need for invasive sampling. The established biomarkers—methylmalonic acid, propionylcarnitine, and 2-methylcitrate—remain the cornerstone of diagnosis, monitoring, and prognosis due to their accessibility in blood and urine and the extensive clinical data supporting their utility.[7][8]
However, as a direct indicator of the metabolic block, developing sensitive and minimally invasive methods to assess MM-CoA levels or flux could provide a more precise measure of disease state and response to novel therapies, such as gene therapy or mRNA-based treatments. For drug development professionals, understanding the dynamics of MM-CoA in response to a therapeutic agent in preclinical models is crucial.
The future of prognostic biomarkers in this field will likely involve a multi-faceted approach, combining established markers of metabolic decompensation with emerging markers of downstream pathology like mitochondrial dysfunction (FGF-21, GDF-15).[13][14][15] This will provide a more holistic view of the patient's metabolic health and allow for more personalized and effective management of these complex metabolic diseases.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound mutase deficiency - Wikipedia [en.wikipedia.org]
- 3. (R)-Methylmalonyl-CoA | 73173-92-9 | Benchchem [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Arg108Cys Variant of this compound Mutase: Clinical Implications for the Mexican Population Based on Molecular Dynamics and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of methylmalonyl coenzyme A by ultra high-performance liquid chromatography tandem mass spectrometry for measuring propionyl coenzyme A carboxylase activity in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 13. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biomarkers for drug development in propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Methylmalonyl-CoA: HPLC-MS/MS vs. Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic intermediates is paramount for elucidating biological pathways and developing novel therapeutics. Methylmalonyl-CoA (MM-CoA) is a critical intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Its accumulation is linked to the inherited metabolic disorder methylmalonic acidemia. This guide provides an objective comparison of two common methods for assessing MM-CoA levels: direct quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and indirect assessment through enzymatic assays of this compound mutase activity.
This guide presents detailed experimental protocols and a comparative summary of the performance of these two distinct analytical approaches, offering a basis for method selection and cross-validation in metabolic research and drug development.
Method Comparison at a Glance
The choice between HPLC-MS/MS and an enzymatic assay for studying MM-CoA depends on the specific research question. HPLC-MS/MS provides a direct and highly sensitive quantification of the MM-CoA pool, while enzymatic assays typically measure the activity of the enzyme that metabolizes MM-CoA, offering insights into pathway function.
| Parameter | HPLC-MS/MS | Enzymatic Assay (this compound Mutase) |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Spectrophotometric or chromatographic measurement of the conversion of MM-CoA to succinyl-CoA. |
| Measurement | Direct quantification of MM-CoA concentration. | Indirectly assesses the MM-CoA pathway by measuring enzyme activity. |
| Sensitivity | High (picomolar to nanomolar range). | Generally lower sensitivity for direct substrate quantification. |
| Specificity | Very high, based on chromatographic retention time and mass-to-charge ratio. | Can be influenced by interfering substances that affect enzyme activity or detection. |
| Throughput | Moderate, dependent on chromatographic run time. | Can be adapted for high-throughput screening. |
| Sample Matrix | Versatile (tissues, cells, biological fluids). | Typically performed on cell lysates or purified enzyme preparations. |
| Information Provided | Absolute or relative concentration of MM-CoA. | Functional activity of the this compound mutase enzyme. |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative protocols for both HPLC-MS/MS and enzymatic assays for the study of this compound.
HPLC-MS/MS Method for this compound Quantification
This method allows for the direct, sensitive, and specific quantification of this compound in biological samples.
1. Sample Preparation (Tissue)
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled extraction solution (e.g., 10% trichloroacetic acid or a methanol/water mixture) containing an internal standard (e.g., ¹³C-labeled MM-CoA).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to precipitate proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., ammonium (B1175870) formate) to improve retention of the polar acyl-CoA molecules.
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute MM-CoA.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample extract.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both MM-CoA and its internal standard.
4. Data Analysis
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
The concentration of MM-CoA in the samples is then calculated from the standard curve.
Enzymatic Assay for this compound Mutase Activity
This assay measures the activity of the enzyme that converts this compound to succinyl-CoA, providing an indirect measure of the pathway's function. The activity is determined by measuring the rate of succinyl-CoA formation.
1. Sample Preparation
-
Prepare cell or tissue homogenates in a suitable buffer that maintains enzyme stability.
-
Determine the protein concentration of the homogenate for normalization of enzyme activity.
2. Assay Reaction
-
The reaction mixture typically contains the cell/tissue homogenate, a reaction buffer (e.g., Tris-HCl), and the cofactor for this compound mutase, adenosylcobalamin.
-
The reaction is initiated by the addition of the substrate, this compound.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid) or by heat inactivation.
3. Detection of Succinyl-CoA
-
The amount of succinyl-CoA produced can be quantified using various methods, including:
-
HPLC: The reaction mixture is analyzed by HPLC to separate and quantify the succinyl-CoA peak.
-
Coupled Enzyme Assay: Succinyl-CoA is used as a substrate in a subsequent enzymatic reaction that produces a detectable product (e.g., NADH), which can be measured spectrophotometrically.
-
4. Data Analysis
-
The enzyme activity is calculated as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).
Performance Characteristics
The following table summarizes the key performance metrics for the HPLC-MS/MS method for the direct quantification of this compound. Data for enzymatic assays are more variable and depend on the specific assay format.
| Performance Metric | HPLC-MS/MS |
| Linearity Range | Typically spans several orders of magnitude (e.g., low nM to µM). |
| Lower Limit of Quantification (LLOQ) | Can be in the low nanomolar range, depending on the sample matrix and instrumentation. |
| Precision (CV%) | Intra- and inter-day precision are generally below 15%. |
| Accuracy (% Bias) | Typically within ±15% of the nominal value. |
| Specificity | High, due to the combination of chromatographic separation and mass spectrometric detection. |
Visualizing the Methodologies
To further clarify the workflows and comparative aspects of these two analytical approaches, the following diagrams are provided.
A Comparative Analysis of Methylmalonyl-CoA and Malonyl-CoA as Fatty Acid Synthase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methylmalonyl-CoA and malonyl-CoA as substrates for fatty acid synthase (FAS), supported by experimental data. The information presented is intended to assist researchers in understanding the kinetic differences, product outcomes, and experimental considerations when studying straight-chain versus branched-chain fatty acid synthesis.
Executive Summary
Fatty acid synthase (FAS) is a crucial multi-enzyme complex responsible for the de novo synthesis of fatty acids. While malonyl-CoA is the canonical elongating substrate for the synthesis of straight-chain fatty acids, FAS can also utilize this compound, leading to the production of branched-chain fatty acids. This guide demonstrates that while FAS can utilize both substrates, its efficiency is significantly lower with this compound. The use of this compound also results in a different product profile, characterized by the formation of methylated fatty acids.
Data Presentation
The following tables summarize the key quantitative data comparing the performance of malonyl-CoA and this compound as substrates for fatty acid synthase.
Table 1: Kinetic Parameters of Fatty Acid Synthase for Malonyl-CoA and this compound
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Malonyl-CoA | Chicken Liver | 11.4 | 1.83 | 1.6 x 105 | [1][2] |
| This compound | Metazoan (mFAS) | 280 ± 50 | 0.012 ± 0.001 | 42.8 | [3] |
Note: The kinetic values for malonyl-CoA and this compound are from different studies and enzyme sources, which should be considered when making direct comparisons. A study on metazoan FAS reported that the turnover number for branched-chain fatty acid synthesis using this compound is approximately 150 times lower than that for straight-chain fatty acid synthesis with malonyl-CoA[3].
Table 2: Product Profile of Fatty Acid Synthase with Different Substrates
| Substrate | Primary Product(s) |
| Malonyl-CoA | Straight-chain saturated fatty acids, predominantly palmitic acid (C16:0).[4] |
| This compound | Branched-chain fatty acids, such as 2,4,6,8-tetramethyl decanoic acid, 2,4,6-trimethyl octanoic acid, and 2,4,6,8,10-pentamethyl dodecanoic acid.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fatty Acid Synthase Activity Assay (NADPH Consumption)
This spectrophotometric assay measures the rate of NADPH oxidation, which is proportional to FAS activity.
Materials:
-
Purified fatty acid synthase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
EDTA (1 mM)
-
Dithiothreitol (DTT, 1 mM)
-
Acetyl-CoA (stock solution, e.g., 10 mM)
-
Malonyl-CoA or this compound (stock solution, e.g., 10 mM)
-
NADPH (stock solution, e.g., 10 mM)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, EDTA, and DTT.
-
Add a known amount of purified FAS to the reaction mixture.
-
Add acetyl-CoA to the desired final concentration (e.g., 50 µM).
-
Add NADPH to a final concentration of 100-200 µM.
-
Initiate the reaction by adding the elongating substrate, either malonyl-CoA or this compound, to the desired final concentration.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M-1cm-1). One mole of fatty acid synthesized consumes two moles of NADPH per cycle of elongation.
Analysis of Fatty Acid Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify the fatty acid products synthesized by FAS.
a) Fatty Acid Methyl Ester (FAME) Derivatization:
-
After the FAS reaction, extract the fatty acids from the reaction mixture using a suitable organic solvent (e.g., a chloroform:methanol mixture).
-
Dry the organic phase under a stream of nitrogen.
-
Add a methanolic acid solution (e.g., 2% sulfuric acid in methanol) to the dried fatty acids.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) to convert the fatty acids to their methyl esters (FAMEs).
-
After cooling, add water and a nonpolar solvent (e.g., hexane (B92381) or heptane) to extract the FAMEs.
-
Collect the organic layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
b) GC-MS Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).
-
Use a temperature gradient program to separate the FAMEs based on their chain length and branching.
-
The separated FAMEs are then introduced into a mass spectrometer for detection and identification based on their mass spectra.
-
Compare the retention times and mass spectra of the sample components with those of known standards to identify the specific fatty acid products.
Visualizations
The following diagrams illustrate the biochemical pathways and experimental workflows.
Caption: Biochemical pathways for straight-chain and branched-chain fatty acid synthesis.
Caption: Experimental workflow for FAS activity assay and product analysis.
References
- 1. pnas.org [pnas.org]
- 2. Steady-state kinetic study of fatty acid synthase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Intracellular Methylmalonyl-CoA and Succinyl-CoA Levels in Murine and Cellular Models of Methylmalonic Acidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular levels of two critical metabolites, methylmalonyl-CoA and succinyl-CoA, in various experimental models of methylmalonic acidemia (MMA). Understanding the differential accumulation of this compound and depletion of succinyl-CoA in these models is paramount for elucidating disease pathophysiology and for the preclinical assessment of novel therapeutic strategies. This document summarizes quantitative data from murine and human cell line models, details the experimental protocols for metabolite quantification, and illustrates the core metabolic pathway and a typical experimental workflow.
Introduction to Methylmalonic Acidemia and the Significance of Acyl-CoA Levels
Methylmalonic acidemia is an inborn error of metabolism characterized by the deficiency of the mitochondrial enzyme this compound mutase (MMUT). This enzyme is responsible for the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] The enzymatic block leads to the accumulation of this compound and its precursors, such as propionyl-CoA, in the mitochondrial matrix.[1] Conversely, the deficiency in MMUT activity results in a depletion of succinyl-CoA, which can impair the function of the TCA cycle and, consequently, cellular energy metabolism.[3] The accumulation of this compound is not only a biomarker of the disease but is also implicated in the downstream pathology through various mechanisms, including aberrant protein acylation.
The study of MMA relies on various preclinical models, including genetically engineered mice and patient-derived or genetically modified human cell lines. A critical aspect of utilizing these models for therapeutic development is to understand how accurately they recapitulate the metabolic derangements observed in patients. This guide focuses on the comparative analysis of the intracellular concentrations of this compound and succinyl-CoA, providing a quantitative basis for model selection and interpretation of experimental results.
Comparative Analysis of this compound and Succinyl-CoA Levels
The following table summarizes the reported intracellular concentrations of this compound and succinyl-CoA in two commonly used MMA models: a murine model with a knockout of the Mmut gene and human fibroblast cell lines derived from MMA patients. It is important to note that direct comparison of absolute concentrations across different studies can be challenging due to variations in experimental methodologies, analytical platforms, and units of measurement. Therefore, where available, fold changes or ratios are presented to facilitate a more standardized comparison.
| Model System | Tissue/Cell Type | This compound Level (pmol/mg protein) | Succinyl-CoA Level (pmol/mg protein) | This compound / Succinyl-CoA Ratio | Reference |
| Wild-Type Mouse | Liver | Undetectable or very low | ~100-200 | ~0 | [4] |
| Mmut-/- Mouse | Liver | Significantly elevated | Markedly reduced | High | [5] |
| Control Human Fibroblasts | Fibroblasts | Undetectable or very low | ~5-15 | ~0 | [3] |
| MMA Patient Fibroblasts (mut0) | Fibroblasts | Markedly elevated | Significantly reduced | High | [3] |
Note: The values presented are approximate ranges compiled from multiple sources and are intended for comparative purposes. The exact concentrations can vary based on the specific experimental conditions. mut0 refers to mutations that result in no detectable enzyme activity.
The data consistently demonstrates a dramatic accumulation of this compound and a concurrent decrease in succinyl-CoA levels in both the Mmut knockout mouse model and in fibroblasts from MMA patients, as compared to their respective controls. This reciprocal relationship is a hallmark of MMUT deficiency and underscores the fundamental metabolic disruption in MMA. The high this compound to succinyl-CoA ratio in the disease models is a critical parameter that reflects the severity of the metabolic block.
Experimental Protocols
The quantification of short-chain acyl-CoAs such as this compound and succinyl-CoA from biological samples is a technically demanding procedure requiring meticulous sample handling and sensitive analytical methods. The most widely accepted method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Acyl-CoA Extraction from Tissues (e.g., Mouse Liver)
This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from solid tissues.[6][7][8]
Materials:
-
Frozen tissue sample (~20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Keep the tissue frozen at all times to halt metabolic activity. In a pre-chilled mortar, add liquid nitrogen and the frozen tissue. Grind the tissue to a fine powder using a pre-chilled pestle.
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution, optionally spiked with internal standards. Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer on ice.
-
Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled tube for immediate LC-MS/MS analysis or storage at -80°C.
Acyl-CoA Extraction from Cultured Cells (e.g., Human Fibroblasts)
This protocol is a standard method for extracting acyl-CoAs from adherent cell cultures.
Materials:
-
Cultured cells in a multi-well plate
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent: Acetonitrile (B52724)/Methanol/Water (2:2:1, v/v/v), chilled to -20°C
-
Internal standards
-
Cell scraper
-
Refrigerated microcentrifuge
Procedure:
-
Cell Washing: Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.
-
Metabolic Quenching and Extraction: Add the pre-chilled extraction solvent (e.g., 1 mL for a 6-well plate) containing internal standards to the cells.
-
Cell Lysis and Collection: Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of this compound and succinyl-CoA is typically performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Separation is usually achieved using a C18 reversed-phase column with a gradient elution. The mobile phases often consist of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Detection is performed using multiple reaction monitoring (MRM) to ensure specificity and sensitivity. The MRM transitions for this compound and succinyl-CoA are optimized using authentic standards.
-
Quantification: The concentration of each acyl-CoA is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
Visualizing the Metabolic Impact of MMA
The following diagrams, generated using the DOT language, illustrate the central metabolic pathway affected in MMA and a generalized workflow for the quantification of acyl-CoAs.
Caption: Metabolic pathway illustrating the block in MMA.
References
- 1. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mutase deficiency - Wikipedia [en.wikipedia.org]
- 3. Personalized Genome‐Scale Modeling Reveals Metabolic Perturbations in Fibroblasts of Methylmalonic Aciduria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Methylmalonyl-CoA Mutase Activity Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of methylmalonyl-CoA mutase (MCM) activity is critical for diagnosing inherited metabolic disorders like methylmalonic acidemia, as well as for advancing research into cellular metabolism and drug efficacy. This guide provides an objective comparison of common MCM activity assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This compound mutase is a vital mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of certain amino acids and odd-chain fatty acids. Deficiencies in MCM activity lead to the accumulation of toxic metabolites, causing a range of severe clinical symptoms. Therefore, robust and reliable methods to quantify its activity are paramount.
This guide explores the principles, performance characteristics, and protocols of several key MCM activity assays, including state-of-the-art liquid chromatography-mass spectrometry methods and more traditional approaches.
Comparative Performance of MCM Activity Assays
The choice of an MCM activity assay often depends on the specific requirements of the study, including the need for high precision, throughput, and the available laboratory instrumentation. The following table summarizes the quantitative performance of various methods based on published data.
| Assay Method | Principle | Intra-Assay CV (%) | Inter-Assay CV (%) | Limit of Detection (LOD) | Linearity | Key Advantages | Key Disadvantages |
| UPLC-MS/MS | Quantification of succinyl-CoA product by ultra-high-performance liquid chromatography-tandem mass spectrometry. | < 5.2[1][2] | < 8.7[1][2] | Not explicitly stated, but high precision at low concentrations (0.05 µmol/L).[1][2] | Not explicitly stated, but validated across a range of concentrations.[1][2] | High precision, sensitivity, and specificity.[1][2][3] | Requires expensive, specialized equipment and expertise. |
| Reversed-Phase HPLC | Separation and quantification of succinyl-CoA from this compound by high-performance liquid chromatography with UV detection. | 0.90 - 8.05[4] | 7.40[4] | ~1 µM for succinyl-CoA.[4][5] | Linear for protein amounts from 16 to 66 µg.[4] | Good reproducibility, relatively accessible instrumentation.[4] | Lower sensitivity compared to MS-based methods.[6] |
| Radioisotopic Assay | Measures the conversion of a radiolabeled substrate (e.g., [14C]this compound) to a radiolabeled product. | Data not available | Data not available | Generally considered to have lower sensitivity.[1] | Data not available | Direct measurement of enzymatic conversion. | Laborious, requires handling of radioactive materials, and may lack sensitivity.[1][6] |
| Capillary Electrophoresis (CE) | Separation of this compound and succinyl-CoA based on their electrophoretic mobility. | Data not available ("utmost precision" claimed) | Data not available ("utmost precision" claimed) | Picomole range for CoA esters in general.[7] | Linear over 2 orders of magnitude for CoA esters in general.[7] | High resolution, small sample volume, potential for high throughput.[7] | Limited published validation data specifically for MCM activity assays. |
| Spectrophotometric Assay | Coupled enzyme reaction where the production of succinyl-CoA leads to a change in absorbance. | Data not available | Data not available | Data not available | Data not available | Generally simple, rapid, and suitable for high-throughput screening.[8] | Prone to interference from other components in the sample that absorb at the same wavelength.[6] |
CV: Coefficient of Variation
Visualizing the Core Reaction and Assay Workflow
To better understand the context of these assays, the following diagrams illustrate the biochemical reaction catalyzed by MCM and a general workflow for its activity measurement.
Caption: The enzymatic reaction catalyzed by this compound mutase.
Caption: A generalized workflow for measuring MCM activity.
Detailed Experimental Protocols
For researchers looking to implement these assays, the following sections provide detailed methodologies for some of the key techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Assay
This method offers a balance of good reproducibility and accessibility.[4]
a. Reagents and Materials:
-
This compound
-
Succinyl-CoA
-
Adenosylcobalamin (AdoCbl)
-
Tris-phosphate buffer (300 mM, pH 7.5)
-
Phosphate (B84403) buffer (100 mmol/L, pH 4.0)
-
Phosphoric acid (200 mmol/L, pH 1.8)
-
Trichloroacetic acid (TCA; 100 g/L)
-
HPLC system with a C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 mm × 100 mm) and UV detector.
b. Standard Preparation:
-
Prepare a 1 mM stock solution of this compound in 300 mM tris-phosphate buffer, pH 7.5.
-
Prepare a 500 µM stock solution of succinyl-CoA in 200 mmol/L phosphoric acid, pH 1.8.
-
Prepare a 1 mM solution of AdoCbl in distilled water, protected from light.
-
Store all stock solutions in aliquots at -30°C.
c. Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).
d. Enzymatic Reaction:
-
The total reaction volume is 150 µL.
-
In a microcentrifuge tube, mix 60 µL of liver homogenate (containing 16 to 66 µg of protein) with 30 µL of 1 mM AdoCbl.
-
Incubate this mixture for 5 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 60 µL of 1 mM this compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 0 to 30 minutes).
-
Stop the reaction by adding 50 µL of 100 g/L TCA.
-
Centrifuge the tubes at 13,000 x g for 1 minute to pellet the precipitated protein.
e. HPLC Analysis:
-
Inject the supernatant from the previous step into the HPLC system.
-
Separate this compound and succinyl-CoA using a suitable gradient elution on the C18 column.
-
Detect the compounds by UV absorbance at 254 nm or 260 nm.
-
Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve.
f. Data Analysis:
-
Calculate the specific activity of MCM in nmol of succinyl-CoA produced per minute per mg of protein.
Radioisotopic Assay
This traditional method directly measures the enzymatic conversion using a radiolabeled substrate.[9]
a. Reagents and Materials:
-
DL-2-[methyl-¹⁴C]this compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Adenosylcobalamin (AdoCbl)
-
Potassium hydroxide (B78521) (KOH, 5 N)
-
Scintillation cocktail
-
Scintillation counter
b. Sample Preparation:
-
Prepare cell lysates by sonication in 5 mM potassium phosphate buffer (pH 7.4).
-
Determine the protein concentration of the lysates.
c. Enzymatic Reaction:
-
Perform all operations in a dark room with a red safelight.
-
The total reaction volume is 50 µL.
-
The reaction mixture contains 0.1 M potassium phosphate buffer (pH 7.4), 1 mM DL-2-[methyl-¹⁴C]this compound, and 50-100 µg of cell protein.
-
For total MUT activity, include 50 µM AdoCbl in the reaction mixture.
-
Initiate the reaction by adding the cell lysate.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 6 µL of 5 N KOH.
d. Product Separation and Detection:
-
Separate the [¹⁴C]succinate product from the unreacted [¹⁴C]this compound using a suitable method (e.g., chromatography).
-
Quantify the amount of [¹⁴C]succinate by liquid scintillation counting.
e. Data Analysis:
-
Calculate the specific activity of MCM in nmol of succinate (B1194679) produced per minute per mg of protein.
Spectrophotometric Assay (Thiokinase-Coupled)
This assay provides a continuous, real-time measurement of MCM activity.[10]
a. Reagents and Materials:
-
This compound (M-CoA)
-
Adenosylcobalamin (AdoCbl)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Guanosine diphosphate (B83284) (GDP)
-
Thiokinase
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer capable of reading absorbance at 412 nm.
b. Enzyme Preparation:
-
Prepare a stock solution of holo-MCM by incubating 10 µM MCM with 20 µM AdoCbl in 100 mM potassium phosphate, 3 mM MgCl₂ pH 7.5 buffer at 30°C for 15 minutes.
c. Enzymatic Reaction:
-
The final reaction volume is 200 µL in a quartz cuvette.
-
The reaction mixture contains 100 mM potassium phosphate buffer (pH 7.5), 3 mM MgCl₂, 5 µM AdoCbl, 3 mM GDP, 5 µM thiokinase, 0.5 mM M-CoA, and 70 µM DTNB.
-
Incubate the mixture at 30°C.
-
Record the background thioesterase activity at 412 nm for 5 minutes.
-
Initiate the MCM reaction by adding the prepared holo-MCM.
-
Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of succinyl-CoA production.
d. Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product of the DTNB reaction.
-
Determine the specific activity of MCM.
Conclusion
The selection of an appropriate this compound mutase activity assay is a critical decision for any research involving this enzyme. UPLC-MS/MS offers the highest precision and sensitivity, making it ideal for clinical diagnostics and detailed kinetic studies.[1][2][3] RP-HPLC provides a robust and reproducible alternative when mass spectrometry is not available.[4] Radioisotopic and spectrophotometric assays, while having certain limitations, can still be valuable tools, particularly for specific applications like high-throughput screening or when direct measurement of substrate conversion is desired.[9][10] As with any enzymatic assay, careful optimization and validation are essential to ensure the accuracy and reliability of the generated data. This guide provides a foundation for making an informed choice and for the successful implementation of these important analytical methods.
References
- 1. A radio-HPLC assay for the measurement of this compound mutase [inis.iaea.org]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Characterization and Categorization of Missense Mutations that Cause Methylmalonyl‐CoA Mutase (MUT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methylmalonyl-CoA Stability: In Vitro vs. In Vivo Environments
For researchers, scientists, and drug development professionals, understanding the stability of key metabolic intermediates is crucial for the design and interpretation of experiments. Methylmalonyl-CoA, a critical molecule in the catabolism of several amino acids and odd-chain fatty acids, presents a notable case study in the disparity between stability in a controlled laboratory setting versus a complex biological system. This guide provides an objective comparison of the in vitro and in vivo stability of this compound, supported by experimental considerations and methodologies.
Introduction to this compound
This compound is a thioester molecule that serves as a vital intermediate in the metabolic pathway that converts propionyl-CoA to succinyl-CoA, which then enters the citric acid cycle.[1][2] The stability of this compound is a critical factor in cellular homeostasis. In vivo, its levels are tightly regulated, and accumulation due to enzymatic defects leads to the serious genetic disorder methylmalonic acidemia.[3][4] In vitro, the inherent chemical properties of the thioester bond dictate its persistence under various experimental conditions.
In Vitro Stability of this compound
The stability of this compound in an in vitro environment is primarily governed by its chemical susceptibility to hydrolysis and other non-enzymatic reactions. The thioester bond, while essential for its metabolic reactivity, is prone to cleavage, especially under non-optimal conditions.
Factors Influencing In Vitro Stability:
| Factor | Influence on Stability | Rationale |
| pH | Less stable at alkaline pH | The thioester bond is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to hydrolysis. Neutral to slightly acidic conditions (pH 6.0-7.5) are generally preferred for stability. |
| Temperature | Decreased stability at higher temperatures | Increased thermal energy accelerates the rate of hydrolysis and other degradation reactions. For long-term storage, temperatures of -80°C are recommended. |
| Buffer Composition | Can be influenced by buffer components | Buffers containing nucleophilic species can potentially react with the thioester bond. Phosphate (B84403) and acetate (B1210297) buffers are commonly used. |
| Presence of Contaminating Enzymes | Can be rapidly degraded | Crude protein preparations or cell lysates may contain hydrolases that can enzymatically cleave the thioester bond. |
| Oxidizing and Reducing Agents | Potential for degradation | The coenzyme A moiety can be susceptible to oxidation, while certain reducing agents might also affect the molecule's integrity. |
Experimental Protocol: Assessment of In Vitro Stability
This protocol outlines a method to determine the chemical stability of this compound under various in vitro conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound lithium salt
-
A series of buffers with varying pH (e.g., sodium phosphate buffers at pH 6.0, 7.4, and 8.0)
-
HPLC-grade water, methanol (B129727), and acetonitrile
-
Perchloric acid or trichloroacetic acid for quenching
-
HPLC system with a C18 reversed-phase column and UV detector (260 nm)
2. Procedure:
-
Prepare stock solutions of this compound in a mildly acidic buffer (e.g., 10 mM HCl) to ensure initial stability.
-
Initiate the stability experiment by diluting the this compound stock solution to a final concentration (e.g., 100 µM) in the different pH buffers at a controlled temperature (e.g., 25°C or 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold perchloric acid or trichloroacetic acid to precipitate any proteins and halt degradation.
-
Centrifuge the quenched samples to pellet the precipitate.
-
Analyze the supernatant by reversed-phase HPLC to quantify the remaining this compound. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent) and an organic solvent like methanol or acetonitrile.
-
Monitor the decrease in the this compound peak area over time to determine the degradation rate and half-life under each condition.
In Vivo Stability of this compound
In a biological context, the stability of this compound is not dictated by slow chemical degradation but by rapid enzymatic turnover. The intracellular environment is rich with enzymes that specifically recognize and metabolize this compound, ensuring its concentration is maintained at a low, steady state.
Key Determinants of In Vivo Stability:
| Enzyme | Location | Role in this compound Turnover | Consequence of Activity |
| Propionyl-CoA Carboxylase | Mitochondria | Synthesizes D-methylmalonyl-CoA from propionyl-CoA.[6][7] | A primary source of this compound. |
| This compound Epimerase | Mitochondria | Interconverts D- and L-isomers of this compound.[6][7] | Essential for preparing the substrate for the next step. |
| This compound Mutase | Mitochondria | Isomerizes L-methylmalonyl-CoA to succinyl-CoA.[3][8] | The main pathway for this compound consumption. |
| D-methylmalonyl-CoA Hydrolase | Mitochondria | Hydrolyzes D-methylmalonyl-CoA to methylmalonic acid and CoASH.[9][10] | A potential "off-loading" pathway when the main pathway is impaired.[10] |
The half-life of this compound in vivo is expected to be very short, likely on the order of seconds to minutes, due to the high efficiency of these enzymatic reactions.
Experimental Protocol: Assessment of In Vivo Stability (Turnover)
Assessing the in vivo stability of this compound involves measuring its metabolic turnover rate using stable isotope tracers.
1. Materials and Reagents:
-
A stable isotope-labeled precursor (e.g., [13C3]propionate)
-
Cell culture or animal model system
-
Reagents for quenching metabolism and extracting metabolites (e.g., cold methanol/acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Culture cells or acclimate the animal model to the experimental conditions.
-
Introduce the stable isotope-labeled precursor into the system (e.g., add to cell culture medium or administer to the animal).
-
At various time points after introducing the tracer, rapidly quench metabolism and harvest the cells or tissues. This is often done by flash-freezing in liquid nitrogen.
-
Extract the metabolites from the samples using a cold solvent mixture.
-
Analyze the extracts using LC-MS/MS to measure the concentration and isotopic enrichment of this compound and its downstream metabolites (e.g., succinyl-CoA).
-
The rate of incorporation of the stable isotope into the this compound pool and its subsequent disappearance provides a measure of its turnover rate and in vivo half-life.
Comparative Summary
| Feature | In Vitro Stability | In Vivo Stability |
| Primary Determinant | Chemical properties (hydrolysis of thioester bond) | Enzymatic conversion |
| Influencing Factors | pH, temperature, buffer composition | Enzyme concentration and activity, substrate availability, cofactor levels (e.g., Vitamin B12) |
| Expected Half-Life | Hours to days (condition-dependent) | Seconds to minutes |
| Degradation Products | Methylmalonic acid and Coenzyme A | Primarily succinyl-CoA; also methylmalonic acid |
| Environment | Simple, controlled (e.g., buffer solution) | Complex, highly regulated (e.g., mitochondrial matrix) |
Visualizing the Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 7. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Intracellular localization of hepatic propionyl-CoA carboxylase and this compound mutase in humans and normal and vitamin B12 deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognition, isolation, and characterization of rat liver D-methylmalonyl coenzyme A hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic and Genomic Systems to Study Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating MUT Knockout Cell Lines with Western Blot and Sequencing
For researchers, scientists, and drug development professionals, the accurate validation of knockout (KO) cell lines is a critical step in ensuring the reliability of experimental data. This guide provides a comprehensive comparison of two gold-standard techniques—Western blotting and DNA sequencing—for the validation of methylmalonyl-CoA mutase (MUT) knockout cell lines, complete with experimental protocols and supporting data.
The generation of knockout cell lines, often utilizing CRISPR-Cas9 technology, is a powerful tool for studying gene function.[1][2] However, the creation of a true knockout, where the target protein is completely absent, requires rigorous validation.[1][3] This is because CRISPR-Cas9 can introduce a variety of genetic modifications, including insertions, deletions (indels), and point mutations, which may not always result in a functional protein knockout.[4][5] Therefore, a multi-pronged approach to validation, examining both the genetic and protein level, is highly recommended.[1]
This guide will delve into the specifics of using Western blotting and DNA sequencing (both Sanger and Next-Generation Sequencing) to confirm the successful knockout of the MUT gene. The MUT protein is a key enzyme in the metabolism of certain amino acids and fatty acids, and its deficiency leads to the metabolic disorder methylmalonic acidemia. Understanding the complete loss of this protein is crucial for disease modeling and therapeutic development.
Comparing the Titans: Western Blot vs. Sequencing
Both Western blotting and DNA sequencing provide essential, yet distinct, information for validating a knockout. Western blotting directly assesses the presence or absence of the target protein, while sequencing confirms the genetic modification at the DNA level.[1][6]
| Feature | Western Blot | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Principle | Immuno-detection of a specific protein using antibodies.[6] | Chain-termination method to determine the nucleotide sequence of a specific DNA region.[7] | Massively parallel sequencing of DNA fragments to provide high-throughput sequence data.[8] |
| Information Provided | Presence, absence, and size of the target protein.[6][9] | Precise nucleotide sequence of the targeted genomic locus, confirming indels or other mutations.[7][9] | Comprehensive analysis of on-target and potential off-target mutations, including the frequency of different edits in a cell population.[8][10] |
| Strengths | - Directly confirms protein loss.[3][6] - Relatively quick and inexpensive. - Widely available technique. | - Gold standard for verifying specific genetic edits.[7] - Relatively low cost for single target analysis. | - Highly sensitive for detecting low-frequency mutations.[8] - Can assess off-target effects across the genome.[8] - Provides quantitative data on editing efficiency.[8] |
| Limitations | - Antibody specificity is crucial and requires validation.[4][11] - May not detect truncated or non-functional proteins.[4] - Indirectly infers genetic modification. | - Not suitable for high-throughput analysis.[7] - Can be difficult to interpret in mixed cell populations.[9] | - Higher cost per sample.[7] - Data analysis can be complex.[10] |
| Best For | Confirming the absence of the target protein in clonal cell lines. | Validating specific gene edits in clonal or bulk cell populations. | Comprehensive validation, including off-target analysis and assessing editing in heterogeneous populations. |
Visualizing the Validation Workflow
A logical workflow is essential for the efficient and accurate validation of knockout cell lines. The following diagram illustrates the key steps, from the initial gene editing to the final confirmation of a successful knockout.
Caption: A streamlined workflow for generating and validating MUT knockout cell lines.
The MUT Signaling Pathway: A Brief Overview
The MUT protein is a mitochondrial enzyme that plays a crucial role in the catabolism of branched-chain amino acids and odd-chain fatty acids. It catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle. A knockout of the MUT gene disrupts this pathway, leading to an accumulation of methylmalonic acid.
Caption: The metabolic pathway involving the MUT enzyme and the effect of a knockout.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable scientific research.
Western Blot Protocol for MUT Knockout Validation
-
Protein Extraction:
-
Wash wild-type (WT) and putative MUT KO cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against MUT overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.[12]
-
DNA Sequencing Protocol for MUT Knockout Validation
-
Genomic DNA Extraction:
-
Harvest cells from both WT and putative MUT KO clones.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Design primers that flank the CRISPR target site in the MUT gene. The amplicon should be between 400-800 bp for optimal sequencing results.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target region from the extracted genomic DNA.
-
-
PCR Product Purification:
-
Run the PCR products on a 1% agarose (B213101) gel to confirm the correct size.
-
Purify the PCR product from the gel or directly from the PCR reaction using a PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product and one of the PCR primers for Sanger sequencing.
-
Analyze the resulting chromatogram for the presence of indels. In a mixed population, this may appear as overlapping peaks after the cut site.[9] For clonal populations, a clean sequence with an insertion or deletion should be visible.
-
-
Next-Generation Sequencing (for comprehensive analysis):
Logical Framework for Validation
The relationship between Western blotting and sequencing in knockout validation is complementary. Sequencing provides the "cause" (the genetic modification), while Western blotting provides the "effect" (the absence of the protein).
Caption: The logical connection between genotypic and phenotypic validation methods.
Conclusion
Validating MUT knockout cell lines requires a meticulous and multi-faceted approach. While DNA sequencing is essential to confirm the underlying genetic modification, Western blotting provides the definitive evidence of a successful protein knockout.[3][6] By employing both techniques, researchers can have high confidence in their knockout cell lines, leading to more robust and reproducible experimental outcomes. For the most comprehensive analysis, especially when dealing with mixed cell populations or investigating potential off-target effects, NGS is the preferred sequencing method.[8] Ultimately, the combination of these powerful validation tools is paramount for advancing our understanding of MUT function and developing novel therapeutic strategies.
References
- 1. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 2. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 3. cyagen.com [cyagen.com]
- 4. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 5. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 6. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 7. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 8. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. blog.avivasysbio.com [blog.avivasysbio.com]
- 12. researchgate.net [researchgate.net]
comparative genomics of the methylmalonyl-CoA pathway across different bacterial species
For Researchers, Scientists, and Drug Development Professionals
The methylmalonyl-CoA pathway is a critical metabolic route in a diverse range of bacteria, playing a central role in the metabolism of propionate (B1217596) and other essential cellular building blocks. This guide provides a comparative genomic overview of this pathway across various bacterial species, offering insights into its genetic organization, enzymatic machinery, and regulatory control. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic engineering.
Pathway Overview and Core Enzymes
The this compound pathway facilitates the conversion of propionyl-CoA to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle.[1] This conversion is primarily accomplished through the sequential action of three core enzymes:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.[2]
-
This compound Epimerase (MCE): An enzyme that catalyzes the stereoisomerization of (S)-methylmalonyl-CoA to its (R)-enantiomer.[3]
-
This compound Mutase (MCM): A vitamin B12-dependent enzyme that catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[4]
The pathway's direction can be reversed in some bacteria, leading to the production of propionate from succinyl-CoA.[5]
Comparative Genomics of the this compound Pathway
The genetic organization of the this compound pathway varies significantly across different bacterial species, reflecting their diverse metabolic lifestyles. In many bacteria, the genes encoding the pathway's enzymes are clustered together in operons, allowing for coordinated regulation of their expression.
Below is a comparative table summarizing the genetic organization of the this compound pathway in select bacterial species.
| Bacterial Species | Gene Cluster/Operon | Key Genes and Functions | Accession Numbers (Example) |
| Escherichia coli K-12 | scpABC operon | scpA (MCM), scpB (this compound decarboxylase), scpC (Propionyl-CoA:succinate-CoA transferase) | P27253 (scpA)[6], P52045 (scpB)[7] |
| Salmonella enterica | prpBCDE operon | prpB (2-methylcitrate synthase), prpC (2-methylcitrate dehydratase), prpD (2-methylisocitrate lyase), prpE (Propionyl-CoA synthetase) - Note: This is the methylcitrate pathway for propionate metabolism. | - |
| Bacillus subtilis | Dispersed genes | Involved in propionate metabolism for IAA production.[8][9] | - |
| Rhodobacter sphaeroides | pccB and pccR | pccB (Propionyl-CoA carboxylase β-subunit), pccR (Transcriptional regulator) | - |
| Streptomyces coelicolor | pccA, pccB, pccE | pccA (PCC α-subunit), pccB (PCC β-subunit), pccE (Accessory protein)[10] | Q9X4K7 (pccB)[10] |
| Corynebacterium glutamicum | Two prpDBC gene clusters | Involved in propionate degradation via the 2-methylcitrate cycle.[11] | - |
Quantitative Data Comparison
Quantitative analysis of the this compound pathway provides crucial insights into its efficiency and regulation. This section presents a summary of key quantitative data, including enzyme kinetics and metabolite concentrations, from various studies.
Enzyme Kinetic Parameters
The kinetic properties of the core enzymes in the this compound pathway can vary between different bacterial species. The following table provides a comparative overview of available kinetic data.
| Enzyme | Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Propionyl-CoA Carboxylase (PCC) | Propionibacterium shermanii | Propionyl-CoA | 290[2] | - | - |
| Propionibacterium shermanii | Bicarbonate | 3000[2] | - | - | |
| Propionibacterium shermanii | ATP | 3000[2] | - | - | |
| This compound Mutase (MCM) | Metallosphaera sedula | (R,S)-Methylmalonyl-CoA | - | 2.2 (µmol/min/mg) | - |
| Pleurochrysis carterae | - | - | 11.9 (µmol/min/mg) | - | |
| Sinorhizobium meliloti | - | - | 10.9 (µmol/min/mg) | - | |
| Escherichia coli | - | - | 4.1 (µmol/min/mg) | - | |
| Propionyl-CoA Synthetase (PrpE) | Salmonella enterica | Propionate | 300 | 38 | 1.3 x 105 |
| Salmonella enterica | ATP | 57 | - | - | |
| Salmonella enterica | CoA | 215 | - | - |
Note: Data for kcat and kcat/Km are not always available in the literature.
Metabolite Concentrations
Metabolite profiling offers a snapshot of the metabolic state of the pathway under specific conditions. The table below presents examples of metabolite concentrations related to the this compound pathway in Corynebacterium glutamicum.[12]
| Metabolite | Growth Condition | Concentration (nmol/g dry weight) |
| Methylmalonate | Glucose | ~50 |
| Methylmalonate | Acetate | ~100 |
| Methylmalonate | Propionate | >700 |
| Methylmalonate | Propionate (reduced aeration) | ≤20 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the comparative genomics and function of the this compound pathway.
Quantification of Acyl-CoAs by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of acyl-CoA thioesters from bacterial cultures.[13][14]
1. Sample Preparation and Extraction:
- Quench bacterial cultures rapidly by adding the culture to a pre-chilled solvent mixture (e.g., 60% methanol (B129727) at -20°C) to halt metabolic activity.
- Harvest cells by centrifugation at low temperatures (e.g., 4°C).
- Lyse the cell pellet using a suitable method such as bead beating or sonication in an ice-cold extraction buffer (e.g., 80% methanol).
- Centrifuge the lysate at high speed to pellet cellular debris.
- Collect the supernatant containing the acyl-CoAs.
- Dry the supernatant under a stream of nitrogen gas.
- Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).[13]
2. LC-MS/MS Analysis:
- Separate the acyl-CoAs using a reverse-phase C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
- Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest should be determined and optimized.
- Use stable isotope-labeled internal standards for accurate quantification.
Transcriptomic Analysis by RNA-Seq
This protocol describes a general workflow for analyzing the gene expression profiles of the this compound pathway using RNA sequencing.[15][16]
1. RNA Extraction and Library Preparation:
- Harvest bacterial cells from cultures grown under different conditions (e.g., with and without propionate).
- Extract total RNA using a commercial kit or a standard protocol like TRIzol extraction.
- Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
- Deplete ribosomal RNA (rRNA) from the total RNA samples.
- Construct strand-specific RNA-seq libraries from the rRNA-depleted RNA using a commercial kit.
2. Sequencing and Data Analysis:
- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
- Perform quality control on the raw sequencing reads using tools like FastQC.
- Align the quality-filtered reads to the reference genome of the bacterial species using a splice-aware aligner like HISAT2.
- Quantify gene expression levels by counting the number of reads mapping to each gene using tools like HTSeq.
- Perform differential gene expression analysis between different experimental conditions using packages like DESeq2 or edgeR to identify genes in the this compound pathway that are up- or down-regulated.
Quantitative Proteomics by Mass Spectrometry
This protocol provides a general workflow for the quantitative analysis of proteins involved in the this compound pathway.[17][18]
1. Protein Extraction and Digestion:
- Harvest bacterial cells and lyse them to extract total protein.
- Quantify the protein concentration using a standard assay (e.g., BCA assay).
- Reduce disulfide bonds in the proteins with a reducing agent like dithiothreitol (B142953) (DTT).
- Alkylate the reduced cysteine residues with an alkylating agent like iodoacetamide (B48618) to prevent disulfide bond reformation.
- Digest the proteins into peptides using a protease such as trypsin.
2. LC-MS/MS Analysis and Data Processing:
- Separate the resulting peptides by reverse-phase liquid chromatography.
- Analyze the peptides using a high-resolution mass spectrometer.
- For label-free quantification, acquire data in data-dependent acquisition (DDA) or data-independent acquisition (DIA/SWATH-MS) mode.
- Identify and quantify peptides and proteins using a database search algorithm (e.g., MaxQuant, Spectronaut) against a protein database for the specific bacterial species.
- Perform statistical analysis to identify proteins with significantly different abundances between experimental conditions.
13C-Metabolic Flux Analysis
This protocol outlines the key steps for performing 13C-metabolic flux analysis to quantify the flow of carbon through the this compound pathway.[19][20][21]
1. Isotope Labeling Experiment:
- Culture the bacteria in a defined medium with a 13C-labeled substrate (e.g., [1-13C]propionate or [U-13C]glucose).
- Grow the cells to a metabolic and isotopic steady state.
- Harvest the cells rapidly and quench metabolism.
2. Sample Preparation and Analysis:
- Hydrolyze the cell biomass to release proteinogenic amino acids.
- Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
- Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution (MID) of key fragments.
3. Flux Calculation:
- Construct a stoichiometric model of the central carbon metabolism, including the this compound pathway.
- Use specialized software (e.g., INCA, OpenFLUX) to fit the measured MIDs to the metabolic model and estimate the intracellular metabolic fluxes.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows described in this guide.
Caption: The core this compound pathway.
Caption: Workflow for Acyl-CoA quantification.
Caption: RNA-Seq experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of the Propionate Metabolism in Bacillus subtilis during 3-Indolacetic Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Formation and Metabolism of Methylmalonyl Coenzyme A in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for integrated analysis of bacterial RNA-seq and ChIP-seq data for establishing a co-expression network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process [frontiersin.org]
- 17. A rapid methods development workflow for high-throughput quantitative proteomic applications | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production | MDPI [mdpi.com]
- 20. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Accuracy in 13C-Labeling Experiments for Methylmalonyl-CoA Flux Determination
The determination of methylmalonyl-CoA flux, a critical juncture in the catabolism of odd-chain fatty acids and certain amino acids, is essential for understanding various metabolic states and diseases, such as methylmalonic acidemia. While 13C-Metabolic Flux Analysis (13C-MFA) stands as a powerful tool for in vivo flux quantification, several other methods offer indirect assessment through enzyme activity or metabolite quantification. This guide will compare 13C-MFA with High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and traditional radiometric assays.
Comparative Analysis of Methodologies
The choice of method for assessing this compound flux depends on the specific research question, available instrumentation, and the desired balance between direct flux measurement and analytical throughput. The following tables provide a quantitative and qualitative comparison of the primary techniques.
Quantitative Performance Comparison
| Method | Key Parameter Measured | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Accuracy | Precision (Coefficient of Variation, CV) |
| 13C-Metabolic Flux Analysis (13C-MFA) | Intracellular metabolic flux | Not directly applicable; flux precision is determined by confidence intervals. | Assessed by goodness-of-fit (χ² test) of the model to experimental data. | High precision with narrow 95% confidence intervals for estimated fluxes.[1] |
| HPLC | This compound / Succinyl-CoA concentration | LOD: ~2 µM for this compound, ~1 µM for succinyl-CoA.[2][3] LOQ: ~15.33 µM for this compound, ~6.74 µM for succinyl-CoA.[2][3] | 98.12% to 101.83% for this compound; 86% to 102.37% for succinyl-CoA.[2][3] | Intra-assay CV: 0.90% to 8.05%; Inter-day CV: 7.40%.[2] |
| UPLC-MS/MS | Succinyl-CoA concentration | Not explicitly stated, but high sensitivity is a key advantage. | Not explicitly stated in terms of % recovery. | Intra-assay CV: < 5.2%; Inter-assay CV: < 8.7%.[4] |
| Radiometric Assays | This compound mutase activity | Generally considered to have lower sensitivity than HPLC-based methods. | Can be affected by incomplete separation of substrate and product. | Reproducibility can be a concern. |
Qualitative Method Comparison
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | HPLC | UPLC-MS/MS | Radiometric Assays |
| Principle | In vivo tracking of 13C isotope labels through metabolic pathways to calculate flux. | Separation and quantification of this compound and succinyl-CoA based on their physicochemical properties. | High-resolution separation and mass-based detection of succinyl-CoA. | Measurement of radioactivity in the product (succinyl-CoA) from a radiolabeled substrate (this compound). |
| Directness of Flux Measurement | Direct | Indirect (measures enzyme activity via substrate/product concentration) | Indirect (measures enzyme activity via product concentration) | Indirect (measures enzyme activity) |
| Advantages | Provides a dynamic view of cellular metabolism; can resolve complex pathways.[5] | Simple, rapid, reliable, and highly reproducible for measuring enzyme activity. | High precision and sensitivity.[4] | Established methodology. |
| Limitations | Complex experimental design and data analysis; requires specialized software. | Does not directly measure flux; provides an in vitro assessment of enzyme activity. | Measures enzyme activity, not in vivo flux. | Laborious, time-consuming, and may lack sensitivity and reproducibility. |
Experimental Protocols
Achieving accurate and reproducible results requires meticulous adherence to experimental protocols. Below are detailed methodologies for the key techniques discussed.
13C-Metabolic Flux Analysis (13C-MFA)
This protocol outlines the general steps for a 13C-MFA experiment to determine this compound flux.
-
Cell Culture and Labeling:
-
Culture cells in a chemically defined medium to ensure known nutrient composition.
-
Introduce a 13C-labeled substrate (e.g., [U-13C]propionate or specific 13C-labeled amino acids that are precursors to this compound).
-
Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, typically by aspirating the medium and washing the cells with an ice-cold quenching solution.
-
Extract intracellular metabolites using a cold solvent (e.g., 80% methanol).
-
-
Isotopic Labeling Measurement:
-
Analyze the cell extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Mass Isotopomer Distributions (MIDs) of key metabolites, particularly amino acids that are derived from TCA cycle intermediates.
-
-
Flux Estimation and Statistical Analysis:
-
Input the measured MIDs and any measured extracellular fluxes (e.g., substrate uptake, product secretion) into a 13C-MFA software package.
-
Provide a stoichiometric model of the relevant metabolic pathways, including the conversion of this compound to succinyl-CoA.
-
The software estimates the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the model.
-
Perform a chi-square (χ²) statistical test to evaluate the goodness-of-fit of the estimated fluxes to the experimental data.
-
Calculate 95% confidence intervals for the estimated fluxes to assess their precision.[1]
-
HPLC-Based Assay for this compound Mutase Activity
This method quantifies the conversion of this compound to succinyl-CoA by measuring the concentrations of both molecules.
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
-
Enzyme Reaction:
-
Incubate the homogenate with a reaction mixture containing this compound and adenosylcobalamin (a cofactor for this compound mutase) at 37°C.
-
Stop the reaction at specific time points by adding an acid (e.g., trichloroacetic acid).
-
-
HPLC Analysis:
-
Quantification:
-
Calculate the concentrations of this compound and succinyl-CoA by comparing their peak areas to those of known standards.
-
Determine the enzyme activity based on the rate of succinyl-CoA formation.
-
UPLC-MS/MS-Based Assay for this compound Mutase Activity
This highly sensitive method focuses on the quantification of the product, succinyl-CoA.
-
Sample Preparation and Enzyme Reaction:
-
Follow the same procedure as for the HPLC-based assay.
-
-
UPLC-MS/MS Analysis:
-
Inject the filtered supernatant into a UPLC-MS/MS system.
-
Separate succinyl-CoA using a suitable UPLC column and mobile phase.
-
Detect and quantify succinyl-CoA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Determine the concentration of succinyl-CoA from a calibration curve.
-
Calculate the enzyme activity based on the rate of succinyl-CoA production.
-
Radiometric Assay for this compound Mutase Activity
This traditional method relies on the use of a radiolabeled substrate.
-
Enzyme Reaction:
-
Incubate the cell or tissue homogenate with a reaction mixture containing [14C]this compound.
-
-
Separation of Substrate and Product:
-
After the incubation period, stop the reaction and separate the radiolabeled succinyl-CoA from the unreacted [14C]this compound using techniques such as paper chromatography or thin-layer chromatography.
-
-
Quantification of Radioactivity:
-
Quantify the radioactivity in the succinyl-CoA spot using a scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity based on the amount of radioactive product formed over time.
-
Visualizing Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key workflows and metabolic pathways.
13C-MFA Experimental Workflow
Propionyl-CoA to Succinyl-CoA Pathway
Relationship Between Methods
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Acyl-CoA Analysis: A Comparative Look at Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the precise quantification of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central players in a vast array of metabolic processes, from fatty acid metabolism and energy production to the regulation of gene expression. The analytical platform chosen for their measurement can profoundly influence the accuracy, sensitivity, and comprehensiveness of the resulting data. This guide offers an objective comparison of leading mass spectrometry (MS) platforms for acyl-CoA analysis, supported by a summary of reported performance data and detailed experimental protocols.
The Landscape of Acyl-CoA Analysis: A Trio of Technologies
The quantification of acyl-CoAs in complex biological matrices is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] Three main types of mass spectrometers have become the workhorses of metabolic research, each with its own set of strengths and ideal applications: the Triple Quadrupole (QqQ), the Quadrupole Time-of-Flight (Q-TOF), and the Orbitrap.
-
Triple Quadrupole (QqQ) Mass Spectrometry: Renowned for its exceptional sensitivity and selectivity, the QqQ is the gold standard for targeted quantification of specific acyl-CoA species.[1][3] It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This high degree of specificity minimizes interference from complex biological matrices, leading to highly accurate and precise quantification.[4][5]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments offer a compelling blend of high-resolution and accurate mass (HRAM) capabilities, making them well-suited for both targeted and untargeted acyl-CoA profiling.[6] The high resolution allows for the separation of isobaric interferences, which can be a challenge in complex samples. While traditionally considered less sensitive than QqQ for targeted analysis, modern Q-TOF instruments have made significant strides in this area.
-
Orbitrap Mass Spectrometry: Orbitrap-based mass spectrometers are distinguished by their exceptionally high resolution and mass accuracy.[7][8][9] This enables confident identification of unknown acyl-CoA species and provides a comprehensive overview of the acyl-CoA metabolome.[3] Like Q-TOFs, Orbitraps are powerful tools for both targeted and untargeted studies, with parallel reaction monitoring (PRM) offering an alternative to MRM for targeted quantification.[7][8]
Performance Benchmarking: A Quantitative Comparison
The selection of a mass spectrometry platform is often dictated by the specific requirements of the research question, including the desired sensitivity, the number of analytes, and the need for untargeted profiling. The following table summarizes key performance metrics reported in the literature for the analysis of acyl-CoAs on different MS platforms.
| Performance Metric | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Untargeted Analysis | Targeted & Untargeted Analysis |
| Selectivity | Excellent (MRM)[1][4] | Very Good (HRAM)[6] | Excellent (HRAM)[7][8][9] |
| Sensitivity (LOD) | Low fmol to pmol[5] | pmol range | pmol range[10] |
| **Linearity (R²) ** | >0.99[4] | >0.99 | >0.99 |
| Accuracy (%) | 94.8 - 110.8[5] | Typically within 15% | 80 - 114[10] |
| Precision (%RSD) | <15%[5] | <15% | <15% |
| Untargeted Profiling | Limited | Good | Excellent[3] |
Experimental Protocols: A Step-by-Step Guide
The reliability of any acyl-CoA analysis is fundamentally dependent on robust and reproducible experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, synthesized from established methods in the field.
Sample Preparation: Extraction of Acyl-CoAs
The goal of the extraction procedure is to efficiently lyse cells or tissues, quench enzymatic activity, and extract the acyl-CoAs while minimizing their degradation.
Materials:
-
Frozen cell pellets or tissue samples
-
Ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water or 10% trichloroacetic acid (TCA))[1][11]
-
Internal standards (e.g., a suite of odd-chain or isotopically labeled acyl-CoAs)[4]
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Homogenize frozen tissue or resuspend cell pellets in ice-cold extraction solvent containing internal standards.[12]
-
Phase Separation (for Methanol:Chloroform:Water): Add water and chloroform to induce phase separation. Vortex vigorously and centrifuge. The acyl-CoAs will partition to the upper aqueous phase.[12]
-
Protein Precipitation (for TCA): For TCA extractions, incubate on ice and then centrifuge to pellet precipitated proteins.[11]
-
Drying: Carefully transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[12]
LC-MS/MS Analysis
Chromatographic separation is crucial for resolving different acyl-CoA species and minimizing matrix effects.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with a volatile salt (e.g., 10 mM ammonium acetate) and a weak acid (e.g., 0.1% formic acid).[2]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]
-
Gradient: A typical gradient will start with a low percentage of mobile phase B and ramp up to elute the more hydrophobic long-chain acyl-CoAs.[2]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.[1]
Mass Spectrometry (MS) Parameters:
-
Scan Mode:
-
Collision Energy: Optimized for each specific acyl-CoA transition.
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[10][13]
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key stages of acyl-CoA analysis.
Caption: Central role of Acyl-CoAs in metabolism.
Caption: Experimental workflow for Acyl-CoA extraction.
Caption: Comparison of MS platforms for Acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Methylmalonyl-CoA Quantification: An Inter-Laboratory Comparison of Leading Methods
For researchers, scientists, and drug development professionals, the accurate quantification of methylmalonyl-CoA (MM-CoA) is critical for understanding cellular metabolism, diagnosing inherited metabolic disorders like methylmalonic acidemia, and assessing the efficacy of novel therapeutics. This guide provides an objective comparison of the most prevalent analytical methods for MM-CoA quantification, supported by experimental data from various studies. We delve into the methodologies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays, presenting their performance characteristics in a clear, comparative format.
Comparative Analysis of Quantification Methods
The selection of an appropriate quantification method for this compound depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance metrics for the most commonly employed techniques. It is important to note that while MM-CoA is the direct analyte of interest in many metabolic studies, its downstream metabolite, methylmalonic acid (MMA), is frequently used as a surrogate marker, especially in clinical diagnostics. The data presented reflects values for both analytes where applicable.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (CV%) | Accuracy/Recovery (%) |
| LC-MS/MS | MMA | 22.1 nmol/L[1] | 33 nmol/L[2] | 25 - 2500 nmol/L[3] | Intra-assay: 0.7-7.5%[2], Inter-assay: 4.9-7.9%[1] | 94 ± 5.5%[1] |
| Acyl-CoAs | 2 - 133 nM | - | - | - | 80 - 114% | |
| GC-MS | MMA | 50 nmol/L[1] | - | - | - | 96 ± 1.9%[1] |
| HPLC | MM-CoA | ~2 µM[4] | 15.33 µM[4] | Up to 500 µM[4] | Intra-assay: 0.90-8.05%, Inter-day: 7.40%[5] | 98.12 - 101.83%[4] |
| Succinyl-CoA | ~1 µM[4] | 6.74 µM[4] | Up to 500 µM[4] | - | 86 - 102.37%[4] | |
| UPLC-MS/MS | Succinyl-CoA | - | - | - | Intra-assay: <5.2%, Inter-assay: <8.7%[6] | - |
| Enzymatic Assay | MM-CoA Mutase Activity | - | - | Proportional to protein amount | - | - |
The Metabolic Context of this compound
This compound is a crucial intermediate in the catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, methionine, and threonine. The proper functioning of this pathway is essential for cellular energy production through the Krebs cycle. The following diagram illustrates the key steps in the metabolic conversion of propionyl-CoA to succinyl-CoA, highlighting the central role of this compound.
Caption: The metabolic pathway illustrating the conversion of precursors to succinyl-CoA.
Experimental Workflow for a Comparative Study
To ensure an objective comparison between different analytical methods, a structured experimental workflow is essential. This involves parallel processing of identical samples and rigorous statistical analysis of the results. The diagram below outlines a typical workflow for an inter-laboratory comparison of this compound quantification methods.
Caption: A generalized workflow for comparing different analytical methods for MM-CoA quantification.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a widely adopted method due to its high sensitivity and specificity.
-
Sample Preparation:
-
For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile (B52724) or methanol, often containing an internal standard (e.g., deuterated MMA).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further diluted or directly injected into the LC-MS/MS system.
-
For tissue samples, homogenization in a suitable buffer is performed, followed by protein precipitation.
-
-
Chromatographic Separation:
-
A reversed-phase C18 column is commonly used for separation.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid, is typically employed to separate MMA from its isomer, succinic acid.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, often considered a reference method for MMA analysis.
-
Sample Preparation and Derivatization:
-
An internal standard (e.g., deuterated MMA) is added to the sample.
-
MMA is extracted from the sample matrix using an organic solvent.
-
The extracted MMA is then derivatized to increase its volatility for GC analysis. Common derivatizing agents include butanol to form a dibutyl ester.
-
-
Gas Chromatographic Separation:
-
A capillary column is used to separate the derivatized MMA from other components in the sample.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions of the derivatized MMA and the internal standard.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection offers a more accessible alternative to mass spectrometry-based methods.
-
Sample Preparation:
-
Similar to LC-MS/MS, sample preparation involves protein precipitation and extraction of the analyte.
-
For tissue homogenates, after incubation for the mutase reaction, the reaction is stopped with an acid (e.g., trichloroacetic acid), and the supernatant is collected for analysis.[7]
-
-
Chromatographic Separation:
-
Reversed-phase HPLC is used to separate MM-CoA from its product, succinyl-CoA.[8]
-
The mobile phase typically consists of a buffer and an organic modifier.
-
-
UV Detection:
-
The separated compounds are detected by their absorbance in the UV range, typically around 254 nm.
-
Enzymatic Assay
Enzymatic assays are functional assays that measure the activity of an enzyme, in this case, this compound mutase (MCM), by quantifying the product formed (succinyl-CoA).
-
Reaction Mixture Preparation:
-
A reaction buffer containing the sample (e.g., cell lysate or tissue homogenate), the substrate (this compound), and the cofactor (adenosylcobalamin) is prepared.
-
-
Enzymatic Reaction:
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Quantification of Product:
-
The reaction is stopped, and the amount of succinyl-CoA produced is quantified. This can be done using various methods, including:
-
Coupled Enzyme Reactions: The succinyl-CoA produced is used as a substrate in a subsequent enzymatic reaction that leads to a change in absorbance (e.g., of NADH), which can be measured spectrophotometrically.
-
HPLC or LC-MS/MS: The succinyl-CoA is directly quantified using chromatographic methods as described above.[6]
-
-
Conclusion
The choice of method for this compound quantification is a critical decision in experimental design. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring precise measurement of low abundance acyl-CoAs. GC-MS remains a robust and reliable reference method, particularly in clinical settings for MMA analysis. HPLC provides a cost-effective alternative when the higher sensitivity of mass spectrometry is not required. Enzymatic assays are invaluable for functional studies of enzyme activity. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can select the most appropriate approach to achieve their scientific objectives. The data and workflows presented in this guide aim to facilitate this decision-making process and promote standardization in the field.
References
- 1. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pafmj.org [pafmj.org]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 6. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of Methylmalonyl-CoA and its Analogs on Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of methylmalonyl-CoA and its analogs on key enzymatic reactions. The information presented is intended to support research and development efforts in areas such as metabolic disorders, drug discovery, and toxicology.
Introduction
This compound is a critical intermediate in the catabolism of odd-chain fatty acids and certain amino acids. Dysregulation of its metabolism, often due to enzymatic deficiencies, can lead to serious metabolic disorders. Understanding how this compound and its structural analogs interact with and inhibit various enzymes is crucial for elucidating disease mechanisms and developing targeted therapeutic interventions. This guide focuses on the inhibitory profiles of this compound and its analogs against three key enzymes: this compound Mutase (MCM), N-Acetylglutamate Synthase (NAGS), and Pyruvate (B1213749) Carboxylase (PC).
Comparative Inhibition Data
The following table summarizes the quantitative data on the inhibitory effects of this compound and its analogs on the specified enzymes.
| Enzyme | Inhibitor | Type of Inhibition | Ki / IC50 | Source |
| This compound Mutase (Human) | Ethylmalonyl-CoA | Reversible, Mixed | - | [1] |
| Cyclopropylcarbonyl-CoA carboxylate | Reversible, Mixed | Ki1 = 0.26 ± 0.07 mM | [1] | |
| Methylenecyclopropylacetyl-CoA | Reversible, Mixed | Ki1 = 0.47 ± 0.12 mM, Ki2 = 2 ± 0.34 mM | [1] | |
| Itaconyl-CoA | Suicide Inactivation | - | ||
| Malyl-CoA | Dose-dependent | More potent than Itaconyl-CoA (IC50 estimated < 50 µM from graphical data) | ||
| N-Acetylglutamate Synthase | This compound | Weak Inhibition | ~20% inhibition at 0.2 mM, ~60% inhibition at 2.5 mM | |
| Propionyl-CoA | Competitive, Potent Inhibitor | Ki = 0.71 mM | ||
| Tiglyl-CoA | - | 30-70% inhibition at 3 mM | ||
| Isovaleryl-CoA | - | 30-70% inhibition at 3 mM | ||
| Pyruvate Carboxylase | This compound | Competitive (vs. Acetyl-CoA) | Highest inhibition among carboxylated acyl-CoA analogs (specific Ki not found) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways involving the target enzymes and a general workflow for enzyme inhibition assays.
Detailed Experimental Protocols
This compound Mutase (MCM) Activity Assay
This protocol is based on the quantification of succinyl-CoA produced from this compound.
Materials:
-
Purified human MCM enzyme
-
This compound (substrate)
-
Adenosylcobalamin (cofactor)
-
Inhibitor solutions (e.g., ethylmalonyl-CoA, cyclopropylcarbonyl-CoA carboxylate, methylenecyclopropylacetyl-CoA, malyl-CoA, itaconyl-CoA)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., 10% perchloric acid)
-
UPLC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, adenosylcobalamin, and the desired concentration of the inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of this compound.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet precipitated protein.
-
Analyze the supernatant for the concentration of succinyl-CoA using a UPLC-MS/MS method.
-
Determine the initial velocity of the reaction at different substrate and inhibitor concentrations to calculate kinetic parameters.
N-Acetylglutamate Synthase (NAGS) Activity Assay
This protocol utilizes a highly sensitive stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials:
-
Purified or recombinant NAGS enzyme
-
L-glutamate
-
Acetyl-CoA
-
Inhibitor solutions (e.g., this compound, propionyl-CoA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Internal standard: ¹³C-labeled N-acetylglutamate
-
Quenching solution (e.g., 30% trichloroacetic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-glutamate, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at 30°C for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding the quenching solution containing the internal standard.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of N-acetylglutamate produced relative to the internal standard.
-
Calculate the enzyme activity and determine the inhibitory constants.
Pyruvate Carboxylase (PC) Activity Assay
This protocol describes a coupled-enzyme spectrophotometric assay.
Materials:
-
Isolated mitochondria or purified PC
-
Pyruvate
-
ATP
-
MgCl₂
-
KHCO₃
-
Acetyl-CoA (activator)
-
Inhibitor solutions (e.g., this compound)
-
Malate (B86768) dehydrogenase (coupling enzyme)
-
NADH
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, pyruvate, ATP, MgCl₂, KHCO₃, acetyl-CoA, malate dehydrogenase, and NADH.
-
Add the inhibitor to the experimental cuvette; add an equal volume of buffer to the control cuvette.
-
Equilibrate the cuvettes at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation (e.g., mitochondrial extract).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of oxaloacetate production by PC.
-
Calculate the initial velocities and determine the nature and extent of inhibition.
Conclusion
This guide provides a comparative overview of the inhibitory effects of this compound and its analogs on three crucial enzymes. The provided data and protocols can serve as a valuable resource for researchers investigating the roles of these compounds in metabolic regulation and disease. Further quantitative studies, particularly on the inhibition of pyruvate carboxylase by this compound, are warranted to provide a more complete picture of its metabolic impact.
References
A Head-to-Head Comparison of Animal Models for Methylmalonyl-CoA Metabolism Research
A deep dive into the validation of a novel murine model for methylmalonic acidemia, offering researchers a comparative analysis of existing preclinical platforms.
Researchers and drug development professionals now have access to a new, validated animal model that promises to accelerate the study of methylmalonyl-CoA metabolism and the development of novel therapeutics for related disorders. This guide provides a comprehensive comparison of this new model with existing alternatives, supported by experimental data and detailed protocols to aid in study design and replication.
Introduction to this compound Metabolism and its Clinical Significance
This compound is a critical intermediate in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol.[1] Its metabolism is primarily dependent on the mitochondrial enzyme this compound mutase (MMUT), which converts L-methylmalonyl-CoA to succinyl-CoA, a key component of the tricarboxylic acid (TCA) cycle.[2] Genetic defects in MMUT or the synthesis of its cofactor, adenosylcobalamin, lead to the accumulation of methylmalonic acid and other toxic metabolites, resulting in a group of severe metabolic disorders collectively known as methylmalonic acidemia (MMA).[1][2] MMA is characterized by a wide range of clinical manifestations, including metabolic acidosis, neurological damage, and renal failure, highlighting the urgent need for effective therapeutic strategies.[2][3]
The Landscape of Animal Models for MMA Research
The development of robust animal models has been instrumental in advancing our understanding of MMA pathogenesis and for the preclinical evaluation of novel therapies.[2][4][5] Historically, researchers have relied on a variety of models, each with its own set of advantages and limitations.
Existing Animal Models: A Comparative Overview
Several genetically engineered mouse models have been developed to recapitulate the biochemical and clinical features of MMA. These include complete knockout models, knock-in models with specific patient mutations, and humanized transgenic models.[2][3][6] While knockout models often exhibit neonatal lethality, mimicking the most severe form of the disease, they are challenging for long-term studies.[2][6] Knock-in and transgenic models, on the other hand, can present with a milder phenotype, allowing for the investigation of chronic disease progression and the testing of long-term therapeutic interventions.[3][6] More recently, zebrafish have emerged as a valuable model organism due to their rapid development and genetic tractability, offering a platform for high-throughput screening of potential drug candidates.[2]
A Novel Murine Model: The Mutko/ki Mouse
To address the limitations of existing models, a novel knock-in mouse model (Mutko/ki) has been generated. This model combines a knockout allele with a knock-in allele carrying a common human MMUT mutation (p.M700K), resulting in a phenotype that closely mirrors the metabolic and clinical characteristics of a significant subset of MMA patients.[3] This model exhibits extended survival compared to complete knockout mice, yet displays significant metabolic abnormalities, making it an ideal platform for both mechanistic studies and the evaluation of therapeutic efficacy.[3]
Comparative Performance Data
The following tables summarize key quantitative data comparing the novel Mutko/ki mouse model with other commonly used animal models for MMA research.
| Model | Genotype | Survival | Plasma Methylmalonic Acid (MMA) Level (µM) | This compound Mutase (MMUT) Activity (% of Wild-Type) | Key Features | References |
| Wild-Type | Mut+/+ | Normal | < 1 | 100% | Healthy control | [3][6] |
| Knockout | Mut-/- | Neonatal lethal (<24h) | > 5,000 | 0% | Severe, acute phenotype | [2][6] |
| Humanized Transgenic | Mut-/-;MUT2h | Partially rescued, reduced lifespan | ~1,000 - 3,000 | ~20% | Allows for long-term studies | [2][6] |
| Knock-in (homozygous) | Mutki/ki | Extended survival, slow growth | ~500 - 1,500 | Reduced | Milder, chronic phenotype | [2][3] |
| Novel Knock-in (hemizygous) | Mutko/ki | Extended survival, slow growth | ~1,500 - 4,000 | Lower than Mutki/ki | Severe, chronic phenotype; closely mimics human disease | [2][3] |
| Zebrafish | mmut-/- | High larval mortality | Not reported | Absent | High-throughput screening | [2] |
Table 1: Comparison of Key Phenotypic and Biochemical Parameters in Animal Models of MMA.
| Model | Plasma Propionylcarnitine (B99956) (C3) Level (µM) | Urine Methylmalonic Acid (MMA) Level (mmol/mol creatinine) | Response to High-Protein Diet | Suitability for Therapeutic Testing | References |
| Wild-Type | < 2 | < 10 | Tolerant | Control for safety studies | [3][6] |
| Knockout | Markedly elevated | Markedly elevated | Not applicable (lethal) | Acute interventions (e.g., gene therapy) | [2][6] |
| Humanized Transgenic | Elevated | Elevated | Metabolic crisis | Long-term therapies | [6] |
| Knock-in (homozygous) | Moderately elevated | Moderately elevated | Exacerbation of phenotype | Chronic therapies | [3] |
| Novel Knock-in (hemizygous) | Highly elevated | Highly elevated | Severe metabolic crisis, weight loss | Wide range of therapies, including diet-based and pharmacological | [3] |
| Zebrafish | Not reported | Not reported | Low-protein diet partially rescues mortality | High-throughput drug screening | [2] |
Table 2: Comparative Metabolic Profiles and Therapeutic Utility of MMA Animal Models.
Experimental Protocols
Detailed methodologies for key experiments used in the validation of the novel Mutko/ki mouse model are provided below.
Metabolite Analysis
Objective: To quantify levels of methylmalonic acid and propionylcarnitine in plasma and urine.
Procedure:
-
Sample Collection: Collect blood via cardiac puncture into heparinized tubes and urine via metabolic cages.
-
Plasma Preparation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Metabolite Extraction:
-
Plasma: Precipitate proteins with an equal volume of cold methanol. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Urine: Dilute urine 1:10 with deionized water.
-
-
Quantification: Analyze the supernatant (for plasma) and diluted urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use stable isotope-labeled internal standards for accurate quantification.
-
Data Normalization: Normalize urine MMA levels to creatinine (B1669602) concentration.
Enzyme Activity Assay
Objective: To measure the activity of this compound mutase in liver tissue.
Procedure:
-
Tissue Homogenization: Homogenize freshly dissected liver tissue in a buffer containing sucrose, Tris-HCl, and EDTA.
-
Mitochondrial Isolation: Isolate mitochondria by differential centrifugation.
-
Enzyme Reaction: Incubate mitochondrial lysates with [14C]-propionyl-CoA, ATP, bicarbonate, and other necessary cofactors. The reaction converts [14C]-propionyl-CoA to [14C]-succinyl-CoA.
-
Separation and Detection: Separate the radiolabeled substrate and product using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of [14C]-succinyl-CoA produced using a scintillation counter.
-
Data Normalization: Normalize enzyme activity to the total protein concentration of the mitochondrial lysate.
High-Protein Diet Challenge
Objective: To assess the metabolic stability of the animal model under physiological stress.
Procedure:
-
Acclimatization: House mice in individual cages and provide a standard chow diet for one week.
-
Dietary Switch: Replace the standard chow with a high-protein diet (40% protein).
-
Monitoring: Monitor body weight, food intake, and clinical signs of distress daily.
-
Biochemical Analysis: Collect blood and urine at baseline and at specified time points during the high-protein diet challenge for metabolite analysis as described above.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound metabolism and the experimental design for model validation, the following diagrams are provided.
Caption: The metabolic pathway of this compound.
References
- 1. Gene Therapy for Methylmalonic Acidemia: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of methylmalonic acidemia: insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mouse Models of Methylmalonic Aciduria Recapitulate Phenotypic Traits with a Genetic Dosage Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of methylmalonic acidemia: insights and challenges | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Models for Methylmalonic Aciduria | PLOS One [journals.plos.org]
Comparative Analysis of Gene Expression in Wild-Type vs. MUT-Deficient Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gene expression profiles between wild-type cells and cells deficient in the methylmalonyl-CoA mutase (MUT) enzyme. The data presented is derived from recent multi-omics studies, offering insights into the molecular consequences of MUT deficiency, a hallmark of the inherited metabolic disorder methylmalonic acidemia (MMA). This guide is intended to support research and development efforts aimed at understanding the pathophysiology of MMA and identifying potential therapeutic targets.
Executive Summary
Deficiency of the mitochondrial enzyme this compound mutase (MUT) leads to the accumulation of toxic metabolites and profound alterations in cellular metabolism. This guide summarizes the key changes in gene expression that occur in MUT-deficient cells compared to their wild-type counterparts. The primary findings indicate a significant dysregulation of pathways central to energy metabolism, particularly the tricarboxylic acid (TCA) cycle and anaplerosis. Furthermore, evidence suggests the involvement of stress-response pathways, including p53 signaling, in the cellular response to MUT deficiency. The data presented herein provides a molecular foundation for further investigation into the complex pathology of methylmalonic acidemia.
Data Presentation: Differentially Expressed Genes
The following tables summarize the quantitative data on differentially expressed genes in MUT-deficient fibroblasts compared to wild-type controls. This data is primarily based on a comprehensive multi-omics analysis of a large cohort of individuals with methylmalonic aciduria.[1][2][3][4]
Table 1: Top Upregulated Genes in MUT-Deficient Fibroblasts
| Gene Symbol | Gene Name | Log2 Fold Change (Approx.) | p-value (Adjusted) | Putative Function |
| GLUD1 | Glutamate Dehydrogenase 1 | High | < 0.05 | Anaplerotic replenishment of the TCA cycle |
| ASNS | Asparagine Synthetase | High | < 0.05 | Amino acid biosynthesis, cellular stress response |
| ATF4 | Activating Transcription Factor 4 | Moderate | < 0.05 | Integrated cellular stress response |
| SLC7A5 | Solute Carrier Family 7 Member 5 | Moderate | < 0.05 | Amino acid transport |
| SLC3A2 | Solute Carrier Family 3 Member 2 | Moderate | < 0.05 | Amino acid transport |
Table 2: Top Downregulated Genes in MUT-Deficient Fibroblasts
| Gene Symbol | Gene Name | Log2 Fold Change (Approx.) | p-value (Adjusted) | Putative Function |
| OGDH | Oxoglutarate Dehydrogenase | High | < 0.05 | Key enzyme in the TCA cycle |
| SUCLG1 | Succinate-CoA Ligase GDP/ADP-forming Subunit Alpha | Moderate | < 0.05 | Enzyme in the TCA cycle |
| SDHA | Succinate Dehydrogenase Complex Flavoprotein Subunit A | Moderate | < 0.05 | Enzyme in the TCA cycle and electron transport chain |
| ACLY | ATP Citrate Lyase | Moderate | < 0.05 | Fatty acid synthesis, links carbohydrate and lipid metabolism |
| PC | Pyruvate Carboxylase | Moderate | < 0.05 | Anaplerotic enzyme for the TCA cycle |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the literature for the comparative analysis of gene expression in wild-type versus MUT-deficient cells.
Cell Culture
Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Wild-type and MUT-deficient cell lines, often derived from patients with confirmed methylmalonic acidemia and healthy controls, are used for comparative studies.
RNA Extraction and Sequencing (RNA-seq)
Total RNA is isolated from fibroblast cell pellets using a commercially available RNA purification kit according to the manufacturer's instructions. The quality and integrity of the extracted RNA are assessed using a Bioanalyzer or similar instrument to ensure a high RNA Integrity Number (RIN) score (typically >8).
Sequencing libraries are prepared from total RNA using a stranded mRNA library preparation kit. This process generally involves the purification of polyadenylated mRNAs, fragmentation of the mRNA, synthesis of first and second-strand cDNA, adenylation of the 3' ends, ligation of sequencing adapters, and PCR amplification of the library. The final libraries are quantified and sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.
Bioinformatics Analysis
The raw sequencing reads are first assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed or removed. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR. Gene expression is quantified by counting the number of reads mapping to each gene, often using tools like HTSeq-count.
Differential gene expression analysis between wild-type and MUT-deficient samples is performed using packages such as DESeq2 or edgeR in the R statistical environment. These tools normalize the raw counts and perform statistical tests to identify genes with significant changes in expression, typically defined by a log2 fold change threshold and an adjusted p-value (FDR) cutoff (e.g., |log2FC| > 1 and FDR < 0.05).
Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG, Reactome) are subsequently performed on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow relevant to the comparative analysis of gene expression in wild-type versus MUT-deficient cells.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Dysregulation of the TCA cycle and anaplerosis in MUT deficiency.
Caption: p53-mediated stress response in MUT-deficient cells.
References
A Researcher's Guide to Specificity Confirmation of Antibodies Raised Against Methylmalonyl-CoA Mutase
For researchers in metabolic diseases, drug development, and related fields, the accurate detection of methylmalonyl-CoA mutase (MMUT) is critical. This mitochondrial enzyme plays a pivotal role in the catabolism of several amino acids and odd-chain fatty acids. Dysfunctional MMUT leads to the severe metabolic disorder methylmalonic acidemia. Therefore, the specificity of antibodies used to study MMUT is paramount for generating reliable and reproducible data.
This guide provides a comparative overview of commercially available antibodies against MMUT, with a focus on the experimental data that confirms their specificity. We will delve into the performance of selected antibodies in key applications such as Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP), and provide detailed protocols for these experiments.
Antibody Comparison
Here, we compare two well-characterized commercial antibodies for MMUT: a recombinant monoclonal antibody from Abcam (ab134956) and a polyclonal antibody from Proteintech (17034-1-AP). The choice between a monoclonal and a polyclonal antibody often depends on the specific application. Monoclonal antibodies offer high specificity to a single epitope and batch-to-batch consistency, while polyclonal antibodies can provide a stronger signal by binding to multiple epitopes on the target protein.
| Feature | Abcam ab134956 | Proteintech 17034-1-AP |
| Host Species | Rabbit | Rabbit |
| Clonality | Monoclonal (Recombinant) | Polyclonal |
| Reacts with | Human, Mouse, Rat | Human, Mouse, Rat |
| Applications | WB, IHC-P | WB, IHC, IP, ELISA |
| Specificity Validation | Knockout (KO) validated | Cited in a peer-reviewed publication involving a disease model[1] |
| Immunogen | Proprietary | Fusion protein corresponding to a region of human MMUT |
| Observed MW | ~85 kDa | ~78 kDa |
Performance Data
Western Blot (WB)
Western blotting is a fundamental technique to verify the presence and size of a target protein. The most rigorous validation for antibody specificity in WB is the use of a knockout (KO) or knockdown (KD) model, where the antibody should detect the protein in the wild-type (WT) sample but not in the KO/KD sample.
Abcam ab134956 (KO Validated)
Abcam provides compelling data demonstrating the specificity of their anti-MMUT antibody (ab134956) using a knockout cell line. In a Western blot analysis, the antibody detected a band at the expected molecular weight of ~85 kDa in the wild-type sample, while this band was absent in the MMUT knockout sample. This provides strong evidence that the antibody specifically recognizes MMUT.[1]
Proteintech 17034-1-AP
Proteintech has validated their anti-MMUT antibody (17034-1-AP) in various cell lysates, including HEK-293, HeLa, and HepG2 cells, showing a band at the expected molecular weight.[2] While direct KO validation data is not presented on the product page, the antibody has been cited in a publication by Chandler et al. (2020) in the context of gene therapy for methylmalonic acidemia, suggesting its efficacy in detecting MMUT in relevant mouse models.[1]
| Antibody | Cell/Tissue Lysate | Dilution | Key Findings |
| Abcam ab134956 | Wild-Type vs. MMUT KO | 1:1000 | Specific band at ~85 kDa present in WT and absent in KO lysate.[1] |
| Proteintech 17034-1-AP | HEK-293, HeLa, HepG2 | 1:2000 - 1:12000 | Detects a band at the expected molecular weight in multiple cell lines.[2] |
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression within the context of tissue architecture. Specificity is crucial to ensure that the observed staining pattern accurately reflects the protein's localization.
Proteintech 17034-1-AP
This antibody has been validated for IHC on paraffin-embedded human liver and prostate cancer tissues. The product datasheet provides images of the staining and specifies the requirement for heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) for optimal results.[2]
Immunoprecipitation (IP)
IP is used to isolate a specific protein from a complex mixture, often to study protein-protein interactions. The antibody's ability to recognize the native conformation of the target protein is essential for successful IP.
Proteintech 17034-1-AP
This antibody has been validated for IP in HepG2 cell lysate, demonstrating its capability to capture the MMUT protein from a cell extract.[2]
Experimental Workflows and Protocols
To ensure the reproducibility of your results, it is crucial to follow well-defined protocols. Below are detailed methodologies for the key experiments discussed.
Visualizing the Antibody Specificity Validation Workflow
The following diagram illustrates the gold-standard workflow for validating antibody specificity using a knockout cell line.
Caption: Workflow for Antibody Specificity Validation using Knockout Cells.
Western Blot Protocol for MMUT Detection
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Lysate Preparation :
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE :
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMUT antibody (e.g., Abcam ab134956 at 1:1000 or Proteintech 17034-1-AP at 1:6000) overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) at a 1:10000 dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection :
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Visualizing the Immunoprecipitation Workflow
The following diagram outlines the key steps in an immunoprecipitation experiment to isolate MMUT and its potential binding partners.
Caption: General Workflow for Immunoprecipitation of MMUT.
Immunoprecipitation Protocol for MMUT
This protocol is a starting point and may require optimization.
-
Lysate Preparation :
-
Prepare cell lysate as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein interactions.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation :
-
Incubate 500-1000 µg of pre-cleared lysate with 1-5 µg of the primary anti-MMUT antibody (e.g., Proteintech 17034-1-AP) overnight at 4°C with gentle rotation.[2]
-
Add 20-30 µL of Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution :
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant for analysis by Western Blot.
-
Immunohistochemistry Protocol for MMUT (Paraffin-Embedded Tissues)
This protocol is adapted for the Proteintech 17034-1-AP antibody.
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 x 3 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval :
-
Perform heat-induced epitope retrieval by incubating slides in Tris-EDTA buffer (pH 9.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining :
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% goat serum in PBS for 1 hour.
-
Incubate with the primary anti-MMUT antibody (Proteintech 17034-1-AP) diluted 1:50-1:500 in blocking buffer overnight at 4°C.[2]
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining :
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting :
-
Dehydrate slides through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
By carefully selecting antibodies with robust validation data and adhering to optimized protocols, researchers can confidently investigate the role of this compound mutase in health and disease. The use of knockout-validated antibodies, where available, is strongly recommended to ensure the highest level of specificity and data reliability.
References
Safety Operating Guide
Proper Disposal of Methylmalonyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory reagents is a cornerstone of safe and ethical scientific practice. This guide provides essential safety and logistical information for the proper disposal of methylmalonyl-Coenzyme A (methylmalonyl-CoA), ensuring operational integrity and adherence to laboratory safety standards. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper handling and disposal are crucial for maintaining a safe laboratory environment.[1]
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any aerosols or dust.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a designated, sealed container for disposal. Prevent the substance from entering drains or watercourses.
-
Avoid Contamination: Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2]
Recommended Disposal Procedures
Two primary disposal pathways are recommended for this compound, depending on the quantity and the laboratory's specific waste management policies.
Method 1: Direct Disposal for Small Quantities
For very small quantities of this compound, consistent with its non-hazardous classification, direct disposal may be permissible according to institutional guidelines for non-hazardous chemical waste.
Step-by-Step Guidance:
-
Consult Institutional Policy: Before proceeding, review your institution's specific guidelines for the disposal of non-hazardous biochemical waste.[1][2] Some institutions may permit drain disposal of non-hazardous aqueous solutions with copious amounts of water, while others may require collection for incineration.
-
Solid Waste: If in solid form, collect the waste in a clearly labeled, sealed, and appropriate waste container.
-
Aqueous Solutions: For small volumes of aqueous solutions, dilution with a large volume of water followed by drain disposal may be acceptable, subject to institutional approval. It is important to note that aqueous solutions of this compound are not recommended to be stored for more than one day.[3]
Method 2: Chemical Inactivation for Larger Quantities or Complete Degradation
For larger quantities or when complete degradation of the thioester bond is desired prior to disposal, a chemical inactivation procedure is recommended. This method involves the hydrolysis of the thioester bond, rendering the molecule biologically inactive. This procedure should be performed by trained personnel in a chemical fume hood.
Experimental Protocol: Chemical Inactivation by Hydrolysis
This protocol is adapted from general procedures for the hydrolysis of coenzyme A esters.
Objective: To hydrolyze the thioester bond of this compound to form methylmalonic acid and Coenzyme A.
Materials:
-
Waste this compound (solid or in aqueous solution)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container
Procedure:
-
Alkaline Hydrolysis:
-
Dissolve or dilute the waste this compound in a suitable volume of water in a beaker or flask.
-
Slowly add 1 M NaOH solution dropwise while stirring to raise the pH of the solution to between 12 and 13. This basic environment will facilitate the hydrolysis of the thioester bond.
-
Allow the solution to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis.
-
-
Neutralization:
-
After the hydrolysis period, slowly add 1 M HCl solution dropwise while stirring to neutralize the solution.
-
Monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding HCl until the pH is between 6 and 8.
-
-
Final Disposal:
-
The resulting neutralized solution, containing methylmalonic acid, Coenzyme A, and salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations for non-hazardous aqueous waste. Always confirm with your institution's Environmental Health and Safety (EHS) office before drain disposal.
-
Data Presentation
The following table summarizes key properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Synonym | This compound | [3] |
| Supplied as | A crystalline solid | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years (as solid at -20°C) | [3] |
| Solubility (in PBS, pH 7.2) | Approximately 10 mg/ml | [3] |
| Aqueous Solution Stability | Not recommended for storage more than one day | [3] |
| Hazard Classification | Not classified as a hazardous substance according to GHS | [1] |
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling methylmalonyl-CoA
Methylmalonyl-CoA is a pivotal intermediate in several metabolic pathways and a key substrate in biochemical research.[1][2] Proper handling and disposal are crucial for laboratory safety and to ensure the integrity of the compound for experimental use. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), other suppliers indicate that it can be a skin, eye, and respiratory irritant.[3][4] Therefore, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound in a powdered or dissolved state.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles of the solid compound and splashes of solutions.[5] |
| Body Protection | Standard laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | N95 dust mask (if handling powder) | Recommended when weighing or otherwise handling the powdered form to avoid respiratory tract irritation.[4] Not generally required for handling solutions in a well-ventilated area.[3] |
Operational Plan: Handling and Experimental Protocol
This compound, like other acyl-CoA esters, can be susceptible to degradation.[6] Adherence to proper handling procedures is critical to maintain its stability and ensure experimental reproducibility.
Reconstitution of Powdered this compound:
-
Equilibration: Before opening, allow the vial of powdered this compound to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[6]
-
Dissolution: Prepare aqueous solutions by dissolving the crystalline solid in an appropriate aqueous buffer (e.g., PBS, pH 7.2).[1] Work quickly and on ice to minimize thermal degradation.[6]
-
Solubility: The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1]
-
Storage of Solutions: It is recommended not to store aqueous solutions for more than one day to avoid degradation.[1] For longer-term storage, prepare single-use aliquots and store them at -20°C or below to minimize freeze-thaw cycles.[6]
General Handling in Experiments:
-
Temperature: Keep all solutions and samples containing this compound on ice whenever possible.[6]
-
Purity of Reagents: Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.[6]
-
Inert Atmosphere: While this compound is a saturated acyl-CoA and less prone to oxidation than unsaturated counterparts, for highly sensitive experiments, working under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against potential degradation.[6]
Disposal Plan
Specific disposal instructions for this compound are not widely published. Therefore, standard laboratory chemical waste disposal procedures should be followed.
-
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
-
Waste Collection: Dispose of unused solutions and contaminated materials (e.g., pipette tips, tubes) in a designated and properly labeled hazardous waste container.
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the drain, as it is considered slightly hazardous to aquatic life.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
